molecular formula C12H22O2 B1584987 Oxacyclotridecan-2-one CAS No. 947-05-7

Oxacyclotridecan-2-one

Cat. No.: B1584987
CAS No.: 947-05-7
M. Wt: 198.3 g/mol
InChI Key: DQGSJTVMODPFBK-UHFFFAOYSA-N
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Description

Oxacyclotridecan-2-one is a lactone (lauryl lactone). It is formed by the Baeyer-Villiger oxidation of cyclododecanone.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxacyclotridecan-2-one
Source PubChem
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InChI

InChI=1S/C12H22O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h1-11H2
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InChI Key

DQGSJTVMODPFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=O)OCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

36486-89-2
Record name Oxacyclotridecan-2-one, homopolymer
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DSSTOX Substance ID

DTXSID70241569
Record name Oxacyclotridecan-2-one
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Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

947-05-7
Record name Dodecalactone
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Record name Oxacyclotridecan-2-one
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Record name Oxacyclotridecan-2-one
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Foundational & Exploratory

Oxacyclotridecan-2-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Oxacyclotridecan-2-one: Properties, Structure, and Applications

Abstract

This compound, a 12-membered macrocyclic lactone, is a significant chemical entity with applications spanning the fragrance industry to synthetic organic chemistry. This guide provides a comprehensive technical overview of its core chemical and physical properties, structural elucidation through modern analytical techniques, and established synthetic methodologies. We delve into the causality behind experimental choices for its characterization and synthesis, offering field-proven insights for researchers, scientists, and drug development professionals. The document is structured to serve as a foundational reference, integrating detailed protocols, data summaries, and visual diagrams to facilitate a deeper understanding of this versatile macrolide.

Introduction to Macrocyclic Lactones and this compound

Macrocyclic motifs are privileged scaffolds frequently encountered in natural products and pharmaceutically active molecules.[1] Their unique conformational properties, ability to span large receptor binding sites, and favorable pharmacokinetic profiles have established them as a cornerstone in drug discovery.[1] Macrocyclic lactones (macrolides), characterized by a large ring containing an ester functional group, are a prominent subclass with a profound impact on medicine, demonstrating broad-spectrum therapeutic potential, including antiparasitic and antifungal activities.[1][2]

This compound (also known as dodecanolactone or 12-dodecanolide) is a synthetic macrocyclic lactone featuring a 12-carbon aliphatic chain closed by an ester linkage.[3][4] While not a frontline therapeutic agent itself, its structural simplicity and pleasant odor profile have made it a valuable component in the fragrance industry.[3][5] Furthermore, it serves as a foundational building block in the synthesis of more complex molecules, making a thorough understanding of its properties and reactivity essential for chemists in both academic and industrial settings.

Molecular Structure and Identification

The unambiguous identification of a chemical compound relies on a standardized set of identifiers and a well-defined structure.

Chemical Structure: this compound consists of a dodecamethylene (-(CH₂)₁₁-) chain and an ester group integrated into a 13-membered ring. The absence of stereocenters in its core structure simplifies its stereochemical profile.[3]

Caption: 2D structure of this compound.

Nomenclature and Identifiers: A compound is defined by its various systematic and registered names and numbers, ensuring its unique identification in databases and literature.

IdentifierValueSource
IUPAC Name This compound[3]
Common Synonyms Dodecanolactone, 12-Dodecanolide[3][4][6]
CAS Number 947-05-7[3][4][7]
Molecular Formula C₁₂H₂₂O₂[3][4][7]
Molecular Weight 198.30 g/mol [3][7]
InChIKey DQGSJTVMODPFBK-UHFFFAOYSA-N[3][4]
SMILES C1CCCCCC(=O)OCCCCC1[3]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various applications, from its formulation in consumer products to its use as a reagent in chemical reactions. It is typically a liquid at room temperature with a high boiling point.[8] Its odor profile is characterized primarily as musk-like and sweet.[5]

PropertyValueConditionsSource
Physical Form LiquidAmbient
Melting Point 2-3 °C-[8]
Boiling Point 150-151 °Cat 23 mmHg[8]
Density 0.981 g/mLat 25 °C[8]
Refractive Index 1.472n20/D[8]
Flash Point 113 °C (235.4 °F)Closed cup
Solubility (Ethanol) 1510.55 g/Lat 25 °C[5]
XLogP3-AA 4.1-[5]

Spectroscopic and Analytical Characterization

Elucidation of the molecular structure and confirmation of purity are achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for characterization.

Key Spectroscopic Data:

  • ¹H NMR: Provides information on the chemical environment of hydrogen atoms. For this compound, the spectrum is characterized by complex multiplets for the aliphatic chain protons and a distinct downfield signal for the protons adjacent to the ester oxygen.

  • IR Spectroscopy: Identifies functional groups. A strong absorption band characteristic of the ester carbonyl (C=O) stretch is a key diagnostic peak.[3]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern. The molecular ion peak confirms the compound's mass, and fragmentation analysis can help verify the structure.[3][4]

TechniqueKey FeaturesSource
¹H NMR Spectra available from suppliers like Sigma-Aldrich.[3][9]
Infrared (IR) ATR-IR spectra are available in public databases.[3]
Mass Spec (GC-MS) Data available from NIST and other spectral databases.[3][4][10]
Protocol: GC-MS Analysis of this compound

Objective: To confirm the identity and purity of an this compound sample. The choice of Gas Chromatography (GC) is dictated by the compound's volatility and thermal stability, while Mass Spectrometry (MS) provides definitive structural information.

Methodology:

  • Sample Preparation: Dilute 1 µL of this compound in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate). The dilution prevents column overloading and ensures sharp chromatographic peaks.

  • Instrument Setup (GC):

    • Injector: Set to 250 °C in split mode (e.g., 50:1 split ratio) to ensure rapid volatilization without thermal decomposition.

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane) suitable for separating compounds based on boiling point.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This temperature gradient ensures efficient separation from any potential impurities.

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

  • Instrument Setup (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST).

    • Source Temperature: Set to 230 °C.

    • Mass Range: Scan from m/z 40 to 400. This range will capture the molecular ion (m/z 198.3) and key fragment ions.

  • Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Extract the mass spectrum for this peak.

    • Confirm the presence of the molecular ion peak [M]⁺ at m/z ≈ 198.

    • Compare the fragmentation pattern to a reference spectrum from a trusted database (e.g., NIST, Wiley) to confirm identity.

    • Calculate purity based on the relative peak area in the total ion chromatogram (TIC).

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Sample Dilute Dilute in Solvent (e.g., CH₂Cl₂) Sample->Dilute Inject Inject 1 µL into GC Dilute->Inject Separate GC Separation (Temperature Program) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Chromatogram Analyze Chromatogram (Retention Time, Purity) Detect->Chromatogram Spectrum Analyze Mass Spectrum (Molecular Ion, Fragmentation) Detect->Spectrum Confirm Confirm Structure & Purity Chromatogram->Confirm Compare Compare with Reference Database (NIST) Spectrum->Compare Compare->Confirm

Caption: Workflow for analytical characterization.

Synthesis and Reactivity

The most prominent synthetic route to this compound is the Baeyer-Villiger oxidation of its corresponding cyclic ketone, cyclododecanone. This reaction is a classic and reliable method for converting ketones into esters (or lactones in the case of cyclic ketones) and is valued for its high efficiency.

Baeyer-Villiger Oxidation Mechanism: The reaction proceeds via the nucleophilic attack of a peroxyacid on the ketone's carbonyl carbon, followed by a concerted rearrangement step where one of the alkyl groups migrates to the oxygen atom, leading to the formation of the lactone.

G cluster_reactants Reactants cluster_intermediate Criegee Intermediate cluster_products Products CD Cyclododecanone CI Tetrahedral Intermediate CD->CI + Peroxyacid PA Peroxyacid (e.g., m-CPBA) PA->CI Lactone This compound CI->Lactone Rearrangement (Alkyl Migration) Acid Carboxylic Acid CI->Acid Proton Transfer

Caption: Baeyer-Villiger oxidation pathway.

Protocol: Synthesis via Baeyer-Villiger Oxidation

Objective: To synthesize this compound from cyclododecanone. The choice of m-CPBA (meta-chloroperoxybenzoic acid) is common due to its commercial availability and appropriate reactivity. Dichloromethane is selected as the solvent for its inertness and ability to dissolve both the reactant and reagent.

Materials:

  • Cyclododecanone

  • m-CPBA (~77% purity, the remainder is m-chlorobenzoic acid and water)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel

Methodology:

  • Reaction Setup: Dissolve cyclododecanone (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath. This initial cooling helps to control the exothermicity of the reaction.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (1.2 eq) in DCM. Add this solution dropwise to the stirred cyclododecanone solution over 30-60 minutes using an addition funnel, maintaining the temperature at 0 °C. The slight excess of m-CPBA ensures complete conversion of the starting material.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyclododecanone spot is no longer visible.

  • Workup - Quenching: Upon completion, cool the reaction mixture again to 0 °C. Slowly add saturated Na₂SO₃ solution to quench any unreacted peroxyacid. Stir for 15-20 minutes.

  • Workup - Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2-3 times to remove m-chlorobenzoic acid) and then with brine. The basic wash is critical for removing the acidic byproduct.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Applications and Significance

Fragrance Industry: The primary commercial application of this compound is as a fragrance ingredient.[3] Its musk-like, sweet scent makes it a valuable component in perfumes, cosmetics, and other scented consumer products.

Synthetic Chemistry: As a lactone, it can serve as a precursor for other molecules. For instance, it may be used in the synthesis of specific fatty acid derivatives, such as (E)-11-methyl-12-octadecenoic acid. The ester linkage can be hydrolyzed or reduced to access the corresponding hydroxy acid or diol, respectively, which are versatile intermediates for further chemical transformations.

Relevance to Drug Development: While this compound itself is not a drug, the broader class of macrocyclic lactones is of immense importance in medicine.[1] Compounds like Ivermectin (antiparasitic) and Tacrolimus (immunosuppressant) highlight the therapeutic potential of the macrolide scaffold.[2] Research into simpler synthetic macrocycles like this compound contributes to the fundamental understanding of macrocyclization reactions and the physicochemical properties of this compound class, knowledge that is transferable to the synthesis and development of complex macrocyclic drugs.[1][11]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific hazards.

  • GHS Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Signal Word: Warning.[3]

  • Handling: Use in a well-ventilated area or with a fume hood. Standard personal protective equipment (PPE) should be worn, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Storage: It is classified as a combustible liquid and should be stored in a cool, dry, well-ventilated area away from ignition sources.

Conclusion

This compound is a well-characterized macrocyclic lactone with established importance in the fragrance industry and as a building block in organic synthesis. Its chemical properties are defined by its 13-membered ring and ester functional group. Its synthesis is readily achieved through robust methods like the Baeyer-Villiger oxidation, and its structure can be unequivocally confirmed by standard analytical techniques. While its direct application in drug development is limited, the study of this molecule provides valuable insights into the broader class of macrocycles, a scaffold of proven therapeutic significance. This guide has consolidated the core technical information on this compound, providing a self-validating framework of protocols and data for researchers and professionals in the chemical sciences.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70354, this compound. Retrieved from [Link].

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  • TGSC Information System. Oxacyclotetradecan-2-one (1725-04-8). Retrieved from [Link].

  • TGSC Information System. This compound (947-05-7). Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15596, Oxacyclotetradecan-2-one. Retrieved from [Link].

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  • Cheméo. Chemical Properties of this compound (CAS 947-05-7). Retrieved from [Link].

  • National Institute of Standards and Technology (2025). This compound in NIST Chemistry WebBook (Condensed phase thermochemistry data). Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74409, Undecalactone. Retrieved from [Link].

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  • SpectraBase. This compound Spectrum. Retrieved from [Link].

  • Tan, D. S. (2013). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules, 18(6), 6209–6245. [Link].

  • Geary, T. G., & Moreno, Y. (2012). Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action. Current Pharmaceutical Biotechnology, 13(6), 866–873. [Link].

  • Bowman, D. D. (2012). Macrocyclic lactones in the treatment and control of parasitism in small companion animals. Current Pharmaceutical Biotechnology, 13(6), 1068-1083. [Link].

  • Wang, Y., et al. (2023). Chemical structures of macrocyclic lactone drugs. ResearchGate. Retrieved from [Link].

  • Lifschitz, A., et al. (2012). Macrocyclic Lactones and Cellular Transport-Related Drug Interactions: A Perspective from In Vitro Assays to Nematode Control in the Field. Current Pharmaceutical Biotechnology, 13(6), 917-930. [Link].

  • Liu, K., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8989. [Link].

  • Cantrell, C. L., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5616. [Link].

Sources

Physicochemical characteristics of Dodecanolactone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of Dodecalactone Isomers for Pharmaceutical Sciences

Introduction: Beyond the Aroma

Dodecalactone, a 12-carbon aliphatic lactone (C₁₂H₂₂O₂), is a molecule frequently associated with the pleasant, creamy, and fruity aromas of peaches, apricots, and coconuts. While its primary commercial applications lie within the flavor and fragrance industries, its physicochemical properties hold significant relevance for researchers, scientists, and drug development professionals. Lactones are a common structural motif in biologically active natural products and pharmaceuticals. Understanding the core characteristics of a model lactone like dodecalactone—specifically its solubility, lipophilicity, and stability—provides a critical framework for predicting the behavior of more complex lactone-containing active pharmaceutical ingredients (APIs).

This guide delineates the key physicochemical attributes of the two most common isomers, γ-dodecalactone and δ-dodecalactone. It moves beyond a simple recitation of data points to explain the causality behind these properties and the standard methodologies used to determine them, providing a practical and scientifically rigorous resource for the laboratory professional.

Molecular Identity and Core Physical Properties

The fundamental identity of a molecule dictates its physical behavior. Dodecalactone isomers share the same molecular formula and weight but differ in the size of their cyclic ester ring, which profoundly influences their physical properties and interaction with biological systems. The γ-lactone possesses a five-membered ring, while the δ-lactone has a six-membered ring.

Propertyγ-Dodecalactone (5-Octyloxolan-2-one)δ-Dodecalactone (6-Heptyloxan-2-one)Rationale & Significance
CAS Number 2305-05-7713-95-1Unique identifiers crucial for database searching and regulatory compliance.
Molecular Formula C₁₂H₂₂O₂C₁₂H₂₂O₂Defines the elemental composition and molar mass.
Molecular Weight 198.30 g/mol 198.30 g/mol Essential for all stoichiometric calculations and concentration determinations.
Appearance Colorless to pale yellow liquidColorless to pale yellow liquidA basic but critical parameter for raw material identification and quality control.
Melting Point 17–18 °C [N/A]-12 °CThe higher melting point of the γ-isomer suggests a more stable crystal lattice. This is a key factor for solid-state formulation and handling.
Boiling Point ~311 °C (at 760 mmHg)~285-290 °C (at 760 mmHg)Indicates volatility. The lower boiling point of the δ-isomer suggests slightly weaker intermolecular forces.
Density (at 20-25°C) 0.933–0.938 g/mL0.942–0.952 g/mLImportant for formulation, especially for liquid dosage forms, and for converting mass to volume.
Refractive Index (at 20°C) 1.451–1.4561.458–1.461A rapid and non-destructive method for identity and purity verification.

Solubility Profile: The Aqueous Barrier

Solubility is a cornerstone of drug development, directly influencing bioavailability and formulation strategies. As non-polar aliphatic molecules, dodecalactones exhibit poor aqueous solubility, a characteristic that presents both challenges and opportunities in drug delivery.

Experimental Data:

  • Water Solubility: Both γ- and δ-dodecalactone are generally classified as "insoluble" or "not miscible" in water. Quantitative data is scarce, but it is well below 1 mg/mL.

  • Organic Solvent Solubility: Both isomers are soluble in most organic solvents, including ethanol and oils. γ-Dodecalactone is cited as soluble at 1 mL in 1 mL of 95% ethanol.

Protocol: Determination of Water Solubility (OECD Guideline 105)

The choice of method under OECD 105 depends on the expected solubility. For poorly soluble compounds like dodecalactone, the Flask Method is appropriate.

Causality: The objective is to create a saturated solution at a defined temperature and then accurately measure the concentration of the dissolved analyte, ensuring that no undissolved substance contributes to the measurement.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of dodecalactone to a known volume of deionized water in a flask. The excess is critical to ensure saturation is achieved.

  • Equilibration: Seal the flask and agitate at a constant, controlled temperature (e.g., 20 °C) for a prolonged period (typically >24 hours) to allow the system to reach equilibrium. A preliminary test can help determine the necessary equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the same temperature to permit the separation of undissolved lactone (which will form a separate phase or emulsion).

  • Sampling & Analysis: Carefully sample the aqueous phase, ensuring no undissolved material is transferred. This is often achieved by centrifugation followed by sampling the supernatant.

  • Quantification: Analyze the concentration of dodecalactone in the aqueous sample using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC-UV), against a calibration curve.

  • Replicates: The determination should be performed at least in triplicate to ensure the precision of the result.

OECD_105_Flask_Method cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add excess dodecalactone to water B 2. Agitate at constant T (e.g., 20°C) for >24h A->B Achieve equilibrium C 3. Centrifuge sample to separate phases B->C D 4. Sample aqueous supernatant C->D E 5. Quantify concentration (e.g., GC-FID) D->E Inject F 6. Report solubility (e.g., mg/L) E->F Calculate

Caption: Workflow for Water Solubility Determination via OECD 105 Flask Method.

Lipophilicity: Membrane Permeability and Distribution

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial predictor of a drug's ability to cross cell membranes (absorption), its distribution into tissues, and its potential for bioaccumulation. It is quantified by the partition coefficient (P) or its logarithm (log P).

  • Log P (Octanol-Water Partition Coefficient): This value represents the ratio of the concentration of the neutral molecule in octanol versus water at equilibrium.

    • γ-Dodecalactone: A Log P of 3.55 has been reported.

    • δ-Dodecalactone: A Log P of 3.48 has been reported. An estimated XlogP3 value is 3.6. [N/A]

These values (>>0) confirm the highly lipophilic nature of both isomers, suggesting they will readily partition into lipid environments and are likely to be well-absorbed across biological membranes.

Protocol: Determination of Log P (OECD Guideline 117, HPLC Method)

The HPLC method is a rapid and efficient alternative to the traditional shake-flask method for determining Log P. It is particularly suitable for compounds with Log P values in the range of 0 to 6.

Causality: The method is based on the principle that a compound's retention time on a reversed-phase (e.g., C18) HPLC column is linearly correlated with its lipophilicity. More lipophilic compounds interact more strongly with the non-polar stationary phase and thus elute later.

Step-by-Step Methodology:

  • Calibration: Prepare a series of reference compounds with known Log P values that bracket the expected Log P of dodecalactone.

  • Chromatography: Inject each reference compound onto a reversed-phase HPLC column under isocratic conditions (constant mobile phase composition, e.g., methanol/water). Record the retention time (t_R) for each.

  • Dead Time Determination: Determine the column dead time (t_0), the time it takes for an unretained compound to pass through the column. This can be done by injecting a non-retained substance like uracil.

  • Calculate Capacity Factor (k): For each reference compound, calculate the capacity factor: k = (t_R - t_0) / t_0 .

  • Generate Calibration Curve: Plot the log k values of the reference compounds against their known Log P values. A linear regression of this plot yields the calibration curve.

  • Sample Analysis: Inject the dodecalactone sample under the identical HPLC conditions and determine its retention time and calculate its log k value.

  • Determine Log P: Interpolate the log k value of dodecalactone onto the calibration curve to determine its Log P.

OECD_117_HPLC_Method A 1. Select reference compounds with known Log P values B 2. Run references on RP-HPLC (isocratic) to get retention times (tR) A->B D 4. Calculate log k for each reference B->D C 3. Determine dead time (t0) C->D E 5. Plot log k vs. Log P to create calibration curve D->E H 8. Interpolate on curve to find Log P E->H F 6. Run Dodecalactone sample under identical conditions G 7. Calculate log k for Dodecalactone F->G G->H

Caption: Workflow for Log P Determination via OECD 117 HPLC Method.

Acidity, pKa, and pH-Dependent Behavior

While lactones themselves are neutral cyclic esters, their relevance in aqueous biological systems is dominated by their equilibrium with their corresponding open-chain hydroxy acids. The acid dissociation constant (pKa) of this hydroxy acid is the single most important parameter for predicting pH-dependent phenomena like stability and lipophilicity (LogD).

  • Hydrolysis Equilibrium: Dodecalactone (cyclic, neutral) exists in a pH-dependent equilibrium with its corresponding hydroxydodecanoic acid (open-chain, ionizable).

    • γ-Dodecalactone hydrolyzes to 4-hydroxydodecanoic acid.

    • δ-Dodecalactone hydrolyzes to 5-hydroxydodecanoic acid.

  • LogD (Distribution Coefficient): LogD is the effective lipophilicity at a specific pH, accounting for all ionic and neutral species. For a lactone in equilibrium with its acidic form, the LogD will be approximately equal to the Log P at pH values well below the pKa (pH < 3), where the neutral lactone/acid form dominates. As the pH increases above the pKa, the hydroxy acid ionizes to its carboxylate form, which is highly polar and has very low lipophilicity. This "traps" the compound in the aqueous phase, causing a sharp decrease in the overall LogD. This pH-dependent lipophilicity is critical for predicting drug behavior in different physiological compartments (e.g., stomach at pH ~2 vs. intestine at pH ~6-7).

Stability and Degradation Profile

The stability of an API is paramount to ensuring its safety and efficacy throughout its shelf life. For lactones, the primary degradation pathway is the hydrolysis of the ester bond.

Mechanism of Hydrolysis: Lactone hydrolysis is catalyzed by both acid (H⁺) and base (OH⁻), in addition to a slower, uncatalyzed reaction with water.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: This is typically the most significant pathway under physiological and alkaline conditions. The hydroxide ion is a potent nucleophile that directly attacks the electrophilic carbonyl carbon, leading to the rapid opening of the lactone ring.

Key Stability Considerations:

  • pH Dependence: Dodecalactones exhibit maximum stability in the acidic pH range (approx. pH 3-5). Stability decreases significantly as the pH becomes neutral and alkaline (pH > 6) due to the increasing rate of base-catalyzed hydrolysis.

  • Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Storage at elevated temperatures will accelerate degradation.

  • Formulation: In liquid formulations, the choice of buffering agents and excipients is critical. In solid dosage forms, controlling moisture content is essential to prevent hydrolysis.

Protocol: Conceptual Forced Degradation Study for Dodecalactone

Forced degradation (or stress testing) is performed to identify potential degradation products and understand degradation pathways, which is a key part of any stability-indicating method development.

Causality: The goal is to subject the lactone to conditions more extreme than those expected during storage to accelerate degradation and produce detectable levels of degradants in a short timeframe.

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of dodecalactone in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions: Aliquot the stock solution into separate vials and dilute with stressor solutions.

    • Acidic Hydrolysis: Dilute with 0.1 M HCl.

    • Basic Hydrolysis: Dilute with 0.1 M NaOH.

    • Neutral Hydrolysis: Dilute with deionized water.

    • Oxidative Degradation: Dilute with a solution of 3% H₂O₂.

    • Thermal Stress: Store the stock solution at an elevated temperature (e.g., 60-80 °C).

    • Photolytic Stress: Expose the stock solution to high-intensity light (per ICH Q1B guidelines).

  • Time Points: Incubate the stressed samples for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: At each time point, withdraw an aliquot and quench the reaction if necessary (e.g., neutralize the acid/base samples).

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., HPLC-UV or LC-MS). The method must be able to separate the parent dodecalactone from all degradation products.

  • Data Interpretation: Monitor the decrease in the parent lactone peak and the appearance and growth of degradant peaks. For hydrolysis, the primary degradant will be the corresponding hydroxydodecanoic acid. The LC-MS analysis would be used to confirm the mass of the degradants.

Analytical Characterization: Spectroscopic Fingerprints

Spectroscopic methods provide an unambiguous structural confirmation of the molecule.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of any lactone is the very strong carbonyl (C=O) stretching absorption.

  • γ-Dodecalactone (5-membered ring): ~1770 cm⁻¹. The higher frequency is due to the increased ring strain in the five-membered ring.

  • δ-Dodecalactone (6-membered ring): ~1735-1750 cm⁻¹. This is typical for a six-membered ring or acyclic ester, which has less ring strain.

  • Other Key Absorptions: C-O stretching absorptions around 1150-1250 cm⁻¹ and C-H stretching from the alkyl chain just below 3000 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed information about the electronic environment of each proton in the molecule.

  • Characteristic Signals for δ-Dodecalactone:

    • ~4.2 ppm (multiplet, 1H): This is the most downfield proton, corresponding to the hydrogen on the carbon bearing the ester oxygen (the C5 proton). It is deshielded by the adjacent oxygen.

    • ~2.3-2.5 ppm (multiplet, 2H): These are the protons on the carbon alpha to the carbonyl group (the C2 protons). They are deshielded by the electron-withdrawing effect of the carbonyl.

    • ~1.2-1.9 ppm (complex multiplets, ~16H): This large cluster of signals corresponds to the many methylene (-CH₂-) groups in the lactone ring and the long alkyl chain.

    • ~0.9 ppm (triplet, 3H): This upfield triplet is the characteristic signal for the terminal methyl (-CH₃) group of the heptyl side chain.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A peak at m/z = 198, corresponding to the molecular weight of C₁₂H₂₂O₂, should be visible.

  • Characteristic Fragmentation of δ-Dodecalactone: The most characteristic and often most abundant fragment ion in the EI spectrum of δ-dodecalactone is at m/z = 99 . This fragment arises from a McLafferty rearrangement, a classic fragmentation pathway for esters, which involves the cleavage of the C5-C6 bond and elimination of the heptyl side chain as heptene (C₇H₁₄), leaving a charged radical of the ring portion. Other smaller fragments correspond to the loss of alkyl radicals from the side chain.

Conclusion: A Framework for Drug Development

The physicochemical properties of dodecalactone isomers provide a comprehensive and instructive model for scientists engaged in pharmaceutical research. Its high lipophilicity (Log P ~3.5) suggests excellent membrane permeability but necessitates formulation strategies to overcome poor aqueous solubility. The critical role of the lactone's hydrolytic instability, particularly in neutral to alkaline conditions, underscores the necessity of pH control, moisture protection, and rigorous stability testing for any lactone-containing API. The distinct spectroscopic signatures allow for unambiguous identification and quality control. By understanding these fundamental principles through the lens of a well-characterized molecule like dodecalactone, drug development professionals are better equipped to anticipate and address the challenges inherent in formulating and stabilizing novel, complex pharmaceutical agents.

References

  • PubChem. delta-Dodecalactone. National Center for Biotechnology Information. [Link]

  • Scentspiracy. Delta-Dodecalactone (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery. [Link]

  • ScenTree. Gamma-dodecalactone (CAS N° 2305-05-7). [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. [Link]

  • OECD. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • ScenTree. Delta-dodecalactone (CAS N° 713-95-1). [Link]

  • OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. [Link]

  • StudyOrgo.com. Deciphering 1H NMR Spectra. [Link]

  • MassBank. delta-dodecalactone. [Link]

  • PubChem. Gamma-Dodecalactone. National Center for Biotechnology Information. [Link]

  • Rowan Scientific. How to Predict pKa. [Link]

  • Human Metabolome Database. Showing metabocard for 3-Hydroxydodecanoic acid (HMDB0000387). [Link]

  • Analytice. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Wikipedia. δ-Decalactone. [Link]

  • Research Outreach. pKa prediction from ab initio calculations. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • Neliti. THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • University of Calgary. H NMR Spectroscopy. [Link]

  • ResearchGate. (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • Ernesto Ventós S.A. DODECALACTONE DELTA. [Link]

  • NIST. γ-Dodecalactone. NIST Chemistry WebBook. [Link]

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  • Taylor & Francis. Δ-Decalactone – Knowledge and References. [Link]

  • Journal of Applied Pharmaceutical Science. Stability Testing of Pharmaceutical Products. [Link]

  • ResearchGate. (PDF) The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. [Link]

  • SciSpace. The Hydrolysis Kinetics of Glucono-delta-lactone in Solutions without Anion Catalysis and a Systematical Error in Weakly Buffere. [Link]

  • ResearchGate. (PDF) Production of γ-decalactone by Yarrowia lipolytica: Insights into experimental conditions and operating mode optimization. [Link]

  • Journal of Organic Chemistry. Mechanisms of lactone hydrolysis in neutral and alkaline conditions. [Link]

An In-Depth Technical Guide to Oxacyclotridecan-2-one for Scientific Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Oxacyclotridecan-2-one, a macrocyclic lactone of significant interest in chemical synthesis, materials science, and fragrance applications. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical identity, synthesis methodologies, applications, and safety protocols associated with this compound, grounding all information in established scientific principles and authoritative sources.

Core Chemical Identity

This compound, a 12-membered carbon ring containing an ester functional group, is a notable macrocyclic lactone. Its unique structure imparts properties that make it a valuable synthetic target and building block.

  • CAS Number : 947-05-7[1][2][3]

  • IUPAC Name : this compound[2]

  • Molecular Formula : C₁₂H₂₂O₂[1][3]

  • Molecular Weight : 198.30 g/mol [1][2][3]

Synonyms : The compound is widely known by several other names, which frequently appear in literature and commercial listings:

  • ω-Dodecanolactone

  • Dodecanolactone[2]

  • 12-Dodecanolide[2]

  • 12-Hydroxydodecanoic acid lactone

IdentifierValueSource
InChI InChI=1S/C12H22O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h1-11H2PubChem[2]
InChIKey DQGSJTVMODPFBK-UHFFFAOYSA-NPubChem[2]
SMILES C1CCCCCC(=O)OCCCCC1PubChem[2]
EC Number 628-269-5PubChem[2]

Physicochemical Properties

This compound is typically a liquid at room temperature with a high boiling point, characteristic of macrocyclic compounds. Its properties are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

PropertyValueConditionsSource(s)
Appearance LiquidStandard Temperature and PressureSigma-Aldrich[1]
Melting Point 2-3 °C-Sigma-Aldrich[1]
Boiling Point 150-151 °Cat 23 mmHgSigma-Aldrich[1]
Density 0.981 g/mLat 25 °CSigma-Aldrich[1]
Refractive Index n20/D 1.472at 20 °CSigma-Aldrich[1]
Flash Point 113 °CClosed CupSigma-Aldrich

Synthesis and Manufacturing

The synthesis of macrocyclic lactones like this compound presents a classic challenge in organic chemistry: favoring intramolecular cyclization over intermolecular polymerization. Two primary, industrially relevant pathways have been established.

Pathway 1: Baeyer-Villiger Oxidation of Cyclododecanone

This is a powerful and widely used method for converting cyclic ketones into lactones. The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, expanding the ring by one atom.

Causality and Mechanistic Insight : The Baeyer-Villiger oxidation proceeds via the Criegee intermediate.[4] A peroxyacid first attacks the protonated carbonyl carbon of the ketone. This is followed by a concerted rearrangement where one of the alkyl groups migrates to the adjacent peroxide oxygen, cleaving the O-O bond and displacing a stable carboxylate leaving group.[4] The choice of peroxyacid (e.g., meta-chloroperoxybenzoic acid (m-CPBA), peroxyacetic acid, or permaleic acid) is critical, as more reactive reagents can achieve higher conversion rates, especially for sluggish substrates like cyclododecanone.[5][6]

Baeyer-Villiger Oxidation A Cyclododecanone B This compound A->B Oxygen Atom Insertion Reagent Peroxyacid (e.g., m-CPBA) Reagent->A

Caption: Baeyer-Villiger oxidation workflow for this compound.

Exemplary Experimental Protocol (Baeyer-Villiger Oxidation):

  • Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve Cyclododecanone (1.0 eq) in a suitable chlorinated solvent such as dichloromethane.

  • Reagent Addition : Cool the solution to 0 °C in an ice bath. Dissolve a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq), in the same solvent and add it dropwise to the ketone solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring : Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may take several hours to reach completion.

  • Workup : Upon completion, quench the excess peroxyacid by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove the carboxylic acid byproduct) and brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Pathway 2: Intramolecular Lactonization of 12-Hydroxydodecanoic Acid

This pathway represents a direct cyclization of a linear hydroxy acid precursor. The primary challenge is to ensure the hydroxyl and carboxylic acid groups of the same molecule react with each other.

Causality and Mechanistic Insight : To favor the intramolecular reaction, the synthesis must be performed under high-dilution conditions. This principle lowers the probability of two different molecules interacting, thereby suppressing intermolecular esterification (polymerization). The reaction is typically acid-catalyzed (e.g., Fischer-Speier esterification) or promoted by specific lactonization reagents (e.g., Yamaguchi or Mitsunobu conditions) that activate either the carboxylic acid or the alcohol to facilitate cyclization.

Lactonization A 12-Hydroxydodecanoic Acid B This compound A->B Intramolecular Dehydration Condition High Dilution + Catalyst Condition->A

Caption: Intramolecular lactonization workflow for this compound.

Exemplary Experimental Protocol (Acid-Catalyzed Lactonization):

  • Reaction Setup : To a large-volume, three-necked flask equipped with a Dean-Stark trap, condenser, and mechanical stirrer, add a high-boiling, non-polar solvent such as toluene.

  • High-Dilution Addition : Using a syringe pump, slowly add a solution of 12-hydroxydodecanoic acid (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in the same solvent to the refluxing reaction flask over an extended period (e.g., 8-12 hours). The slow addition is crucial for maintaining high dilution.

  • Reaction Driving : Continuously remove the water byproduct via the Dean-Stark trap to drive the equilibrium toward the lactone product.

  • Workup : After the addition is complete and no more water is collected, cool the reaction mixture. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude lactone is then purified by vacuum distillation.

Applications in Research and Drug Development

While well-established in the fragrance industry for its musk-like scent, this compound serves as a versatile platform for advanced applications.[2]

Intermediate in Chemical Synthesis

This compound is a valuable C₁₂ building block. Its ester linkage can be cleaved via hydrolysis to regenerate the linear 12-hydroxydodecanoic acid, or it can be used in reactions that modify other parts of the ring. It has been documented as a precursor in the synthesis of complex fatty acid derivatives like (E)-11-methyl-12-octadecenoic acid.

Monomer for Biodegradable Polymers

For drug development professionals, the most significant application lies in its role as a monomer for ring-opening polymerization (ROP). Macrolactones, like the well-studied ε-caprolactone, are precursors to biodegradable aliphatic polyesters.[7][8] These polymers are highly valued in the biomedical field for applications such as:

  • Controlled Drug Delivery : The polymer can be formulated into nanoparticles, microparticles, or implants that encapsulate a therapeutic agent.[9][10] The slow hydrolysis of the polyester backbone in the body ensures a sustained release of the drug over time.

  • Tissue Engineering : Biodegradable scaffolds made from these polyesters can provide a temporary structure for cells to grow and form new tissue, degrading as the native tissue regenerates.[8]

The ROP of this compound yields poly(dodecanolactone), a polymer with high hydrophobicity and slow degradation rates compared to polymers from smaller lactones, making it suitable for long-term implantable devices or delivery systems. The polymerization is typically initiated by metal alkoxides (e.g., stannous octoate) or via organocatalysis.[7]

Safety and Handling

Proper handling of this compound is essential in a research environment. According to the Globally Harmonized System (GHS), it presents moderate hazards.

Hazard ClassGHS CodeDescriptionSource(s)
Skin IrritationH315Causes skin irritationPubChem[2]
Eye IrritationH319Causes serious eye irritationPubChem[2]
Respiratory IrritationH335May cause respiratory irritationSigma-Aldrich

Self-Validating Safety Protocol:

  • Engineering Controls : Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE) : Wear standard nitrile gloves, safety glasses with side shields or goggles, and a lab coat.

  • Handling : Avoid contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area immediately and thoroughly with water.

  • Storage : Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • First Aid :

    • Skin Contact : Wash off with soap and plenty of water.

    • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.

    • Inhalation : Move the person into fresh air.

    • Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person.

    • In all cases of significant exposure, consult a physician.

References

  • Lactonization as a general route to β-C(sp3)–H functionalization. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Permaleic Acid: Baeyer-Villiger Oxidation of Cyclododecanone. (2024, August 6). Request PDF. Retrieved January 21, 2026, from [Link]

  • Baeyer-Villiger Oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Ring-opening polymerization-mediated controlled formulation of polylactide-drug nanoparticles. (2009, April 8). PubMed. Retrieved January 21, 2026, from [Link]

  • Recent Developments in Ring-Opening Polymerization of Lactones. (2024, August 5). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Permaleic Acid: Baeyer Villiger Oxidation of Cyclododecanone. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Optimization of enzymatic ring-opening copolymerizations involving δ-gluconolactone as monomer by experimental design. (2024, August 10). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Lactonization as a general route to β-C(sp3)-H functionalization. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Baeyer–Villiger oxidation. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • ability to catalyze lactonization/oligomerization reaction of 12HSA,... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Lactone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

Sources

Introduction: The Molecular Profile of a Macrocyclic Lactone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Oxacyclotridecan-2-one

This compound, also known by synonyms such as Dodecanolactone or 12-dodecanolide, is a 13-membered macrocyclic lactone.[1] With the chemical formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol , this compound belongs to a significant class of molecules utilized in the fragrance and flavor industries.[1][2][3] The structural elucidation and quality control of such compounds are fundamentally reliant on a suite of spectroscopic techniques. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define this compound. The interpretation of this data is crucial for researchers in chemical synthesis, quality assurance, and drug development to confirm molecular identity, purity, and structural integrity.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound, a saturated 12-carbon ring with an internal ester functional group, dictates its spectroscopic signature. The key features are the carbonyl group (C=O) and the ether-like C-O bond of the ester, flanked by a long, flexible aliphatic chain. These components give rise to distinct and predictable signals in NMR, IR, and MS analyses.

Fig 1. Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by three main regions corresponding to the protons adjacent to the ester group and those of the aliphatic chain.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 4.12 Triplet (t) 2H H-13 Protons are adjacent to the electron-withdrawing ester oxygen, causing significant deshielding.
~ 2.30 Triplet (t) 2H H-3 Protons are alpha to the carbonyl group, resulting in moderate deshielding.
~ 1.65 Multiplet (m) 4H H-4, H-12 Protons beta to the ester functionality.

| ~ 1.25 - 1.40 | Broad Multiplet (m) | 14H | H-5 to H-11 | Overlapping signals from the core methylene groups of the long aliphatic chain. |

Expert Interpretation: The downfield chemical shifts of the protons at the C-13 and C-3 positions are diagnostic for the lactone structure. The C-13 protons (~4.12 ppm) are deshielded due to their direct attachment to the electronegative oxygen atom of the ester linkage. The C-3 protons (~2.30 ppm) are alpha to the carbonyl group, which also withdraws electron density. The large, unresolved multiplet between 1.25 and 1.40 ppm is characteristic of the long methylene (-CH₂-) chain common in macrocycles.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms and information about their chemical environment.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Assignment Rationale
~ 174.0 C-2 (C=O) The carbonyl carbon of the ester group, highly deshielded.
~ 63.5 C-13 (CH₂-O) The carbon atom bonded to the ester oxygen, deshielded.
~ 34.5 C-3 (CH₂-C=O) The carbon atom alpha to the carbonyl group.

| ~ 28.0 - 21.0 | C-4 to C-12 | A series of overlapping signals corresponding to the remaining nine methylene carbons in the aliphatic ring. |

Expert Interpretation: The most prominent and easily identifiable signal is the ester carbonyl carbon at ~174.0 ppm. The chemical shift of the C-13 carbon at ~63.5 ppm confirms its attachment to the single-bonded oxygen of the ester. The remaining signals in the upfield region (~21.0-34.5 ppm) correspond to the SP³ hybridized carbons of the aliphatic chain, consistent with the macrocyclic structure.[4][5][6]

Experimental Protocol: NMR Data Acquisition
Fig 2. Workflow for NMR analysis.
  • Sample Preparation: Accurately weigh 5-15 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS).

  • Instrument Setup: Place the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.

  • ¹H Acquisition: A standard proton experiment is run. For a sample of this concentration, 8 to 16 scans are typically sufficient.

  • ¹³C Acquisition: A proton-decoupled carbon experiment (e.g., zgpg30) is performed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a suitable relaxation delay are required for good signal-to-noise.

  • Data Processing: The raw data (Free Induction Decay, FID) is subjected to Fourier transformation. The resulting spectrum is then phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions related to the ester group and the aliphatic chain.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
~ 1735 Strong, Sharp Ester (C=O) Carbonyl Stretch
~ 2930, 2855 Strong Alkane (C-H) Asymmetric & Symmetric Stretch
~ 1250 Strong Ester (C-O) Asymmetric Stretch

| ~ 1170 | Strong | Ester (C-O) | Symmetric Stretch |

Expert Interpretation: The most telling feature in the IR spectrum is the very strong and sharp absorption band around 1735 cm⁻¹. This band is unequivocally assigned to the carbonyl (C=O) stretching vibration of the saturated ester group within the large ring. The position of this band indicates a lack of conjugation and minimal ring strain. The strong bands at ~2930 and ~2855 cm⁻¹ are characteristic of the C-H stretching vibrations of the numerous methylene groups in the macrocycle. Finally, the strong absorptions in the fingerprint region, particularly around 1250 cm⁻¹, are due to the C-O stretching of the ester linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This scan measures the ambient environment (e.g., CO₂, water vapor) and is automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

  • Cleaning: After analysis, clean the crystal thoroughly with a solvent-moistened wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling the determination of its molecular weight and offering insights into its structure.

Table 4: Key Mass Spectrometry Data (Electron Ionization, EI)

m/z Interpretation
198 [M]⁺, Molecular Ion
55 [C₄H₇]⁺ Fragment
41 [C₃H₅]⁺ Fragment

| 69 | [C₅H₉]⁺ Fragment |

Expert Interpretation: The electron ionization (EI) mass spectrum will show a molecular ion peak [M]⁺ at m/z = 198, corresponding to the molecular weight of this compound (C₁₂H₂₂O₂).[1][3] Under EI conditions, macrocyclic lactones undergo complex fragmentation. The observed base peak is often not the molecular ion. Common fragmentation pathways involve ring-opening followed by cleavage of the aliphatic chain. The prominent peaks at m/z 55, 41, and 69 are characteristic fragment ions resulting from the cleavage of the hydrocarbon chain and are common in the spectra of long-chain aliphatic compounds.[1]

G mol This compound [C₁₂H₂₂O₂]⁺˙ m/z = 198 frag1 Aliphatic Chain Fragmentation mol->frag1 - e⁻ frag2 [C₄H₇]⁺ m/z = 55 frag1->frag2 frag3 [C₅H₉]⁺ m/z = 69 frag1->frag3 frag4 Other Fragments frag1->frag4

Fig 3. Simplified MS fragmentation concept.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method Setup:

    • Injector: Set to a temperature of ~250 °C. Use a split or splitless injection mode.

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method Setup:

    • Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to ~230 °C.

    • Mass Analyzer: Scan a mass range from m/z 40 to 400.

  • Acquisition & Analysis: Inject 1 µL of the sample. The compound will elute from the GC column at a specific retention time and enter the mass spectrometer, where it is fragmented and detected to generate a mass spectrum.

Safety and Handling

This compound requires careful handling in a laboratory setting.

  • Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][7] It is also classified as a combustible liquid.[2]

  • Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8] Avoid inhalation of vapors.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.[8]

Conclusion

The spectroscopic profile of this compound is well-defined and serves as a reliable fingerprint for its identification. The combination of ¹H and ¹³C NMR confirms the carbon-hydrogen framework, IR spectroscopy validates the presence of the critical ester functional group, and mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns. Together, these techniques provide a comprehensive and self-validating system for the structural confirmation and purity assessment of this important macrocyclic lactone, ensuring its proper application in research and industry.

References

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  • This compound | C12H22O2 | CID 70354 - PubChem . National Center for Biotechnology Information. Available from: [Link]

  • This compound - NIST WebBook . National Institute of Standards and Technology. Available from: [Link]

  • Chemical label this compound . Available from: [Link]

  • This compound - NIST WebBook (Alternative) . National Institute of Standards and Technology. Available from: [Link]

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  • 13-C NMR Chemical Shift Table . Available from: [Link]

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Thermal Properties of Poly(dodecalactone): From Fundamental Transitions to Processing Stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide provides a comprehensive technical overview of the essential thermal properties of poly(dodecalactone) (PDDL), a long-chain aliphatic polyester of significant interest for applications ranging from biomedical devices to advanced elastomers. Understanding the thermal behavior of PDDL is paramount for researchers, scientists, and drug development professionals, as these properties dictate its processing parameters, end-use performance, and material stability. This document moves beyond a simple recitation of data, offering field-proven insights into the causality behind experimental choices and the interpretation of results.

Core Thermal Transitions: Defining the Material's Behavior

The performance of a polymer is fundamentally governed by its response to temperature. For a semi-crystalline polymer like poly(dodecalactone), the most critical thermal events are the glass transition, crystallization, and melting.

Glass Transition Temperature (T_g_): The Onset of Flexibility

The glass transition is a reversible transition in the amorphous regions of a polymer from a hard, rigid state to a more flexible, rubbery state. It is not a phase transition in the thermodynamic sense (like melting) but is a critical parameter that defines the lower service temperature of the material for applications requiring flexibility.

For long-chain aliphatic polyesters, the glass transition temperature is typically well below ambient temperature. Poly(dodecalactone), with its long methylene sequence (eleven CH₂ groups) in the repeating unit, possesses significant chain flexibility. This structure leads to a very low glass transition temperature, generally observed in the range of -40 °C to -50 °C, similar to analogous polymers like poly(δ-decalactone) and poly(ε-decalactone).[1][2][3][4] This low T_g_ is a key attribute, rendering PDDL soft and flexible at room temperature and body temperature, a crucial property for its use in soft-segment thermoplastic elastomers or in biomedical applications where pliability is required.[3][4]

Crystallization (T_c_) and Melting (T_m_) Temperatures: The Semi-Crystalline Nature

While the amorphous regions undergo a glass transition, the crystalline domains of PDDL remain ordered and solid until they reach the melting temperature.

  • Melting Temperature (T_m_): This is the temperature at which the crystalline lamellae within the polymer melt and the material transitions to a viscous liquid state. For polyesters, T_m_ is influenced by factors such as chain length and molecular weight.[5][6] As molecular weight increases, chain entanglement and the energy required to disrupt the crystal lattice also increase, leading to a higher T_m_.[5][6] Poly(dodecalactone) is expected to have a melting temperature in the range of 70 °C to 90 °C.

  • Crystallization Temperature (T_c_): Upon cooling from the melt, the polymer chains organize into ordered crystalline structures. The peak temperature of this exothermic event is the crystallization temperature. The rate and temperature of crystallization are critical during processing, as they affect the final morphology, degree of crystallinity, and ultimately, the mechanical properties of the molded part.[7][8] Similar to T_m_, T_c_ also tends to increase with higher molecular weights.[5][6]

It is also important to consider the phenomenon of cold crystallization . If the polymer is cooled rapidly from the melt (quenched), it may not have sufficient time to crystallize fully. Upon subsequent heating, the polymer chains gain enough mobility above the T_g_ to arrange themselves into ordered crystals, an exothermic process that occurs before the final melting.[9]

Thermal Stability and Degradation Profile

The thermal stability of a polymer defines the temperature window available for melt processing before significant chemical decomposition occurs. For polyesters like PDDL, thermal degradation is a critical consideration, as it can lead to a loss of molecular weight and a corresponding decline in mechanical properties.

The degradation of aliphatic polyesters typically proceeds through two primary mechanisms.[10]

  • Ester Pyrolysis: A statistical, random scission of the polyester chains.

  • Unzipping Depolymerization: An end-chain "backbiting" mechanism that leads to the formation of the cyclic monomer (dodecalactone).

Studies on similar polyesters show that significant degradation begins at temperatures above 200 °C. For instance, poly(δ-decalactone) has been shown to degrade completely at 210 °C.[1] Therefore, melt processing of PDDL should be conducted below this threshold to maintain its structural integrity. The presence of residual polymerization catalysts or specific chain end-groups can also influence the onset and rate of degradation.[10]

Experimental Characterization Protocols

To reliably quantify the thermal properties of poly(dodecalactone), standardized and well-controlled experimental protocols are essential. The two primary techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is the cornerstone technique for determining a polymer's thermal transitions (T_g_, T_c_, and T_m_). It functions by measuring the amount of heat required to increase the temperature of a sample compared to a reference, as a function of temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of the PDDL sample into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen (flow rate of 50 mL/min), to prevent oxidative degradation during the analysis.[11]

  • Thermal History Erasure (First Heating Scan): Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above its expected melting point (e.g., 120 °C) at a controlled rate of 10 °C/min.

    • Causality: This step is crucial to erase any prior thermal history from processing or storage, ensuring that the subsequent measurements reflect the intrinsic properties of the material.

  • Isothermal Hold: Hold the sample at 120 °C for 3-5 minutes.

    • Causality: This ensures that all crystalline structures have completely melted and the sample has reached thermal equilibrium.

  • Controlled Cooling Scan: Cool the sample from 120 °C to a temperature well below its expected T_g_ (e.g., -80 °C) at a rate of 10 °C/min.

    • Causality: This scan records the exothermic crystallization from the melt (T_c_) under controlled conditions, providing insight into the crystallization kinetics.

  • Data Acquisition (Second Heating Scan): Heat the sample from -80 °C back to 120 °C at 10 °C/min.

    • Causality: This second heating scan is used for data analysis. Since the sample now has a known and controlled thermal history, the observed glass transition (T_g_) and melting transition (T_m_) are considered representative of the material itself.

DSC_Workflow cluster_protocol DSC Temperature Profile A 1. Heat to 120°C (Erase History) B 2. Hold at 120°C (Equilibrate) A->B 10°C/min C 3. Cool to -80°C (Record Tc) B->C Isothermal D 4. Heat to 120°C (Record Tg, Tm) C->D -10°C/min

Caption: Standard DSC heat-cool-heat workflow for polymer analysis.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of a material. The technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

  • Sample Preparation: Place an accurately weighed sample (10-15 mg) of PDDL into a TGA crucible (typically ceramic or platinum).

  • Instrument Setup: Place the crucible onto the TGA's high-precision balance. Purge the furnace with an inert atmosphere, such as nitrogen, at a flow rate of 20-50 mL/min.

    • Causality: An inert atmosphere is critical for studying thermal degradation. Running the experiment in air would result in thermo-oxidative degradation, a different chemical process that occurs at lower temperatures.[12]

  • Equilibration: Hold the sample at a low temperature (e.g., 30 °C) for several minutes to allow the balance to stabilize.

  • Heating Ramp: Heat the sample at a constant rate, typically 10 °C/min or 20 °C/min, up to a high temperature where the sample is fully decomposed (e.g., 600 °C).[13]

  • Data Analysis: The resulting TGA curve plots percent weight loss versus temperature. The onset temperature of degradation is typically determined from the intersection of tangents to the baseline and the initial decomposition slope.

TGA_Workflow cluster_workflow TGA Experimental Workflow start Start prep Weigh 10-15mg Sample into Crucible start->prep load Load Sample & Purge with N2 prep->load heat Heat at 10°C/min to 600°C load->heat analyze Record Mass Loss vs. Temperature heat->analyze end End analyze->end

Caption: Logical workflow for Thermogravimetric Analysis (TGA).

Summary of Thermal Properties

The following table summarizes the expected thermal properties for poly(dodecalactone), based on data from analogous long-chain polyesters and established polymer science principles. These values serve as a robust baseline for researchers and engineers.

PropertySymbolTypical ValueCharacterization MethodSignificance
Glass Transition TemperatureT_g_-50 °C to -40 °CDSCDefines the transition from a rigid to a flexible state; indicates flexibility at room temperature.
Melting TemperatureT_m_70 °C to 90 °CDSCUpper limit for service temperature; key parameter for melt processing.
Melt Crystallization TemperatureT_c_40 °C to 60 °CDSCGoverns solidification behavior and resulting morphology during cooling from the melt.
Onset of Thermal DegradationT_d_> 200 °CTGADefines the upper boundary of the thermal processing window.

Conclusion

Poly(dodecalactone) is a semi-crystalline aliphatic polyester characterized by a very low glass transition temperature and a moderate melting temperature. Its low T_g_ imparts excellent flexibility at ambient and physiological temperatures, making it a strong candidate for applications in elastomers and biomedical technology. The T_m_ in the 70-90 °C range allows for convenient melt processing at relatively low temperatures, minimizing the risk of thermal degradation, which typically begins above 200 °C. The systematic characterization of these properties using standardized DSC and TGA protocols is essential for ensuring material quality, optimizing processing conditions, and predicting in-service performance. This guide provides the foundational knowledge and actionable protocols for professionals to confidently explore the potential of poly(dodecalactone) in their development programs.

References

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A Senior Application Scientist's Guide to the Baeyer-Villiger Oxidation: Mechanism and Application in Lactone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Baeyer-Villiger (BV) oxidation, a cornerstone reaction in modern organic synthesis, offers a powerful method for converting cyclic ketones into lactones—valuable structural motifs in pharmaceuticals, natural products, and polymers.[1][2] First reported in 1899 by Adolf von Baeyer and Victor Villiger, this oxidation facilitates the insertion of an oxygen atom adjacent to a carbonyl group through the use of a peroxyacid or peroxide oxidant.[3] This technical guide provides an in-depth exploration of the reaction's core mechanism, the principles of regioselectivity governed by migratory aptitude, stereochemical considerations, and a field-proven experimental protocol. It is designed for researchers, chemists, and drug development professionals seeking to leverage this reaction with precision and control.

The Core Mechanism: A Step-by-Step Deconstruction

The predictive power and synthetic utility of the Baeyer-Villiger oxidation are rooted in its well-defined, multi-step mechanism. The currently accepted pathway proceeds through the critical "Criegee intermediate," a model substantiated by elegant oxygen-18 labeling experiments which confirmed that the carbonyl oxygen of the starting ketone remains in the final ester product.[3]

The primary steps are as follows:

  • Carbonyl Activation: The reaction initiates with the protonation of the ketone's carbonyl oxygen by the peroxyacid. This step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[1][3]

  • Nucleophilic Attack: The activated carbonyl is then attacked by the peroxyacid, leading to the formation of a tetrahedral intermediate.[3][4]

  • Formation of the Criegee Intermediate: A proton transfer event occurs, resulting in the formation of the key tetrahedral intermediate known as the Criegee intermediate.[3][5]

  • Rearrangement (Rate-Determining Step): This is the crucial, concerted step where the magic happens. One of the alkyl groups attached to the original carbonyl carbon migrates to the adjacent, electron-deficient oxygen of the peroxide bond.[3][6] Simultaneously, the weak oxygen-oxygen bond of the peroxide cleaves, expelling a carboxylate as a leaving group.[3] This migration is the rate-determining step of the reaction.[3]

  • Product Formation: The resulting oxocarbenium ion is deprotonated, yielding the final ester or lactone product.[3]

The entire mechanistic sequence is visualized below.

Caption: Fig. 1: The Baeyer-Villiger Reaction Mechanism

Regioselectivity: The Decisive Role of Migratory Aptitude

For unsymmetrical ketones, a critical question arises: which carbon group migrates? The outcome is not random but is dictated by the inherent "migratory aptitude" of the substituents. This regioselectivity is a cornerstone of the reaction's predictive power.[4][7] The group best able to stabilize a partial positive charge in the transition state of the rearrangement step will migrate preferentially.[7][8] This electronic effect is the primary driver behind the established hierarchy.

The general order of migratory aptitude is as follows:

Tertiary alkyl > Secondary alkyl ≈ Phenyl > Primary alkyl > Methyl [7][9]

This trend is one of the most reliable predictive tools in synthetic chemistry. For instance, when oxidizing 2-methylcyclohexanone, the oxygen atom will insert between the carbonyl and the more substituted tertiary carbon, yielding a seven-membered lactone, not the alternative six-membered lactone that would result from methyl migration.

Migratory GroupRelative AptitudeRationale
Tertiary Alkyl (R₃C)HighestBest stabilization of positive charge via hyperconjugation.[6][7]
Secondary Alkyl (R₂CH)HighGood positive charge stabilization.[6][7]
Phenyl (Aryl)HighStabilization via resonance. Electron-donating groups enhance migration.
Primary Alkyl (RCH₂)ModerateModest stabilization of positive charge.[6][7]
Methyl (CH₃)LowestPoorest ability to stabilize a positive charge.[6][7]

Table 1: Summary of Migratory Aptitudes in the Baeyer-Villiger Oxidation.

Stereochemistry and Stereoelectronics: A Reaction of High Fidelity

A synthetically crucial feature of the Baeyer-Villiger oxidation is its stereospecificity. The migration occurs with complete retention of configuration at the migrating stereocenter.[4][9] This means that if a chiral, non-racemic carbon group migrates, its absolute stereochemistry will be preserved in the final lactone product.

This high fidelity is explained by the concerted nature of the migration step. The migrating group never fully detaches from the molecule and therefore does not have the opportunity to invert. This property is invaluable in complex molecule synthesis, allowing for the transfer of stereochemical information from a ketone precursor to a lactone product.

Furthermore, the reaction is governed by stereoelectronic effects. For the migration to occur, the σ-orbital of the migrating group's C-C bond must be aligned anti-periplanar to the weak O-O bond of the peroxide in the Criegee intermediate's transition state.[5][9] This orbital alignment facilitates a smooth, low-energy transition for the bond cleavage and formation events.[5]

A Validated Experimental Protocol: Synthesis of ε-Caprolactone

This section provides a representative, self-validating protocol for the oxidation of cyclohexanone to ε-caprolactone using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and reliable peroxyacid.[4]

Materials:

  • Cyclohexanone (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: Dissolve cyclohexanone (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (1.2 equiv) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly. Causality Note: Slow addition prevents a rapid exotherm. The use of a slight excess of m-CPBA ensures complete conversion of the starting material.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the cyclohexanone spot has been completely consumed (typically 4-12 hours).

  • Workup - Quenching: Upon completion, cool the mixture again to 0 °C. Quench the excess peroxyacid by slowly adding saturated aqueous Na₂S₂O₃ solution. Stir for 15 minutes. Self-Validation: A starch-iodide paper test can be used to confirm the absence of peroxides (a negative test remains colorless).

  • Workup - Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2-3 times to remove m-chlorobenzoic acid) and then with brine. Self-Validation: Effervescence during the NaHCO₃ wash indicates successful neutralization of acidic components.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: The crude ε-caprolactone can be purified by flash column chromatography or vacuum distillation to yield the final product.[4]

Caption: Fig. 2: Experimental Workflow for Lactone Synthesis

Modern Frontiers: Catalytic and Asymmetric Variants

While classical BV oxidations using stoichiometric peroxyacids are robust, modern research focuses on developing more sustainable and selective catalytic systems.

  • Metal-Catalyzed Oxidations: Lewis acids such as those based on tin, aluminum, or platinum can catalyze the BV oxidation using greener oxidants like hydrogen peroxide.[3][5] These methods avoid the generation of stoichiometric carboxylic acid waste.

  • Asymmetric Baeyer-Villiger Oxidation: A significant goal in drug development is the synthesis of enantiomerically pure compounds. Chiral catalysts, including organometallic complexes (e.g., based on copper, platinum, or scandium) and organocatalysts, have been developed to achieve enantioselective BV oxidations.[3][10][11] These methods can perform kinetic resolutions of racemic ketones or desymmetrizations of meso ketones.[10]

  • Biocatalysis: Enzymes known as Baeyer-Villiger monooxygenases (BVMOs) perform this transformation in nature with exceptional regio- and enantioselectivity.[5] These enzymes, which use molecular oxygen as the ultimate oxidant and a flavin cofactor, are increasingly employed in industrial biotechnology as a green alternative for producing high-value chiral lactones.[5] For example, BVMOs have been used to convert the steroid dehydroepiandrosterone into the anticancer agent testololactone.[3]

Conclusion and Future Outlook

More than a century after its discovery, the Baeyer-Villiger oxidation remains an indispensable tool for the synthesis of esters and, particularly, lactones. Its well-understood mechanism, predictable regioselectivity based on migratory aptitude, and high stereochemical fidelity make it a reliable and powerful reaction for synthetic chemists. The continued development of catalytic and asymmetric variants promises to enhance its utility further, offering more sustainable and efficient pathways to complex, high-value molecules essential for the pharmaceutical and other chemical industries.

References

  • Baeyer–Villiger oxidation - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Baeyer–Villiger oxidation - L.S.College, Muzaffarpur. (2020, June 21). Retrieved January 21, 2026, from [Link]

  • Baeyer-Villiger Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Baeyer-Villiger oxidation: Mechanism & Examples - NROChemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Valero, G., et al. (2008). The mechanism of the Baeyer–Villiger rearrangement: quantum chemistry and TST study supported by experimental kinetic data. Organic & Biomolecular Chemistry, 6(11), 1945-1954. Retrieved January 21, 2026, from [Link]

  • Wipf, P. (2006, February 13). Bayer-Villiger Oxidations. Wipf Group, University of Pittsburgh. Retrieved January 21, 2026, from [Link]

  • Baeyer-Villiger Oxidation - Organic Chemistry Tutor. (n.d.). Retrieved January 21, 2026, from [Link]

  • Wang, Y., et al. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Catalysts, 13(1), 2. Retrieved January 21, 2026, from [Link]

  • Chen, J., et al. (2021). Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso-disubstituted cycloketones. Chemical Science, 12(35), 11736-11743. Retrieved January 21, 2026, from [Link]

  • AdiChemistry. (n.d.). Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. Retrieved January 21, 2026, from [Link]

  • Palazzi, C. (2002). Metal-based asymmetric catalysis in Baeyer-Villiger oxidations. RWTH Publications. Retrieved January 21, 2026, from [Link]

  • Chemhelper. (n.d.). Migratory Aptitudes. Retrieved January 21, 2026, from [Link]

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Ring-opening polymerization (ROP) of macrocyclic lactones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Ring-Opening Polymerization of Macrocyclic Lactones

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The ring-opening polymerization (ROP) of macrocyclic lactones stands as a cornerstone for the synthesis of aliphatic polyesters, a class of polymers paramount to advancements in the biomedical and pharmaceutical industries. Their inherent biocompatibility and biodegradability make them ideal candidates for applications ranging from drug delivery systems and tissue engineering scaffolds to biodegradable sutures.[1][2] This guide provides a comprehensive exploration of the core principles of lactone ROP, moving from fundamental thermodynamics and kinetics to a detailed analysis of the primary polymerization mechanisms—coordination-insertion, anionic, cationic, and enzymatic. We offer a comparative analysis of catalytic systems, field-proven experimental protocols, and insights into reaction engineering to afford precise control over polymer properties. This document is structured to serve as a technical resource, explaining the causality behind experimental choices to empower researchers in the rational design and synthesis of advanced polyester-based biomaterials.

The "Why" of Polymerization: Thermodynamic and Kinetic Considerations

The feasibility of ring-opening polymerization is fundamentally governed by thermodynamics, specifically the change in Gibbs free energy (ΔGₚ).[3] The process is generally favorable when ΔGₚ is negative. This value is defined by the interplay between enthalpy (ΔHₚ) and entropy (ΔSₚ) as described by the equation: ΔGₚ = ΔHₚ - TΔSₚ.[3]

  • Enthalpy (ΔHₚ): For the ROP of most small to medium-sized lactones (4- to 7-membered rings), the primary driving force is the relief of ring strain.[3][4] These cyclic esters possess significant bond-angle strain, and their conversion to a linear polymer chain is an enthalpically favorable (exothermic) process, resulting in a negative ΔHₚ.[4][5]

  • Entropy (ΔSₚ): The polymerization process, which converts many small, disordered monomer molecules into a single, more ordered polymer chain, results in a loss of translational degrees of freedom. Consequently, the entropy change (ΔSₚ) is typically negative.[5][6]

This opposition between a favorable enthalpy and an unfavorable entropy gives rise to the concept of a ceiling temperature (T_c) , the temperature above which the polymerization is no longer thermodynamically favorable (ΔGₚ = 0). The polymerizability of a lactone is therefore highly dependent on its ring size, which dictates its inherent ring strain.

Table 1: Influence of Ring Size on Lactone Polymerizability

Ring SizeMonomer ExampleRing StrainPolymerizabilityThermodynamic Notes
5-memberedγ-Butyrolactone (GBL)LowUnfavorable under standard conditionsΔGₚ is often positive due to low ring strain. Polymerization may require specific, non-standard conditions (e.g., high pressure).[7][8]
6-memberedδ-Valerolactone (δ-VL)ModerateFavorablePossesses sufficient ring strain for ROP.[9]
7-memberedε-Caprolactone (ε-CL)HighHighly FavorableThis is one of the most common monomers for ROP due to its high ring strain and favorable kinetics.[8]
>11-memberedω-Pentadecalactone (PDL)Low/NegligibleFavorable (Entropy-driven)For macrolactones, the polymerization is driven by an increase in entropy, as the conformational freedom of the linear chain outweighs that of the large ring.[10]

Kinetically, the reaction rate is influenced by the chosen catalyst, initiator, temperature, and monomer concentration.[11][12] Even for thermodynamically favorable monomers like ε-caprolactone, an appropriate catalytic system is essential to achieve practical reaction rates and control over the polymer's final properties.[13]

Core Mechanisms of Ring-Opening Polymerization

The ROP of lactones can proceed through several distinct mechanisms, the choice of which dictates the catalyst, reaction conditions, and the level of control over the final polymer architecture.[4][10]

Coordination-Insertion Polymerization

This is the most widely utilized and controlled mechanism for lactone ROP, particularly in biomedical applications where metal contamination must be minimized.[10][14] It typically involves a metal-based catalyst (e.g., tin, aluminum, zinc, yttrium) and a protic initiator, such as an alcohol.[15][16][17][18]

The mechanism proceeds via several key steps:

  • Initiator Activation: The initiator (e.g., an alcohol) reacts with the metal catalyst to form the true initiating species, a metal alkoxide.

  • Monomer Coordination: The carbonyl oxygen of the lactone monomer coordinates to the Lewis acidic metal center of the catalyst.[16][19] This coordination polarizes the carbonyl group, rendering it more susceptible to nucleophilic attack.

  • Nucleophilic Attack & Insertion: The alkoxide moiety attacks the activated carbonyl carbon of the monomer, leading to the cleavage of the acyl-oxygen bond and the "insertion" of the monomer into the metal-alkoxide bond.[16][17] This regenerates an alkoxide at the terminus of the growing polymer chain, which can then coordinate and attack another monomer.

This mechanism allows for excellent control over molecular weight, which can be predicted by the initial monomer-to-initiator ratio, and typically yields polymers with narrow molecular weight distributions (low dispersity, Đ).[13][17]

G cluster_0 Coordination-Insertion Mechanism M_cat Metal Catalyst (Mt-X) M_cat_ROH Active Initiator (Mt-OR) M_cat->M_cat_ROH Activation ROH Initiator (R-OH) ROH->M_cat_ROH Coord_Complex Coordinated Complex M_cat_ROH->Coord_Complex Coordination Lactone Lactone Monomer Lactone->Coord_Complex Growing_Chain Growing Polymer Chain (Mt-O-Polymer-R) Coord_Complex->Growing_Chain Insertion & Ring-Opening Growing_Chain->Coord_Complex Propagation Cycle

Coordination-Insertion ROP Workflow.
Anionic Ring-Opening Polymerization (AROP)

AROP involves the use of strong nucleophilic initiators, such as alkoxides, hydroxides, or organometallic compounds.[4][20] The initiator directly attacks the carbonyl carbon of the lactone, causing cleavage of the acyl-oxygen bond and forming a propagating alkoxide chain end.[4][21]

The general pathway involves:

  • Initiation: A nucleophile (Nu⁻) attacks the lactone, opening the ring to form an active species with an alkoxide terminus.

  • Propagation: The newly formed alkoxide end-group attacks another monomer molecule, continuing the chain growth.[4]

While AROP can be very rapid, it is often difficult to control. The highly reactive propagating species can engage in "backbiting" (intramolecular transesterification) to form cyclic oligomers or intermolecular transesterification, which broadens the molecular weight distribution.[18] For certain monomers like β-butyrolactone, the mechanism can be complex, potentially involving alkyl-oxygen cleavage or proton abstraction depending on the initiator used.[22][23]

G cluster_1 Anionic ROP Mechanism Initiator Nucleophilic Initiator (Nu⁻) Active_Center Active Center (Alkoxide) Initiator->Active_Center Initiation Monomer Lactone Monomer Monomer->Active_Center Attack Propagating_Chain Propagating Chain (Nu-Polymer-O⁻) Active_Center->Propagating_Chain Ring-Opening Propagating_Chain->Active_Center Propagation Cycle G cluster_2 Enzymatic ROP (eROP) Cycle Lipase Lipase Active Site (Ser-OH) AcylEnzyme Acyl-Enzyme Intermediate Lipase->AcylEnzyme Acylation Lactone Lactone Monomer Lactone->AcylEnzyme Ring-Opening AcylEnzyme->Lipase Deacylation & Regeneration ReleasedPolymer Elongated Polymer Chain AcylEnzyme->ReleasedPolymer GrowingChain Initiator / Growing Chain (R-OH) GrowingChain->AcylEnzyme

Simplified cycle of Enzymatic ROP.

A Comparative Guide to Catalytic Systems

The choice of catalyst is a critical decision in ROP, directly impacting reaction kinetics, control over polymer architecture, and the purity of the final product. [13] Table 2: Comparison of Common ROP Catalyst Classes

Catalyst ClassExamplesAdvantagesDisadvantages
Organometallic Tin(II) 2-ethylhexanoate (Sn(Oct)₂), Al(OⁱPr)₃, ZnEt₂/GAc, Y[N(SiMe₃)₂]₃High activity, good control (low Đ), well-established protocols. [13][15][16][18]Potential metal contamination (toxicity concern for biomedical use), sensitivity to moisture. [15][24][25]
Organocatalysts DBU, TBD, N-Heterocyclic Carbenes (NHCs), Thiourea-aminesMetal-free (good for biomedical applications), high activity, can be highly selective. [11][26]Can be sensitive to impurities, some may require co-catalysts. [27]
Enzymes Lipases (e.g., Novozym 435, Lipase P)"Green" and sustainable, high selectivity, avoids metal contamination. [28][29][30]Slower reaction rates, higher cost, sensitive to temperature and solvent. [28][31]
Lewis Acids B(C₆F₅)₃, Si(catCl)₂Can promote controlled ROP via monomer activation. [15]Silicon-based catalysts offer low toxicity. [15][32]Activity and scope can be limited compared to organometallic catalysts.

Experimental Protocol: ROP of ε-Caprolactone with Sn(Oct)₂ and Ethanol

This protocol describes a standard laboratory procedure for synthesizing poly(ε-caprolactone) (PCL) with a target molecular weight, illustrating the principles of coordination-insertion polymerization. [17] Objective: To synthesize PCL with a predictable molecular weight by controlling the monomer-to-initiator ratio.

Materials:

  • ε-Caprolactone (monomer), dried over CaH₂ and distilled under reduced pressure.

  • Ethanol (initiator), anhydrous (≥99.7%). [17]* Tin(II) 2-ethylhexanoate (Sn(Oct)₂), catalyst. [17]* Toluene, anhydrous (solvent).

  • Methanol (for precipitation).

  • Nitrogen or Argon gas, high purity.

Procedure:

  • System Preparation: All glassware must be flame-dried under vacuum and cooled under a stream of inert gas (N₂ or Ar) to eliminate moisture.

  • Reagent Calculation: Determine the required amounts of monomer, initiator, and catalyst. The theoretical number-average molecular weight (Mₙ) is calculated as: Mₙ = (mass of monomer / moles of initiator) + molecular weight of initiator A typical monomer-to-catalyst molar ratio is between 400:1 and 1600:1. [33]3. Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add the desired amount of anhydrous toluene.

  • Addition of Reagents:

    • Inject the calculated amount of ε-caprolactone monomer into the flask via syringe.

    • Inject the calculated amount of anhydrous ethanol initiator.

    • Finally, add the Sn(Oct)₂ catalyst. The reaction is typically performed at temperatures ranging from 75°C to 150°C. [33]5. Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 130 °C) and stir. [34]Monitor the reaction progress by taking small aliquots over time and analyzing them via ¹H NMR (disappearance of monomer peaks) or GPC (increase in molecular weight).

  • Termination and Precipitation: Once the desired conversion is reached (or after a set time), cool the flask to room temperature. Dilute the viscous solution with a small amount of dichloromethane or toluene.

  • Purification: Slowly pour the polymer solution into a large beaker of cold methanol while stirring vigorously. The PCL will precipitate as a white solid.

  • Isolation and Drying: Decant the methanol and wash the polymer precipitate several times with fresh methanol. Collect the solid polymer by filtration and dry it in a vacuum oven at room temperature until a constant weight is achieved.

Troubleshooting Low Monomer Conversion

Low conversion is a common issue in ROP and can often be traced to specific experimental factors. [7]

  • Monomer and Solvent Purity: Water and other protic impurities are potent inhibitors for most ROP catalysts, especially organometallic and anionic systems. Ensure all reagents and solvents are rigorously dried and purified. [7][25]* Catalyst/Initiator Activity: Catalysts can degrade if not stored under proper inert and dry conditions. Confirm the activity of your catalyst and initiator. [7]* Inert Atmosphere: Many ROP reactions are sensitive to oxygen and moisture. Maintaining a positive pressure of high-purity inert gas (N₂ or Ar) throughout the reaction is critical. [7]* Thermodynamic Limitations: For monomers with low ring strain (e.g., γ-lactones), polymerization may only be favorable under specific conditions of high concentration or low temperature. [6][7]

Applications in the Biomedical and Pharmaceutical Fields

The polyesters synthesized via lactone ROP are highly valued in medicine due to their biocompatibility and biodegradability. The degradation occurs via hydrolysis of the ester bonds, producing non-toxic metabolites that are cleared by the body.

  • Drug Delivery: PCL and its copolymers are used to create nanocarriers, micelles, and matrix implants for controlled and sustained drug release. [1][24]The slow degradation rate of PCL is particularly useful for long-term therapeutic applications. [1]* Tissue Engineering: These polymers are fabricated into porous scaffolds that mimic the extracellular matrix, providing structural support for cell growth and tissue regeneration for bone, cartilage, and cardiac applications. [2][24]* Medical Devices: The excellent mechanical properties and biocompatibility of polylactones make them suitable for biodegradable sutures, implants, and wound dressings. [16] By functionalizing the lactone monomers or the resulting polymer backbone, researchers can fine-tune properties like hydrophilicity, degradation rate, and cell affinity, creating "smart" biomaterials for advanced therapeutic strategies. [2][24]

References

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The Expanding Therapeutic Landscape of Macrocyclic Lactones: A Technical Guide to Their Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocyclic lactones (MLs), a class of natural or semi-synthetic compounds characterized by a large lactone ring, are cornerstones in veterinary and human medicine.[1] Initially lauded for their potent and broad-spectrum antiparasitic properties, the therapeutic repertoire of this chemical class has expanded significantly, revealing profound activities in oncology and immunology.[1][2][3] This guide provides an in-depth exploration of the multifaceted biological activities of macrocyclic lactones, delving into their distinct mechanisms of action, from ion channel modulation in invertebrates to the intricate signaling pathways they command in mammalian cells. We will further present validated experimental protocols to empower researchers in the robust evaluation of these versatile compounds, bridging the gap between foundational science and translational drug development.

Introduction: A Tale of Two Moieties

The story of macrocyclic lactones in medicine is a compelling narrative of scientific discovery and therapeutic evolution. Primarily derived from fermentation products of soil-dwelling actinomycetes, these compounds are broadly categorized into two principal families: the avermectins (e.g., ivermectin, selamectin) and the milbemycins (e.g., moxidectin, milbemycin oxime).[4] Their initial and most prominent application has been as "endectocides," a term coined to reflect their unique dual efficacy against both internal (endo-) and external (ecto-) parasites.[4] This remarkable antiparasitic activity, which has revolutionized animal health and the control of human filarial diseases, stems from a highly specific molecular interaction with invertebrate nervous systems.[1][5]

However, the therapeutic potential of macrocyclic lactones is not confined to the realm of parasitology. A distinct subset of these compounds, notably tacrolimus (FK-506) and sirolimus (rapamycin) along with its derivatives like everolimus, has emerged as powerful modulators of the mammalian immune system and key cellular growth pathways.[6][7][8] This has led to their indispensable role as immunosuppressants in organ transplantation and as targeted anticancer agents.[6][8] This guide will dissect these seemingly disparate biological activities, revealing the underlying molecular logic that governs their therapeutic efficacy.

The Antiparasitic Powerhouse: Mechanism and Evaluation

The profound success of macrocyclic lactones as antiparasitic agents is a testament to their selective toxicity, a cornerstone of effective chemotherapy. Their primary targets are ligand-gated chloride channels, which are crucial for neurotransmission in invertebrates but are either absent or pharmacologically distinct in their vertebrate hosts.[1][5]

Mechanism of Action: A Flaccid Paralysis

The primary molecular target of antiparasitic macrocyclic lactones, such as ivermectin, is the glutamate-gated chloride channel (GluCl) found in the nerve and muscle cells of nematodes and arthropods.[1][9] The binding of macrocyclic lactones to these channels is quasi-irreversible and leads to an increased influx of chloride ions into the cell.[5] This hyperpolarizes the cell membrane, making it less responsive to excitatory stimuli. The ultimate consequence for the parasite is a flaccid paralysis of the pharyngeal pump, somatic musculature, and uterine muscles, leading to starvation, expulsion from the host, and reproductive failure.[5] While GluCls are the primary target, some macrocyclic lactones can also interact with GABA-gated chloride channels in invertebrates.[4]

The remarkable safety profile of these drugs in mammals is attributed to the fact that glutamate does not gate chloride channels in the mammalian central nervous system, and the GABA-gated channels in the CNS are less sensitive to macrocyclic lactones.[5] Furthermore, the blood-brain barrier, fortified by P-glycoprotein drug efflux pumps, effectively prevents these compounds from reaching potentially sensitive CNS targets at therapeutic doses.[5]

Visualizing the Antiparasitic Mechanism

antiparasitic_mechanism cluster_parasite Invertebrate Neuron/Myocyte ML Macrocyclic Lactone (e.g., Ivermectin) GluCl Glutamate-Gated Chloride Channel (GluCl) ML->GluCl Binds & Potentiates Cl_ion Cl⁻ GluCl->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Increased Influx Paralysis Flaccid Paralysis (Pharynx, Body Wall) Hyperpolarization->Paralysis Inhibits Neurotransmission

Caption: Antiparasitic mechanism of macrocyclic lactones.

In Vitro Assessment of Antiparasitic Activity

The evaluation of novel macrocyclic lactones or the monitoring of parasite resistance relies on robust in vitro assays. Two widely used methods are the Larval Development Assay (LDA) and the Larval Migration Inhibition Assay (LMIA).[10]

Table 1: Comparison of In Vitro Antiparasitic Assays

AssayPrincipleEndpointTypical Concentration Range (Susceptible)
Larval Development Assay (LDA) Measures the ability of drugs to inhibit the development of eggs or early-stage larvae to the third infective larval stage (L3).Inhibition of larval development, often quantified by counting the number of L3 larvae.Varies by parasite and compound, often in the nM to low µM range.
Larval Migration Inhibition Assay (LMIA) Assesses the effect of drugs on the motility of L3 larvae by measuring their ability to migrate through a sieve.[10]Reduction in the number of larvae migrating through a mesh, indicating paralysis.10 nM to 1 µM[10]

Experimental Protocol: Larval Migration Inhibition Assay (LMIA)

This protocol is a generalized framework for assessing the activity of macrocyclic lactones against nematode third-stage larvae (L3).

  • Preparation of Larvae:

    • Harvest L3 larvae from fecal cultures and clean them by repeated sedimentation and washing with distilled water.

    • Exsheath the larvae by incubation in a mild oxidizing solution (e.g., sodium hypochlorite) to remove the protective sheath, which can be a barrier to drug penetration. This step is critical for some parasite species.

    • Wash the exsheathed larvae thoroughly to remove all traces of the exsheathing solution.

  • Drug Preparation:

    • Prepare a stock solution of the macrocyclic lactone in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Create a series of serial dilutions of the stock solution in distilled water to achieve the desired final test concentrations. For susceptible isolates, a range of 10 nM to 1 µM is often appropriate.[10] For resistant isolates, higher concentrations (e.g., 30 nM to 3 µM) may be necessary.[10] The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent toxicity.

  • Assay Procedure:

    • Dispense the drug dilutions into a 24-well tissue culture plate (1.5 mL per well).[10] Include a solvent control (e.g., 1% DMSO in water) and a negative control (water only).

    • Add a standardized number of exsheathed L3 larvae (e.g., 100-200) to each well.

    • Incubate the plates in the dark at a controlled temperature (e.g., 28°C) for 24 hours.[10]

  • Migration and Quantification:

    • Prepare a second 24-well plate ("migration plate") with a small amount of agar (e.g., 400 µL of 2% agar) in each well to aid in visualizing and counting the larvae.[10]

    • Place a sieve with a 25 µm aperture mesh over each well of the migration plate.[10]

    • After the 24-hour incubation, transfer the larvae and drug solution from the first plate onto the corresponding sieves in the migration plate.

    • Incubate the migration plate for another 24 hours at 28°C to allow motile larvae to migrate through the sieve into the agar below.[10]

    • Count the number of larvae that have successfully migrated through the sieve using an inverted microscope.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each drug concentration relative to the solvent control.

    • Plot the dose-response curve and determine the IC50 (the concentration of drug that inhibits 50% of larval migration).

Beyond Parasites: Macrocyclic Lactones in Oncology and Immunology

A mechanistically distinct class of macrocyclic lactones, exemplified by sirolimus (rapamycin) and tacrolimus, exerts its profound biological effects not on ion channels, but on a central regulator of mammalian cell growth, proliferation, and metabolism: the mechanistic target of rapamycin (mTOR).[6][11][12]

Mechanism of Action: The mTOR Signaling Hub

mTOR is a serine/threonine kinase that forms two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[13] These complexes act as master regulators of cellular processes in response to various upstream signals, including growth factors, nutrients, and cellular energy status.[13]

  • Sirolimus (Rapamycin) and its Analogs (Everolimus): These compounds first bind to an intracellular protein called FK506-binding protein 12 (FKBP12).[13] The resulting sirolimus-FKBP12 complex then acts as an allosteric inhibitor of mTORC1.[13] By inhibiting mTORC1, these drugs block downstream signaling pathways that are crucial for protein synthesis, cell growth, and proliferation. This inhibitory action is the basis for their use as anticancer agents, as many tumors exhibit hyperactivation of the mTOR pathway.[14][15] The immunosuppressive effects of sirolimus also stem from its ability to block T-lymphocyte proliferation, which is highly dependent on mTORC1 signaling.[6]

  • Tacrolimus (FK-506): While tacrolimus also binds to FKBP12, the resulting complex does not inhibit mTOR. Instead, it inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[7] Calcineurin is essential for activating T-cells, and its inhibition by the tacrolimus-FKBP12 complex is a potent mechanism of immunosuppression, crucial for preventing organ transplant rejection.[7]

Visualizing the mTOR Signaling Pathway

Caption: Simplified mTORC1 signaling pathway and its inhibition.

Methodologies for Assessing Anticancer and Immunosuppressive Activity

The evaluation of macrocyclic lactones as potential anticancer or immunosuppressive agents involves a tiered approach, starting with in vitro cell-based assays and progressing to in vivo animal models.

Experimental Workflow: In Vitro Anticancer Activity Assessment

  • Cell Line Selection: Choose a panel of human cancer cell lines relevant to the therapeutic target. For example, breast cancer cell lines like MCF-7 are commonly used to test mTOR inhibitors.[15]

  • Cell Proliferation/Viability Assay:

    • Seed the cancer cells in 96-well plates at a predetermined density.

    • After allowing the cells to adhere, treat them with a range of concentrations of the macrocyclic lactone for a specified period (e.g., 48-72 hours).

    • Assess cell viability using a colorimetric assay (e.g., MTT or WST-1) or a fluorescence-based assay (e.g., resazurin). These assays measure metabolic activity, which correlates with the number of viable cells.

    • Calculate the IC50 value, representing the drug concentration that inhibits cell growth by 50%.

  • Apoptosis Assay:

    • To determine if the drug induces programmed cell death, treat cells as described above.

    • Use techniques like flow cytometry with Annexin V and propidium iodide staining to quantify the percentage of apoptotic and necrotic cells.

  • Western Blot Analysis:

    • To confirm the mechanism of action, treat cells with the drug and lyse them to extract proteins.

    • Perform Western blotting to measure the phosphorylation status of key proteins in the mTOR pathway, such as S6K1 and 4E-BP1. A decrease in the phosphorylation of these proteins would confirm mTORC1 inhibition.

In Vivo Models: Promising compounds from in vitro studies are then evaluated in animal models.

  • Anticancer Activity: Patient-derived xenograft (PDX) models, where human tumors are implanted into immunodeficient mice, are considered highly predictive of clinical outcomes.[16] Tumor growth inhibition is the primary endpoint in these studies.

  • Immunosuppressive Activity: Skin or organ transplant models in rodents are used to assess the ability of a compound to prevent graft rejection.

Future Perspectives and Conclusion

The journey of macrocyclic lactones from potent antiparasitics to targeted therapies in oncology and immunology highlights the remarkable chemical diversity and therapeutic potential inherent in natural products. The challenge of drug resistance in both parasitology and oncology necessitates the continued exploration and development of novel macrocyclic lactone analogs.[2][17]

For researchers and drug development professionals, a deep understanding of the distinct molecular mechanisms and the appropriate experimental models is paramount. The protocols and conceptual frameworks presented in this guide offer a robust starting point for the evaluation and advancement of this versatile and impactful class of molecules. The continued investigation into their biological activities promises to unlock new therapeutic avenues and address unmet medical needs across a spectrum of diseases.

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Oxacyclotridecan-2-one degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Degradation Pathways of Oxacyclotridecan-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a 13-membered macrocyclic lactone also known as dodecanolactone, is a compound of interest in fields ranging from perfumery to polymer science.[1][2] Understanding its degradation is critical for assessing its environmental fate, metabolic processing, and stability in various formulations. This guide provides a comprehensive overview of the primary degradation pathways of this compound, focusing on both enzymatic and abiotic mechanisms. We will delve into the catalytic processes, the metabolic fate of breakdown products, and provide validated experimental protocols for studying these transformations.

Introduction to this compound

This compound is a cyclic ester with a 12-carbon aliphatic chain.[3] Its structure is characterized by the endocyclic ester linkage which is the primary site of reactivity and degradation. The stability of this large lactone ring is a key determinant of its persistence and biological activity. This document will explore the cleavage of this ester bond as the central event in its degradation.

PropertyValueSource
Molecular Formula C₁₂H₂₂O₂[3][4]
Molecular Weight 198.30 g/mol [2][3]
CAS Number 947-05-7[3][5]
Physical Form Liquid[1]
Melting Point 2-3 °C[1][5]
Boiling Point 150-151 °C at 23 mmHg[1][5]
Density 0.981 g/mL at 25 °C[1][5]

Core Degradation Pathways: An Overview

The degradation of this compound is predominantly initiated by the hydrolysis of its internal ester bond. This ring-opening reaction yields 12-hydroxydodecanoic acid, a linear hydroxy fatty acid.[4] This fundamental transformation can be catalyzed by biological systems (enzymes) or driven by chemical (abiotic) conditions.

G cluster_main Degradation of this compound cluster_catalysts Catalytic Mechanisms A This compound (Lactone Ring) B 12-Hydroxydodecanoic Acid (Ring-Opened Product) A->B Hydrolysis C Central Metabolism (β-Oxidation) B->C Enzymatic Enzymatic (Cutinases, Lipases) Enzymatic->A Abiotic Abiotic (Acid, Base, Heat, Light) Abiotic->A

Caption: Overview of this compound Degradation.

Part 1: Enzymatic Degradation Pathways

Biological systems primarily utilize hydrolase enzymes to cleave the ester bond of this compound. The structural similarity of this lactone to natural polyesters like cutin and lipids makes it a substrate for cutinases and lipases.[6][7]

Key Enzyme Classes: Cutinases and Lipases

Cutinases and lipases belong to the α/β hydrolase superfamily, characterized by a conserved catalytic triad of Serine-Histidine-Aspartate/Glutamate.[8] These enzymes are highly efficient at catalyzing the hydrolysis of ester bonds.

  • Cutinases: These enzymes naturally degrade cutin, a plant polyester. Their open active site allows them to hydrolyze both soluble esters and the ester bonds in polymers. Several studies have demonstrated the efficacy of cutinases from organisms like Humicola insolens and Thermobifida cellulosilytica in degrading synthetic polyesters, a process directly analogous to the hydrolysis of a macrocyclic lactone.[9][10][11]

  • Lipases: These enzymes hydrolyze triglycerides. Due to the structural similarity between ester linkages in lipids and lactones, lipases from microbial sources such as Lactobacillus species have shown significant activity in degrading polyesters like poly(ε-caprolactone) (PCL), another large-ring lactone-based polymer.[7][12][13]

Catalytic Mechanism

The hydrolysis reaction proceeds via a well-established mechanism involving the catalytic triad.

  • Nucleophilic Attack: The serine residue, activated by the histidine-aspartate pair, acts as a nucleophile, attacking the carbonyl carbon of the lactone's ester group.

  • Tetrahedral Intermediate Formation: This forms a transient, unstable tetrahedral intermediate.

  • Acyl-Enzyme Formation: The intermediate collapses, breaking the endocyclic ester bond and forming a stable acyl-enzyme intermediate. The cleaved portion of the molecule (now with a terminal alcohol) is released.

  • Deacylation: A water molecule, activated by the histidine, attacks the acyl-enzyme intermediate. This hydrolyzes the bond between the enzyme and the substrate, releasing the 12-hydroxydodecanoic acid product and regenerating the active enzyme.

G ser Ser-OH step1 1. Serine attacks carbonyl carbon his His asp Asp lactone This compound (R-C=O)-O-R' step2 2. Tetrahedral intermediate forms step1->step2 step3 3. Acyl-enzyme intermediate forms step2->step3 step4 4. Water attacks, releasing product step3->step4

Caption: Key steps in the hydrolase-catalyzed cleavage of the lactone.

Metabolic Fate of 12-Hydroxydodecanoic Acid

Once the lactone ring is opened, the resulting 12-hydroxydodecanoic acid is a simple hydroxy fatty acid that can be readily assimilated by microorganisms. It enters central metabolism via the β-oxidation pathway.

  • Activation: The carboxylic acid is activated to its coenzyme A (CoA) thioester, 12-hydroxy-dodecanoyl-CoA.

  • Oxidation: The hydroxyl group at C12 is oxidized to a ketone.

  • β-Oxidation Spiral: The fatty acid chain is then systematically cleaved from the carboxyl end, releasing acetyl-CoA units in each cycle.

  • TCA Cycle: The acetyl-CoA units enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂, generating cellular energy (ATP) and reducing equivalents (NADH, FADH₂).[14][15]

G A 12-Hydroxydodecanoic Acid B Activation (Acyl-CoA Synthetase) A->B C 12-Hydroxydodecanoyl-CoA B->C D β-Oxidation Spiral C->D E Acetyl-CoA D->E D->E n cycles F TCA Cycle E->F G CO₂ + H₂O + ATP F->G

Caption: Metabolic pathway for the degradation of 12-hydroxydodecanoic acid.

Part 2: Abiotic Degradation Pathways

Abiotic degradation occurs through chemical processes without biological aid. For this compound, these pathways are primarily driven by hydrolysis, oxidation, and photolysis, often studied under forced degradation conditions to predict stability.[16][17]

Hydrolytic Degradation

Chemical hydrolysis of the ester bond is highly dependent on pH.[18][19]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.

  • Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the highly nucleophilic hydroxide ion directly attacks the carbonyl carbon. This pathway is generally much faster than neutral or acid-catalyzed hydrolysis for esters.[18]

  • Neutral Hydrolysis: At neutral pH, hydrolysis can still occur via attack by water, but the rate is significantly slower than under acidic or basic conditions.[20]

Oxidative Degradation

Oxidative conditions, such as exposure to hydrogen peroxide, can also lead to degradation.[16] While the ester bond is relatively stable to oxidation, the long aliphatic chain of this compound is susceptible. Oxidation can lead to the formation of hydroperoxides, ketones, and chain cleavage, resulting in a complex mixture of smaller degradation products.[21]

Photolytic and Thermal Degradation
  • Photodegradation: Exposure to high-energy light, particularly UV radiation, can induce bond cleavage. While specific photolytic pathways for this molecule are not extensively detailed, functional groups like esters can absorb UV light, potentially leading to radical-mediated degradation reactions.[16]

  • Thermal Degradation: At elevated temperatures, the increased molecular motion can provide the activation energy needed for hydrolytic or pyrolytic cleavage of the lactone ring.[16] The presence of moisture at high temperatures will significantly accelerate hydrolytic degradation.

Part 3: Experimental Methodologies

To investigate the degradation of this compound, a series of standardized and robust experimental protocols are required.

Workflow for Degradation Studies

G A Define Study Type (Biotic vs. Abiotic) B Prepare Reaction Mixtures (e.g., Microbe culture, Buffer) A->B C Incubate Under Controlled Conditions B->C D Sample at Time Intervals C->D E Quench Reaction & Extract D->E F Analyze Samples (HPLC, GC-MS) E->F G Identify Degradants (MS, NMR) F->G H Quantify & Determine Kinetics F->H G->H

Caption: General experimental workflow for degradation studies.

Protocol 1: Screening for Degrading Microorganisms
  • Objective: To isolate and identify microorganisms capable of utilizing this compound as a sole carbon source.

  • Methodology:

    • Prepare Minimal Salt Medium (MSM): Prepare a sterile MSM containing all necessary inorganic salts but lacking a carbon source.

    • Add Substrate: Supplement the MSM with this compound (e.g., 100-500 mg/L) as the sole carbon source. The lactone may need to be dissolved in a minimal amount of a suitable solvent before being added to the medium.

    • Inoculation: Inoculate the medium with an environmental sample (e.g., soil, wastewater).

    • Incubation: Incubate at a suitable temperature (e.g., 30°C) with shaking for several days to weeks.

    • Monitor Growth: Monitor for an increase in turbidity (OD₆₀₀) as an indicator of microbial growth.

    • Isolation: Plate serial dilutions from turbid cultures onto MSM agar plates containing this compound to isolate individual colonies.

    • Identification: Identify promising isolates through 16S rRNA gene sequencing.[22]

  • Self-Validation/Controls:

    • A negative control culture with no carbon source to check for background growth.

    • A negative control culture with the inoculum but no lactone.

    • An uninoculated control with the lactone to check for abiotic degradation under culture conditions.

Protocol 2: Forced Degradation Study (Abiotic)
  • Objective: To determine the stability of this compound under various stress conditions as per regulatory guidelines.[16]

  • Methodology:

    • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Stress Conditions:

      • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl. Incubate at 60°C.

      • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH. Incubate at room temperature (reaction is typically fast).

      • Neutral Hydrolysis: Dilute the stock solution in water. Incubate at 60°C.

      • Oxidation: Dilute the stock solution in 3-30% H₂O₂. Incubate at room temperature.[16]

      • Photolytic: Expose the solution (in a quartz cuvette) to a calibrated light source providing UV and visible light (e.g., 1.2 million lux hours and 200 W h/m²).

      • Thermal: Heat the solid or a solution in a stable solvent at a high temperature (e.g., 80°C).

    • Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Analysis: Neutralize acid/base samples if necessary. Analyze all samples by a stability-indicating method, typically reverse-phase HPLC with UV or MS detection, to quantify the remaining parent compound and detect degradation products.

  • Self-Validation/Controls:

    • A control sample protected from the stress condition (e.g., wrapped in foil for photostability, kept at room temperature for thermal stress) must be analyzed at each time point.

Conclusion

The degradation of this compound is a scientifically significant process governed by the fundamental chemistry of its ester bond. The primary pathways involve enzymatic or chemical hydrolysis to yield 12-hydroxydodecanoic acid, which is then readily metabolized by microorganisms. Understanding these pathways is essential for professionals in drug development, environmental science, and materials research. The methodologies outlined in this guide provide a robust framework for investigating the stability and biodegradability of this and other related macrocyclic compounds.

References

  • MDPI. (n.d.). Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp.
  • ACS Publications. (n.d.). Cutinase-Catalyzed Hydrolysis of Poly(ethylene terephthalate).
  • Frontiers. (n.d.). Recent advances in the biodegradation of polyethylene terephthalate with cutinase-like enzymes.
  • NIH. (2017). Enzymatic Degradation of Aromatic and Aliphatic Polyesters by P. pastoris Expressed Cutinase 1 from Thermobifida cellulosilytica.
  • ChemRxiv. (n.d.). Selective Hydrolysis by Engineered Cutinases: Characterization of Aliphatic-aromatic Polyester Homo and Co-polymers by LC and LC.
  • MDPI. (2022). Cutinase-Catalyzed Polyester-Polyurethane Degradation: Elucidation of the Hydrolysis Mechanism.
  • ResearchGate. (n.d.). Lactobacillus sps. Lipase mediated poly (ε-caprolactone) degradation.
  • NIH. (n.d.). Enzyme-Embedded Degradation of Poly(ε-caprolactone) using Lipase-Derived from Probiotic Lactobacillus plantarum.
  • NIST. (n.d.). This compound.
  • Journal of Organic Chemistry. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions.
  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
  • Semantic Scholar. (n.d.). Mechanisms of lactone hydrolysis in neutral and alkaline conditions.
  • ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.
  • MDPI. (n.d.). Biodegradation of Poly(ε-caprolactone): Microorganisms, Enzymes, and Mechanisms.
  • ResearchGate. (2025). Lipase-catalysed degradation of copolymers prepared from e-caprolactone and DL-lactide.
  • NIH. (n.d.). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa.
  • ChemWhat. (n.d.). This compound CAS#: 947-05-7.
  • NIST. (n.d.). This compound.
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  • NIH. (n.d.). This compound | C12H22O2 | CID 70354.
  • NIH. (n.d.). Bacterial Metabolism - Medical Microbiology.
  • Journal of Pharmaceutical Sciences. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
  • Frontiers. (n.d.). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14.
  • NIH. (n.d.). The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite.
  • Iowa State University Digital Repository. (n.d.). Pesticide Degradation Mechanisms and Environmental Activation.

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An In-depth Technical Guide to the Health and Safety of Dodecanolactone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the health and safety considerations for Dodecanolactone, tailored for researchers, scientists, and drug development professionals. It synthesizes toxicological data, regulatory classifications, and practical handling protocols to ensure a safe and informed laboratory environment. This document moves beyond a standard safety data sheet to explain the causality behind safety protocols and the scientific basis for risk assessment.

Chemical and Physical Identity of Dodecanolactone

Dodecanolactone exists in various isomeric forms, with γ-Dodecalactone and δ-Dodecalactone being the most commercially significant. These isomers share the same molecular formula (C₁₂H₂₂O₂) and molecular weight (approximately 198.30 g/mol ) but differ in their chemical structure, which can influence their biological and toxicological profiles.[1][2][3][4] Understanding the specific isomer is critical for accurate risk assessment.

Table 1: Physicochemical Properties of Common Dodecanolactone Isomers

Propertyγ-Dodecalactone (CAS: 2305-05-7)δ-Dodecalactone (CAS: 713-95-1)
Synonyms 5-Octyloxolan-2-one, 4-Hydroxydodecanoic acid lactone6-Heptyloxan-2-one, 5-Hydroxydodecanoic acid lactone
Appearance Colorless liquidColorless to pale yellow viscous liquid
Odor Sweet, fruity, peach-cream, waxy-fattyPowerful, fresh-fruit, oily
Boiling Point ~257 °C>200 °C
Flash Point > 93.3 °C (Closed Cup)>110°C (Closed Cup)
Solubility Slightly soluble in water; miscible with fatsInsoluble in water

Sources:[4][5][6][7][8]

Toxicological Profile and Hazard Assessment

The toxicological profiles of Dodecanolactone isomers are characterized by low acute toxicity. However, there are notable differences in their irritation potential, particularly for the gamma isomer. Much of the comprehensive safety data, especially for chronic effects, is derived from studies on structurally similar molecules, a toxicological approach known as "read-across."

Acute Toxicity

Both γ-Dodecalactone and δ-Dodecalactone exhibit low acute toxicity via oral and dermal routes.

  • Oral LD50 (Rat): >2000 mg/kg bw for delta-dodecalactone.[9]

  • Dermal LD50 (Rabbit): >2000 mg/kg bw for delta-dodecalactone.[9] For the delta isomer, some sources report a dermal LD50 of >5000 mg/kg.[5]

These high LD50 values indicate that a large single dose is required to cause acute toxic effects, classifying the substances as having low toxicity by ingestion or skin contact.[5][9]

Skin and Eye Irritation

There is a divergence in the classification of Dodecanolactone isomers regarding irritation.

  • δ-Dodecalactone: Generally considered non-irritating to the skin and eyes based on OECD 404 and 405 studies in rabbits.[9] Some sources may classify it as causing mild skin irritation.[5]

  • γ-Dodecalactone: Frequently classified as a skin irritant (Category 2) and a serious eye irritant (Category 2A).[1][10][11][12] This classification necessitates more stringent handling procedures and personal protective equipment (PPE).

The discrepancy highlights the importance of consulting the specific Safety Data Sheet (SDS) for the exact material being used.

Respiratory Irritation

γ-Dodecalactone is often listed as potentially causing respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][10][12][13] This hazard underscores the need for adequate ventilation and avoiding the inhalation of vapors or mists.

Sensitization
  • Skin Sensitization: Studies on human volunteers treated with delta-dodecalactone showed no adverse sensitization effects.[9] The Research Institute for Fragrance Materials (RIFM) has concluded that there are no safety concerns for γ-dodecalactone for skin sensitization at current use levels, based on data from the material and read-across analogs.[14]

Genotoxicity and Carcinogenicity
  • Genotoxicity: No substance-specific data were identified for delta-dodecalactone's genotoxicity. However, data from a read-across analog, hydroxynonanoic acid, delta-lactone, indicated no expected genotoxic effects from the Ames test.[9] Similarly, γ-dodecalactone is not expected to be genotoxic.[14]

  • Carcinogenicity: Based on available data, the classification criteria for carcinogenicity are not met for Dodecalactone.[12]

Reproductive and Developmental Toxicity

Substance-specific data for repeated-dose and reproductive toxicity are limited. Safety assessments often rely on read-across analogs and the Threshold of Toxicological Concern (TTC) approach.

  • For δ-Dodecalactone , a No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity was inferred from a study on δ-decalactone, giving a NOAEL of 1000 mg/kg bw/day.[9][15]

  • For γ-Dodecalactone , the systemic exposure is below the TTC for the reproductive toxicity endpoint of a Cramer Class I material at current use levels, suggesting a low risk.[14]

Occupational Exposure and Risk Management

As no specific occupational exposure limits (OELs) have been established by bodies like OSHA, risk management relies on a combination of engineering controls, administrative controls, and personal protective equipment (PPE).[1][16][17]

Hierarchy of Controls

The primary goal is to minimize exposure. This is best achieved by following the hierarchy of controls, a fundamental concept in industrial hygiene.

HierarchyOfControls cluster_main Hierarchy of Controls for Dodecanolactone Elimination Elimination (Not Applicable) Substitution Substitution (Use less hazardous isomer, e.g., δ- for γ-) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilated Area) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for mitigating exposure risks.

Recommended Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific hazards of the isomer in use and the nature of the experiment.

Table 2: Recommended PPE for Handling Dodecanolactone

Protection TypeSpecificationRationale & Causality
Eye/Face Protection Safety glasses with side-shields (conforming to EN166 or NIOSH approved).[10] A face shield may be required for splash hazards.Prevents eye contact, which can cause serious irritation, especially with γ-Dodecalactone.[1][10]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[10] Gloves must be inspected before use.Prevents skin contact, which can lead to irritation (γ-isomer) or prolonged exposure.[1][11] Proper removal technique is crucial to avoid cross-contamination.[10]
Skin/Body Protection Lab coat, long-sleeved clothing. Impervious clothing for larger quantities.[1]Minimizes the area of skin exposed to potential splashes or spills.
Respiratory Protection Not typically required under normal use with adequate engineering controls.[16] Use a NIOSH-approved respirator if ventilation is inadequate or if aerosols are generated.Prevents inhalation of vapors that may cause respiratory tract irritation, a noted hazard for γ-Dodecalactone.[1][12]

Experimental Protocols and Safe Handling

Adherence to standardized laboratory protocols is essential for minimizing risk.

General Handling and Storage Protocol

Objective: To provide a step-by-step procedure for the safe handling and storage of Dodecanolactone in a laboratory setting.

Methodology:

  • Pre-Handling:

    • Read and understand the Safety Data Sheet (SDS) specific to the Dodecanolactone isomer in use.[10]

    • Ensure a chemical fume hood is operational and an eyewash station and safety shower are accessible.[1]

    • Don all required PPE as specified in Table 2.

  • Handling:

    • Conduct all manipulations of Dodecanolactone inside a certified chemical fume hood to ensure adequate ventilation.[1][10]

    • Avoid contact with skin, eyes, and clothing.[16]

    • Avoid inhalation of vapor or mist.[10]

    • Use non-sparking tools and prevent fire caused by electrostatic discharge.[18]

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[10][11]

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][16][18]

    • Store away from heat, sources of ignition, and incompatible materials.[16]

    • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[10]

Accidental Release and First Aid Procedures

A clear, pre-defined emergency plan is critical for responding to accidents effectively.

EmergencyResponse cluster_workflow Emergency Response Workflow for Dodecanolactone Spill/Exposure cluster_spill Spill Response cluster_exposure Personnel Exposure Start Accident Occurs (Spill or Exposure) Assess Assess Situation (Is it safe to intervene?) Start->Assess Evacuate Evacuate Area Alert Supervisor Assess->Evacuate No Spill_PPE Don Appropriate PPE Assess->Spill_PPE Yes (Spill) Inhalation Inhalation: Move to fresh air Assess->Inhalation Yes (Exposure) Skin Skin Contact: Wash with soap & water for 15 min Assess->Skin Yes (Exposure) Eye Eye Contact: Rinse with water for 15 min Assess->Eye Yes (Exposure) Contain Contain Spill (Use inert absorbent material) Spill_PPE->Contain Collect Collect & Dispose (Sealed containers for hazardous waste) Contain->Collect Medical Seek Medical Attention (Bring SDS) Inhalation->Medical Skin->Medical Eye->Medical

Caption: Decision workflow for handling spills and exposures.

First Aid Measures:

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

  • Skin Contact: Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[10][11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[10][19]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[10]

Conclusion

Dodecanolactone, encompassing its common isomers, presents a low acute toxicity profile. The primary hazards, particularly for γ-Dodecalactone, are skin, eye, and respiratory irritation. A comprehensive safety strategy, grounded in the hierarchy of controls, is paramount. Researchers and laboratory personnel must prioritize engineering controls like fume hoods, utilize appropriate PPE, and adhere to strict handling protocols. Understanding the scientific basis for these precautions—from the irritant nature of the gamma isomer to the reliance on read-across data for chronic toxicity assessment—empowers professionals to manage risks effectively and maintain a safe research environment.

References

  • Substance Information Document Delta-dodecalactone. European Union. [Link]

  • Material Safety Data Sheet Delta dodecalactone - Indenta Chemicals. Indenta Chemicals. [Link]

  • Chemical Properties of «gamma»-Dodecalactone (CAS 2305-05-7). Cheméo. [Link]

  • Safety Data Sheet - GAMMA DODECALACTONE. directpcw. [Link]

  • RIFM fragrance ingredient safety assessment, γ-dodecalactone, CAS Registry Number 2305-05-7. Food and Chemical Toxicology. [Link]

  • delta-dodecalactone, 713-95-1. The Good Scents Company. [Link]

  • What is gamma-DODECALACTONE. EWG Skin Deep. [Link]

  • RIFM fragrance ingredient safety assessment, δ-dodecalactone, CAS Registry Number 713-95-1. Food and Chemical Toxicology. [Link]

  • epsilon-Dodecalactone | C12H22O2 | CID 61835. PubChem, National Institutes of Health. [Link]

  • γ-Dodecalactone - the NIST WebBook. National Institute of Standards and Technology. [Link]

  • Gamma-Dodecalactone (CAS 2305-05-7) – Synthetic Fruity Lactone for Creamy Perfumery. Hèrmosa. [Link]

  • SAFETY DATA SHEET Gamma-dodecalactone (Natural). Synerzine. [Link]

  • delta-Dodecalactone | C12H22O2 | CID 12844. PubChem, National Institutes of Health. [Link]

  • Gamma-Decalactone | C10H18O2 | CID 12813. PubChem, National Institutes of Health. [Link]

  • SAFETY DATA SHEET - Axxence. Axxence. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]

  • gamma dodecalactone | Chemtex USA. Chemtex USA. [Link]

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Methodological & Application

Synthesis of Oxacyclotridecan-2-one from Cyclododecanone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Macrocyclic Lactones

Oxacyclotridecan-2-one, a 12-membered macrocyclic lactone, belongs to a class of compounds with significant applications in the fragrance industry and as a precursor for the synthesis of other valuable molecules. Macrocyclic lactones, in general, are privileged scaffolds in medicinal chemistry, forming the core of numerous clinically important drugs, including antibiotics, immunosuppressants, and antiparasitic agents.[1][2] Their unique conformational properties and ability to interact with biological targets make them a focal point in drug discovery. The synthesis of these large ring structures, however, presents unique challenges.

The Baeyer-Villiger oxidation, a reliable and well-established reaction, offers an elegant solution for the synthesis of lactones from cyclic ketones.[3] This application note provides a detailed protocol for the synthesis of this compound from cyclododecanone via the Baeyer-Villiger oxidation, offering both a standard and a highly efficient reagent system.

The Baeyer-Villiger Oxidation: A Mechanistic Overview

The Baeyer-Villiger oxidation is the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, transforming a ketone into an ester or a cyclic ketone into a lactone. The reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).

The mechanism commences with the protonation of the carbonyl oxygen of the ketone by the peroxyacid, which enhances the electrophilicity of the carbonyl carbon. The peroxyacid then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, often referred to as the Criegee intermediate.[4] This is followed by a concerted rearrangement where one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxide linkage, displacing a carboxylate anion. This migration is the rate-determining step and occurs with retention of stereochemistry at the migrating center. Finally, deprotonation of the resulting oxonium ion yields the ester or lactone.

baeyer_villiger_mechanism ketone Cyclododecanone protonated_ketone Protonated Ketone ketone->protonated_ketone Protonation peroxyacid Peroxyacid (R'CO3H) criegee_intermediate Criegee Intermediate peroxyacid->criegee_intermediate proton H+ protonated_ketone->criegee_intermediate Nucleophilic Attack rearranged_intermediate Rearranged Intermediate criegee_intermediate->rearranged_intermediate Rearrangement (Rate-determining) lactone This compound rearranged_intermediate->lactone Deprotonation carboxylic_acid Carboxylic Acid (R'CO2H) rearranged_intermediate->carboxylic_acid

Caption: The reaction mechanism of the Baeyer-Villiger oxidation.

Reagent and Product Properties

CompoundFormulaMW ( g/mol )FormMP (°C)BP (°C)Density (g/mL)
CyclododecanoneC₁₂H₂₂O182.31Solid59-61277~1.02
m-CPBA (77%)C₇H₅ClO₃172.57Solid69-71--
This compoundC₁₂H₂₂O₂198.30Liquid2-3150-151 (23 mmHg)0.981

Experimental Protocols

Two effective protocols for the Baeyer-Villiger oxidation of cyclododecanone are presented below. Protocol A utilizes the widely used and commercially available m-CPBA. Protocol B employs the highly reactive permaleic acid, which can be generated in situ and is particularly effective for this specific transformation, often leading to shorter reaction times.[5][6]

Protocol A: Using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a robust and reliable method for the synthesis of this compound.

Materials:

  • Cyclododecanone

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (e.g., 230-400 mesh)

  • Hexane and Ethyl Acetate for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclododecanone (5.00 g, 27.4 mmol, 1.0 equiv) in anhydrous dichloromethane (100 mL).

  • Addition of m-CPBA: To the stirred solution, add m-CPBA (77% purity, 7.40 g, 33.0 mmol, 1.2 equiv) portion-wise over 10-15 minutes. An exotherm may be observed; maintain the temperature around room temperature using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 24-48 hours.

  • Quenching: Upon completion, carefully quench the excess peroxyacid by the slow addition of a saturated aqueous solution of sodium sulfite (50 mL). Stir vigorously for 30 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) to remove the m-chlorobenzoic acid byproduct, followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Column Packing: Pack a column with silica gel in a slurry of hexane.

    • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 10% ethyl acetate). Collect fractions and analyze by TLC to identify those containing the pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a colorless oil.

Protocol B: Using in situ Generated Permaleic Acid

This protocol offers a highly efficient alternative, particularly for the less reactive cyclododecanone.[5]

Materials:

  • Cyclododecanone

  • Maleic anhydride

  • 30% Hydrogen peroxide (H₂O₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for column chromatography

Procedure:

  • In situ Preparation of Permaleic Acid: In a 250 mL round-bottom flask, suspend maleic anhydride (3.24 g, 33.0 mmol, 1.2 equiv) in dichloromethane (50 mL). Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (3.4 mL, 33.0 mmol, 1.2 equiv) dropwise with vigorous stirring. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Addition of Cyclododecanone: To the freshly prepared permaleic acid solution, add a solution of cyclododecanone (5.00 g, 27.4 mmol, 1.0 equiv) in dichloromethane (50 mL).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically faster than with m-CPBA and can be complete within 12-24 hours. Monitor by TLC.

  • Quenching, Work-up, and Purification: Follow steps 4-7 as described in Protocol A.

experimental_workflow start Start dissolve Dissolve Cyclododecanone in DCM start->dissolve add_oxidant Add Oxidant (m-CPBA or Permaleic Acid) dissolve->add_oxidant stir Stir at Room Temperature (Monitor by TLC) add_oxidant->stir quench Quench with Na2SO3 (aq) stir->quench workup Aqueous Work-up (NaHCO3, Brine) quench->workup dry Dry Organic Layer (MgSO4 or Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end This compound purify->end

Caption: A generalized workflow for the synthesis of this compound.

Safety Precautions

  • General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8] Work in a well-ventilated fume hood.

  • meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry.[9][10] It is a skin and eye irritant. Avoid inhalation of dust. Store in a cool, dry place away from combustible materials.

  • Permaleic Acid and Hydrogen Peroxide: Peroxyacids are corrosive and can cause skin and eye burns.[5] Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye damage. Handle with extreme care.

  • Cyclododecanone: May cause skin and eye irritation.[7][11] Avoid inhalation of dust.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle only in a fume hood.

Conclusion

The Baeyer-Villiger oxidation of cyclododecanone is a highly effective method for the synthesis of this compound. Both the traditional m-CPBA protocol and the more reactive permaleic acid method provide reliable routes to this valuable macrocyclic lactone. Careful attention to reaction monitoring and purification is key to obtaining a high yield of the desired product. The protocols and safety information provided in this application note are intended to guide researchers in the successful and safe execution of this important transformation.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclododecanone, 99+%. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Oxacyclotetradecan-2-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ResearchGate. (2025). Permaleic Acid: Baeyer-Villiger Oxidation of Cyclododecanone | Request PDF. Retrieved from [Link]

  • Taber, D. F., & Qiu, J. (2013). Permaleic Acid: Baeyer–Villiger Oxidation of Cyclododecanone. Journal of Chemical Education, 90(7), 931–932. [Link]

  • Taber, D. F., & Qiu, J. (2013). Permaleic Acid: Baeyer–Villiger Oxidation of Cyclododecanone. Journal of Chemical Education, 90(7), 931–932. [Link]

  • Ghose, A. K., Herbertz, T., Hudkins, R. L., Dorsey, B. D., & Mallamo, J. P. (2012). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules, 17(10), 11878–11925. [Link]

  • Geary, T. G., & Moreno, Y. (2012). Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action. Current Pharmaceutical Biotechnology, 13(6), 866–873. [Link]

  • Bowman, D. D. (2012). Macrocyclic lactones in the treatment and control of parasitism in small companion animals. Current Pharmaceutical Biotechnology, 13(6), 905–914. [Link]

  • NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of macrocyclic lactone drugs. Retrieved from [Link]

  • American Chemical Society. (2013). Permaleic Acid: Baeyer–Villiger Oxidation of Cyclododecanone. Journal of Chemical Education. Retrieved from [Link]

  • Lifschitz, A., & Lanusse, C. (2012). Macrocyclic Lactones and Cellular Transport-Related Drug Interactions: A Perspective from In Vitro Assays to Nematode Control in the Field. Current Pharmaceutical Biotechnology, 13(6), 885–894. [Link]

  • SIELC Technologies. (n.d.). Separation of Oxacyclohexadecen-2-one on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • OC-TV. (2013, October 21). 【4K】-- Column Chromatography (Purification) [Video]. YouTube. [Link]

  • R-Biopharm. (n.d.). Purification Columns: Efficient Sample Clean-up. Retrieved from [Link]

  • BioProcess International. (2016). Scale-Up of Twin-Column Periodic Countercurrent Chromatography for MAb Purification. Retrieved from [Link]

Sources

Application Note & Protocol: Lab-Scale Synthesis of Poly(dodecalactone)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Poly(ω-dodecalactone) (PDDL) is a high-performance aliphatic polyester that is garnering significant interest as a sustainable and biodegradable alternative to conventional polyolefins like polyethylene.[1][2] Its desirable properties, including semi-crystallinity, flexibility, and thermal stability, make it a prime candidate for applications in biomedical devices, drug delivery systems, and advanced elastomers.[3][4] The synthesis of PDDL is most effectively achieved through the Ring-Opening Polymerization (ROP) of its corresponding macrocyclic lactone, ω-dodecalactone (DDL). This method is favored over traditional polycondensation because it offers superior control over molecular weight, a narrower molecular weight distribution (polydispersity), and proceeds with high atom economy.[1][2]

This document provides a comprehensive guide for the lab-scale synthesis of PDDL. It delves into the mechanistic underpinnings of the polymerization, offers a detailed, field-proven protocol, and outlines the essential characterization techniques required to validate the final product. The information is tailored for researchers in polymer chemistry, materials science, and drug development.

The Chemistry of Ring-Opening Polymerization (ROP)

The conversion of the cyclic DDL monomer into a long-chain polyester relies on a catalytic ROP process. This process can be initiated by cationic, anionic, or coordination-insertion mechanisms, largely dictated by the choice of catalyst.

Causality of Catalyst Selection

The catalyst is the most critical variable in ROP as it directly influences reaction kinetics, polymer molecular weight, and stereocontrol.

  • Organocatalysts: Non-metallic, organic molecules have emerged as highly efficient catalysts for ROP. Strong bases such as the cyclic triphosphazene base (CTPB) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can achieve high monomer conversion in a short time, even at moderate temperatures (e.g., 80°C).[1][3][5] These catalysts typically operate via an anionic or zwitterionic mechanism, offering a metal-free alternative which is particularly advantageous for biomedical applications.

  • Metal-Based Catalysts: Tin(II) octoate, Sn(Oct)₂, is a widely used and robust catalyst for the ROP of lactones, including DDL and its copolymers.[6][7] It functions through a coordination-insertion mechanism, where the lactone monomer first coordinates to the tin center before being inserted into the growing polymer chain. This mechanism is highly effective for producing high molecular weight polymers.[8] More sophisticated metal-salen complexes (e.g., with Aluminum or Yttrium) can offer even greater control, yielding polymers with very high molecular weights (>150,000 g/mol ) and low polydispersity.[5]

  • Enzymatic Catalysis: Lipases can also catalyze the ROP of lactones in a process that is highly biocompatible and environmentally benign.[9] While often slower than metal- or organo-catalyzed systems, enzymatic ROP is an area of active research for creating medical-grade polymers.

Polymerization Mechanism Visualization

The diagram below illustrates the generally accepted coordination-insertion mechanism for ROP of dodecalactone using a metal alkoxide initiator, a common pathway for catalysts like Sn(Oct)₂.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator R-OH (Initiator) Catalyst Catalyst (e.g., Sn(Oct)₂) Initiator->Catalyst Activation Active_Species R-O-Sn(Oct) (Active Initiator) Catalyst->Active_Species Monomer ω-Dodecalactone (DDL) Growing_Chain R-(O-DDL)n-O-Sn(Oct) Monomer->Growing_Chain Coordination & Insertion Growing_Chain->Growing_Chain Final_Polymer Poly(dodecalactone) HO-(DDL)n-R Growing_Chain->Final_Polymer Protonolysis/ Quenching

Caption: Coordination-Insertion ROP mechanism for dodecalactone.

Detailed Experimental Protocol: Sn(Oct)₂ Catalyzed ROP

This protocol describes a reliable method for synthesizing PDDL using tin(II) octoate as the catalyst and 1,4-butanediol as an initiator. The initiator is crucial as it allows for the formation of α,ω-dihydroxy telechelic polymers and provides a means to control the theoretical molecular weight based on the monomer-to-initiator ratio.[6]

Materials & Equipment
Reagent/MaterialGradeSupplierNotes
ω-Dodecalactone (DDL)>98%Sigma-Aldrich, TCIUse as received if high purity.
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)92.5-100%Sigma-AldrichHighly sensitive to air and moisture.
1,4-Butanediol (BDO)Anhydrous, >99%Sigma-AldrichStore over molecular sieves.
TolueneAnhydrousAcros, Sigma-AldrichStore under inert atmosphere.
ChloroformHPLC GradeFisher ScientificUsed for dissolution.
MethanolACS GradeFisher ScientificUsed for precipitation.
Argon or Nitrogen GasHigh Purity (99.998%)Local SupplierFor maintaining an inert atmosphere.

Equipment: Schlenk flask, rubber septa, cannulas, magnetic stir bar, oil bath with temperature controller, Schlenk line/inert gas manifold, rotary evaporator, vacuum oven.

Experimental Workflow Diagram

Workflow A 1. System Preparation (Flame-dry glassware under vacuum) B 2. Reagent Charging (Add DDL, BDO, and Toluene via syringe under Ar) A->B C 3. Catalyst Injection (Add Sn(Oct)₂ solution) B->C D 4. Polymerization (Heat to 130°C for 2-4 hours) C->D E 5. Purification: Dissolution (Cool and dissolve in Chloroform) D->E F 6. Purification: Precipitation (Add dropwise to cold Methanol) E->F G 7. Isolation (Filter and wash the polymer) F->G H 8. Drying (Dry under vacuum to constant weight) G->H I 9. Characterization (NMR, GPC, DSC) H->I

Caption: Step-by-step workflow for PDDL synthesis and analysis.

Step-by-Step Procedure

Note: All operations should be performed using standard Schlenk line techniques to exclude air and moisture.

  • Glassware Preparation: A 100 mL Schlenk flask containing a magnetic stir bar is assembled and flame-dried under high vacuum. The flask is then backfilled with high-purity argon or nitrogen. This process is repeated three times to ensure all atmospheric contaminants are removed.

  • Reagent Charging:

    • In the inert atmosphere of a glovebox or under a positive flow of argon, add ω-dodecalactone (e.g., 10.0 g, 50.4 mmol) to the flask.

    • Add the initiator, 1,4-butanediol. The amount determines the target molecular weight. For a target Mn of ~10,000 g/mol , a monomer:initiator ratio of 50:1 is appropriate (e.g., 90.8 mg, 1.01 mmol).

    • Add anhydrous toluene (e.g., 10 mL) to facilitate mixing, especially in the initial stages.[6]

  • Catalyst Preparation and Addition:

    • In a separate, dry vial, prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 100 mg/mL).

    • The monomer:catalyst ratio influences the reaction rate. A ratio of 1000:1 is a good starting point.[6] For this scale, add 20.4 mg of Sn(Oct)₂ (0.05 mmol), which can be dosed via syringe from the stock solution.

  • Polymerization:

    • Immerse the sealed Schlenk flask into a preheated oil bath set to 130°C.

    • Begin vigorous stirring. The viscosity of the solution will increase noticeably as the polymerization progresses.

    • Allow the reaction to proceed for 2-4 hours. High monomer conversions (>95%) are typically achieved within this timeframe at 130°C.[6]

  • Polymer Purification:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the highly viscous polymer by adding chloroform (approx. 20-30 mL) and stirring until fully dissolved.[6][10]

    • Slowly pour the chloroform solution into a beaker containing a large excess of cold methanol (approx. 400-500 mL) while stirring. A white, flocculent precipitate of PDDL will form immediately.[6][11] This step is critical for removing unreacted monomer and catalyst residues.[12]

    • Allow the suspension to stir for 30 minutes to ensure complete precipitation.

  • Isolation and Drying:

    • Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

    • Wash the polymer cake on the filter with fresh methanol (2 x 50 mL).

    • Transfer the white solid to a pre-weighed round-bottom flask and dry it in a vacuum oven at 40°C overnight, or until a constant weight is achieved. Typical yields are between 85-95%.

Polymer Characterization

Thorough characterization is essential to confirm the identity, purity, molecular weight, and thermal properties of the synthesized PDDL.

Summary of Analytical Techniques
TechniquePurposeExpected Results for PDDL
¹H NMR Confirm structure, calculate Mn (end-group analysis)Signals corresponding to the polyester backbone; end-group signals from the initiator allow Mn calculation.[11][13][14]
GPC/SEC Determine Mn, Mw, and Polydispersity Index (PDI)A monomodal peak. PDI is typically low (< 1.5) for controlled polymerizations.[1][13]
DSC Measure thermal transitions (Tg, Tm)A glass transition (Tg) around -40°C to -50°C and a melting point (Tm) between 70-90°C.[1][4]
Example Characterization Data
  • ¹H NMR (400 MHz, CDCl₃, δ):

    • 4.06 ppm (t, -C(=O)-O-C H₂-) : Triplet corresponding to the two protons adjacent to the ester oxygen.

    • 2.29 ppm (t, -C H₂-C(=O)-O-) : Triplet for the two protons alpha to the carbonyl group.

    • 1.63 ppm (m, various -C H₂-) : Multiplet for protons on the carbon chain.

    • 1.2-1.4 ppm (br, bulk -C H₂-) : Broad signal for the majority of the methylene protons in the backbone.

  • GPC (THF, polystyrene standards):

    • Mn: 8,000 - 12,000 g/mol (should be close to theoretical Mn).

    • PDI (Mw/Mn): 1.2 - 1.6.

Conclusion

The protocol detailed herein provides a robust and reproducible method for the lab-scale synthesis of poly(dodecalactone). By carefully controlling reaction parameters, particularly the exclusion of moisture and the precise ratio of monomer to initiator, researchers can reliably produce PDDL with targeted molecular weights and low polydispersity. The versatility of ring-opening polymerization, allowing for different catalysts and initiators, opens the door to creating a wide range of tailored PDDL-based materials, including block copolymers for advanced applications.[1]

References

  • Tunable organo-catalysed ring-opening polymerization of ω-dodecalactone macrolactone by the cyclic triphosphazene base. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Tunable organo-catalysed ring-opening polymerization of ω-dodecalactone macrolactone by the cyclic triphosphazene base | Request PDF. ResearchGate. Available at: [Link]

  • Tunable Organo-catalysed Ring-opening Polymerization of ω-Dodecalactone Macrolactone by Cyclic Triphosphazene Base. Semantic Scholar. Available at: [Link]

  • Poly(delta-decalactone) synthesis for biobased and biocompatible polyurethane elastomers. HAL Open Science. Available at: [Link]

  • Top Analytical Techniques for Characterizing Custom Polymers. Polymer Solutions. Available at: [Link]

  • Thermoplastic polyurethane elastomers from bio-based poly(δ-decalactone) diols. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Lipase-Catalyzed Ring-Opening Polymerization of 12-Dodecanolide. ACS Publications. Available at: [Link]

  • Sustainable Polymers in the Organic Chemistry Laboratory: Synthesis and Characterization of a Renewable Polymer from δ-Decalactone and l-Lactide. Journal of Chemical Education (ACS Publications). Available at: [Link]

  • Synthesis and Melt Processing of Sustainable Poly(ε-decalactone)- block-Poly(lactide) Multiblock Thermoplastic Elastomers. NSF Public Access Repository. Available at: [Link]

  • Synthesis and Melt Processing of Sustainable Poly(ε-decalactone)- block -Poly(lactide) Multiblock Thermoplastic Elastomers. ResearchGate. Available at: [Link]

  • Sustainable Polymers in the Organic Chemistry Laboratory: Synthesis and Characterization of a Renewable Polymer from δ-Decalactone and l-Lactide | Request PDF. ResearchGate. Available at: [Link]

  • The mechanism of the ring-opening polymerization of lactide and glycolide. University of Twente Research Information. Available at: [Link]

  • Polymer Purification. YouTube. Available at: [Link]

  • Recommended purification method of caprolactone prior to polymerization? What solvent do you recommend for PCL purification?. ResearchGate. Available at: [Link]

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Application Notes and Protocols for the Analytical Characterization of Oxacyclotridecan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the essential analytical techniques for the structural elucidation and purity assessment of Oxacyclotridecan-2-one (also known as 12-dodecanolide), a macrocyclic lactone of significant interest in the fragrance, flavor, and pharmaceutical industries. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for methodological choices, ensuring robust and reproducible results. We will delve into Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), presenting each as a self-validating system for the comprehensive characterization of this molecule.

Introduction: The Analytical Imperative for this compound

This compound (C₁₂H₂₂O₂) is a 12-membered ring lactone valued for its distinct musky, waxy, and creamy odor profile, making it a key component in many fragrance formulations.[1][2] Beyond its olfactory properties, its chemical structure serves as a precursor in the synthesis of other valuable organic compounds.[2] The precise characterization of this compound is paramount for quality control, ensuring batch-to-batch consistency, identifying impurities, and meeting regulatory standards in drug development and consumer products.

The analytical challenge lies in unequivocally confirming the macrocyclic lactone structure and quantifying it, often in complex matrices. This guide provides an integrated analytical workflow, leveraging the strengths of multiple orthogonal techniques to build a complete and trustworthy profile of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₂O₂[3]
Molecular Weight 198.30 g/mol [1][3]
CAS Number 947-05-7[3]
Appearance Liquid[2]
Melting Point 2-3 °C[2][4]
Boiling Point 150-151 °C at 23 mmHg[2][4]
Density 0.981 g/mL at 25 °C[2]
Refractive Index n20/D 1.472[2]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compound Analysis

GC-MS is the cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound.[5] Its power lies in the combination of the superior separation capability of Gas Chromatography with the definitive identification power of Mass Spectrometry.

Principle of Operation & Experimental Rationale

The fundamental principle involves volatilizing the sample and separating its components in a gaseous mobile phase as they pass through a stationary phase within a capillary column. The choice of a non-polar or mid-polar column is critical, as it promotes separation based on boiling point and subtle differences in polarity. As components elute, they are ionized (typically by Electron Ionization - EI), fragmented in a reproducible manner, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint" for identification.

Detailed Protocol for GC-MS Analysis

Objective: To confirm the identity and assess the purity of an this compound sample.

Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, GC-grade)

  • Volumetric flasks and pipettes

  • GC vials with septa

Protocol Steps:

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in the chosen solvent. The choice of solvent is crucial; it must fully dissolve the analyte without interfering with the chromatogram.

    • Perform a serial dilution to a working concentration of approximately 10-50 µg/mL. This concentration prevents detector saturation while ensuring a strong signal-to-noise ratio.

    • Transfer the final dilution to a 2 mL GC vial and cap securely.

  • Instrumental Parameters:

    • The parameters below are a validated starting point. Optimization may be required based on the specific instrument and column used.

    Table 2: Recommended GC-MS Parameters

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible performance.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Injection Mode Split (50:1 ratio)Prevents column overloading for a relatively concentrated sample.
Injector Temp. 250 °CEnsures rapid and complete volatilization of the analyte.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column providing excellent separation for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 minA standard temperature ramp that effectively separates analytes based on boiling point.
Transfer Line Temp. 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Energy 70 eVThe standard energy for EI, producing reproducible fragmentation patterns for library matching.
Mass Range m/z 35-400Covers the expected mass of the parent ion and its fragments.
  • Data Acquisition & Analysis:

    • Inject 1 µL of the prepared sample.

    • Acquire the total ion chromatogram (TIC).

    • Integrate the peak corresponding to this compound.

    • Extract the mass spectrum for the peak of interest and compare it to a reference library (e.g., NIST).[3]

    • Purity is calculated based on the area percentage of the main peak relative to the total integrated peak area.

Data Interpretation
  • Retention Time (RT): The elution time should be consistent and reproducible for a given method.

  • Mass Spectrum: The EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 198, although it may be weak due to fragmentation. Key fragment ions for this compound include prominent peaks at m/z 55, 41, and 69.[1] The fragmentation pattern is the most critical piece of data for positive identification.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Dissolve Sample (1 mg/mL in DCM) Prep2 Serial Dilution (10-50 µg/mL) Prep1->Prep2 Prep3 Transfer to GC Vial Prep2->Prep3 Analysis1 Inject 1 µL Prep3->Analysis1 Load Sample Analysis2 Separation on HP-5ms Column Analysis1->Analysis2 Analysis3 Ionization (EI, 70 eV) & Fragmentation Analysis2->Analysis3 Analysis4 Mass Detection (m/z 35-400) Analysis3->Analysis4 Data1 Analyze TIC Analysis4->Data1 Acquire Data Data2 Extract Mass Spectrum Data1->Data2 Data4 Calculate Purity Data1->Data4 Data3 Library Match (NIST) Data2->Data3

Caption: GC-MS workflow for this compound analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise molecular structure of a compound.[6] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Principle of Operation & Experimental Rationale

NMR operates by placing a sample in a strong magnetic field and irradiating it with radiofrequency pulses. The nuclei absorb and re-emit electromagnetic radiation at specific frequencies, which are dependent on their local chemical environment. The resulting spectrum provides data on the number of different types of protons and carbons, their connectivity, and their spatial relationships. For this compound, ¹H NMR will reveal the signals for the 22 protons, while ¹³C NMR will show the 12 distinct carbon environments. Two-dimensional techniques like HSQC can be used to correlate directly bonded protons and carbons, confirming assignments.[7][8]

Detailed Protocol for NMR Analysis

Objective: To confirm the complete molecular structure of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes (5 mm)

Protocol Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of CDCl₃. The deuterated solvent is essential as it is "invisible" in ¹H NMR and provides a lock signal for the spectrometer.

    • Cap the tube and gently invert several times or vortex briefly to ensure the sample is completely dissolved.

  • Instrumental Parameters:

    • These experiments should be performed on a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.[9]

    Table 3: Recommended NMR Parameters (400 MHz Spectrometer)

ExperimentParameterSettingRationale
¹H NMR Pulse Programzg30Standard 30° pulse for quantitative analysis.
Number of Scans16-32Sufficient for good signal-to-noise for a pure sample.
Spectral Width~16 ppmCovers the full range of expected proton chemical shifts.
Relaxation Delay2 sAllows for adequate relaxation of protons between scans.
¹³C NMR Pulse Programzgpg30Standard proton-decoupled experiment.
Number of Scans1024-2048More scans are needed due to the low natural abundance of ¹³C.
Spectral Width~240 ppmCovers the full range of expected carbon chemical shifts.
Relaxation Delay2 sStandard delay.
2D HSQC Pulse Programhsqcedetgpsisp2.2Provides correlation between protons and their directly attached carbons.
Number of Scans8-16A balance between sensitivity and experiment time.
  • Data Acquisition & Processing:

    • Tune and shim the probe for the specific sample to ensure high resolution.

    • Acquire the ¹H, ¹³C, and HSQC spectra.

    • Process the data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Data Interpretation
  • ¹H NMR: The spectrum will show a complex multiplet in the aliphatic region (~1.2-1.8 ppm) corresponding to the many CH₂ groups in the ring. Two key signals are the triplet at ~4.1 ppm for the two protons on the carbon adjacent to the ester oxygen (-CH₂-O-) and a triplet at ~2.3 ppm for the two protons on the carbon alpha to the carbonyl group (-CH₂-C=O).

  • ¹³C NMR: The spectrum will display 12 distinct signals. The most downfield signal will be the carbonyl carbon at ~174 ppm. The carbon attached to the ester oxygen (-CH₂-O-) will appear around 64 ppm. The remaining aliphatic carbons will resonate in the 20-40 ppm range.

  • HSQC: This 2D spectrum will show cross-peaks that correlate the proton signals with their directly bonded carbon signals, providing definitive confirmation of the C-H framework.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Interpretation Prep1 Weigh 5-10 mg Sample into NMR Tube Prep2 Add ~0.6 mL CDCl₃ Prep1->Prep2 Prep3 Dissolve Completely Prep2->Prep3 Acq1 Tune & Shim Probe Prep3->Acq1 Insert Sample Acq2 Acquire ¹H Spectrum Acq1->Acq2 Acq3 Acquire ¹³C Spectrum Acq1->Acq3 Acq4 Acquire 2D HSQC Acq1->Acq4 Data1 Fourier Transform, Phase & Baseline Correction Acq2->Data1 Acq3->Data1 Acq4->Data1 Data2 Reference to Solvent Data1->Data2 Data3 Assign Signals Data2->Data3 Data4 Confirm Structure Data3->Data4 FTIR_Workflow cluster_prep Instrument Preparation cluster_analysis Sample Analysis cluster_data Data Interpretation Prep1 Clean ATR Crystal Prep2 Collect Background Spectrum Prep1->Prep2 Analysis1 Apply 1 Drop of Neat Sample to Crystal Prep2->Analysis1 Ready for Sample Analysis2 Acquire Spectrum (4000-400 cm⁻¹) Analysis1->Analysis2 Analysis3 Clean Crystal Analysis2->Analysis3 Data1 Identify Key Peaks: C=O stretch (~1735 cm⁻¹) C-O stretch (~1200 cm⁻¹) Analysis2->Data1 Process Spectrum Data2 Confirm Functional Group Data1->Data2

Caption: ATR-FT-IR workflow for functional group analysis.

High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification

While GC-MS is excellent for volatile compounds, HPLC is a powerful alternative for purity analysis and quantification, especially for less volatile impurities or when derivatization is not desired.

Principle of Operation & Experimental Rationale

HPLC separates components in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column. For a non-polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. [10][11]In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). [11][12]Non-polar compounds are retained longer on the column, and elution is achieved by increasing the organic solvent content of the mobile phase. A UV detector is suitable if the analyte or impurities have a chromophore; however, for a simple lactone without a strong chromophore, a Universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is superior.

Detailed Protocol for RP-HPLC Analysis

Objective: To determine the purity of this compound and quantify it against a reference standard.

Materials:

  • This compound sample and reference standard

  • HPLC-grade Acetonitrile and Water

  • Volumetric flasks, pipettes, and autosampler vials

Protocol Steps:

  • Sample and Standard Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in Acetonitrile.

    • Create a calibration curve by preparing a series of dilutions from the stock (e.g., 500, 250, 100, 50, 10 µg/mL).

    • Prepare the unknown sample at a concentration expected to fall within the calibration range (e.g., 250 µg/mL).

  • Instrumental Parameters:

    Table 5: Recommended HPLC Parameters

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable system for routine analysis.
Detector ELSD or CADUniversal detection suitable for non-chromophoric compounds.
Column C18, 4.6 x 150 mm, 5 µmA standard workhorse column for reversed-phase separations.
Mobile Phase A WaterThe polar component of the mobile phase.
Mobile Phase B AcetonitrileThe organic modifier for eluting the non-polar analyte.
Gradient 70% B to 95% B over 10 min, hold 2 min, return to 70% BA gradient ensures that the main peak is sharp and that any more non-polar impurities are eluted.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains reproducible retention times.
Injection Vol. 10 µLA typical injection volume.
  • Data Acquisition & Analysis:

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the sample(s).

    • Integrate the peak corresponding to this compound.

    • Calculate the concentration of the unknown sample using the linear regression equation from the calibration curve.

    • Purity is determined by the area percent of the main peak relative to all other peaks in the chromatogram.

Data Interpretation
  • Calibration Curve: The plot of peak area versus concentration for the reference standard should be linear with a correlation coefficient (R²) > 0.999.

  • Purity: The chromatogram should show a single major peak. Any other peaks represent impurities. The area percentage can be calculated to determine the purity level.

Workflow Diagram

HPLC_Workflow cluster_prep Standard & Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Quantification Prep1 Prepare Standard Stock (1 mg/mL in ACN) Prep2 Create Calibration Curve Standards (10-500 µg/mL) Prep1->Prep2 Prep3 Prepare Sample (~250 µg/mL) Prep1->Prep3 Analysis1 Inject Standards Prep2->Analysis1 Analysis2 Inject Sample Prep3->Analysis2 Analysis3 Separation on C18 Column (Gradient Elution) Analysis1->Analysis3 Analysis2->Analysis3 Analysis4 Universal Detection (ELSD/CAD) Analysis3->Analysis4 Data1 Generate Calibration Curve (R² > 0.999) Analysis4->Data1 Acquire Data Data2 Quantify Sample Concentration Data1->Data2 Data3 Determine Purity (Area Percent) Data2->Data3

Caption: RP-HPLC workflow for purity analysis and quantification.

Conclusion: An Integrated Approach

The comprehensive characterization of this compound is best achieved through the strategic application of multiple, orthogonal analytical techniques. GC-MS provides robust identification and purity assessment for volatile components. NMR spectroscopy offers definitive, unambiguous structural confirmation. FT-IR serves as a rapid and conclusive method for functional group identification. Finally, HPLC provides an alternative and powerful method for quantification and purity analysis, especially for non-volatile impurities. By integrating the data from these techniques, researchers, scientists, and drug development professionals can build a complete, self-validating analytical dossier for this compound, ensuring product quality, safety, and efficacy.

References

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Protocol for ring-opening polymerization of Dodecanolactone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Ring-Opening Polymerization of Dodecanolactone

Authored by: A Senior Application Scientist

Abstract

The ring-opening polymerization (ROP) of ω-dodecalactone (DDL) offers a robust pathway to synthesize high molecular weight, degradable aliphatic polyesters with properties akin to polyolefins, making them attractive alternatives to traditional plastics like polyethylene.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of polydodecalactone (PDDL) via ROP. We will explore both organocatalytic and metal-mediated methodologies, delving into the mechanistic underpinnings of these systems. This guide offers step-by-step protocols, explains the rationale behind experimental choices, and details the essential characterization techniques required to validate the synthesis and properties of the resulting polymer.

Introduction: The Significance of Polydodecalactone (PDDL)

Aliphatic polyesters are a cornerstone of biodegradable polymer research, with applications ranging from biomedical devices and drug delivery systems to sustainable packaging.[2] Polydodecalactone (PDDL), with its long 11-carbon aliphatic chain per repeating unit, exhibits significant hydrophobicity and mechanical properties, such as high tensile strength, comparable to low-density polyethylene (LDPE).[3] Unlike polyolefins, the ester linkages in the PDDL backbone render it susceptible to hydrolytic degradation, a critical feature for biomedical applications and for mitigating plastic pollution.[3]

Ring-opening polymerization (ROP) is the premier method for producing PDDL. It is a chain-growth polymerization that proceeds by the sequential opening of a cyclic monomer, in this case, dodecanolactone.[4] This technique provides superior control over polymer molecular weight and distribution compared to step-growth polycondensation.[2] The polymerization of macrolactones like DDL, which have minimal ring strain, is an entropy-driven process, necessitating the use of effective catalytic systems to achieve high conversion and controlled polymer architectures.[3]

This guide will focus on two primary catalytic approaches:

  • Organocatalysis: Utilizing metal-free catalysts, which is advantageous for biomedical applications where metal contamination is a concern.[5][6]

  • Metal-Mediated Catalysis: Employing organometallic complexes that often exhibit high activity and control.[7]

Foundational Principles & Mechanistic Overview

The ROP of lactones can proceed through several mechanisms, largely dictated by the choice of catalyst and initiator.[8] The most common pathway for the systems described herein is the coordination-insertion mechanism .

General Coordination-Insertion Mechanism:

  • Initiation: An initiator, typically an alcohol (ROH), coordinates to the catalyst center (e.g., a metal or an activated species). In metal-catalyzed systems, this often involves reaction with the catalyst to form a metal alkoxide.[8]

  • Monomer Coordination: The carbonyl oxygen of the dodecanolactone monomer coordinates to the catalyst center, activating the ester bond toward nucleophilic attack.

  • Insertion (Propagation): The alkoxide from the initiator (or the growing polymer chain end) attacks the activated carbonyl carbon of the monomer. This leads to the cleavage of the acyl-oxygen bond of the lactone and insertion of the monomer into the catalyst-alkoxide bond, elongating the polymer chain by one unit and regenerating the active alkoxide chain end.[4]

  • Termination: The polymerization is typically quenched by adding an acidic solution, which protonates the active chain end, rendering it inactive.[4]

ROP_Mechanism cluster_initiation 1. Initiation & Coordination cluster_propagation 2. Propagation cluster_termination 3. Termination Initiator Initiator (R-OH) Activated_Complex Activated Monomer-Catalyst-Initiator Complex Initiator->Activated_Complex Catalyst Catalyst (M) Catalyst->Activated_Complex Monomer Dodecanolactone Monomer->Activated_Complex Ring_Opening Nucleophilic Attack & Ring-Opening Activated_Complex->Ring_Opening Chain_Growth Growing Polymer Chain (R-O-[DDL]n-M) Ring_Opening->Chain_Growth Chain_Growth->Ring_Opening Insertion Final_Polymer Polydodecalactone (PDDL) Chain_Growth->Final_Polymer Next_Monomer Next Monomer Next_Monomer->Ring_Opening Quench Quenching Agent (e.g., H+) Quench->Final_Polymer

Materials & Equipment

Materials
  • Monomer: ω-Dodecalactone (DDL, >98%)

  • Initiator: Benzyl alcohol (BnOH, anhydrous, >99.8%)

  • Catalysts:

    • Organocatalyst: Cyclic Triphosphazene Base (CTPB, 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine)[1]

    • Metal Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂, >95%)

  • Solvents:

    • Toluene (anhydrous, >99.8%)

    • Chloroform (for analysis, HPLC grade)

    • Methanol (for precipitation, ACS grade)

    • Deuterated chloroform (CDCl₃, for NMR analysis)

  • Other:

    • Nitrogen or Argon gas (high purity) for inert atmosphere

    • Hydrochloric acid (HCl, dilute solution for quenching)

    • Magnesium sulfate or sodium sulfate (anhydrous, for drying)

Equipment
  • Schlenk line or glovebox for inert atmosphere operations

  • Glass reaction vials (e.g., 20 mL) with magnetic stir bars, oven-dried

  • Heating block or oil bath with precise temperature control

  • Syringes and needles for liquid transfers under inert atmosphere

  • Rotary evaporator

  • Vacuum oven

  • Analytical balance

  • Characterization Instruments:

    • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

    • Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC) system

    • Differential Scanning Calorimeter (DSC)

Experimental Protocols

Protocol 1: Organocatalytic ROP of DDL using CTPB

This protocol is adapted from the work of Hong et al. and leverages the high activity of the CTPB organobase.[1] Organocatalysis avoids potential metal contamination, which is critical for biomedical-grade polymers.[5]

Rationale: CTPB is a strong, non-nucleophilic base that activates the initiator (benzyl alcohol) by deprotonation, increasing its nucleophilicity. It simultaneously activates the monomer through hydrogen bonding, facilitating the ring-opening process. This dual activation mechanism leads to rapid and controlled polymerization.[9]

Step-by-Step Procedure:

  • Preparation: Oven-dry all glassware overnight at 120 °C and cool under vacuum. Place a magnetic stir bar in a 20 mL reaction vial and seal with a rubber septum. Purge the vial with nitrogen or argon for 15 minutes.

  • Reagent Charging: In a glovebox or under a positive flow of inert gas:

    • Add ω-dodecalactone (DDL) monomer to the vial. For a target monomer concentration of 1.0 M, use 198.3 mg (1.0 mmol) for 1 mL of solvent.

    • Add the desired amount of initiator, benzyl alcohol (BnOH). For a target degree of polymerization (DP) of 50, the Monomer:Initiator ratio ([M]:[I]) is 50:1. This requires 2.16 mg (0.02 mmol) of BnOH.

    • Add anhydrous toluene (1 mL) to dissolve the monomer and initiator.

  • Catalyst Addition & Initiation:

    • Prepare a stock solution of the CTPB catalyst in anhydrous toluene (e.g., 10 mg/mL).

    • The Monomer:Catalyst ratio ([M]:[C]) is typically 100:1. For 1.0 mmol of monomer, this requires 0.01 mmol of CTPB.

    • Inject the required volume of the CTPB stock solution into the reaction vial using a syringe.

  • Polymerization:

    • Place the vial in a preheated heating block or oil bath set to 80 °C.

    • Stir the reaction mixture. High conversion (>95%) is typically achieved in under 1 hour.[1]

  • Termination and Purification:

    • After the desired time (e.g., 1 hour), remove the vial from the heat and cool to room temperature.

    • Quench the reaction by adding a few drops of dilute HCl in methanol.

    • Precipitate the polymer by slowly pouring the reaction mixture into a beaker of cold methanol (approx. 10x the reaction volume) with vigorous stirring. The polymer should precipitate as a white solid.

    • Collect the polymer by filtration, wash with fresh cold methanol, and dry in a vacuum oven at 40 °C until a constant weight is achieved.

Protocol 2: Metal-Mediated ROP of DDL using Tin(II) Octoate

This protocol uses the widely employed and FDA-approved catalyst, Tin(II) octoate (Sn(Oct)₂).[10] It is a robust and effective catalyst for the ROP of various lactones.

Rationale: Sn(Oct)₂ operates via a coordination-insertion mechanism. The accepted pathway involves the reaction of Sn(Oct)₂ with the alcohol initiator to form a tin(II) alkoxide, which is the true initiating species.[11] The tin center then coordinates the monomer, activating it for nucleophilic attack by the alkoxide.

Step-by-Step Procedure:

  • Preparation: Follow the same glassware preparation and inert atmosphere setup as in Protocol 1.

  • Reagent Charging (Bulk Polymerization): This reaction is often performed in bulk (without solvent) to maximize reaction rate and avoid solvent removal steps.

    • In a glovebox or under inert atmosphere, add DDL monomer (e.g., 1.0 g, 5.04 mmol) to the reaction vial.

    • Add the initiator, benzyl alcohol. For a target DP of 100 ([M]:[I] = 100:1), add 5.45 mg (0.0504 mmol) of BnOH.

    • Melt the monomer by heating the vial to 120 °C.

  • Catalyst Addition & Initiation:

    • The Monomer:Catalyst ratio ([M]:[C]) is typically between 500:1 and 2000:1. For a 1000:1 ratio, 0.00504 mmol of Sn(Oct)₂ is needed.

    • It is practical to use a stock solution of Sn(Oct)₂ in anhydrous toluene. Inject the required amount into the molten monomer mixture. The toluene will evaporate quickly at this temperature.

  • Polymerization:

    • Maintain the reaction temperature at 120-130 °C with stirring. The viscosity of the mixture will increase significantly as the polymerization progresses.

    • The reaction time can vary from 4 to 24 hours, depending on the desired conversion and molecular weight.

  • Purification:

    • Cool the reaction mixture to room temperature. The polymer will solidify.

    • Dissolve the solid polymer in a minimal amount of chloroform or toluene.

    • Precipitate, filter, and dry the polymer as described in Protocol 1, Step 5.

ParameterProtocol 1: Organocatalytic (CTPB)Protocol 2: Metal-Mediated (Sn(Oct)₂)
Catalyst Cyclic Triphosphazene Base (CTPB)Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
Typical [M]:[C] 100:1500:1 - 2000:1
Typical [M]:[I] 25:1 - 100:150:1 - 500:1
Temperature 80 °C120 - 130 °C
Solvent Toluene (or bulk)Bulk (preferred)
Reaction Time < 1 hour4 - 24 hours
Advantages Metal-free, fast reaction ratesFDA-approved, robust, high MW achievable

Polymer Characterization

Thorough characterization is essential to confirm the identity, molecular weight, purity, and thermal properties of the synthesized PDDL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the polymer structure and determine the number-average molecular weight (Mₙ).[12]

  • Procedure: Dissolve a small sample (5-10 mg) of the dried polymer in CDCl₃.

  • Analysis (¹H NMR):

    • The repeating methylene protons of the PDDL chain will appear as characteristic multiplets in the ¹H NMR spectrum. The peak for the -CH₂- group adjacent to the carbonyl oxygen (-O-CO-CH₂ -) typically appears around 2.3 ppm, while the peak for the methylene group adjacent to the ester oxygen (-CH₂ -O-CO-) appears around 4.1 ppm.

    • The aromatic protons from the benzyl alcohol initiator will be visible around 7.3 ppm.

    • Mₙ Calculation: By comparing the integrated area of a repeating unit signal to the integrated area of the initiator's end-group signal, the degree of polymerization (DP) can be calculated. Mₙ is then calculated as: Mₙ = (DP × Mₘₒₙₒₘₑᵣ) + Mᵢₙᵢₜᵢₐₜₒᵣ.[13]

Gel Permeation Chromatography (GPC/SEC)

GPC separates polymer chains based on their hydrodynamic volume in solution to determine the molecular weight distribution.[14]

  • Procedure: Dissolve the polymer in a suitable solvent (e.g., THF or chloroform) and run it through the GPC system, which is calibrated with polymer standards (typically polystyrene).

  • Analysis: The output provides the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI or Đ = Mₙ/Mₙ).[14]

  • Expected Results: A successful controlled polymerization should yield a PDI value close to 1.0 (typically between 1.1 and 1.5), indicating a narrow distribution of polymer chain lengths.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (T₉) and melting temperature (Tₘ).

  • Procedure: A small, accurately weighed sample of the polymer is sealed in an aluminum pan and subjected to a controlled temperature program (e.g., heat-cool-heat cycle from -20 °C to 100 °C at 10 °C/min).

  • Analysis:

    • Melting Temperature (Tₘ): PDDL is a semi-crystalline polymer. The Tₘ will appear as an endothermic peak on the heating scan, typically in the range of 70-80 °C.

    • Glass Transition Temperature (T₉): The T₉ will be observed as a step-change in the heat flow, typically well below 0 °C.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Prep 1. Glassware Prep (Oven-dry, Inert Atmosphere) Charge 2. Reagent Charging (DDL, Initiator, Solvent) Prep->Charge Initiate 3. Catalyst Addition & Polymerization at Temp Charge->Initiate Purify 4. Quench & Purify (Precipitation in Methanol) Initiate->Purify Dry 5. Dry Polymer (Vacuum Oven) Purify->Dry NMR NMR Analysis (Structure, Mn) Dry->NMR GPC GPC/SEC Analysis (Mn, Mw, PDI) Dry->GPC DSC DSC Analysis (Tm, Tg) Dry->DSC Results Data Analysis: - Confirm Structure - Determine MW & PDI - Assess Thermal Properties NMR->Results GPC->Results DSC->Results

Conclusion

The ring-opening polymerization of dodecalactone is a versatile and highly effective method for producing well-defined, degradable polyesters with tunable properties. Both organocatalytic and metal-mediated pathways offer distinct advantages. The choice of system depends on the specific requirements of the application, such as the need for metal-free materials in biomedical contexts or the robustness of established tin-based catalysts for broader material science applications. By following the detailed protocols and characterization procedures outlined in this guide, researchers can reliably synthesize and validate high-quality polydodecalactone for a wide range of scientific and developmental pursuits.

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Application Notes and Protocols for the Enzymatic Synthesis of Oxacyclotridecan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sustainable Synthesis of a Valued Macrocyclic Musk

Oxacyclotridecan-2-one, also known under synonyms such as 12-dodecanolide or the trade name Exaltolide®, is a macrocyclic lactone highly prized in the fragrance and perfume industry for its persistent, sweet, and musky odor.[1] Traditionally, the synthesis of such macrocyclic compounds has relied on chemical methods that often require harsh reaction conditions, stoichiometric reagents, and complex purification procedures.[2] In recent years, the principles of green chemistry have spurred the development of more sustainable and efficient synthetic routes. Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful tool in this endeavor, offering high selectivity, mild reaction conditions, and a reduced environmental footprint.[3]

This application note provides a comprehensive guide to the enzymatic synthesis of this compound through the lipase-catalyzed intramolecular esterification (macrolactonization) of its precursor, 12-hydroxydodecanoic acid. We will delve into the rationale behind the selection of the biocatalyst, detail the experimental protocols for synthesis and purification, and outline the analytical methods for product characterization. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are looking to leverage the advantages of enzymatic catalysis.

The Biocatalyst of Choice: Candida antarctica Lipase B (CALB)

Lipases (EC 3.1.1.3) are a class of enzymes that naturally catalyze the hydrolysis of triglycerides.[1] However, in non-aqueous environments, their catalytic activity can be reversed to favor the synthesis of esters.[3] Among the vast array of available lipases, Candida antarctica lipase B (CALB) has proven to be an exceptionally robust and versatile biocatalyst for a wide range of synthetic applications, including the synthesis of macrocyclic lactones.[4]

Key Advantages of CALB for Macrolactonization:

  • High Thermal Stability: CALB exhibits remarkable stability at elevated temperatures, which can be advantageous for increasing reaction rates.

  • Broad Substrate Specificity: It can accommodate a variety of substrates, making it a versatile tool for organic synthesis.

  • Excellent Enantio- and Regioselectivity: While not a factor in the synthesis of the achiral this compound, this property is crucial for the synthesis of chiral molecules.

  • Immobilization: CALB is readily available in an immobilized form, such as on macroporous acrylic resin (e.g., Novozym® 435). Immobilization simplifies the work-up procedure, as the enzyme can be easily recovered by filtration and potentially reused, thereby reducing costs.

The catalytic mechanism of lipase involves a serine residue in the active site. In the presence of the hydroxy acid substrate, the serine hydroxyl group attacks the carboxylic acid, forming a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of a water molecule. The terminal hydroxyl group of the same molecule then attacks the acyl-enzyme intermediate, leading to the formation of the cyclic ester and regeneration of the enzyme.

Experimental Workflow

The overall workflow for the enzymatic synthesis of this compound is depicted in the following diagram:

Enzymatic Synthesis Workflow Substrate 12-Hydroxydodecanoic Acid Reaction Enzymatic Macrolactonization Substrate->Reaction Enzyme Immobilized Candida antarctica Lipase B (CALB) Enzyme->Reaction Solvent Organic Solvent (e.g., Toluene) Solvent->Reaction Filtration Enzyme Filtration (Recovery & Reuse) Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Product This compound Purification->Product Analysis Characterization (GC-MS, NMR) Product->Analysis

Caption: Overall workflow for the enzymatic synthesis of this compound.

Detailed Experimental Protocols

Part 1: Synthesis of the Precursor - 12-Hydroxydodecanoic Acid

While 12-hydroxydodecanoic acid can be purchased from commercial suppliers, for researchers interested in a complete chemoenzymatic route, it can be synthesized from more readily available starting materials like dodecanoic acid. This often involves a whole-cell biotransformation using specific microorganisms or purified cytochrome P450 monooxygenases that can selectively hydroxylate the terminal methyl group of the fatty acid.[5]

Part 2: Enzymatic Macrolactonization of 12-Hydroxydodecanoic Acid

This protocol describes a representative procedure for the synthesis of this compound. Optimization of reaction parameters may be necessary to achieve maximum yield.

Materials:

  • 12-Hydroxydodecanoic acid

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Anhydrous toluene (or another suitable high-boiling point, non-polar solvent)

  • Molecular sieves (3Å or 4Å), activated

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and a reflux condenser

  • Heating mantle or oil bath

  • Inert atmosphere (e.g., nitrogen or argon)

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 12-hydroxydodecanoic acid (e.g., 1.0 g, 4.62 mmol).

  • Solvent Addition: Add anhydrous toluene to achieve a high dilution condition (e.g., 100 mL, resulting in a concentration of approximately 0.046 M). High dilution is crucial to favor the intramolecular cyclization over intermolecular polymerization.

  • Addition of Dehydrating Agent: Add activated molecular sieves (e.g., 5 g) to the reaction mixture. The removal of water, a byproduct of the esterification, is essential to shift the reaction equilibrium towards the product.

  • Enzyme Addition: Add the immobilized Candida antarctica lipase B (e.g., 100 mg, 10% w/w of the substrate).

  • Reaction Conditions: Place the flask under an inert atmosphere and heat the mixture to a constant temperature (e.g., 70-80 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 12 hours) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization of the starting material. The reaction is typically complete within 48-72 hours.

Part 3: Product Purification
  • Enzyme Removal: After the reaction is complete, cool the mixture to room temperature. The immobilized enzyme can be recovered by simple filtration. The enzyme can be washed with fresh solvent, dried under vacuum, and stored for potential reuse.

  • Solvent Removal: Remove the toluene from the filtrate by rotary evaporation under reduced pressure.

  • Column Chromatography: The crude product is then purified by silica gel column chromatography.

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate in hexane).

    • Fraction Collection: Collect the fractions and monitor them by TLC.

    • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless oil or a low-melting solid.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
Gas Chromatography-Mass Spectrometry (GC-MS) A single major peak in the chromatogram with a mass spectrum corresponding to this compound (C₁₂H₂₂O₂), with a molecular ion peak (M⁺) at m/z 198.3.[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy The spectrum should show characteristic signals for the methylene protons adjacent to the oxygen atoms of the ester group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy The spectrum should display a characteristic signal for the carbonyl carbon of the ester group.
Infrared (IR) Spectroscopy A strong absorption band characteristic of the ester carbonyl group (C=O) should be observed.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time, temperature, or enzyme loading. Ensure efficient water removal.
Intermolecular polymerization.Increase the solvent volume to ensure high dilution conditions.
Enzyme Deactivation High temperature, presence of inhibitors.Optimize the reaction temperature. Ensure the purity of the substrate and solvent.
Difficult Purification Presence of oligomeric byproducts.Optimize reaction conditions to minimize polymerization. Adjust the gradient of the mobile phase during column chromatography.

Safety Precautions

  • This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]

  • 12-Hydroxydodecanoic acid may also cause skin and eye irritation.

  • Organic solvents like toluene are flammable and have associated health risks.

  • All experimental procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

The enzymatic synthesis of this compound using immobilized Candida antarctica lipase B offers a sustainable, efficient, and selective alternative to traditional chemical methods. The mild reaction conditions, ease of product purification, and the potential for enzyme recycling make this biocatalytic approach highly attractive for both academic research and industrial applications. By following the protocols and guidelines presented in this application note, researchers can successfully synthesize this valuable macrocyclic musk in a greener and more environmentally friendly manner.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70354, this compound. Retrieved from [Link].

  • Kang, J. Y., et al. (2019). Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. Molecules, 24(1), 163. Available at: [Link]

  • Arca, M., et al. (2021). Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. ACS Omega, 6(38), 24975–24985. Available at: [Link]

  • Gotor-Fernández, V., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(8), 14698–14725. Available at: [Link]

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Application Notes & Protocols: Poly(dodecalactone) for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Poly(dodecalactone) (PDL) is an emerging aliphatic polyester that is garnering significant interest within the biomedical field for its unique combination of properties. As a hydrophobic, biodegradable, and biocompatible polymer, PDL offers a versatile platform for the development of sophisticated drug delivery systems. Its low glass transition temperature and semi-crystalline nature can be precisely tailored through copolymerization, enabling the creation of a wide range of drug carriers, from nanoparticles and micelles to hydrogels. These systems are capable of encapsulating a diverse array of therapeutic agents, particularly hydrophobic drugs, and providing controlled, sustained release profiles. This guide provides an in-depth exploration of PDL's synthesis, physicochemical properties, and its application in formulating next-generation drug delivery vehicles. We present detailed, field-proven protocols for the synthesis of PDL and the fabrication of PDL-based nanoparticles and micelles, complete with technical insights into the rationale behind key experimental steps.

Introduction to Poly(dodecalactone) in Drug Delivery

The efficacy of many potent therapeutic agents is often hampered by poor aqueous solubility, leading to low bioavailability and the need for high, often toxic, systemic doses.[1] Polymeric drug delivery systems offer a proven strategy to overcome these limitations. Among the class of biodegradable polyesters, Poly(dodecalactone) (PDL) presents itself as a compelling alternative to more established polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL).

PDL is synthesized via the ring-opening polymerization (ROP) of dodecalactone (DDL), a 12-carbon macrolactone.[2] Its long aliphatic chain imparts significant hydrophobicity and flexibility, making it an excellent candidate for encapsulating lipophilic drugs. Furthermore, PDL exhibits robust biocompatibility, eliciting minimal inflammatory response upon implantation, and undergoes slow hydrolytic and enzymatic degradation over several months, making it ideal for long-term sustained drug release.[3][4]

Key Advantages of PDL in Drug Delivery:

  • Excellent Biocompatibility: In vivo studies show that PDL and its copolymers are well-tolerated with minimal tissue response.[3][5]

  • Controlled Biodegradability: The ester linkages in the PDL backbone are susceptible to hydrolysis, leading to predictable degradation into non-toxic byproducts over extended periods.[3][4]

  • High Hydrophobicity: The long methylene chain makes PDL highly suitable for encapsulating and stabilizing poorly water-soluble drugs.

  • Tunable Physicochemical Properties: Properties such as crystallinity, degradation rate, and mechanical strength can be readily modified by copolymerizing DDL with other monomers like L-lactide or p-dioxanone.[2][3]

This document serves as a comprehensive guide for researchers and drug development professionals, providing both the foundational knowledge and the practical protocols necessary to leverage PDL in advanced drug delivery applications.

Physicochemical Properties and Synthesis

A thorough understanding of PDL's material properties is crucial for designing effective drug carriers.

Core Physicochemical Properties

The properties of PDL can be tuned based on its molecular weight and crystallinity. Copolymers often exhibit properties intermediate to their respective homopolymers.

PropertyTypical Value for PDL HomopolymerSignificance in Drug Delivery
Molecular Weight (Mn) 5,000 - 100,000+ g/mol Influences degradation rate, mechanical strength, and drug release kinetics. Higher Mn generally leads to slower degradation and release.
Glass Transition Temp. (Tg) ~ -50 °CThe low Tg indicates high chain mobility at physiological temperatures, resulting in a flexible, rubbery polymer suitable for soft tissue applications.[4]
Melting Temperature (Tm) 40 - 70 °CVaries with crystallinity. The semi-crystalline nature provides structural integrity to the drug carrier. Can be adjusted via copolymerization.[2]
Degradation Profile Slow (several months)Governed by hydrolysis of ester bonds. Allows for long-term, sustained drug delivery. The degradation rate can be increased by copolymerization with more hydrophilic monomers.[3]
Solubility Soluble in chlorinated solvents (DCM, chloroform), THF, toluene. Insoluble in water, ethanol, methanol.Dictates the choice of solvents for nanoparticle/micelle fabrication using emulsion or nanoprecipitation techniques.[6]
Synthesis of Poly(dodecalactone) Diol via Ring-Opening Polymerization (ROP)

The synthesis of PDL with controlled molecular weight and end-group functionality is paramount. The following protocol describes the synthesis of a hydroxyl-terminated PDL (a diol), which can serve as a macroinitiator for creating block copolymers (e.g., with PEG for micelle formation) or as a precursor for crosslinkable hydrogels.

Expert Insight: We utilize an organocatalyst, 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), for this polymerization. TBD is highly efficient for the ROP of lactones, operates under mild conditions, and avoids the potential for metal contamination associated with traditional tin-based catalysts like Sn(Oct)₂.[4] The initiator, 1,4-benzenedimethanol, is a diol, which results in a polymer with hydroxyl groups at both ends, providing handles for further chemical modification.[7]

Protocol 1: Synthesis of α,ω-Dihydroxy Telechelic Poly(dodecalactone)

Materials:

  • ω-Dodecalactone (DDL) monomer

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) catalyst

  • 1,4-Benzenedimethanol (BDM) initiator

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Methanol, cold

Procedure:

  • Drying: Thoroughly dry all glassware in an oven at 120 °C overnight. Allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reagent Preparation: In a nitrogen-filled glovebox, prepare stock solutions of TBD catalyst and BDM initiator in anhydrous toluene.

  • Reaction Setup: To a dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of DDL monomer. The target molecular weight is controlled by the monomer-to-initiator ratio ([M]/[I]). For example, a [M]/[I] ratio of 100 will theoretically yield a polymer with 100 repeating units.

  • Polymerization:

    • Add the calculated volume of BDM initiator stock solution to the DDL monomer.

    • Transfer the flask to a pre-heated oil bath at 80 °C and stir to dissolve the initiator.

    • Add the calculated volume of TBD catalyst stock solution (a typical monomer-to-catalyst ratio is 500:1) to initiate the polymerization.

    • Allow the reaction to proceed for 2-4 hours at 80 °C under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the polymerization progresses.[2]

  • Termination & Purification:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding a few drops of benzoic acid solution in toluene.

    • Dissolve the viscous polymer in a minimal amount of DCM.

    • Precipitate the polymer by slowly adding the DCM solution to a beaker of cold methanol (~10x volume) with vigorous stirring. The PDL will precipitate as a white solid.

    • Decant the methanol and wash the polymer precipitate two more times with fresh cold methanol.

  • Drying: Collect the purified polymer and dry it under vacuum at 40 °C until a constant weight is achieved.

  • Characterization: Confirm the structure, molecular weight (Mn), and polydispersity index (PDI) of the synthesized PDL-diol using ¹H NMR and Gel Permeation Chromatography (GPC).

Workflow for PDL Synthesis

G cluster_prep Preparation cluster_rxn Polymerization cluster_purify Purification cluster_char Characterization Dry Dry Glassware Reagents Prepare Catalyst (TBD) & Initiator (BDM) Stocks AddMonomer Add DDL Monomer to Flask Reagents->AddMonomer AddInitiator Add BDM Initiator AddMonomer->AddInitiator Heat Heat to 80°C AddInitiator->Heat AddCatalyst Initiate with TBD Heat->AddCatalyst Polymerize Stir for 2-4h under N2 AddCatalyst->Polymerize Quench Quench Reaction Polymerize->Quench Dissolve Dissolve in DCM Quench->Dissolve Precipitate Precipitate in Cold Methanol Dissolve->Precipitate DryPolymer Dry Under Vacuum Precipitate->DryPolymer Characterize Analyze via NMR, GPC, DSC DryPolymer->Characterize

Caption: Workflow for the synthesis of PDL-diol via organocatalyzed ROP.

PDL-Based Drug Delivery Formulations: Protocols & Rationale

PDL's versatility allows for its formulation into various drug delivery platforms. Here, we detail protocols for creating nanoparticles and micelles.

PDL Nanoparticles via Emulsion-Solvent Evaporation

This method is ideal for encapsulating hydrophobic drugs within a solid polymeric matrix. The principle involves creating an emulsion of a drug-polymer organic solution in a non-miscible aqueous phase, followed by the removal of the organic solvent to precipitate solid nanoparticles.[6][8]

Expert Insight: The choice of surfactant (stabilizer) in the aqueous phase is critical. Poly(vinyl alcohol) (PVA) is commonly used as it adsorbs to the droplet interface during emulsification, preventing aggregation as the solvent evaporates.[9] The concentration of PVA directly impacts the final particle size; higher concentrations typically lead to smaller nanoparticles.

Protocol 2: Preparation of Drug-Loaded PDL Nanoparticles

Materials:

  • Synthesized PDL homopolymer or copolymer (e.g., PGA-co-PDL).

  • Hydrophobic drug (e.g., Resveratrol, Doxorubicin).

  • Dichloromethane (DCM), HPLC grade.

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed.

  • Deionized water.

Procedure:

  • Organic Phase Preparation:

    • Accurately weigh 50 mg of PDL polymer and 5 mg of the hydrophobic drug.

    • Dissolve both components in 2 mL of DCM in a glass vial. Use an ultrasonic water bath for 2 minutes to ensure complete dissolution.[3] This is your oil phase (O).

  • Aqueous Phase Preparation:

    • Prepare a 2% w/v PVA solution by dissolving 2 g of PVA in 100 mL of deionized water. Heat gently (to ~70 °C) with stirring to facilitate dissolution, then cool to room temperature. This is your aqueous phase (W).

  • Emulsification:

    • Add the organic phase dropwise to 10 mL of the aqueous PVA solution while homogenizing at high speed (e.g., 15,000 rpm) for 5 minutes using a probe homogenizer. This forms an oil-in-water (O/W) emulsion.

    • Rationale: High-shear homogenization breaks the organic phase into nano-sized droplets, which are stabilized by the PVA.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir magnetically at room temperature for at least 4 hours in a fume hood to allow the DCM to evaporate.[9]

    • Rationale: As the DCM evaporates from the nanodroplets, the polymer and drug co-precipitate, forming solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 x g for 30 minutes at 4 °C. A pellet of nanoparticles should form.

    • Carefully decant the supernatant, which contains excess PVA and any unencapsulated drug.

    • Resuspend the pellet in deionized water and centrifuge again. Repeat this washing step twice to remove residual surfactant.[6]

  • Lyophilization (Freeze-Drying):

    • Resuspend the final washed pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose).

    • Freeze the suspension using liquid nitrogen or a -80 °C freezer.

    • Lyophilize the frozen sample for 48 hours to obtain a dry, powdered form of the nanoparticles suitable for long-term storage.[3]

  • Characterization:

    • Size and Zeta Potential: Resuspend a small amount of nanoparticles in water and analyze using Dynamic Light Scattering (DLS).

    • Drug Loading & Encapsulation Efficiency: Dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., DCM). Quantify the drug content using UV-Vis spectroscopy or HPLC against a standard curve.

Calculations for Drug Loading:

  • Drug Loading (DL %) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

  • Encapsulation Efficiency (EE %) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Workflow for Nanoparticle Formulation

G cluster_phase Phase Preparation cluster_form Formation cluster_collect Collection & Purification cluster_analyze Analysis Organic Dissolve PDL & Drug in DCM (Oil Phase) Emulsify Homogenize Oil Phase in Aqueous Phase Organic->Emulsify Aqueous Prepare PVA Solution in Water (Aqueous Phase) Aqueous->Emulsify Evaporate Stir to Evaporate DCM Emulsify->Evaporate Centrifuge Centrifuge Suspension Evaporate->Centrifuge Wash Wash Pellet with Water (2x) Centrifuge->Wash Lyophilize Freeze-Dry to Powder Wash->Lyophilize Analyze Characterize Size (DLS) & Drug Loading (HPLC) Lyophilize->Analyze

Caption: Workflow for PDL nanoparticle formulation via solvent evaporation.

PDL-based Micelles via Dialysis Method

Polymeric micelles are self-assembled, core-shell nanostructures formed from amphiphilic block copolymers in an aqueous environment.[10] For PDL, this typically involves synthesizing a block copolymer with a hydrophilic segment, most commonly poly(ethylene glycol) (PEG), to form PEG-b-PDL. In water, these copolymers self-assemble with the hydrophobic PDL blocks forming the core (for drug encapsulation) and the hydrophilic PEG blocks forming the outer shell (providing colloidal stability).[11]

Expert Insight: The dialysis method is a gentle technique for micelle formation and drug loading.[12] The copolymer and drug are co-dissolved in a water-miscible organic solvent. This solution is then dialyzed against water. The gradual replacement of the organic solvent with water triggers the self-assembly of the copolymers into micelles, entrapping the drug within their hydrophobic cores. The critical micelle concentration (CMC) for such systems is typically very low, ensuring stability upon dilution in the bloodstream.[11]

Protocol 3: Preparation of Drug-Loaded PEG-b-PDL Micelles

Materials:

  • PEG-b-PDL block copolymer (synthesized by using PEG as a macroinitiator for DDL polymerization).

  • Hydrophobic drug (e.g., Curcumin).

  • Dimethylformamide (DMF).

  • Deionized water.

  • Dialysis tubing (MWCO 3.5 kDa).

Procedure:

  • Dissolution:

    • Dissolve 10 mg of PEG-b-PDL copolymer and 1 mg of the drug in 2 mL of DMF.

  • Dialysis:

    • Transfer the DMF solution into a dialysis bag.

    • Place the sealed dialysis bag into a beaker containing 1 L of deionized water.

    • Stir the water gently with a magnetic stir bar at room temperature.

    • Dialyze for 24 hours, replacing the water every 6-8 hours to ensure complete removal of DMF.

    • Rationale: As DMF diffuses out and water diffuses in, the hydrophobic PDL blocks collapse, forming the core of the micelle and entrapping the co-dissolved hydrophobic drug. The hydrophilic PEG blocks remain extended into the aqueous phase, forming the stabilizing corona.

  • Purification:

    • After dialysis, retrieve the solution from the bag. This solution contains the drug-loaded micelles.

    • Centrifuge the solution at 5,000 rpm for 10 minutes to pellet any non-encapsulated, precipitated drug.[12]

    • Carefully collect the supernatant containing the purified micellar formulation.

  • Characterization:

    • Analyze the micelle size and distribution by DLS.

    • Determine drug loading by disrupting the micelles with a suitable organic solvent (e.g., DMF or acetonitrile) and quantifying the drug content via HPLC or UV-Vis spectroscopy.

Characterization and In Vitro / In Vivo Evaluation

Rigorous characterization is essential to ensure the quality, safety, and efficacy of PDL-based drug delivery systems.

Standard Characterization Techniques
TechniqueParameter MeasuredRationale & Insights
Dynamic Light Scattering (DLS) Hydrodynamic Diameter, Polydispersity Index (PDI)Provides critical information on the size and size distribution of nanoparticles/micelles. A low PDI (<0.2) is desirable for uniform in vivo performance.[3]
Zeta Potential Analysis Surface ChargeIndicates the colloidal stability of the formulation. A zeta potential of ±30 mV is generally considered stable due to electrostatic repulsion.
Transmission/Scanning Electron Microscopy (TEM/SEM) Morphology, SizeVisualizes the shape and surface characteristics of the nanoparticles, confirming their spherical nature and providing size validation.
High-Performance Liquid Chromatography (HPLC) / UV-Vis Spectroscopy Drug Loading, Encapsulation EfficiencyUsed for the accurate quantification of the encapsulated drug, which is essential for dosage calculations and quality control.[13]
In Vitro Drug Release Study

This assay evaluates the rate and mechanism of drug release from the formulation under physiological conditions.

Protocol 4: In Vitro Drug Release Assay

  • Setup: Disperse a known amount of drug-loaded nanoparticles or micelles in a release medium (e.g., Phosphate Buffered Saline, pH 7.4) within a dialysis bag (MWCO chosen to retain the formulation but allow free drug to pass).

  • Incubation: Place the dialysis bag in a larger volume of release medium at 37 °C with constant, gentle agitation.

  • Sampling: At predetermined time points, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Quantify the drug concentration in the collected samples using HPLC or UV-Vis spectroscopy.

  • Data Analysis: Plot the cumulative percentage of drug released versus time. The release mechanism can be further analyzed by fitting the data to kinetic models such as the Korsmeyer-Peppas model.[14] Drug release from PDL systems is often biphasic: an initial "burst release" of surface-adsorbed drug followed by a sustained release phase governed by drug diffusion through the polymer matrix and polymer degradation.[15]

Biocompatibility and In Vivo Evaluation

In vivo studies are crucial to confirm the safety and therapeutic efficacy of the formulation.

Expert Insight: The initial assessment of biocompatibility often involves implanting the bulk polymer or microparticles subcutaneously or intraperitoneally in a rodent model (e.g., Wistar rats).[5] The tissue response at the implantation site is evaluated histologically at various time points (e.g., 2, 8, and 24 weeks) according to ISO 10993 standards.[16][17] Key indicators include the presence of inflammatory cells, angiogenesis, and the formation of a fibrous capsule around the implant. A thin, inactive fibrous capsule is indicative of good biocompatibility.[5][17]

Key In Vivo Studies:

  • Biocompatibility: Histopathological evaluation of tissue response to implanted PDL materials.

  • Pharmacokinetics (PK): Measurement of drug concentration in blood plasma over time after administration of the PDL formulation versus free drug. This determines parameters like half-life (t₁/₂), area under the curve (AUC), and clearance.

  • Biodistribution: Quantification of drug accumulation in various organs and, importantly, at the target site (e.g., a tumor).

  • Efficacy Studies: Evaluation of the therapeutic outcome in a relevant disease model (e.g., tumor growth inhibition in a cancer model).

Conclusion

Poly(dodecalactone) is a highly promising biodegradable polymer for the development of advanced drug delivery systems. Its advantageous physicochemical properties, excellent biocompatibility, and slow degradation profile make it particularly suitable for the sustained delivery of hydrophobic therapeutic agents. The protocols and insights provided in this guide offer a robust framework for researchers to synthesize, formulate, and characterize PDL-based nanoparticles and micelles. By carefully controlling polymer characteristics and formulation parameters, it is possible to design sophisticated drug carriers tailored to specific therapeutic challenges, paving the way for more effective and less toxic treatment regimens.

References

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Application Note: A Comprehensive Guide to the Biocompatibility Testing of Poly(dodecalactone) Scaffolds for Tissue Engineering

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(dodecalactone) (PDL) is a promising biodegradable polyester for tissue engineering applications, prized for its slow degradation rate, mechanical resilience, and favorable biocompatibility profile. As with any implantable medical device, scaffolds fabricated from PDL must undergo rigorous biological evaluation to ensure they are safe for clinical use. This application note provides a detailed guide for the biocompatibility testing of PDL scaffolds, framed within the international standards of the ISO 10993 series. We delve into the rationale behind key in vitro and in vivo assays, provide step-by-step protocols, and offer insights into data interpretation. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute a robust biocompatibility assessment for PDL-based medical devices.

Introduction: The Imperative for Biocompatibility

The goal of tissue engineering is to repair or replace damaged tissues with functional, living constructs. The scaffold is the cornerstone of this approach, providing the necessary structural support for cell attachment, proliferation, and differentiation. Poly(dodecalactone) (PDL), a ring-opened polymer of ω-dodecalactone, has emerged as a material of interest due to its properties which are highly suitable for long-term implantation, such as in bone or cartilage regeneration.

However, before a PDL scaffold can be considered for clinical use, its biocompatibility must be unequivocally established. Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application[1]. The international standard ISO 10993 provides a comprehensive framework for structuring the biological evaluation of medical devices to ensure patient safety.[2][3][4] This evaluation is not a single test but a risk-based assessment that considers the nature and duration of the material's contact with the body.[5][6]

This guide will walk you through the critical steps of this evaluation process as it applies to PDL scaffolds, which are classified as long-term implantable devices.

Foundational Steps: Sterilization and Characterization

The biological response to an implant is dictated not only by the base polymer but also by residual monomers, processing aids, and the effects of sterilization. Therefore, the biocompatibility assessment begins long before the first cell is seeded.

The Critical Impact of Sterilization

Causality: The chosen sterilization method can initiate chain scission, leading to a decrease in molecular weight and mechanical strength, or cause polymer cross-linking.[9] EtO, while effective, can leave toxic residuals that must be meticulously removed and quantified according to ISO 10993-7.[5] Gamma irradiation can cause significant chain scission in polyesters, accelerating degradation in an uncontrolled manner.[9] The final, sterilized version of the scaffold must be used for all biocompatibility tests.

Table 1: Comparison of Sterilization Methods for PDL Scaffolds

Sterilization MethodMechanismPotential Effects on PDLKey Considerations
Ethylene Oxide (EtO) Alkylation of proteins and nucleic acidsMinimal changes to bulk properties if properly controlled.Potential for toxic residuals (ethylene oxide, ethylene chlorohydrin). Requires extensive aeration.
Gamma Irradiation Ionizing radiation causing DNA/RNA damageCan cause significant chain scission, reducing molecular weight and altering degradation kinetics.[9]Dose-dependent effects. May not be suitable for all polyester scaffolds.
Gas Plasma Reactive gas species disrupt microbial componentsSurface modification; minimal effect on bulk properties.Line-of-sight dependency; may not penetrate complex scaffold geometries effectively.
Ethanol (70%) Protein denaturationMinimal effect on polymer properties.Considered a disinfection method, not terminal sterilization; unsuitable for clinical implants but often used for in vitro research.[9][11]
Chemical and Physical Characterization

A thorough understanding of the material itself is a prerequisite for any biological testing. This is guided by ISO 10993-18 (Chemical Characterization) and ISO 10993-13 (Identification and quantification of degradation products from polymeric medical devices) .[5]

Key Actions:

  • Identify and Quantify Leachables: These are compounds that can be extracted from the scaffold under physiological conditions. This includes residual monomers, oligomers, and processing aids.

  • Simulate and Analyze Degradation: An in vitro degradation study under physiological conditions (e.g., in phosphate-buffered saline (PBS) at 37°C) should be performed.[12] The degradation products must be identified and quantified over time, as the host tissue will be exposed to these substances throughout the scaffold's lifecycle.

The workflow for biocompatibility assessment is a structured, risk-based process.

Figure 1. High-level workflow for the biocompatibility assessment of PDL scaffolds.

In Vitro Biocompatibility Protocols

In vitro tests are the first line of evaluation, providing rapid, sensitive, and ethically sound methods to screen for potential toxicity before proceeding to animal studies.

Cytotoxicity: The Essential First Screen (ISO 10993-5)

Objective: To assess whether the PDL scaffold, or any substances that may leach from it, have a toxic effect on cultured cells. This is a mandatory and fundamental test for all medical devices.[13][14][15]

Causality: Cytotoxicity indicates the presence of harmful leachable substances, such as residual monomers, catalysts, or toxic byproducts from sterilization. A material that is cytotoxic is, by definition, not biocompatible. The test determines the biological response of mammalian cells using appropriate biological parameters.[16][17]

Protocol: MTT Assay via Extract Method

This protocol is based on the quantitative MTT method described in Annex C of ISO 10993-5.[13] It measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing a direct measure of cell viability.

Materials:

  • Sterilized PDL scaffold samples

  • Negative Control: High-density polyethylene (HDPE)

  • Positive Control: Organotin-stabilized polyvinylchloride (PVC)

  • Cell Line: L929 mouse fibroblasts (ATCC NCTC clone 929)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT Reagent (5 mg/mL in PBS)

  • Isopropanol or Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Extract Preparation:

    • Prepare extracts of the test PDL scaffold, negative control, and positive control. The standard ratio is a surface area of 6 cm²/mL or a weight of 0.2 g/mL of culture medium.

    • Incubate the materials in serum-supplemented culture medium at 37°C for 24 hours.

    • After incubation, centrifuge the extracts to remove any particulate matter. The supernatant is the test extract.

  • Cell Seeding:

    • Seed L929 cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and form a semi-confluent monolayer.

  • Cell Exposure:

    • Remove the culture medium from the wells.

    • Replace it with 100 µL of the prepared extracts (test, negative control, positive control). Also include wells with fresh medium only (blank control). Use a minimum of three replicate wells for each sample.[16]

    • Incubate the plates for another 24 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • After exposure, remove the extract medium from the wells.

    • Add 50 µL of MTT solution (diluted to 1 mg/mL in serum-free medium) to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add 100 µL of isopropanol or DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Interpretation: Cell viability is calculated relative to the blank control (cells in fresh medium).

  • % Viability = (Absorbance of Test Sample / Absorbance of Blank Control) x 100

Table 2: Interpretation of Cytotoxicity Results (ISO 10993-5)

Reduction in Cell ViabilityCytotoxicity GradeInterpretation
< 30%0-1 (None to Slight)Pass. The material is considered non-cytotoxic.
30% - 59%2 (Mild)Borderline. Further investigation may be needed.
60% - 89%3 (Moderate)Fail. The material is considered cytotoxic.
≥ 90%4 (Severe)Fail. The material is considered severely cytotoxic.

A reduction in cell viability of more than 30% is considered a cytotoxic effect.[13]

Figure 2. Workflow for the ISO 10993-5 In Vitro Cytotoxicity MTT Assay.

Hemocompatibility: Interaction with Blood (ISO 10993-4)

Objective: To evaluate the effects of the PDL scaffold on blood components. This is mandatory for any device that will have direct or indirect contact with circulating blood.[18][19][20]

Causality: A non-hemocompatible material can trigger thrombosis (clotting), hemolysis (destruction of red blood cells), and activation of the complement system (an arm of the immune system).[21][22] These responses can lead to life-threatening complications for the patient. ISO 10993-4 outlines five test categories to consider: thrombosis, coagulation, platelets, hematology, and the complement system.[18][21]

Protocol: In Vitro Hemolysis Assay (Direct Contact Method)

This protocol is adapted from ASTM F756 and evaluates the material's potential to damage red blood cells (RBCs).

Materials:

  • Sterilized PDL scaffold samples

  • Positive Control: Deionized water (100% hemolysis)

  • Negative Control: Saline solution (0.9% NaCl)

  • Freshly collected human blood with anticoagulant (e.g., citrate)

Step-by-Step Methodology:

  • Blood Preparation:

    • Dilute the anticoagulated blood with saline to achieve a hemoglobin concentration appropriate for spectrophotometric analysis.

  • Material Incubation:

    • Place the PDL scaffold samples (and controls) into test tubes.

    • Add the diluted blood to each tube, ensuring the material is fully submerged.

    • Incubate the tubes at 37°C for 3 hours with gentle agitation.

  • Analysis:

    • After incubation, centrifuge the tubes to pellet the intact red blood cells.

    • Carefully collect the supernatant. The amount of free hemoglobin in the supernatant is proportional to the degree of hemolysis.

    • Measure the absorbance of the supernatant at 540 nm.

Data Interpretation: The percent hemolysis is calculated using the following formula:

  • % Hemolysis = [(Abs_test - Abs_neg) / (Abs_pos - Abs_neg)] x 100

Table 3: Interpretation of Hemolysis Results (ASTM F756)

Hemolytic Index (%)Interpretation
0 - 2Non-hemolytic
2 - 5Slightly hemolytic
> 5Hemolytic

For implant devices, the material should be non-hemolytic.

In Vivo Biocompatibility Protocol

In vivo testing is essential to understand the complex biological interactions between the scaffold and the host tissue over time, including the inflammatory response, tissue integration, and the consequences of material degradation.[3][23]

Implantation: Local Tissue Effects (ISO 10993-6)

Objective: To assess the macroscopic and microscopic tissue response to the PDL scaffold following surgical implantation in an appropriate animal model.[1][24]

Causality: This test provides the most relevant information on the local biocompatibility of the scaffold in its final form. It characterizes the evolution of the tissue response, from acute inflammation to chronic response and eventual integration or absorption of the material.[24] For a degradable material like PDL, this test is crucial for observing the tissue's reaction to the degradation byproducts over an extended period.[24]

Protocol: Subcutaneous Implantation in a Rodent Model

Materials & Model:

  • Animal Model: Sprague-Dawley rats or New Zealand White rabbits are commonly used.

  • Test Articles: Sterilized PDL scaffolds of a defined size (e.g., 10 mm x 2 mm discs).

  • Control Material: A material with a known, acceptable tissue response, such as medical-grade polyethylene or polylactic acid (PLA).

Step-by-Step Methodology:

  • Surgical Procedure:

    • Animals are anesthetized according to an approved veterinary protocol.

    • The dorsal region is shaved and surgically prepped.

    • Several small subcutaneous pockets are created through skin incisions.

    • One test scaffold or control material is placed in each pocket.

    • The incisions are closed with sutures or surgical staples.

  • Evaluation Time Points:

    • For a long-term degradable scaffold, multiple time points are critical. Recommended intervals include: 1 week, 4 weeks, 13 weeks, and 26 weeks (or longer, depending on the expected degradation profile).

    • At each time point, a subset of animals is humanely euthanized.

  • Macroscopic Evaluation:

    • The implantation sites are examined for signs of inflammation, encapsulation, hemorrhage, and necrosis.

  • Histological Processing and Evaluation:

    • The scaffold and surrounding tissue are carefully excised, fixed in 10% neutral buffered formalin, and processed for paraffin embedding.

    • Thin sections (5 µm) are cut and stained with Hematoxylin and Eosin (H&E).

    • A certified pathologist evaluates the slides microscopically. The evaluation should semi-quantitatively score several parameters, including:

      • Inflammation (presence of neutrophils, lymphocytes, plasma cells, macrophages).

      • Fibrous capsule formation and thickness.[25]

      • Tissue necrosis.

      • Material degradation and presence of particulates.

      • Tissue infiltration and vascularization into the scaffold.

Data Interpretation: The tissue response to the PDL scaffold is compared to the negative control material at each time point. The response should not be significantly greater than the control. The inflammatory response should resolve over time, transitioning from an acute neutrophilic response to a chronic macrophagic response, and eventually diminishing as the material degrades and is resorbed. An excessive or non-resolving inflammatory response would indicate poor biocompatibility.

Figure 3. General workflow for an ISO 10993-6 in vivo implantation study.

Conclusion

The biocompatibility testing of poly(dodecalactone) scaffolds is a multi-faceted process that requires careful planning and execution according to the ISO 10993 standards. The journey from material synthesis to a biocompatibility-validated scaffold involves meticulous control over sterilization, a deep understanding of the material's chemical properties, and a systematic battery of in vitro and in vivo tests. By following the principles and protocols outlined in this guide, researchers can confidently assess the safety of their PDL scaffolds, moving one step closer to developing effective and safe solutions for tissue engineering and regenerative medicine.

References

  • Title: Standards for Testing Biodegradability in Biomedical Polymers - Patsnap Eureka Source: Patsnap URL
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Sources

In vitro degradation studies of poly(dodecalactone)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A Practical Guide to In Vitro Degradation Studies of Poly(dodecalactone) for Biomedical Applications

Abstract: Poly(dodecalactone) (PDL) is a promising aliphatic polyester for advanced drug delivery and tissue engineering applications, owing to its biocompatibility, tunable mechanical properties, and biodegradability. A thorough understanding of its degradation profile is critical for designing medical devices with predictable resorption rates and therapeutic release kinetics. This guide provides a comprehensive overview of the principles and methodologies for conducting in vitro degradation studies of PDL. We detail validated protocols for both hydrolytic and enzymatic degradation, outline essential analytical techniques for monitoring the process, and explain the causality behind key experimental choices to ensure robust and reproducible data.

Fundamental Principles of PDL Degradation

The degradation of aliphatic polyesters like PDL is primarily driven by the cleavage of ester bonds in the polymer backbone.[1] This process can occur through two principal mechanisms in vitro: hydrolytic degradation and enzymatic degradation.

1.1. Hydrolytic Degradation Hydrolysis is the chemical breakdown of the polymer initiated by water molecules.[2] The process begins with water diffusing into the polymer matrix, particularly into the amorphous regions.[3][4] The ester linkages are then cleaved, leading to a reduction in molecular weight and the formation of shorter, water-soluble oligomers and, ultimately, the monomer, 12-hydroxydodecanoic acid.

Several factors govern the rate of hydrolytic degradation:

  • Molecular Weight: Lower initial molecular weight polymers typically degrade faster due to a higher concentration of chain ends.

  • Crystallinity: Degradation occurs preferentially in the less-ordered amorphous regions.[3] Highly crystalline polymers exhibit slower degradation rates as water penetration into the crystalline domains is restricted.[3][4]

  • pH and Temperature: The degradation rate is significantly accelerated under acidic or basic conditions and at elevated temperatures. Physiological conditions (pH 7.4, 37°C) are standard for biomedical-focused studies.[4]

1.2. Enzymatic Degradation In biological environments, enzymes can significantly accelerate polymer degradation. For polyesters like PDL, lipases are the most relevant class of enzymes.[5][6] The mechanism involves the enzyme adsorbing to the polymer surface and catalytically hydrolyzing the ester bonds.[7] This is a surface erosion process, where the polymer is degraded layer by layer.[8] The susceptibility of PDL to enzymatic attack makes it highly valuable for applications where controlled, biologically-mediated erosion is desired. The choice of enzyme is critical; lipases from sources like Candida antarctica (e.g., Novozym 435) or Pseudomonas cepacia are commonly employed due to their high activity towards polyesters.[8][9]

Experimental Design: Key Considerations

A well-designed degradation study provides a predictive model of a material's in vivo performance. The following considerations are crucial for generating meaningful data.

  • Sample Form: The geometry and form of the polymer sample (e.g., thin films, electrospun scaffolds, nanoparticles, 3D printed constructs) heavily influence degradation kinetics due to differences in surface area-to-volume ratio.[10] The chosen form should mimic the final intended application as closely as possible.

  • Degradation Medium:

    • For hydrolytic studies , Phosphate Buffered Saline (PBS) at pH 7.4 is the standard medium to simulate physiological conditions.

    • For enzymatic studies , the same buffer is used but is supplemented with a specific lipase. The enzyme concentration must be carefully selected and justified, as it directly impacts the degradation rate. Including a control group in buffer without the enzyme is mandatory to isolate the enzymatic effect.

  • Study Duration and Time Points: The study duration should be sufficient to observe significant changes in the polymer's properties. It can range from days to many months depending on the expected degradation rate of the PDL formulation.[4] Time points for sample collection should be more frequent in the initial stages to capture the early phases of degradation.

Visualizing the Degradation Workflow

The following diagram outlines the logical flow of a comprehensive in vitro degradation study.

G Experimental Workflow for PDL In Vitro Degradation cluster_prep 1. Preparation cluster_degradation 2. Degradation Incubation cluster_analysis 3. Analysis at Time Points (t=x) cluster_methods Analytical Techniques cluster_results 4. Data Interpretation P1 Synthesize or Procure Poly(dodecalactone) P2 Fabricate Samples (Films, Scaffolds, etc.) P1->P2 P3 Characterize Initial State (t=0) (Mass, Mw, DSC, etc.) P2->P3 D1 Incubate in Hydrolytic Medium (PBS, 37°C) P3->D1 D2 Incubate in Enzymatic Medium (PBS + Lipase, 37°C) P3->D2 A1 Retrieve Samples D1->A1 D2->A1 A2 Rinse & Dry to Constant Weight A1->A2 A3 Perform Analyses A2->A3 M1 Mass Loss A3->M1 M2 GPC / SEC (Mw, Mn, PDI) A3->M2 M3 SEM (Morphology) A3->M3 M4 FTIR (Chemical Bonds) A3->M4 M5 DSC (Thermal Properties) A3->M5 R1 Plot Data vs. Time A3->R1 R2 Calculate Degradation Rates R1->R2 R3 Correlate Property Changes R2->R3

Caption: General workflow for in vitro degradation studies of PDL.

Detailed Experimental Protocols

These protocols provide a validated starting point. Researchers should adapt parameters such as sample size, buffer volume, and time points based on the specific PDL formulation and its intended application.

Protocol 3.1: In Vitro Hydrolytic Degradation
  • Preparation of Samples:

    • Prepare PDL samples (e.g., 10 mm x 10 mm x 0.2 mm films).

    • Dry the samples under vacuum at room temperature until a constant weight is achieved.

    • Measure and record the initial dry weight (W₀) of each sample using an analytical balance.[11]

    • Sterilize the samples, typically using ethylene oxide or 70% ethanol followed by aseptic drying, ensuring the method does not alter polymer properties.

  • Incubation:

    • Place each sterile sample into a sterile container (e.g., 20 mL glass vial).

    • Add 10 mL of sterile Phosphate Buffered Saline (PBS, pH 7.4). The volume should be sufficient to fully immerse the sample.

    • Incubate the containers in an orbital shaker set to 37°C and a low agitation speed (e.g., 50 rpm) to ensure uniform exposure to the medium.

  • Sample Retrieval and Analysis:

    • At each predetermined time point (e.g., 1, 2, 4, 8, 12 weeks), retrieve triplicate samples.

    • Carefully remove the samples from the PBS, rinse thoroughly with deionized water to remove salts, and blot dry gently with lint-free paper.

    • Dry the samples under vacuum at room temperature to a constant weight and record the final dry weight (Wₜ).

    • Store the dried samples in a desiccator for subsequent analysis (GPC, DSC, SEM, etc.).

Protocol 3.2: In Vitro Enzymatic Degradation
  • Preparation of Enzyme Solution:

    • Prepare a stock solution of the chosen lipase (e.g., Lipase from Candida sp.) in sterile PBS (pH 7.4) at a concentration of 1 mg/mL.

    • Filter-sterilize the enzyme solution using a 0.22 µm syringe filter.

    • Dilute the stock solution with sterile PBS to the final working concentration (e.g., 10 µg/mL). The rationale for this concentration is that it is high enough to ensure a measurable degradation rate without being wastefully excessive, a level often established in preliminary studies.[8]

  • Incubation:

    • Prepare and weigh sterile PDL samples as described in Protocol 3.1.

    • Place each sample into a sterile container.

    • Add 10 mL of the enzyme solution.

    • Crucially, prepare a parallel set of control samples incubated in sterile PBS without the enzyme.

    • Incubate all containers at 37°C with gentle agitation.

    • To maintain enzymatic activity, replace the degradation medium (both enzyme and control solutions) every 48-72 hours.

  • Sample Retrieval and Analysis:

    • At each time point (e.g., 1, 3, 7, 14, 21 days), retrieve triplicate samples from both the enzyme and control groups.

    • Rinse the samples thoroughly with deionized water to remove salts and adsorbed enzyme. A subsequent rinse with a mild detergent solution (e.g., 1% SDS) followed by extensive water rinsing may be necessary to ensure complete enzyme removal before drying.

    • Dry the samples to a constant weight (Wₜ) and store them for further analysis as described previously.

Analytical Methodologies & Data Interpretation

A multi-faceted analytical approach is required to fully characterize the degradation process.[7][12]

Analytical Technique Parameter Measured Interpretation of Results
Gravimetry (Mass Loss) Percentage of initial mass remaining.Indicates the rate of polymer erosion into soluble byproducts. A significant difference between enzymatic and hydrolytic groups confirms biocatalysis.
Gel Permeation Chromatography (GPC/SEC) Number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI).[3][12]A decrease in Mn and Mw signifies polymer chain scission. An increase in PDI can indicate random chain scission. This is the most sensitive indicator of early-stage degradation.
Scanning Electron Microscopy (SEM) Surface topography and morphology.[11][13]Reveals changes such as surface roughening, pitting, or crack formation. Allows for visual distinction between surface erosion (enzymatic) and bulk erosion (hydrolytic).
Fourier-Transform Infrared Spectroscopy (FTIR) Changes in chemical functional groups.[11][12]Can detect the formation of new carboxyl and hydroxyl end-groups resulting from ester bond cleavage, although changes may be subtle.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting temperature (Tm), and percent crystallinity (%Xc).[3][13]An increase in %Xc often occurs during initial degradation as the amorphous regions are preferentially degraded, allowing remaining chains to reorganize into crystalline structures.[14]
Visualizing the Enzymatic Degradation Mechanism

This diagram illustrates the catalytic action of a lipase enzyme on the surface of a poly(dodecalactone) chain.

Caption: Lipase-mediated surface hydrolysis of a PDL ester bond.

Conclusion

The protocols and analytical methods detailed in this guide provide a robust framework for investigating the in vitro degradation of poly(dodecalactone). By systematically evaluating changes in mass, molecular weight, morphology, and thermal properties under both hydrolytic and enzymatic conditions, researchers can gain critical insights into the material's stability and resorption profile. This knowledge is paramount for the rational design of next-generation drug delivery systems and tissue engineering scaffolds with optimized and predictable long-term performance.

References

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Characterization of poly(dodecalactone) molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Characterization of Poly(dodecalactone) Molecular Weight Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Poly(dodecalactone) (PDL) is a biocompatible and biodegradable aliphatic polyester with significant potential in advanced drug delivery systems, medical implants, and sustainable materials.[1][2] The molecular weight (MW) and molecular weight distribution (MWD) of PDL are critical quality attributes that directly govern its physicochemical properties, including mechanical strength, degradation kinetics, and drug release profiles.[3][4][5] Therefore, accurate and reliable characterization of these parameters is essential for rational polymer design, quality control, and predictable in-vivo performance. This guide provides an in-depth overview and detailed protocols for the principal analytical techniques used to characterize the molecular weight of PDL: Size Exclusion Chromatography (SEC/GPC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Solution Viscometry.

The Foundational Role of Molecular Weight in PDL-Based Systems

The transition of poly(dodecalactone) from a research-grade polymer to a clinically or commercially viable material is contingent on the precise control of its molecular architecture. The average molecular weight and the breadth of its distribution (polydispersity) are not mere metrics; they are fundamental drivers of material behavior.

  • Mechanical Properties: Higher molecular weight generally imparts greater tensile strength and toughness, which is critical for applications like sutures or load-bearing scaffolds.

  • Degradation Rate: The hydrolytic degradation of the polyester backbone is highly dependent on chain length. Lower molecular weight PDL degrades faster, which can be tailored for specific drug release schedules or resorption times for medical implants.[6]

  • Drug Encapsulation and Release: The molecular weight of the polymer matrix influences the viscosity, processability, and morphology of drug delivery vehicles like microspheres or nanoparticles.[3][5] These factors, in turn, dictate drug loading efficiency and the subsequent release kinetics, which can range from days to months.[5]

  • Processability: Melt viscosity and solubility, key parameters for manufacturing techniques like extrusion or nano-precipitation, are directly correlated with molecular weight.[3]

Given these dependencies, a multi-faceted analytical approach is often necessary to build a comprehensive profile of a PDL sample.

Size Exclusion Chromatography (SEC/GPC): The Gold Standard for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most powerful and widely adopted technique for determining the full molecular weight distribution of a polymer.[7][8] It separates polymer chains based on their hydrodynamic volume in solution, providing not just averages but a complete picture of the sample's heterogeneity.[9][10]

Principle of Operation

The core of an SEC system is a column packed with porous gel particles.[9] When a dissolved polymer sample is passed through the column, larger polymer coils are excluded from the pores and thus travel a shorter path, eluting first. Smaller polymer coils can permeate the pores to varying degrees, increasing their path length and causing them to elute later. This size-based separation allows for the creation of a chromatogram that correlates elution volume with molecular weight.[10]

Experimental Protocol for PDL Analysis

Objective: To determine the number-average (Mₙ), weight-average (Mₒ), peak (Mₚ), and Z-average (Mₑ) molecular weights, as well as the Polydispersity Index (PDI = Mₒ/Mₙ) of a PDL sample.

Materials:

  • PDL sample

  • HPLC-grade Tetrahydrofuran (THF), stabilized

  • Polystyrene (PS) calibration standards (narrow PDI)[8][11]

  • 0.2 µm syringe filters (PTFE or other solvent-compatible membrane)

Instrumentation:

  • SEC/GPC system equipped with:

    • Isocratic HPLC Pump

    • Autosampler or Manual Injector

    • Column oven

    • SEC columns suitable for the expected MW range of PDL (e.g., PLgel Mixed-D columns)

    • Differential Refractive Index (dRI) detector[8]

Procedure:

  • Mobile Phase Preparation: Prepare a sufficient volume of THF. Degas the solvent thoroughly using an inline degasser or by sonication under vacuum.

  • System Equilibration: Set the column oven to a stable temperature (e.g., 35-40 °C). Purge the pump with fresh mobile phase and allow the system to equilibrate at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the dRI detector.

  • Calibration Curve Generation:

    • Prepare individual solutions of at least 5-8 narrow polystyrene standards in THF, covering a range from ~2,000 to >1,000,000 g/mol . A typical concentration is 1 mg/mL.

    • Inject each standard and record the peak elution volume.

    • Construct a calibration curve by plotting the logarithm of the peak molecular weight (log M) against the corresponding elution volume. A third-order polynomial fit is typically used.[8]

  • PDL Sample Preparation:

    • Accurately weigh 2-3 mg of the PDL sample into a glass vial.

    • Add a precise volume of THF to achieve a final concentration of ~1-2 mg/mL.

    • Gently agitate the vial until the polymer is fully dissolved. Polyesters like PDL should readily dissolve in THF.[6]

    • Filter the solution through a 0.2 µm syringe filter directly into an autosampler vial to remove any particulates that could damage the column.[6]

  • Sample Analysis:

    • Inject the prepared PDL sample into the equilibrated SEC system.

    • Record the chromatogram until the polymer has fully eluted and the baseline has returned to its initial state.

  • Data Processing:

    • Using the GPC software, integrate the area under the PDL chromatogram.

    • The software will use the polystyrene calibration curve to calculate Mₙ, Mₒ, Mₚ, Mₑ, and the PDI for the PDL sample.

Data Presentation and Interpretation

The primary outputs are a chromatogram and a table of molecular weight averages.

ParameterDescriptionTypical Value for PDL
Mₙ ( g/mol ) Number-Average MW10,000 - 100,000
Mₒ ( g/mol ) Weight-Average MW15,000 - 250,000
PDI (Mₒ/Mₙ) Polydispersity Index1.5 - 2.5
Note: Values are illustrative and depend heavily on the synthesis method.

The PDI value is a crucial indicator of the breadth of the molecular weight distribution. A PDI of 1.0 represents a perfectly monodisperse sample, while higher values indicate a broader distribution, which is typical for polymers made by ring-opening polymerization.

SEC/GPC Workflow Diagram

SEC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Solvent Mobile Phase (THF) System Equilibrate GPC System (Pump, Column, Detector) Solvent->System Standards PS Standards (1 mg/mL) Calibrate Generate Calibration Curve Standards->Calibrate Sample PDL Sample (1-2 mg/mL) Inject Inject PDL Sample Sample->Inject System->Calibrate Calibrate->Inject Acquire Acquire Chromatogram Inject->Acquire Process Process Data Acquire->Process MWD Obtain Mn, Mw, PDI Process->MWD

Caption: Workflow for PDL molecular weight analysis by SEC/GPC.

¹H NMR Spectroscopy: Precision for Number-Average Molecular Weight (Mₙ)

For polymers with a relatively low molecular weight or those synthesized with a known initiator, ¹H NMR spectroscopy provides a rapid and highly accurate method for determining the number-average molecular weight (Mₙ).[12] The technique relies on comparing the integrated signal intensity of protons on the polymer end-groups to that of protons on the repeating monomer units.[13][14]

Principle of End-Group Analysis

The structure of PDL synthesized via ring-opening polymerization typically contains distinct end-groups derived from the initiator (e.g., an alcohol) and the terminating species. By identifying unique proton signals from these end-groups and from the main polymer chain in the ¹H NMR spectrum, one can establish a ratio. Knowing the number of protons contributing to each signal allows for a direct calculation of the degree of polymerization, and thus Mₙ.[12] This method is absolute and does not require calibration with standards.

Experimental Protocol for PDL Mₙ Determination

Objective: To determine the Mₙ of a PDL sample initiated with a known molecule (e.g., benzyl alcohol).

Materials:

  • Dried PDL sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes

Instrumentation:

  • NMR Spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh ~10-15 mg of the dried PDL sample into a clean, dry vial.

    • Dissolve the sample in ~0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ relaxation time to allow for complete magnetization recovery, which is critical for accurate signal integration. A d1 of 10-15 seconds is often a safe starting point for polymers.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, especially for the end-group signals.

  • Data Processing and Calculation:

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Integrate the characteristic signals for the polymer backbone and the end-groups.

    • Example Calculation (Initiator: Benzyl Alcohol):

      • The repeating dodecalactone unit (C₁₂H₂₂O₂) has a molecular weight of 198.30 g/mol .[15][16][17]

      • Identify the signal for the methylene protons alpha to the ester oxygen in the backbone (–O–CH₂ –), typically around 4.05 ppm. Let its integral be I_repeat . This signal corresponds to 2 protons.

      • Identify a unique signal from the benzyl alcohol end-group, such as the aromatic protons around 7.3 ppm. Let its integral be I_end . This signal corresponds to 5 protons.

      • Calculate the integral per proton for the end-group: I_end_per_H = I_end / 5.

      • Calculate the integral per proton for the repeating unit: I_repeat_per_H = I_repeat / 2.

      • The degree of polymerization (DP) is the ratio of the total number of repeating units to the number of end-groups: DP = (I_repeat / 2) / (I_end / 5)

      • Calculate Mₙ: Mₙ = (DP × MW_monomer) + MW_initiator Mₙ = (DP × 198.30) + 108.14

Advantages and Limitations
  • Advantages: Provides an absolute Mₙ value without external calibration, is fast, and requires minimal sample.[14]

  • Limitations: The accuracy diminishes significantly for high molecular weight polymers (>20,000 g/mol ) as the end-group signals become too small to integrate reliably against the massive backbone signal.[12][18] It also requires that the end-groups have unique, well-resolved proton signals.

NMR Mₙ Determination Workflow

NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Calculation Sample Dissolve PDL in CDCl₃ Acquire Acquire ¹H NMR Spectrum (long relaxation delay) Sample->Acquire Process Process Spectrum (Phase, Baseline, Integrate) Acquire->Process Ratio Determine Integral Ratio (End-group vs. Backbone) Process->Ratio DP Calculate Degree of Polymerization (DP) Ratio->DP Mn Calculate Mₙ DP->Mn

Caption: Workflow for PDL Mₙ determination by ¹H NMR end-group analysis.

Solution Viscometry: A Classical Approach for Viscosity-Average Molecular Weight (Mᵥ)

Solution viscometry is a cost-effective and robust technique that relates the molecular weight of a polymer to its effect on the viscosity of a solution.[3] The measurement yields the viscosity-average molecular weight (Mᵥ), which is typically closer to the weight-average molecular weight (Mₒ). The relationship is defined by the Mark-Houwink-Sakurada equation.[19][20]

Principle and the Mark-Houwink Equation

This method measures the increase in viscosity of a solvent upon the addition of a polymer. This increase is quantified as the intrinsic viscosity [η], which is the hypothetical viscosity at infinite dilution. The Mark-Houwink equation relates [η] to Mᵥ:

[η] = K Mᵥᵃ

Where:

  • [η] is the intrinsic viscosity.

  • Mᵥ is the viscosity-average molecular weight.

  • K and a are the Mark-Houwink parameters, which are constants for a specific polymer-solvent-temperature system.[20][21]

The value of 'a' provides insight into the polymer's conformation in solution, ranging from 0.5 for a theta solvent (random coil) to ~2.0 for a rigid rod.[21] Determining K and 'a' for PDL in a given solvent is a prerequisite for this analysis, often accomplished by measuring [η] for a series of well-characterized PDL fractions (with Mₒ determined by SEC-MALS).

Experimental Protocol for PDL Intrinsic Viscosity

Objective: To determine the intrinsic viscosity [η] of a PDL sample.

Materials:

  • PDL sample

  • High-purity solvent (e.g., THF or Chloroform)

  • Volumetric flasks and pipettes

Instrumentation:

  • Ubbelohde or similar capillary viscometer

  • Constant temperature water bath (±0.1 °C)

  • Stopwatch

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of PDL at a known concentration (e.g., 10 mg/mL or 1 g/dL) in the chosen solvent. Ensure the polymer is fully dissolved.

  • Temperature Equilibration: Place the viscometer in the constant temperature bath (e.g., 25.0 °C) and allow it to equilibrate. Also, place a flask of pure solvent in the bath.

  • Solvent Efflux Time (t₀):

    • Pipette a known volume of pure solvent into the viscometer.

    • Allow at least 10 minutes for thermal equilibration.

    • Measure the time it takes for the solvent to flow between the two calibration marks. Repeat this measurement at least three times and calculate the average, t₀ .

  • Solution Efflux Times (t):

    • Prepare a series of dilutions from the stock solution directly in the viscometer or in volumetric flasks (e.g., concentrations of 10, 7.5, 5, and 2.5 mg/mL).

    • For each concentration, measure the efflux time, t , in the same manner as the pure solvent.

  • Data Analysis and Extrapolation:

    • Calculate the reduced viscosity (η_red = (t/t₀ - 1)/c) and the inherent viscosity (η_inh = ln(t/t₀)/c) for each concentration (c).

    • Plot both the reduced viscosity and the inherent viscosity against concentration.

    • Extrapolate both lines to zero concentration. The y-intercept of both plots should converge to the same value, which is the intrinsic viscosity [η].

Intrinsic Viscosity Determination Workflow

Viscometry_Workflow A Prepare PDL Dilution Series (e.g., 4 concentrations) D Measure Efflux Time of Each Dilution (t) A->D B Equilibrate Viscometer in Constant Temp Bath C Measure Efflux Time of Pure Solvent (t₀) B->C B->D E Calculate Reduced & Inherent Viscosity C->E D->E F Plot Viscosities vs. Concentration E->F G Extrapolate to Zero Concentration F->G H Determine Intrinsic Viscosity [η] (Common Y-Intercept) G->H

Caption: Workflow for determining the intrinsic viscosity of PDL.

Comparative Overview of Techniques

Choosing the right technique depends on the specific information required, the expected molecular weight range, and available resources.

FeatureSize Exclusion Chromatography (SEC/GPC)¹H NMR End-Group AnalysisSolution Viscometry
MW Information Full Distribution (Mₙ, Mₒ, Mₚ, Mₑ, PDI)[22]Absolute Mₙ[13]Viscosity-Average (Mᵥ)
Principle Separation by hydrodynamic volume[9]Ratio of end-group to backbone signals[14]Mark-Houwink relation[19]
Calibration Required (e.g., Polystyrene standards)[11]Not required (absolute method)Requires known K and a values
Optimal MW Range Broad (2,000 - 2,000,000+ g/mol )[23]Low (< 20,000 g/mol )[12]Broad, but less precise
Advantages Comprehensive distribution dataFast, accurate for low Mₙ, small sample sizeLow cost, simple instrumentation
Disadvantages Higher instrument cost, relative to standardsInaccurate for high Mₙ, requires known endsProvides only an average, requires K/a
Governing Standards ISO 16014, ASTM D5296[23][24]N/AISO 1628[25]

Conclusion and Recommendations

The characterization of poly(dodecalactone) molecular weight is a critical step in the development of materials for biomedical and pharmaceutical applications. No single technique provides a complete picture, and an integrated analytical strategy is highly recommended.

  • For Routine Quality Control and Full Distribution: SEC/GPC is the indispensable tool for obtaining a comprehensive understanding of the molecular weight distribution and batch-to-batch consistency.[6]

  • For Low MW Oligomers or Initiator Confirmation: ¹H NMR end-group analysis is a powerful, absolute method for accurately determining Mₙ and confirming the covalent incorporation of initiator molecules.

  • For a Cost-Effective Screening Tool: Solution viscometry, once calibrated for the PDL-solvent system, can serve as a rapid and inexpensive method for estimating molecular weight and monitoring polymerization reactions.

By judiciously applying these techniques, researchers and developers can gain precise control over the properties of poly(dodecalactone), accelerating the translation of this promising biomaterial from the laboratory to innovative real-world applications.

References

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The Rising Star of Biodegradable Polyesters: A Guide to Oxacyclotridecan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of biomedical research and drug development, the demand for advanced, biocompatible, and biodegradable materials is insatiable. Among the myriad of polymers, aliphatic polyesters have carved a significant niche, owing to their favorable degradation profiles and versatile properties. This document serves as a comprehensive guide to oxacyclotridecan-2-one, a 13-membered macrolactone, poised to be a key monomer in the synthesis of next-generation biodegradable polyesters for sophisticated applications in drug delivery and tissue engineering.

Introduction: The Allure of a Large-Ring Lactone

This compound, also known as dodecanolactone, is a cyclic ester that undergoes ring-opening polymerization (ROP) to yield poly(this compound), a linear polyester with a repeating unit of twelve methylene groups and one ester linkage.[1] The large, flexible ring structure of this monomer imparts unique and desirable characteristics to the resulting polymer, including high crystallinity, hydrophobicity, and a slow degradation rate, making it an attractive candidate for long-term implantable devices and sustained-release drug formulations.

This guide will provide an in-depth exploration of the polymerization of this compound, detailing various synthetic strategies, and will illuminate its potential applications, supported by established principles in the field of biodegradable polymers.

The Heart of the Matter: Ring-Opening Polymerization

The conversion of this compound from a cyclic monomer to a high-molecular-weight linear polymer is achieved through ring-opening polymerization (ROP). This process can be initiated through several mechanisms, primarily anionic, cationic, and enzymatic ROP. The choice of polymerization technique is critical as it dictates the polymer's molecular weight, polydispersity, and end-group functionality, which in turn influence its physicochemical and biological properties.

Anionic Ring-Opening Polymerization (AROP): A Controlled Approach

Anionic ROP is a powerful technique for the synthesis of well-defined polyesters with controlled molecular weights and narrow molecular weight distributions.[2][3] The polymerization is typically initiated by a nucleophilic attack on the carbonyl carbon of the lactone by a strong base, such as an alkoxide.

Diagram of Anionic Ring-Opening Polymerization (AROP)

AROP_Mechanism initiator Initiator (e.g., RO⁻) monomer This compound initiator->monomer Nucleophilic Attack intermediate Tetrahedral Intermediate monomer->intermediate Ring-Opening propagating_chain Propagating Alkoxide Chain End intermediate->propagating_chain next_monomer Next Monomer propagating_chain->next_monomer Propagation elongated_chain Elongated Polymer Chain next_monomer->elongated_chain

Caption: Anionic Ring-Opening Polymerization of this compound.

Protocol: Anionic Ring-Opening Polymerization of this compound

This protocol is a representative example based on the AROP of similar macrolactones.

Materials:

  • This compound (highly purified)

  • Anhydrous Toluene

  • Initiator solution (e.g., Sodium ethoxide in ethanol, freshly prepared)

  • Quenching agent (e.g., Acetic acid or saturated ammonium chloride solution)

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Preparation: All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (N₂ or Ar).

  • Monomer Dissolution: In a Schlenk flask, dissolve the desired amount of this compound in anhydrous toluene.

  • Initiation: At room temperature, inject the initiator solution into the monomer solution with vigorous stirring. The molar ratio of monomer to initiator will determine the theoretical molecular weight of the polymer.

  • Polymerization: Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) and allow it to stir for a predetermined time (e.g., 24-48 hours). The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC).

  • Termination: Cool the reaction mixture to room temperature and quench the polymerization by adding a small amount of the quenching agent.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as cold methanol.

  • Drying: Collect the polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

Cationic Ring-Opening Polymerization (CROP): An Alternative Pathway

Cationic ROP offers another route to synthesize polyesters from lactones, typically initiated by strong protic acids or Lewis acids.[4][5][6] While it can be a facile method, it is often more susceptible to side reactions like transesterification, which can lead to a broader molecular weight distribution.[4]

Diagram of Cationic Ring-Opening Polymerization (CROP)

CROP_Mechanism initiator Initiator (e.g., H⁺) monomer This compound initiator->monomer Protonation of Carbonyl activated_monomer Protonated Monomer monomer->activated_monomer propagating_chain Propagating Carbocation activated_monomer->propagating_chain Nucleophilic Attack by another Monomer next_monomer Next Monomer propagating_chain->next_monomer Propagation elongated_chain Elongated Polymer Chain next_monomer->elongated_chain

Caption: Cationic Ring-Opening Polymerization of this compound.

Protocol: Cationic Ring-Opening Polymerization of this compound

This protocol is a generalized procedure for the CROP of macrolactones.

Materials:

  • This compound (highly purified)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Initiator (e.g., Triflic acid or a Lewis acid like Tin(II) octoate)

  • Terminating agent (e.g., Pyridine or a tertiary amine)

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Preparation: Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere.

  • Monomer Dissolution: Dissolve the this compound in the chosen anhydrous solvent in a Schlenk flask.

  • Initiation: At the desired reaction temperature (which can range from room temperature to elevated temperatures), add the initiator to the monomer solution with efficient stirring.

  • Polymerization: Maintain the reaction at the set temperature for the required duration. Monitor the monomer conversion using appropriate analytical techniques.

  • Termination: Terminate the polymerization by adding the terminating agent to neutralize the acidic propagating species.

  • Purification and Drying: Follow the same precipitation and drying steps as described for AROP.

Characterization of Poly(this compound)

A thorough characterization of the synthesized polymer is paramount to ensure its suitability for the intended application. Key parameters include molecular weight, polydispersity, and thermal properties.

PropertyDescriptionTypical Range (Expected)
Molecular Weight (Mn) The number-average molecular weight, crucial for determining mechanical properties and degradation rate.10,000 - 100,000 g/mol
Polydispersity Index (PDI) A measure of the distribution of molecular weights in a given polymer sample. A lower PDI indicates a more uniform polymer.1.1 - 2.0
Melting Temperature (Tm) The temperature at which the crystalline domains of the polymer melt.80 - 100 °C
Glass Transition Temp. (Tg) The temperature at which the amorphous regions of the polymer transition from a rigid to a more flexible state.-30 to -10 °C

Applications in Drug Delivery and Tissue Engineering

The unique properties of polyesters derived from large-ring lactones like this compound make them highly promising for various biomedical applications.

Sustained Drug Delivery

The hydrophobicity and slow degradation rate of poly(this compound) are advantageous for the development of long-acting drug delivery systems.[7][8] This polymer can be formulated into various drug-eluting constructs:

  • Injectable Microspheres: For the sustained release of therapeutic agents over weeks to months.

  • Implantable Rods and Films: For localized drug delivery in applications such as oncology and ophthalmology.

  • Drug-Eluting Stents: To prevent restenosis after angioplasty.

Workflow for Fabricating Drug-Loaded Microspheres

Microsphere_Fabrication A Dissolve Polymer and Drug in Organic Solvent B Emulsify in Aqueous Phase with Surfactant A->B C Solvent Evaporation/Extraction B->C D Microsphere Hardening C->D E Washing and Collection D->E F Lyophilization E->F G Drug-Loaded Microspheres F->G

Caption: Emulsion-Solvent Evaporation Method for Microsphere Fabrication.

Tissue Engineering Scaffolds

In tissue engineering, the scaffold provides a temporary three-dimensional support for cells to attach, proliferate, and differentiate, ultimately forming new tissue.[9][10][11][12] The mechanical properties and degradation kinetics of the scaffold must be tunable to match the requirements of the specific tissue being regenerated. The polyester derived from this compound, with its tunable properties, can be fabricated into porous scaffolds using techniques such as:

  • Solvent Casting and Particulate Leaching: A simple method to create porous structures.

  • Electrospinning: To produce nanofibrous scaffolds that mimic the native extracellular matrix.

  • 3D Printing: For the precise fabrication of complex scaffold architectures.[13]

Safety and Handling

This compound is classified as a skin and eye irritant.[14] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the monomer. All polymerization reactions should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a monomer with significant potential for the synthesis of advanced biodegradable polyesters. Its ability to be polymerized into high-molecular-weight polymers with desirable thermal and mechanical properties opens up a plethora of opportunities in the fields of drug delivery and tissue engineering. The protocols and information presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this promising building block for next-generation biomedical materials.

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  • Thermal Properties of Polysiloxane/Ag Nanocomposites with Different Network Structures and Distributions of Si–H Groups. MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Baeyer-Villiger Oxidation of Cyclododecanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Baeyer-Villiger (BV) oxidation of cyclododecanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable transformation. The conversion of cyclododecanone to 12-dodecanolide (the corresponding lactone) is a crucial step in the synthesis of macrocyclic compounds, fragrances, and polymer monomers.[1][2] However, cyclododecanone is known to be a relatively sluggish substrate, which can lead to challenges in achieving high yields and purity.[2][3]

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Baeyer-Villiger oxidation and why is it used for cyclododecanone?

The Baeyer-Villiger (BV) oxidation is a chemical reaction that converts a ketone into an ester, or in the case of a cyclic ketone like cyclododecanone, into a lactone (a cyclic ester).[4][5] The reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. This transformation is highly valued for its reliability and stereospecificity, making it a powerful tool in organic synthesis. For cyclododecanone, this reaction expands the 12-membered carbon ring to a 13-membered ring containing an ester group (12-dodecanolide), a key intermediate for various high-value products.[1][6]

Q2: What are the most common oxidants for this reaction and how do I choose the best one?

Choosing the right oxidant is critical for success. The reactivity of common oxidants generally correlates with the acidity (lower pKa) of the corresponding carboxylic acid byproduct.[4]

  • Meta-Chloroperoxybenzoic Acid (m-CPBA): This is one of the most widely used reagents due to its commercial availability, relative stability, and ease of handling. It is often the first choice for general applications.[6][7] However, for a sluggish substrate like cyclododecanone, reactions may require elevated temperatures or long reaction times.

  • Trifluoroperacetic Acid (TFPAA): Significantly more reactive than m-CPBA, TFPAA can oxidize less reactive ketones.[4] It is typically prepared in situ from trifluoroacetic anhydride and hydrogen peroxide. Its high reactivity also means it can be less selective if other sensitive functional groups are present.

  • Permaleic Acid: This reagent has been shown to be particularly effective for the oxidation of cyclododecanone, allowing the reaction to proceed smoothly at room temperature.[2][3] It can be prepared in solution by the instructor or user before the reaction.[3]

  • Hydrogen Peroxide (H₂O₂): As a "green" oxidant, H₂O₂ is attractive because its only byproduct is water.[1][6] However, its oxidative power is weak, and it requires a catalyst, such as a Brønsted or Lewis acid, to activate either the peroxide or the ketone's carbonyl group.[1][4]

Table 1: Comparison of Common Oxidants for Baeyer-Villiger Oxidation

OxidantTypical ConditionsAdvantagesDisadvantages
m-CPBA CH₂Cl₂, 25-45 °CCommercially available, easy to handleCan be slow with unreactive ketones, byproduct removal needed
TFPAA CH₂Cl₂, 0-25 °CHighly reactiveMust be prepared in situ, can cause side reactions
Permaleic Acid CH₂Cl₂, Room TempVery effective for cyclododecanone, mild conditions[3]Must be prepared, known skin irritant[2][3]
H₂O₂ + Catalyst Varies with catalyst"Green" oxidant (water byproduct), low cost[6]Requires a catalyst, reaction optimization is crucial[1][4]
Q3: When should I use a catalyst?

A catalyst is essential when using hydrogen peroxide as the oxidant.[1][4] H₂O₂ alone is not electrophilic enough to efficiently oxidize ketones. Catalysts fall into two main categories:

  • Lewis Acids (e.g., stannosilicates): These activate the ketone by coordinating to the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by H₂O₂.[1][4]

  • Brønsted Acids (e.g., Keggin-type heteropolyacids): These can activate the carbonyl group via protonation and may also react with H₂O₂ to form more potent peroxy species in situ.[1]

For traditional peracids like m-CPBA, an external catalyst is not typically required, although acidic conditions are inherent to the reaction mechanism, as the peracid itself protonates the carbonyl.[4][7]

Q4: How can I monitor the reaction's progress?

Monitoring the disappearance of the starting material is crucial to avoid over-oxidation or incomplete conversion.

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method.[3] Spot the reaction mixture against a standard of pure cyclododecanone. The product, 12-dodecanolide, will typically have a different Rf value.

  • Infrared (IR) Spectroscopy: This technique can also be used to monitor the reaction.[3][8] You can track the disappearance of the ketone C=O stretch (typically ~1700-1715 cm⁻¹) and the appearance of the lactone C=O stretch (typically ~1730-1750 cm⁻¹).

Troubleshooting Guide

Problem: My reaction shows low or no conversion of cyclododecanone.

This is a common issue, often stemming from reagent quality or reaction conditions.

  • Possible Cause 1: Inactive Oxidant.

    • Why it happens: Peracids like m-CPBA can decompose over time, especially if not stored properly (cool and dry). The active oxygen content decreases, rendering the reagent ineffective.

    • Solution:

      • Use Fresh Reagent: Purchase a new bottle of the peracid.

      • Check Activity: If you suspect your current batch is old, you can perform an iodometric titration to determine its active oxygen content.

      • Consider a More Reactive System: If m-CPBA consistently fails, switch to a more potent system like permaleic acid or catalytically activated H₂O₂.[3]

  • Possible Cause 2: Insufficient Catalyst Activity (when using H₂O₂).

    • Why it happens: If you are using a heterogeneous catalyst, it may be poisoned by impurities or have low surface area. For homogeneous catalysts, the concentration might be too low.

    • Solution:

      • Activate the Catalyst: Ensure any heterogeneous catalysts are properly activated according to the literature procedure.

      • Increase Catalyst Loading: Incrementally increase the mole percentage of your catalyst.

      • Switch Catalysts: Some catalysts are simply more effective than others. Keggin-type heteropolyacids have shown high catalytic activity for this transformation.[1]

  • Possible Cause 3: Reaction Temperature is Too Low.

    • Why it happens: The Baeyer-Villiger oxidation has a significant activation energy barrier. Cyclododecanone is a sluggish substrate and often requires thermal energy to react at a reasonable rate.[2][3]

    • Solution:

      • Gently Increase Temperature: If the reaction is running at room temperature, try warming it to 40-45 °C.[7]

      • Monitor Closely: When increasing temperature, monitor the reaction carefully by TLC to ensure side products do not begin to form.

Problem: I'm getting a good conversion, but my yield is low due to side products.

Side product formation usually points to issues with reaction control or workup conditions.

  • Possible Cause 1: Hydrolysis of the Lactone Product.

    • Why it happens: The desired product, 12-dodecanolide, is an ester. Under the acidic conditions of the reaction (from the peracid or its carboxylic acid byproduct), any water present can hydrolyze the lactone to the corresponding ω-hydroxy carboxylic acid. This is a major pathway for yield loss.

    • Solution:

      • Use Anhydrous Solvents: Ensure your reaction solvent (e.g., CH₂Cl₂) is dry.

      • Add a Buffer: Including a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) in the reaction mixture can neutralize the carboxylic acid byproduct as it forms, preventing the medium from becoming overly acidic.[6]

      • Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed.

  • Possible Cause 2: Unwanted Side Reactions from a Highly Reactive Oxidant.

    • Why it happens: Highly reactive oxidants like TFPAA can sometimes lead to over-oxidation or other undesired reactions if not properly controlled.

    • Solution:

      • Lower the Temperature: Perform the reaction at 0 °C or even lower to moderate the oxidant's reactivity.

      • Slow Addition: Add the oxidant solution dropwise to the solution of cyclododecanone rather than all at once.

Problem: The workup procedure is difficult and I'm losing my product.

A clean workup is essential for isolating the final product with high purity and yield.

  • Possible Cause 1: Difficulty Removing the Carboxylic Acid Byproduct.

    • Why it happens: The reaction produces one equivalent of a carboxylic acid (e.g., meta-chlorobenzoic acid from m-CPBA). This must be thoroughly removed.

    • Solution: A standard and effective workup protocol is as follows:

      • Quench Excess Oxidant: First, quench any remaining peracid by washing the organic layer with a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).[7]

      • Remove Carboxylic Acid: Next, wash the organic layer multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to extract the acidic byproduct.[7]

      • Final Wash: Finish with a brine wash to remove excess water before drying the organic layer over an anhydrous salt like Na₂SO₄.

  • Possible Cause 2: The Product is an Oil and Difficult to Handle.

    • Why it happens: 12-dodecanolide, the product, is an oil at room temperature, which can make isolation seem challenging compared to crystalline solids.[3]

    • Solution:

      • Purify by Chromatography: After the workup and removal of the solvent, the crude oil should be purified by flash column chromatography on silica gel. This is the most effective method for separating the nonpolar lactone product from any remaining starting material and polar impurities.

      • Characterize Thoroughly: Use NMR (¹H and ¹³C) and IR spectroscopy to confirm the structure and purity of the isolated oil.[3]

Visualized Workflows and Mechanisms

Baeyer-Villiger Reaction Mechanism

The reaction proceeds through the formation and rearrangement of a key tetrahedral intermediate, often called the Criegee intermediate.[4][7]

Baeyer_Villiger_Mechanism cluster_step1 Step 1: Carbonyl Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Rearrangement (Rate-Determining) cluster_step4 Step 4: Deprotonation Ketone Cyclododecanone Peracid_H RCO₃H Protonated_Ketone Protonated Carbonyl Ketone->Protonated_Ketone H⁺ Peracid_Anion RCO₃⁻ Criegee_Intermediate Criegee Intermediate Protonated_Ketone->Criegee_Intermediate + RCO₃⁻ Oxocarbenium Protonated Lactone Criegee_Intermediate->Oxocarbenium Migratory Insertion Carboxylate RCO₂⁻ Lactone 12-Dodecanolide Oxocarbenium->Lactone - H⁺

Caption: The mechanism of the Baeyer-Villiger oxidation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of 12-Dodecanolide Check_Conversion Check TLC: Is starting material consumed? Start->Check_Conversion Low_Conversion Problem: Low Conversion Check_Conversion->Low_Conversion No Good_Conversion Problem: Low Isolated Yield Check_Conversion->Good_Conversion Yes Check_Reagent Is peracid old? (>1 year or improperly stored) Low_Conversion->Check_Reagent Replace_Reagent Action: Use fresh peracid or check activity via titration. Check_Reagent->Replace_Reagent Yes Check_Temp Is reaction at room temp? Check_Reagent->Check_Temp No Increase_Temp Action: Increase temp to 40-45 °C. Monitor by TLC. Check_Temp->Increase_Temp Yes Consider_System Action: Switch to a more reactive system (e.g., permaleic acid). Check_Temp->Consider_System No, or Temp Increase Fails Check_Workup Did you perform all washes? (Sulfite, Bicarbonate, Brine) Good_Conversion->Check_Workup Improve_Workup Action: Ensure thorough aqueous washes to remove byproducts. Check_Workup->Improve_Workup No Check_Hydrolysis Is product hydrolysis likely? (Aqueous conditions, long time) Check_Workup->Check_Hydrolysis Yes Prevent_Hydrolysis Action: Use anhydrous solvent. Add NaHCO₃ buffer to reaction. Check_Hydrolysis->Prevent_Hydrolysis Yes

Caption: Troubleshooting guide for low yield in the BV oxidation.

Experimental Protocols

Protocol 1: General Oxidation using m-CPBA

This protocol is a general starting point and may require optimization.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclododecanone (1.0 eq) in dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1-0.2 M.

  • Buffering (Optional but Recommended): Add powdered sodium bicarbonate (NaHCO₃, 2.0-3.0 eq) to the solution.

  • Reagent Addition: In a separate container, dissolve m-CPBA (typically 70-77% purity, 1.2-1.5 eq) in a minimal amount of CH₂Cl₂. Add this solution dropwise to the stirring cyclododecanone solution at room temperature over 10-15 minutes.

  • Reaction: Stir the mixture at room temperature or warm to 40 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).

  • Workup - Quench: Cool the reaction to room temperature and pour it into a separatory funnel. Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ (2 x 20 mL per 100 mL of solvent).

  • Workup - Acid Removal: Wash the organic layer with a saturated aqueous solution of NaHCO₃ (3 x 20 mL) to remove m-chlorobenzoic acid.

  • Workup - Final Steps: Wash with brine (1 x 20 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 12-dodecanolide.

References

  • The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. (2022). MDPI.
  • Permaleic Acid: Baeyer-Villiger Oxidation of Cyclododecanone | Request PDF. (2025). ResearchGate.
  • Baeyer–Villiger oxidation - Wikipedia. Wikipedia.
  • Permaleic Acid: Baeyer–Villiger Oxidation of Cyclododecanone. (2013). ACS Publications.
  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products - PMC. (2024). NIH.
  • Baeyer-Villiger Oxidation Reaction. Sigma-Aldrich.
  • Baeyer-Villiger Oxidation. Organic Chemistry Portal.
  • Permaleic Acid: Baeyer Villiger Oxidation of Cyclododecanone | PDF | Chemistry. Scribd.
  • Baeyer-Villiger oxidation: Mechanism & Examples. NROChemistry.

Sources

Technical Support Center: Dodecanolactone Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dodecanolactone purification. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we address common challenges encountered during the purification of dodecanolactones (e.g., δ-dodecanolactone and γ-dodecalactone), providing in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational questions regarding dodecanolactone properties, common impurities, and analytical methods.

Q1: What are the primary sources of impurities in synthetic Dodecanolactone?

A1: The impurity profile of dodecanolactone is intrinsically linked to its synthetic route. The most common industrial synthesis involves the Baeyer-Villiger oxidation of a corresponding cyclic ketone (e.g., 2-heptylcyclopentanone for δ-dodecanolactone or cyclododecanone for ω-dodecanolactone).[1][2]

Key impurities typically include:

  • Unreacted Starting Material: Incomplete conversion will leave the starting ketone (e.g., 2-heptylcyclopentanone) in the crude product.

  • Oxidant Byproducts: If using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA), the corresponding carboxylic acid (m-chlorobenzoic acid) will be a major byproduct.[3]

  • Solvents: Residual solvents from the reaction or workup (e.g., toluene, dichloromethane) may be present.[1]

  • Side-Reaction Products: The Baeyer-Villiger reaction can sometimes yield undesired regioisomers or products from over-oxidation, although it is generally a high-yielding and clean reaction.[4]

Q2: Which analytical method is most suitable for assessing the purity of Dodecanolactone?

A2: Gas Chromatography (GC) is the industry standard for determining the purity of volatile and semi-volatile compounds like dodecanolactone.[5] A typical specification for commercially available dodecanolactone is a purity of ≥96-98%, assayed by GC.[5] For a comprehensive analysis:

  • Gas Chromatography (GC): Ideal for quantifying volatile impurities, such as residual starting ketone and solvents. A flame ionization detector (FID) provides excellent sensitivity.

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile or thermally labile impurities, such as the carboxylic acid byproduct from peroxyacid oxidants. A UV detector is suitable if the impurities have a chromophore.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

  • Mass Spectrometry (MS): Coupling GC or HPLC to a mass spectrometer (GC-MS, LC-MS) is essential for identifying unknown impurity peaks by their mass-to-charge ratio.[7]

Q3: My Dodecanolactone is a liquid at room temperature. How can I purify it using crystallization?

A3: While many dodecanolactones are liquids or low-melting solids,[8][9] purification via crystallization is often applied to the solid precursors (like the starting ketone) or if the lactone itself has a melting point near or just above room temperature. If your lactone is a persistent liquid, direct crystallization is not feasible. In this case, the primary purification methods would be vacuum distillation or column chromatography .[1][10] If you are experiencing a "low-melting" solid that is difficult to handle, refer to the troubleshooting section on "oiling out."[11]

Part 2: Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems with probable causes and actionable solutions.

Problem 1: Low purity (<95%) after distillation, with a significant peak for the starting ketone in the GC analysis.

  • Probable Cause 1: Incomplete Reaction. The Baeyer-Villiger oxidation did not proceed to completion.

  • Solution 1: Reaction Optimization. Before purification, ensure the reaction has run to completion. Monitor the reaction using Thin Layer Chromatography (TLC) or GC. If the reaction stalls, consider extending the reaction time or adding a small, fresh portion of the oxidizing agent.

  • Probable Cause 2: Inefficient Distillation. The boiling points of the starting ketone and the product lactone are too close for effective separation with a simple distillation setup.

  • Solution 2: Fractional Distillation. Employ a fractional distillation column (e.g., a Vigreux or packed column) under high vacuum (e.g., 1-2 mmHg).[1] This enhances the separation efficiency between components with close boiling points. Collect multiple small fractions and analyze each by GC to identify the purest fractions to combine.

Problem 2: My product has a persistent acidic smell and shows a large byproduct peak in HPLC after an m-CPBA-mediated oxidation.

  • Probable Cause: Inadequate Removal of m-chlorobenzoic acid. The acidic byproduct is co-extracting with the product during the workup.

  • Solution: Rigorous Basic Wash. During the liquid-liquid extraction workup, perform multiple washes with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium hydroxide (NaOH) to convert the carboxylic acid into its water-soluble sodium salt. Monitor the pH of the aqueous layer to ensure it remains basic (pH > 8) during the final wash. Follow with a brine wash to remove residual water before drying the organic layer.

Problem 3: During column chromatography, the lactone and a key impurity are co-eluting.

  • Probable Cause 1: Inappropriate Solvent System. The polarity of the mobile phase is not optimized to resolve the two compounds on the selected stationary phase (typically silica gel).

  • Solution 1: Solvent System Optimization.

    • TLC Analysis: First, find a solvent system (e.g., varying ratios of hexane and ethyl acetate) on a TLC plate that shows clear separation (ΔRf > 0.2) between your product and the impurity.

    • Gradient Elution: If a single isocratic system is insufficient, use a shallow gradient of increasing polarity during the column chromatography. For example, start with 100% hexane and slowly increase the percentage of ethyl acetate.[12] This can help resolve closely eluting spots.

  • Probable Cause 2: Column Overloading. Too much crude material was loaded onto the column, exceeding its separation capacity and causing band broadening.

  • Solution 2: Reduce Load. As a rule of thumb, the amount of crude material loaded should be 1-5% of the mass of the silica gel (e.g., 1-5 g of crude product for 100 g of silica).

dot

Sources

Troubleshooting low conversion in lactone ring-opening polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical resource center, designed for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and practical solutions for overcoming low monomer conversion in lactone ring-opening polymerization (ROP), a cornerstone technique for creating biodegradable polyesters. Here, we move beyond simple checklists to explain the causality behind common experimental failures, ensuring your protocols are robust and your results are reliable.

Part 1: Core Troubleshooting Guide

This section is structured as a series of questions that address the most common challenges encountered during lactone ROP. We will diagnose the problem, explain the underlying chemical principles, and provide actionable solutions.

Q1: My polymerization has stalled, showing low or no conversion. What are the primary factors I should investigate first?

When a polymerization fails, it is often due to one of four fundamental issues. Systematically verifying these points can resolve a majority of low-conversion problems.

  • Purity of Monomer and Reagents: The single most common cause of low conversion is the presence of impurities, particularly water or other protic compounds (e.g., alcohols, carboxylic acids).[1][2] Most ROP catalysts, especially metal alkoxides like tin(II) octoate or aluminum alkoxides, are highly sensitive to these impurities.[3] Water can act as an initiator itself, leading to poor control over molecular weight, or it can hydrolyze and deactivate the catalyst.

    • Causality: Protic impurities compete with the intended alcohol initiator, reacting with the catalyst or the propagating chain end. This leads to chain termination or the formation of undesired oligomers.

    • Solution: Ensure all reagents are rigorously purified and dried. Monomers should be recrystallized or distilled and stored over a desiccant in an inert atmosphere. Solvents must be freshly dried using an appropriate method (e.g., passing through an activated alumina column or distillation from a drying agent).

  • Catalyst and Initiator Integrity: The activity of your catalyst and initiator is paramount.[1] Catalysts can degrade over time, especially if not stored under strictly inert and anhydrous conditions.

    • Causality: Many common catalysts are organometallic compounds sensitive to air and moisture.[3] Oxidation or hydrolysis renders them inactive. The choice of initiator is also critical; for instance, sterically hindered or less nucleophilic initiators can lead to slow or incomplete initiation.[4]

    • Solution: Purchase high-purity catalysts and store them in a glovebox or desiccator under an inert atmosphere (argon or nitrogen). If you suspect catalyst degradation, use a fresh batch. Verify the purity and structure of your initiator (e.g., an alcohol) before use.

  • Reaction Atmosphere and Setup: Many ROP reactions require an oxygen- and moisture-free environment.[1]

    • Causality: Aside from deactivating the catalyst, oxygen can sometimes participate in side reactions. A poor seal on your reaction vessel can allow atmospheric moisture to continuously enter the system.

    • Solution: Assemble your glassware hot from the oven and cool it under vacuum or a stream of inert gas. Conduct the polymerization under a positive pressure of high-purity argon or nitrogen using Schlenk line techniques or within a glovebox.

  • Thermodynamic Limitations of the Monomer: Not all lactones are created equal. The polymerizability of a lactone is directly related to its ring strain.[5]

    • Causality: Polymerization is an equilibrium process. For low-strain rings, the change in Gibbs free energy (ΔG) for polymerization can be positive under standard conditions, meaning the monomer is thermodynamically favored over the polymer.[6] This is famously the case for five-membered rings like γ-butyrolactone (γ-BL).[1][7]

    • Solution: Verify the polymerizability of your chosen lactone under your intended reaction conditions. For monomers with low ring strain, polymerization may require specific, often extreme, conditions such as very low temperatures to shift the equilibrium towards the polymer.[8]

Troubleshooting Workflow Diagram

The following diagram outlines a logical progression for diagnosing low conversion.

G cluster_solutions Corrective Actions start Low / No Conversion Observed check_purity Verify Monomer & Solvent Purity (Anhydrous?) start->check_purity check_catalyst Confirm Catalyst & Initiator Activity (Properly Stored?) check_purity->check_catalyst Purity OK purify Purify/Dry Reagents check_purity->purify Impurity Suspected check_atmosphere Ensure Inert Reaction Atmosphere (O₂/H₂O Free?) check_catalyst->check_atmosphere Activity OK new_catalyst Use Fresh Catalyst/Initiator check_catalyst->new_catalyst Degradation Suspected check_thermo Review Monomer Thermodynamics (Is ROP Favorable?) check_atmosphere->check_thermo Atmosphere OK improve_setup Improve Glassware/Schlenk Line Technique check_atmosphere->improve_setup Leak Suspected optimize_conditions Optimize Reaction Conditions (Temp, Time, Conc.) check_thermo->optimize_conditions Thermo OK change_monomer Re-evaluate Monomer Choice or Conditions check_thermo->change_monomer Unfavorable analyze_output Analyze Product (NMR, GPC) optimize_conditions->analyze_output

Caption: A systematic workflow for troubleshooting low conversion in ROP.

Q2: I suspect my catalyst is being deactivated. What are the common causes and preventive measures?

Catalyst deactivation is a primary reason for failed polymerizations. Understanding the mechanism of action is key to preventing it. Most metal-catalyst systems operate via a coordination-insertion mechanism.[9][10][11]

G cluster_mechanism Coordination-Insertion Mechanism cluster_deactivation Deactivation Pathways cat_init Catalyst-Initiator Complex (e.g., M-OR) coord Coordination of Lactone to Metal Center cat_init->coord + Monomer dead_cat Inactive Catalyst (e.g., M-OH) cat_init->dead_cat monomer Lactone Monomer attack Nucleophilic Attack by Alkoxide on Carbonyl coord->attack insertion Ring-Opening & Insertion of Monomer attack->insertion propagating Propagating Polymer Chain (M-O-Polymer-OR) insertion->propagating propagating->coord + Next Monomer water Water (H₂O) water->cat_init Deactivates acid Acidic Impurity (R-COOH) acid->cat_init Deactivates

Caption: The coordination-insertion mechanism and points of catalyst deactivation.

Common Causes of Deactivation:

  • Hydrolysis: As shown in the diagram, water reacts with the active metal alkoxide (M-OR) species to form a metal hydroxide (M-OH), which is typically not an effective initiator.[3]

  • Protonolysis: Carboxylic acid impurities, which can be present from monomer synthesis or degradation, will protonate the alkoxide initiator, rendering it inactive.

  • Ligand Dissociation/Rearrangement: For complex catalysts with specific ligand architectures, impurities or high temperatures can sometimes lead to ligand rearrangement, reducing catalytic activity.[12]

Preventive Measures & Solutions:

ParameterRecommendationRationale
Catalyst Storage Store in a glovebox or high-vacuum desiccator. Handle exclusively under an inert atmosphere.Minimizes exposure to atmospheric moisture and oxygen.
Monomer Purification Recrystallize solid monomers (e.g., L-lactide) from dry ethyl acetate. Distill liquid monomers (e.g., ε-caprolactone) over CaH₂.Removes water, oligomers, and acidic impurities.[2]
Solvent Choice Use non-protic, anhydrous-grade solvents. Toluene and THF are common choices.Solvents can be a major source of water contamination.[13]
Initiator Purity Use a high-purity alcohol initiator (e.g., benzyl alcohol, isopropanol).Impurities in the initiator will directly impact the polymerization.
Q3: My conversion is inconsistent, and the polymer has a broad molecular weight distribution. What's going on?

Inconsistency and poor control over polymer characteristics often point to issues with initiation or chain-transfer reactions.

  • Slow Initiation: If the initiation step is significantly slower than the propagation step, not all chains will start growing at the same time. This leads to a broader molecular weight distribution (polydispersity).

    • Causality: The nucleophilicity of the initiator and the electrophilicity of the catalyst center play a crucial role. Some initiator/catalyst pairings are simply inefficient. For example, an iron-based catalyst showed a dramatic difference in activity when the initiating group was changed from a neopentoxide (99% conversion in 10 min) to a 4-methoxy-phenoxide (80% conversion in 24 h).[4]

    • Solution: Choose a well-matched initiator/catalyst system. Primary alcohols are generally more reactive initiators than secondary or tertiary alcohols. Consult the literature for catalyst systems known to exhibit controlled, "living" polymerization characteristics for your specific monomer.

  • Uncontrolled Initiation/Chain Transfer: The presence of unintended initiators (like water) or chain-transfer agents will lead to the formation of new polymer chains throughout the reaction.

    • Causality: Each water molecule can potentially start a new chain, leading to lower molecular weights than predicted and a loss of control. Similarly, transesterification reactions (inter- or intramolecular) can occur, especially at high temperatures or long reaction times, which randomizes the chain lengths and broadens the dispersity.[11]

    • Solution: This again highlights the critical importance of purity.[1][2] To minimize transesterification, conduct the polymerization at the lowest temperature that still provides a reasonable reaction rate and avoid excessively long reaction times after high conversion has been reached.

Part 2: Frequently Asked Questions (FAQs)

Q: How do I properly purify and dry ε-caprolactone? A: ε-caprolactone is a liquid monomer that is hygroscopic. The recommended procedure is to dry it over calcium hydride (CaH₂) for at least 48 hours, followed by vacuum distillation. The freshly distilled monomer should be stored under an inert atmosphere over molecular sieves.

Q: Why is γ-butyrolactone (γ-BL) so difficult to polymerize? A: γ-BL has low ring strain, making its polymerization thermodynamically unfavorable at ambient temperatures (the ceiling temperature is low).[1][6] While some specialized organocatalysts can polymerize it at very low temperatures (e.g., -40 °C), it is generally considered non-polymerizable under common ROP conditions.[8]

Q: Can I use stannous octoate [Sn(Oct)₂] straight from the bottle? A: While Sn(Oct)₂ is less sensitive to moisture than many other catalysts, it is still best practice to handle it with care.[3] It is often used in combination with an alcohol initiator, where the in situ formed tin alkoxide is the true initiating species.[11] For reproducible results, especially when targeting specific molecular weights, ensuring an anhydrous environment is still highly recommended.

Q: What is the role of the monomer-to-initiator ratio ([M]/[I])? A: The [M]/[I] ratio is a primary means of controlling the target degree of polymerization (and thus, the molecular weight) in a controlled polymerization. In an ideal living polymerization, the number-average degree of polymerization (DP) will be equal to the [M]/[I] ratio multiplied by the fractional monomer conversion. If your final molecular weight is much lower than predicted by this ratio, it is a strong indication of unintended initiation by impurities.

Q: My reaction works, but the rate is very slow. How can I speed it up? A: Increasing the temperature will generally increase the reaction rate. However, be mindful of the ceiling temperature of your monomer and the potential for increased side reactions (like transesterification) at higher temperatures.[14] Alternatively, you can increase the catalyst loading, but this may affect the properties of the final polymer. Finally, the choice of catalyst itself has the largest impact; some catalysts are orders of magnitude more active than others for the same monomer.[15]

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Controlled ROP of ε-Caprolactone

This protocol assumes the use of Schlenk line techniques.

  • Glassware Preparation: A Schlenk flask equipped with a magnetic stir bar is oven-dried at 120 °C overnight and assembled hot. The flask is then cooled under high vacuum and backfilled with high-purity argon three times.

  • Reagent Preparation:

    • In a glovebox, add the desired amount of catalyst (e.g., Sn(Oct)₂) to a vial.

    • In the same glovebox, prepare a stock solution of the initiator (e.g., benzyl alcohol) in anhydrous toluene.

  • Reaction Setup:

    • Under a positive flow of argon, add the desired amount of freshly distilled ε-caprolactone to the Schlenk flask via syringe.

    • Add anhydrous toluene to achieve the desired monomer concentration (e.g., 1 M).

    • Place the flask in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 110 °C).

  • Initiation:

    • Once the solution reaches thermal equilibrium, inject the calculated amount of initiator stock solution via syringe.

    • Immediately after, inject the catalyst.

  • Polymerization: Allow the reaction to stir for the predetermined time. Samples can be taken periodically via a purged syringe to monitor conversion by ¹H NMR.

  • Termination and Purification:

    • Cool the flask to room temperature and quench the reaction by exposing it to air.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.

    • Collect the polymer by filtration, wash with more non-solvent, and dry under vacuum to a constant weight.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Lactone Ring-Opening Polymerization.
  • Dechy-Cabaret, O., Martin-Vaca, B., & Bourissou, D. (2004). Controlled Ring-Opening Polymerization of Lactide and Glycolide. Chemical Reviews, 104(12), 6147-6176.
  • Dove, A. P. (2012). Organocatalysis for ring-opening polymerization. Polymer Chemistry, 3(5), 1138-1147.
  • Darensbourg, D. J. (2007). Making Plastics from Carbon Dioxide: Salen Metal Complexes as Catalysts for the Production of Polycarbonates from Epoxides and CO2. Chemical Reviews, 107(6), 2388-2410.
  • Thomas, C. M. (2010). Stereocontrolled ring-opening polymerization of lactide. Chemical Society Reviews, 39(1), 165-173.
  • Hong, M., & Chen, E. Y.-X. (2016). Chemically recyclable polymers: a circular economy approach to sustainability. Green Chemistry, 18(24), 6439-6450.
  • Pounder, R. J., & Dove, A. P. (2010).
  • Kowalski, A., Duda, A., & Penczek, S. (2000). Mechanism of Ring-Opening Polymerization of l,l-Lactide Initiated by Tin(II) Octoate.
  • Williams, C. K., & Hillmyer, M. A. (2008). Polymers from Renewable Resources: A Perspective for a Special Issue of Polymer Reviews. Polymer Reviews, 48(1), 1-10.
  • Zhang, X., MacDonald, D. A., Goosen, M. F. A., & McAuley, K. B. (1994). Mechanism of lactide polymerization in the presence of stannous octoate: The effect of hydroxyl and carboxylic acid groups. Journal of Polymer Science Part A: Polymer Chemistry, 32(15), 2965-2979.
  • Leibfarth, F. A., et al. (2011). Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review. Polymer Chemistry, 2(8), 1660-1672.
  • Childers, M. I., et al. (2013). The Role of Alkoxide Initiator, Spin State, and Oxidation State in Ring-Opening Polymerization of ε-Caprolactone Catalyzed by Iron Bis(imino)pyridine Complexes. Inorganic Chemistry, 52(15), 8835-8844.
  • Coulembier, O., et al. (2012). Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations. Polymer Chemistry, 3(4), 953-960.
  • Hoye, T. R., & Jin, M. (2023). Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers. Macromolecules, 56(3), 1122–1129.
  • Carpentier, J.-F., & Guillaume, S. M. (2013). Stereoselective ring-opening polymerization of functional β-lactones: influence of the exocyclic side-group. Polymer Chemistry, 4(22), 5572-5582.
  • Amgoune, A., & Thomas, C. M. (2009). Recent Developments in Ring-Opening Polymerization of Lactones.
  • Endo, T., & Sanda, F. (2006). Cationic Ring-Opening Polymerization of Lactones. In Advances in Polymer Science (Vol. 203, pp. 1-43). Springer.
  • Kricheldorf, H. R. (2000). Polylactones: A Brief Review. Macromolecular Symposia, 153(1), 55-65.

Sources

Controlling polydispersity in poly(dodecalactone) synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Controlling Polydispersity for Researchers and Drug Development Professionals

Welcome to the technical support center for poly(dodecalactone) [PDL] synthesis. This guide is designed to move beyond simple protocols and provide you with the in-depth knowledge required to master the control of polydispersity (Đ), a critical parameter influencing the final properties of your polymer. Whether you are developing novel drug delivery systems, fabricating biodegradable scaffolds, or exploring new biomaterials, achieving a narrow and predictable molecular weight distribution is paramount for reproducible performance.

This document is structured as a series of frequently asked questions and troubleshooting scenarios that we, as application scientists, encounter in the field. We will explore the causal relationships between reaction components, conditions, and the resulting polymer characteristics, empowering you to diagnose and solve common synthesis challenges.

Core Concepts: Understanding Polydispersity in PDL Synthesis

Before diving into troubleshooting, let's establish a firm foundation.

What is Polydispersity (Đ) and Why is it a Critical Quality Attribute?

Polydispersity, formerly known as the polydispersity index (PDI), is a measure of the heterogeneity of molecular weights within a given polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn):

Đ = Mw / Mn

A perfectly uniform (monodisperse) polymer, where every chain has the same length, would have a Đ value of 1.0.[1][2] In practice, controlled polymerization techniques aim for Đ values as close to 1.0 as possible, typically in the range of 1.05–1.30.

The importance of a low Đ cannot be overstated. A narrow molecular weight distribution leads to:

  • Predictable Material Properties: Uniform chains result in more consistent mechanical strength, thermal stability, and crystallinity.[1]

  • Controlled Degradation Kinetics: For biomedical applications, a narrow Đ ensures a more uniform and predictable degradation profile.

  • Reproducible Drug Release: In drug delivery systems, heterogeneity in chain length can lead to variable drug loading and unpredictable release kinetics.

Conversely, a broad dispersity (Đ > 1.5) often signals a lack of control over the polymerization, pointing to undesirable side reactions that can compromise the material's performance and batch-to-batch consistency.[3]

The Primary Synthesis Route: Ring-Opening Polymerization (ROP)

Poly(dodecalactone) is synthesized via the ring-opening polymerization (ROP) of its cyclic monomer, ω-dodecalactone (DDL). This process involves a catalyst and an initiator (often an alcohol) to open the lactone ring and propagate the polymer chain. The choice of catalyst and the purity of all reagents are the most significant factors influencing the control over the polymerization.[4][5]

Troubleshooting Guide & FAQs

Q1: My Gel Permeation Chromatography (GPC) results show a high dispersity (Đ > 1.5). What are the most common causes?

This is the most frequent issue researchers face. A broad dispersity is rarely caused by a single factor but rather a combination of issues. Let's break down the likely culprits.

Answer: A high dispersity is a clear indication that unwanted side reactions are competing with the desired chain propagation. The primary suspects are impurities, slow initiation, and competing side reactions like transesterification.

1. Contamination is the Enemy of Control:

  • Water as an Initiator: Water is a potent initiator for ROP. Trace amounts of moisture in your monomer, initiator, or solvent will initiate new chains independently of your intended initiator. This creates multiple, uncontrolled polymerization events, dramatically broadening the dispersity.

  • Other Nucleophilic Impurities: Any impurity with a labile proton (e.g., other alcohols, amines) can act as an initiator or a chain transfer agent.

2. The Problem of Side Reactions:

  • Transesterification: This is the most significant cause of dispersity broadening in polyester synthesis. It is a chain-scrambling reaction where a polymer chain attacks the ester backbone of another chain (intermolecular) or its own backbone (intramolecular or "backbiting"). These events randomize the chain lengths, driving the dispersity towards a value of 2.[6] High temperatures and certain catalysts (especially tin-based ones) are notorious for promoting transesterification.

  • Chain Transfer: Impurities can terminate a growing chain while starting a new one, another pathway to losing control over chain length.

3. Suboptimal Reaction Conditions:

  • High Temperature: While increasing temperature accelerates polymerization, it often accelerates side reactions even more rapidly. The optimal temperature is a balance between a practical reaction time and minimal side reactions.

  • Prolonged Reaction Times: Continuing the reaction long after the monomer is consumed provides an extended timeframe for transesterification to occur, undoing the controlled nature of the initial polymerization.[1]

  • Poor Mixing in Bulk Polymerization: Inadequate stirring can create localized temperature and concentration gradients, leading to non-uniform polymerization rates throughout the reaction vessel.[7]

Below is a diagnostic workflow to help you pinpoint the issue.

Troubleshooting_High_PDI cluster_causes Potential Causes cluster_solutions Corrective Actions start High PDI Detected (Đ > 1.5) cause1 Impurities Present? start->cause1 Check Purity cause2 Side Reactions Dominating? start->cause2 Evaluate Kinetics cause3 Suboptimal Conditions? start->cause3 Review Parameters sol1 Action: Rigorously Dry Monomer, Initiator, & Solvent. Verify Purity. cause1->sol1 sol2 Action: Lower Temperature. Reduce Reaction Time. Use a more selective catalyst. cause2->sol2 sol3 Action: Optimize Temperature & Time. Ensure Efficient Mixing. Consider Solution Polymerization. cause3->sol3

Caption: A decision tree for troubleshooting high polydispersity.

Q2: How do I select the right catalyst to achieve a low dispersity?

Answer: Catalyst selection is arguably the most critical decision in your experimental design. The ideal catalyst promotes rapid initiation relative to propagation and has low activity towards transesterification at the chosen reaction temperature.

  • Organocatalysts for Precision and Biocompatibility: For biomedical applications, metal-free organocatalysts are highly preferred.

    • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): An excellent, highly active catalyst that can produce well-defined PDL with low dispersity when used with an alcohol initiator at or near room temperature.[8][9]

    • Diphenyl Phosphate (DPP): An acidic organocatalyst known for facilitating controlled ROP of various lactones, yielding polymers with dispersity values below 1.2.[10]

    • Cyclic Triphosphazene Base (CTPB): A very efficient and rapid organobase catalyst for the ROP of dodecalactone.[4][6]

  • Metal-Based Catalysts:

    • Tin(II) Octoate (Sn(Oct)₂): Widely used due to its low cost and effectiveness. However, it is infamous for promoting transesterification, especially at temperatures above 130°C, often leading to Đ values between 1.4 and 2.0.

    • Yttrium & Zinc Catalysts: Certain coordination complexes of Yttrium and Zinc have been shown to be highly effective, offering good control and producing polymers with relatively low dispersity (1.1 - 1.6).[6]

Comparative Overview of Common Catalytic Systems

Catalyst SystemTypical Đ RangeKey AdvantagesKey Disadvantages
Sn(Oct)₂ 1.4 - 2.0+FDA-approved for some applications, inexpensive.High tendency for transesterification; difficult to achieve low Đ.
TBD / Alcohol 1.1 - 1.4Metal-free, high activity at low temperatures, good control.[8]Highly hygroscopic, very sensitive to impurities.
DPP / Alcohol 1.1 - 1.2Excellent control, truly "living" characteristics.[10]Can have slower reaction rates compared to basic catalysts.
CTPB / Alcohol 1.2 - 1.5Extremely fast polymerization rates.[4]High basicity may promote side reactions if not carefully controlled.
Q3: My dispersity is acceptable, but my molecular weight is off-target. What's wrong?

Answer: This classic problem points to an issue with your reaction stoichiometry. The number-average molecular weight (Mn) in a controlled ROP is determined by the initial molar ratio of monomer to initiator, multiplied by the monomer's molecular weight and the fractional conversion.

Formula: M_n (theoretical) = ([Monomer]_0 / [Initiator]_0) * MW_monomer * Conversion

If your experimental Mn is significantly lower than the theoretical value, it almost always means you have more initiating species than you accounted for.

  • Water Contamination: As discussed, water is the most common culprit. Even a small amount of water will act as an initiator, increasing the total initiator concentration [I]_total and thus lowering the final Mn.

  • Initiator Purity: Ensure your initiator is pure and its molecular weight is accurately known. Impurities in the initiator can affect its true molar concentration.

  • Inaccurate Dispensing: Precisely measuring small quantities of initiator can be challenging. Ensure your balances and syringes are calibrated. For very high Mn targets, consider using a stock solution of the initiator to improve accuracy.

Q4: Is it possible to reduce the dispersity of my polymer after synthesis?

Answer: Yes, post-polymerization purification can be used to narrow the molecular weight distribution, although it is always preferable to control it during synthesis.

The most common technique is fractional precipitation . This method relies on the principle that the solubility of a polymer chain decreases as its length increases.

  • Dissolution: Dissolve your polydisperse polymer in a good solvent (e.g., tetrahydrofuran, dichloromethane).

  • Titration: Slowly add a non-solvent (e.g., cold methanol, hexane) with vigorous stirring.

  • Precipitation: The highest molecular weight chains will precipitate out of the solution first.

  • Isolation: The precipitate can be isolated by centrifugation or filtration. This fraction will have a higher Mn and a lower Đ than the starting material.

  • Repeat: You can continue adding non-solvent to the remaining solution to precipitate subsequent fractions with progressively lower molecular weights.

While effective, be aware that this process can be low-yielding and result in the loss of significant amounts of material.[3]

Validated Experimental Protocol: Controlled ROP of ω-Dodecalactone

This protocol describes the synthesis of PDL using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and benzyl alcohol as the initiator, a system known for providing excellent control.

Workflow cluster_prep Phase 1: Preparation (In Glovebox) cluster_reaction Phase 2: Polymerization cluster_purification Phase 3: Work-up & Analysis P1 Step 1: Reagent Purification - Dry DDL over CaH₂ - Distill/Store Initiator over sieves P2 Step 2: Prepare Stock Solutions - TBD in dry Toluene - Benzyl Alcohol in dry Toluene P1->P2 R1 Step 3: Reaction Setup - Add DDL to flame-dried flask - Add solvent (Toluene) P2->R1 R2 Step 4: Initiation - Add Benzyl Alcohol solution - Stir for 2 mins R1->R2 R3 Step 5: Polymerize - Add TBD solution to start - Stir at Room Temperature R2->R3 R4 Step 6: Monitor - Take aliquots for ¹H NMR (Check monomer conversion) R3->R4 W1 Step 7: Termination - Add Benzoic Acid to quench TBD R4->W1 Once >95% conversion W2 Step 8: Precipitation - Precipitate polymer in cold Methanol W1->W2 W3 Step 9: Isolate & Dry - Filter/centrifuge polymer - Dry under vacuum W2->W3 W4 Step 10: Characterization - GPC (for Mn and Đ) - NMR, DSC W3->W4

Caption: A standard workflow for controlled organocatalytic ROP.

Materials & Reagents:

  • ω-Dodecalactone (DDL): Must be purified to remove water.

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): Store in a glovebox.

  • Benzyl Alcohol (BnOH): As initiator, must be rigorously dried.

  • Toluene (or Dichloromethane): Anhydrous grade, for solvent/stock solutions.

  • Methanol: For precipitation.

  • Benzoic Acid: For quenching the reaction.

  • Calcium Hydride (CaH₂): For drying monomer.

Step-by-Step Methodology: All procedures should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.

  • Reagent Purification (CRITICAL):

    • Melt the ω-dodecalactone monomer and stir over CaH₂ overnight at 60-70°C.

    • Distill the monomer under reduced pressure and store it in a glovebox.

    • Dry benzyl alcohol and toluene over activated 4Å molecular sieves for at least 24 hours before use.

  • Reaction Setup:

    • In a glovebox, add the purified DDL (e.g., 1.0 g, 5.04 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous toluene to achieve a desired monomer concentration (e.g., 1.0 M).[4]

    • Calculate the required amount of initiator (BnOH) for your target molecular weight. For a target DP of 50, you would need 5.04 mmol / 50 = 0.101 mmol of BnOH. Add the corresponding volume of a BnOH stock solution.

  • Polymerization:

    • Stir the monomer/initiator solution for 2 minutes.

    • To initiate the polymerization, add the TBD catalyst. A typical molar ratio is [DDL]:[BnOH]:[TBD] = 50:1:1.

    • Allow the reaction to stir at room temperature. The solution will become noticeably viscous over time.

  • Monitoring and Termination:

    • Monitor the reaction by taking small aliquots and analyzing the monomer conversion via ¹H NMR spectroscopy.

    • Once the desired conversion is reached (>95%), terminate the reaction by adding a slight molar excess of benzoic acid (relative to TBD) to quench the catalyst.

  • Purification and Isolation:

    • Dilute the reaction mixture with a small amount of dichloromethane if it is highly viscous.

    • Slowly pour the polymer solution into a beaker of cold, rapidly stirring methanol (approx. 10x volume of the reaction solution).

    • The poly(dodecalactone) will precipitate as a white solid.

    • Isolate the polymer by filtration or centrifugation, wash with fresh cold methanol, and dry under vacuum at room temperature until a constant weight is achieved.

  • Characterization:

    • Determine the final Mn and Đ by Gel Permeation Chromatography (GPC) using polystyrene or poly(methyl methacrylate) standards.

    • Confirm the polymer structure and end-groups using ¹H and ¹³C NMR spectroscopy.

By adhering to this rigorous, validated protocol, you will be well-equipped to synthesize poly(dodecalactone) with precise control over its molecular weight and dispersity, ensuring the highest quality material for your research and development needs.

References
  • Bulk Ring-Opening Transesterification Polymerization of the Renewable δ-Decalactone Using an Organocatalyst. ResearchGate. Available at: [Link]

  • Tunable organo-catalysed ring-opening polymerization of ω-dodecalactone macrolactone by the cyclic triphosphazene base. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Tunable organo-catalysed ring-opening polymerization of ω-dodecalactone macrolactone by the cyclic triphosphazene base | Request PDF. ResearchGate. Available at: [Link]

  • Polydispersity in PDMS: Causes, Effects and Properties. Konark Silicone Technologies. Available at: [Link]

  • Tunable Organo-catalysed Ring-opening Polymerization of ω-Dodecalactone Macrolactone by Cyclic Triphosphazene Base. Semantic Scholar. Available at: [Link]

  • How Does Polymer Synthesis Affect The Polydispersity Index?. Chemistry For Everyone. Available at: [Link]

  • Poly(delta-decalactone) synthesis for biobased and biocompatible polyurethane elastomers. theses.fr. Available at: [Link]

  • Polymerization of 5-Alkyl δ-Lactones Catalyzed by Diphenyl Phosphate and Their Sequential Organocatalytic Polymerization with Monosubstituted Epoxides. ResearchGate. Available at: [Link]

  • How to keep PDI low when the polyester (polyols and diacids) with increasing Mw is synthesized using bulk polycondensation?. ResearchGate. Available at: [Link]

  • Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications. PMC - NIH. Available at: [Link]

  • Synthesis and Properties of Poly(d,L-lactide-co-p-dioxanone) Random and Segmented Copolymers. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Catalyst Deactivation in Macrocyclic Lactone Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for ring-opening polymerization (ROP) of macrocyclic lactones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to enhance the success and reproducibility of your polymerizations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding catalyst performance.

Q1: My polymerization of ε-caprolactone (or a similar lactone) has stalled. The monomer conversion is low and isn't increasing with time. Is my catalyst deactivated?

A: Stalled polymerization is a classic symptom of catalyst deactivation. While other factors like low temperature or incorrect monomer-to-initiator ratios can slow down the reaction, a complete halt strongly suggests that the active catalytic species are no longer available to propagate the polymer chain. Deactivation is a dynamic process where the catalyst's activity decreases over time.[1] The most frequent culprits are impurities in the reaction medium or thermal degradation.

Q2: What are the primary causes of catalyst deactivation in lactone ROP?

A: Catalyst deactivation can be broadly categorized into three main types: chemical, thermal, and mechanical.[2] For lactone ROP, the most relevant causes are:

  • Poisoning: This is the most common issue. Impurities with active protons, such as water, alcohols, or acidic contaminants, can react irreversibly with the catalyst's active site.[3] This is especially true for highly sensitive catalysts like organoaluminum complexes.[4]

  • Fouling: The catalyst can be physically encapsulated by the growing polymer chain or insoluble byproducts, blocking monomer access to the active site.[2][5]

  • Thermal Degradation: Many catalysts, particularly organometallic complexes, are thermally sensitive. High reaction temperatures can cause the catalyst to decompose into inactive species.[6]

  • Side Reactions: Unwanted side reactions, such as transesterification, can sometimes lead to the formation of species that are less reactive or can alter the catalyst's coordination sphere, effectively deactivating it.[7]

Q3: How can I prevent catalyst deactivation from the outset?

A: Proactive measures are crucial. The key is rigorous control over your reaction environment.

  • Purity is Paramount: Ensure all reagents (monomer, solvent, initiator) are scrupulously purified and dried. Water is a notorious poison for most ROP catalysts.

  • Inert Atmosphere: Conduct all manipulations of catalysts and reagents under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to exclude air and moisture.

  • Thermal Management: Select a catalyst that is stable at your desired polymerization temperature and avoid excessive heat. Kinetic studies can help determine the optimal temperature range for both propagation and catalyst stability.[8]

  • Catalyst Selection: Choose a catalyst appropriate for your monomer. Some catalysts are inherently more robust than others. For example, certain organic catalysts can be less sensitive to trace impurities than some metal-organic counterparts.[9]

Q4: What analytical techniques can help me diagnose catalyst deactivation?

A: Several techniques can provide evidence of deactivation:

  • Kinetic Monitoring: Taking aliquots from the reaction at regular intervals and analyzing them via ¹H NMR or GPC can reveal a decrease in the rate of polymerization. A non-linear plot of ln([M]₀/[M]t) versus time indicates a change in the concentration of active species.[8][10]

  • Mass Spectrometry (ESI-MS): This powerful technique can be used to identify the catalyst resting states and potential deactivated species in solution.[11]

  • Spectroscopy (FTIR, UV-Vis): In-situ spectroscopic methods can track changes in the catalyst's structure or coordination environment during the reaction.[6]

Section 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific experimental problems.

Table 1: Troubleshooting Matrix
Symptom Probable Cause(s) Diagnostic Steps & Recommended Actions
No Polymerization or Very Low Conversion (<5%) 1. Catalyst Poisoning: Severe contamination from water, acid, or other protic impurities.[3] 2. Inactive Catalyst: Improper handling, storage, or a faulty batch of catalyst.1. Verify Reagent Purity: Use a Karl Fischer titrator to check the water content of your monomer and solvent. It should be in the low ppm range. Re-purify reagents if necessary (see Protocol 1). 2. Run a Control Reaction: Test the catalyst with a well-established, "easy" monomer like ε-caprolactone under ideal conditions to verify its intrinsic activity.
Polymerization Starts but Stalls Prematurely 1. Limiting Poison: A finite amount of poison is consumed, deactivating a proportional amount of catalyst. 2. Fouling: Polymer precipitates or encapsulates the catalyst.[2] 3. Reversible Deactivation: Formation of dormant species that are slow to re-initiate.[12]1. Check for Solubility: Observe if the polymer is precipitating from the solution. If so, consider a different solvent or a lower monomer concentration. 2. Analyze Polymer End-Groups: Use ¹H NMR or MALDI-TOF MS to check for unexpected end-groups that might indicate termination reactions.[8]
Broad Molecular Weight Distribution (Đ > 1.5) 1. Slow Initiation: The rate of initiation is much slower than propagation. 2. Chain Transfer Reactions: Impurities or the polymer backbone itself act as chain transfer agents. 3. Multiple Active Species: The catalyst exists in different forms with varying activities.1. Use a Co-initiator: An exogenous alcohol (like benzyl alcohol) can ensure rapid and uniform initiation for many catalyst systems.[8][13] 2. Purify Monomer: Remove any acidic impurities that could facilitate side reactions. 3. Lower Temperature: Reducing the reaction temperature can often suppress unwanted transesterification reactions.[14]
Inconsistent Results Between Batches 1. Variable Impurity Levels: Inconsistent purification of monomer or solvent. 2. Catalyst Handling: Small variations in handling under air can lead to partial deactivation.1. Standardize Procedures: Implement and strictly follow SOPs for all purification and reaction setup steps. 2. Quantify Impurities: Before each reaction, quantify key impurities (e.g., water) to ensure consistency.[13]

Section 3: Mechanisms of Catalyst Deactivation

Understanding the deactivation pathway is key to preventing it. The following diagrams illustrate the most common mechanisms for a generic metal-alkoxide catalyst (LₙM-OR), a common type used in coordination-insertion ROP.

Poisoning by Protic Impurities

This is the most frequent cause of failure. Water, alcohols, or acids react with the active catalyst to form inactive species.

Poisoning cluster_paths Active Active Catalyst LₙM-OR Inactive_OH Inactive Hydroxide LₙM-OH Active->Inactive_OH Irreversible Reaction Inactive_H Protonated Ligand (Deactivated Metal Center) Active->Inactive_H Protonolysis Polymer Polymer Chain Growth Active->Polymer Propagation Monomer Lactone Monomer H2O H₂O (Poison) HX Acid (HX) Polymer->Active

Caption: Irreversible deactivation by protic impurities like water or acid.

Fouling by Polymer Encapsulation

The growing polymer chain can wrap around the catalyst center, sterically hindering the approach of new monomer units. This is more common in bulk polymerizations or with very high molecular weight polymers.

Fouling Catalyst Catalyst Polymer Growing Polymer Chain Catalyst->Polymer Encapsulation Monomer_Free Monomer Monomer_Free->Catalyst Access (Propagation) Monomer_Blocked Monomer Monomer_Blocked->Polymer Access Blocked

Caption: Physical blockage of the catalyst active site by the polymer chain.

Section 4: Key Experimental Protocols

Follow these self-validating protocols to minimize catalyst deactivation and ensure reproducible results.

Protocol 1: Rigorous Purification of ε-Caprolactone Monomer

Causality: Trace amounts of water and oligomeric acids in commercial ε-caprolactone are potent poisons for sensitive catalysts. This protocol removes both.

Materials:

  • ε-Caprolactone (as received)

  • Calcium hydride (CaH₂), handling with care

  • Standard vacuum distillation apparatus, oven-dried

  • Inert gas (Argon or Nitrogen)

  • Ampules for storage, flame-dried

Procedure:

  • Pre-drying: Place ε-caprolactone in a round-bottom flask with a magnetic stir bar. Add CaH₂ (approx. 10 g per 100 mL of monomer).

  • Stirring: Seal the flask and stir the mixture under a positive pressure of inert gas at room temperature for 48 hours. The CaH₂ will react with water to produce H₂ gas (ensure proper venting) and neutralize acidic impurities.

  • Assembly: Assemble the vacuum distillation apparatus while hot from the oven. Flame-dry the entire setup under vacuum and then backfill with inert gas.

  • Distillation: Decant the pre-dried monomer into the distillation flask, leaving the bulk of the CaH₂ behind.

  • Vacuum Application: Apply vacuum slowly. Distill the ε-caprolactone under high vacuum (e.g., <100 mTorr). The boiling point will be significantly lower than at atmospheric pressure.

  • Collection: Collect the middle fraction of the distillate in a receiver flask cooled with an ice bath. Discard the first and last 10% of the distillate.

  • Storage: Transfer the purified monomer into flame-dried glass ampules under inert atmosphere. Seal the ampules. The monomer is now ready for use in a glovebox.

Protocol 2: Diagnostic Test for Catalyst Activity & Deactivation Kinetics

Causality: This protocol establishes a baseline for catalyst performance and allows for the detection of deactivation by monitoring polymerization kinetics.

Procedure:

  • Preparation: Inside an argon-filled glovebox, prepare a stock solution of your catalyst and initiator (e.g., benzyl alcohol) in anhydrous toluene.

  • Reaction Setup: In a vial, add a known amount of purified ε-caprolactone and toluene.

  • Initiation: At time t=0, add a precise volume of the catalyst/initiator stock solution to the monomer solution. Start a timer immediately.

  • Sampling: At predetermined time points (e.g., 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a separate vial containing a drop of a quenching agent (e.g., benzoic acid in deuterated chloroform, CDCl₃). This stops the polymerization instantly.

  • Analysis:

    • Conversion: Analyze each quenched sample by ¹H NMR to determine monomer conversion.

    • Molecular Weight: Analyze the final quenched sample by Gel Permeation Chromatography (GPC) to determine number-average molecular weight (Mₙ) and dispersity (Đ).

  • Data Interpretation:

    • Plot ln([M]₀/[M]t) versus time. A straight line indicates a constant number of active catalytic centers (i.e., no significant deactivation).

    • A curve that flattens over time is a clear indication of catalyst deactivation.[1]

Caption: Workflow for kinetic analysis to diagnose catalyst deactivation.

References

  • Catalyst deactivation agents and methods for use of same.
  • Mechanisms of catalyst deactivation.
  • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis.MDPI.
  • Catalyst Deactivation Processes during 1‑Hexene Polymeriz
  • Mechanisms of catalyst deactiv
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Advanced Chemical Reaction Engineering Lectures.
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • Recent Developments in Lactone Monomers and Polymer Synthesis and Application.
  • Organic Catalysis for Ring-Opening Polymerization.
  • Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones.
  • N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyr
  • Molecular Weight-Controlled Cationic Polymerization of Tetrahydrofuran Using a Squaramidinium Hydrogen-Bond Donor Catalyst.
  • THE MECHANISM OF THE RING-OPENING POLYMERIZATION OF LACTIDE AND GLYCOLIDE.University of Twente.
  • Molecular Structure–Catalytic Activity Relationship in the Ring-Opening Polymerization of (Macro)lactones.
  • Recent Advances in the Titanium-Based Catalysts for Ring-Opening Polymerization.
  • The regeneration or disposal of deactivated heterogeneous catalysts.
  • Ring-Opening Polymerization of L,L-Lactide: Kinetic and Modeling Study.
  • Special Issue on Catalyst Deactivation and Regener
  • Production of Bio-based Lactone Monomers for Intrinsically Recyclable Plastics.DSpace@MIT.
  • Activated Monomer Cationic Polymerization of Lactones and the Application to Well-Defined Block Copolymer Synthesis with Seven-Membered Cyclic Carbonate.
  • Multidimensional kinetic study on the organocatalyzed ring-opening polymerization (ROP) of l-lactide via a robotic high-throughput flow platform.
  • A Simple Organoaluminum Catalyst for Living/Controlled Lactone Ring-Opening Polymerization: Ultra-High Molecular Weight and Exceptional Alcohol Tolerance.
  • Metal-Catalyzed Immortal Ring-Opening Polymerization of Lactones, Lactides and Cyclic Carbonates.
  • Regeneration of catalysts deactivated by coke deposition: A review.Dalian Institute of Chemical Physics.
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • Sustainable Polythioesters via Thio(no)
  • Are Well Performing Catalysts for the Ring Opening Polymerization of l-Lactide under Mild Laboratory Conditions Suitable for the Industrial Process?MDPI.
  • Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms.
  • Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone.Royal Society of Chemistry.
  • Living/controlled ring-opening (co)polymerization of lactones by Al-based catalysts with different sidearms.Royal Society of Chemistry.
  • Screen-Printed Electrodes Modified with Fe3O4-Activated Carbon Derived from Spent Coffee Grounds for Dopamine Detection in the Presence of Ascorbic Acid and Uric Acid.Trends in Sciences.

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Technical Support Center: Preventing Side Reactions in Dodecanolactone Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the ring-opening polymerization (ROP) of dodecanolactone. This resource is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help you identify, understand, and prevent common side reactions that can compromise the integrity of your polydodecalactone (PDL) synthesis. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms to empower your experimental design.

Section 1: Troubleshooting Guide - A Mechanistic Approach

Undesired side reactions during dodecanolactone polymerization can lead to polymers with broad molecular weight distributions, altered thermal properties, and reduced yields. This guide will walk you through the most common issues, their underlying causes, and actionable solutions.

Q1: My polydodecalactone has a broader molecular weight distribution (Đ > 1.3) than expected. What's causing this?

A1: Broad dispersity is often a hallmark of unintended transesterification reactions.

Transesterification is the process where an ester's organic group is exchanged with an alcohol's organic group.[1] In the context of dodecanolactone polymerization, this can occur in two primary ways: intermolecularly (between two polymer chains) or intramolecularly (backbiting), leading to a scrambling of chain lengths and a broader molecular weight distribution.[2]

Core Causality:

  • High Temperatures: Elevated reaction temperatures significantly increase the rate of transesterification.[3] While higher temperatures can accelerate polymerization, they also provide the kinetic energy needed to overcome the activation barrier for ester exchange reactions.[3][4]

  • Catalyst Choice: Certain catalysts, particularly some metal alkoxides, can actively promote transesterification alongside polymerization.[2] The nature of the catalyst's active site plays a crucial role.

  • Prolonged Reaction Times: The longer the polymer chains are exposed to reaction conditions after monomer consumption, the greater the opportunity for transesterification to occur.[5]

Troubleshooting Protocol:

  • Optimize Reaction Temperature:

    • Action: Systematically lower the polymerization temperature. An ideal temperature range balances a reasonable reaction rate with minimal transesterification.[6] .

    • Rationale: Reducing the thermal energy of the system decreases the likelihood of side reactions.[3]

  • Evaluate Your Catalyst:

    • Action: If using a metal-based catalyst known for promoting transesterification (e.g., some tin compounds at high temperatures), consider switching to a more selective catalyst.[5] Organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), or certain well-defined metal complexes can offer better control.[7][8]

    • Rationale: Different catalysts have varying propensities for mediating side reactions based on their coordination and activation mechanisms.[9]

  • Monitor Reaction Kinetics:

    • Action: Perform a time-course study by taking aliquots at different intervals to determine the point of full monomer conversion (e.g., via ¹H NMR). Quench the reaction shortly after full conversion is achieved.

    • Rationale: Minimizing the time the polymer is exposed to the active catalyst at elevated temperatures reduces the extent of post-polymerization side reactions.[10]

ParameterRecommendation for Minimizing Transesterification
Temperature As low as feasible while maintaining an acceptable polymerization rate
Catalyst Screen for catalysts with low transesterification activity (e.g., select organocatalysts or specific metal complexes)
Reaction Time Quench promptly after achieving complete monomer conversion
Q2: I'm observing the formation of cyclic oligomers in my final product. How can I prevent this?

A2: The formation of cyclic species is typically due to intramolecular transesterification, also known as "backbiting."

This occurs when the active end of a growing polymer chain attacks an ester linkage within the same chain, leading to the formation of a cyclic oligomer and a shorter polymer chain. This process is thermodynamically driven for certain ring sizes.

Core Causality:

  • High Dilution: Running the polymerization at very low monomer concentrations can favor intramolecular reactions over intermolecular propagation.

  • Catalyst Reactivity: Highly active catalysts can sometimes promote backbiting, especially at elevated temperatures.[11]

  • Thermodynamics: The equilibrium between linear chains and cyclic species can shift towards cyclics under certain conditions.[12]

Troubleshooting Protocol:

  • Adjust Monomer Concentration:

    • Action: Increase the monomer concentration or run the polymerization in bulk (solvent-free) if feasible.

    • Rationale: Higher concentrations favor intermolecular reactions (chain growth) over intramolecular reactions (cyclization).

  • Re-evaluate Catalyst and Temperature:

    • Action: Similar to mitigating transesterification, consider a less aggressive catalyst or lower the reaction temperature.[11] Enzymatic catalysts, like lipases, have also been used and can offer different selectivity profiles.[11][13]

    • Rationale: A more controlled polymerization will reduce the likelihood of the growing chain end having sufficient energy and opportunity to engage in backbiting.

G

Caption: Troubleshooting workflow for cyclization side reactions.

Q3: My polymer's stereochemistry is not what I expected. Could epimerization be occurring?

A3: Yes, epimerization is a potential side reaction, especially when using basic catalysts or high temperatures with lactones that have a chiral center adjacent to the carbonyl group.

Epimerization is the change in the configuration of a single stereocenter in a molecule containing multiple stereocenters.[14] For polylactones, this can affect the material's crystallinity and thermal properties.

Core Causality:

  • Basic Catalysts/Initiators: Strong bases can deprotonate the α-carbon (the carbon adjacent to the carbonyl group), leading to the formation of an enolate intermediate. Reprotonation can occur from either face, leading to racemization at that center.[14]

  • High Temperatures: Can provide the energy needed for this deprotonation-reprotonation process, even with less basic catalysts.

Troubleshooting Protocol:

  • Catalyst Selection:

    • Action: Avoid strongly basic catalysts if stereochemical integrity is critical. Opt for coordination-insertion catalysts (e.g., many Sn, Al, or rare-earth metal complexes) that are less likely to cause epimerization.[10][15]

    • Rationale: The mechanism of coordination-insertion catalysts typically does not involve the formation of an enolate intermediate.[15]

  • Temperature Control:

    • Action: Conduct the polymerization at the lowest effective temperature.

    • Rationale: Lower temperatures reduce the likelihood of α-proton abstraction.[3]

G

Caption: Simplified epimerization pathway via an enolate intermediate.

Section 2: Frequently Asked Questions (FAQs)

Q4: How important is monomer purity for preventing side reactions?

A4: Critically important. Impurities, particularly water, can act as initiators or chain transfer agents, leading to low molecular weight polymers and a lack of control over the polymerization.[16] Water can also hydrolyze the lactone monomer or the growing polymer chains. Always use freshly purified and dried monomer.[17]

Q5: What is the best way to purify my final polydodecalactone?

A5: The most common method is precipitation.[] Dissolve the crude polymer in a good solvent (e.g., dichloromethane or chloroform) and then slowly add this solution to a large excess of a non-solvent (e.g., cold methanol or petroleum ether) with vigorous stirring.[17] The purified polymer will precipitate out and can be collected by filtration. This process effectively removes unreacted monomer, catalyst residues, and low molecular weight oligomers.[][19]

Q6: Can the reaction solvent influence side reactions?

A6: Yes. The polarity of the solvent can affect the aggregation state and reactivity of the catalyst and the growing polymer chain.[20] For instance, a coordinating solvent like THF might alter the behavior of a metal-based catalyst compared to a non-coordinating solvent like toluene.[9] It's essential to choose a solvent that is inert to the reaction conditions and solubilizes the polymer.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Ring-Opening Polymerization of Dodecanolactone

This protocol provides a starting point. Optimal conditions will vary based on the chosen catalyst and desired polymer characteristics.

  • Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon. The dodecanolactone monomer should be purified (e.g., by vacuum distillation) and stored over molecular sieves in an inert atmosphere.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the dodecanolactone monomer. If not polymerizing in bulk, add the desired amount of anhydrous solvent (e.g., toluene).

  • Initiation: Using a syringe, add the initiator (e.g., benzyl alcohol) to the reaction flask.

  • Catalysis: Dissolve the catalyst (e.g., Sn(Oct)₂ or TBD) in a small amount of anhydrous solvent and inject it into the reaction mixture to start the polymerization.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature and stir for the predetermined reaction time.

  • Quenching: Upon completion, cool the reaction to room temperature and quench by adding a small amount of weak acid (e.g., benzoic acid or dilute HCl in a suitable solvent) to deactivate the catalyst.[10]

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a cold non-solvent as described in Q5.

  • Drying: Collect the purified polymer by filtration and dry under vacuum until a constant weight is achieved.

Protocol 2: Analysis of Polymerization via ¹H NMR
  • Sampling: Periodically and carefully, extract a small aliquot from the reaction mixture using a nitrogen-purged syringe.

  • Sample Prep: Quench the aliquot immediately in a vial containing a deuterated solvent (e.g., CDCl₃) and a small amount of a quenching agent if necessary.

  • Analysis: Acquire the ¹H NMR spectrum.

  • Conversion Calculation: Monomer conversion can be determined by comparing the integration of a characteristic monomer peak with a characteristic polymer peak. For dodecanolactone, this is often done by comparing the signal of the methylene protons adjacent to the oxygen in the monomer ring with the corresponding signal in the opened polymer chain.

References

  • National Institutes of Health (NIH). (n.d.). Ring-Opening Polymerization of l-Lactic Acid O-Carboxyanhydrides Initiated by Alkoxy Rare Earth Compounds.
  • ResearchGate. (n.d.). Bulk Ring-Opening Transesterification Polymerization of the Renewable δ-Decalactone Using an Organocatalyst. Retrieved from [Link]

  • Dusek, K., & Somvarsky, J. (n.d.). Role of cyclization in the degree-of-polymerization distribution of hyperbranched polymers.
  • ResearchGate. (n.d.). Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon. Retrieved from [Link]

  • ResearchGate. (2016). Biocatalytic synthesis of delta-gluconolactone and epsilon-caprolactone copolymers. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Sustainable Polymerization of Natural Lactones via Iron Catalysis: An Integrated Experimental and Computational Study. Retrieved from [Link]

  • Chemistry For Everyone. (2023, November 8). How Does Melting Temperature Affect Polymerization Processes? YouTube. Retrieved from [Link]

  • Chemistry For Everyone. (2023, May 4). How Does Temperature Affect Chain-Growth Polymerization? YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective transesterification mediated by lanthanum complexes in the copolymerisation of lactide and δ-valerolactone. Faraday Discussions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Selective Transesterification to Control Copolymer Microstructure in the Ring-Opening Copolymerization of Lactide and ε-Caprolactone by Lanthanum Complexes. Retrieved from [Link]

  • Wikipedia. (n.d.). Transesterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Non-toxic catalysts for ring-opening polymerizations of biodegradable polymers at room temperature for biohybrid materials. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Application of Polymer Compartments for Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of Transesterification in SnOct2-Catalyzed Polymerizations of Lactides. Retrieved from [Link]

  • National Institutes of Health (NIH). (2007). The influence of temperature on the efficacy of polymerization of composite resin. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). US7745566B2 - Methods for the purification of polymers.
  • ResearchGate. (2014). Biocatalytic synthesis of δ-gluconolactone and ε-caprolactone copolymers. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.8: Ring-Opening Polymerization. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Understanding the ring-opening polymerisation of dioxolanones. Polymer Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal behavior of oligo[(ε-caprolactone)-co-δ-gluconolactone] enzymatically synthesized in reaction conditions optimized by experimental design. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and ring-opening (co)polymerization of lactones derived from the cotelomerization of isoprene, butadiene, and CO2. Faraday Discussions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Purification processes of polymeric nanoparticles: How to improve their clinical translation?. PubMed. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. Retrieved from [Link]

  • Chemistry For Everyone. (2023, January 31). What Is Epimerization In Organic Chemistry? YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. Retrieved from [Link]

  • MDPI. (n.d.). Sidechain Metallopolymers with Precisely Controlled Structures: Synthesis and Application in Catalysis. Retrieved from [Link]

  • Sydlik, S. (2018, September 20). Polymer Purification. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Recommended purification method of caprolactone prior to polymerization? What solvent do you recommend for PCL purification?. Retrieved from [Link]

  • CEC. (2021, November 16). Ring Opening Polymerization, Copolymers. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organocatalytic ring-opening polymerization of thionolactones: anything O can do, S can do better. Polymer Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring-opening Copolymerization of ε-Caprolactone and δ-Valerolactone Catalyzed by a 2,6-Bis(amino)phenol Zinc Complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular Cyclization for Stimuli-Controlled Depolymerization of Polycaprolactone Particles Leading to Disassembly and Payload Release. Retrieved from [Link]

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Technical Support Center: Optimizing Enzymatic Polymerization of Lactones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and innovators, to your dedicated resource for mastering the enzymatic ring-opening polymerization (e-ROP) of lactones. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and delve into the causality of reaction outcomes. Here, you will find answers to common questions and robust troubleshooting strategies to navigate the complexities of synthesizing polyesters for your research and development needs.

Frequently Asked Questions (FAQs): The Core Parameters

This section addresses the fundamental questions and principles that form the bedrock of a successful enzymatic polymerization. Understanding these variables is the first step toward optimizing your reaction conditions.

Q1: How do I select the right enzyme for my lactone polymerization?

Answer: The choice of enzyme, typically a lipase, is critical as its activity and stability dictate the reaction's success.

The most extensively used and highly efficient biocatalyst for the e-ROP of a wide range of lactones is the immobilized Candida antarctica Lipase B (CALB), commercially known as Novozym 435.[1][2] Its high stability and catalytic activity under various conditions make it the preferred choice for monomers like ε-caprolactone (ε-CL) and lactides.[2][3]

Other lipases have also been successfully employed:

  • Lipase from Pseudomonas cepacia (PCL): Shows good activity, particularly for macrolides.[4]

  • Lipase from Candida rugosa (CRL): Has been used for lactide polymerization, though it may require different optimal conditions than CALB.[2]

Expert Insight: While Novozym 435 is a robust starting point, its efficacy can be monomer-dependent. Larger lactone rings (macrolides) often show higher polymerizability with lipases compared to smaller, more strained rings, a trend opposite to that seen in traditional metal-catalyzed ROP.[5] This is because the enzymatic mechanism favors the hydrophobicity of larger rings for the formation of the crucial lactone-lipase complex.[6]

Common Lipases for Lactone Polymerization Typical Monomers Immobilized Form Key Advantages
Candida antarctica Lipase B (CALB)ε-Caprolactone, Lactide, δ-ValerolactoneNovozym 435 High thermal stability, broad monomer scope, high efficiency.[2]
Pseudomonas cepacia Lipase (PCL)ε-Caprolactone, MacrolidesYes (Amano Lipase PS-IM)Effective for various ring sizes.
Candida rugosa Lipase (CRL)L-lactideYesAlternative to CALB, though may show lower activity.[2]
Q2: What is the optimal temperature for my reaction, and why is it so important?

Answer: Temperature is a double-edged sword in enzymatic polymerization. Increasing the temperature generally boosts the reaction rate by increasing molecular kinetic energy.[2][7] However, each enzyme has an optimal temperature range beyond which its three-dimensional structure begins to unfold, a process known as thermal denaturation, leading to a rapid loss of catalytic activity.[8]

For Novozym 435-catalyzed polymerization of ε-caprolactone, the optimal temperature is often cited between 60°C and 90°C.[2][9] For lactides, which have higher melting points, reactions are often conducted at higher temperatures (e.g., 90-130°C).[2][6]

Causality: The relationship between temperature and rate is not linear. Initially, a 10°C rise can double the reaction rate.[7] But as you approach the denaturation temperature, the rate plummets. Running a reaction for an extended period even slightly above the optimal temperature can lead to enzyme deactivation and incomplete conversion. Therefore, precise temperature control is paramount.

Q3: Should I run the polymerization in bulk or use a solvent?

Answer: The choice between a solvent-free (bulk) or solvent-based system depends on your experimental goals regarding molecular weight, polydispersity, and processability.

  • Bulk Polymerization: This method is often preferred for its simplicity and "greener" profile, as it avoids organic solvents. It typically requires temperatures above the monomer's melting point.[6] While high monomer conversion can be achieved, controlling the reaction's viscosity and heat transfer can be challenging, sometimes leading to broader molecular weight distributions.

  • Solvent-Based Polymerization: Using a solvent can improve control over viscosity and temperature. The choice of solvent is crucial. Hydrophobic organic solvents like toluene, hexane, or diisopropyl ether are highly recommended.[10][11][12] They are poor solvents for residual water, effectively sequestering it from the enzyme and minimizing hydrolytic side reactions, which is key to achieving high molecular weights.[11]

Expert Insight: The water content of your entire system (enzyme, monomer, and solvent) is a critical factor. Water can act as an initiator, leading to a higher number of shorter polymer chains and thus a lower average molecular weight.[13][14] Therefore, in solvent-based systems, using anhydrous solvents and pre-dried enzymes is essential for synthesizing high molecular weight polyesters.[12]

Q4: What is the role of an initiator, and is it always necessary?

Answer: An initiator is a molecule with a nucleophilic group (typically a hydroxyl group) that attacks the enzyme-activated monomer, starting the polymer chain.

While water present in the reaction medium can act as an initiator, this is often undesirable as it is difficult to control and leads to polymers with a carboxylic acid group at one end and a hydroxyl at the other.[15]

For better control over the polymerization and the final molecular weight, an alcohol (e.g., 1-octanol, benzyl alcohol) is often added as an initiator.[16] The final number-average molecular weight (Mn) can be theoretically predicted based on the initial monomer-to-initiator molar ratio.

Causality: The initiator dictates the number of polymer chains being grown. A high concentration of initiator will result in a large number of chains, each with a lower molecular weight for a given amount of monomer. Conversely, a low initiator concentration will produce fewer, but longer, polymer chains.[6] This principle is the primary mechanism for controlling the molecular weight of your final product.

Troubleshooting Guide: From Theory to Practice

This section provides a structured, cause-and-effect approach to solving the most common issues encountered during e-ROP experiments.

Problem 1: Low or No Monomer Conversion

You've set up your reaction, but after the designated time, analysis shows that very little polymer has formed.

Workflow for Diagnosing Low Conversion

Caption: Troubleshooting workflow for low monomer conversion.

Detailed Causes & Solutions
  • Cause A: Inactive Enzyme

    • Why it happens: Lipases can lose activity if stored improperly (e.g., at room temperature or exposed to moisture). The immobilization support can also be damaged.

    • Solution: Always use a fresh or reliably stored enzyme. Novozym 435 should be stored at low temperatures (typically <5°C). Run a small-scale control reaction with a well-characterized monomer like ε-CL to verify enzyme activity.

  • Cause B: Excessive Water Content

    • Why it happens: Water acts as a competing nucleophile, leading to the hydrolysis of the acyl-enzyme intermediate or the growing polymer chain, effectively terminating polymerization.[13][14]

    • Solution: This is one of the most critical factors.[17] Dry your monomer over a drying agent (e.g., CaH₂) and distill it. Use anhydrous grade solvents. Pre-dry the immobilized enzyme under vacuum. Consider adding activated molecular sieves (3Å or 4Å) to the reaction to scavenge residual water.[18][19]

  • Cause C: Sub-optimal Temperature

    • Why it happens: The reaction may be too cold, resulting in a prohibitively slow reaction rate, or too hot, causing enzyme denaturation.[8]

    • Solution: Consult the literature for the optimal temperature for your specific enzyme-monomer pair.[2] For Novozym 435 and ε-CL, a range of 60-90°C is a good starting point.[9] Perform a temperature screen (e.g., 60°C, 70°C, 80°C) to find the sweet spot for your system.

Problem 2: Low Molecular Weight (Mn) and/or High Polydispersity (PDI > 1.8)

Your reaction worked, but the resulting polymer has a much lower molecular weight than targeted, or the chains are of widely varying lengths.

Workflow for Diagnosing Poor Molecular Weight Control

Caption: Troubleshooting workflow for poor molecular weight control.

Detailed Causes & Solutions
  • Cause A: Excess Initiator (Water or Alcohol)

    • Why it happens: As discussed, water is a potent initiator.[14] An excess of either water or the intended alcohol initiator will generate a large number of chains, consuming the monomer before high molecular weights can be achieved.[6]

    • Solution: Rigorously dry all components.[11] If using an alcohol initiator, ensure its concentration is accurately calculated and dispensed to match your target molecular weight. The addition of water-trapping molecular sieves can effectively shift the equilibrium toward higher molecular mass.[19]

  • Cause B: Competing Degradation Reactions

    • Why it happens: The enzymatic polymerization is a reversible process. The same lipase that catalyzes polymerization can also catalyze the degradation of the polymer chains (transesterification or hydrolysis).[9][13] At long reaction times, after monomer conversion is complete, degradation can become the dominant process, reducing the average molecular weight.[20]

    • Solution: Optimize the reaction time. Conduct a kinetic study by taking samples at various time points (e.g., 2, 6, 12, 24, 48 hours) and analyzing the Mn and PDI by Gel Permeation Chromatography (GPC). This will reveal the point at which the molecular weight is maximized before degradation takes over.

  • Cause C: Inappropriate Solvent Choice

    • Why it happens: Polar, hydrophilic solvents can interfere with the enzyme's microenvironment and facilitate side reactions. Solvents like THF or dichloromethane have been shown to lead to lower molecular weights compared to hydrophobic alternatives.[12]

    • Solution: If you are not running in bulk, switch to a hydrophobic solvent like toluene, which is known to promote the synthesis of high molecular weight polyesters.[4][6]

Experimental Protocol: A Validated Starting Point

This protocol provides a detailed methodology for the Novozym 435-catalyzed polymerization of ε-caprolactone, a foundational experiment in this field.

Objective: Synthesize Poly(ε-caprolactone) with a target Mn of ~10,000 g/mol .
Materials:
  • ε-Caprolactone (monomer)

  • Novozym 435 (immobilized Candida antarctica Lipase B)

  • Benzyl alcohol (initiator)

  • Toluene (anhydrous grade)

  • Calcium hydride (CaH₂)

  • Molecular sieves (3Å, activated)

  • Methanol (for precipitation)

  • Dichloromethane (for dissolution)

Step-by-Step Methodology:
  • Reagent Preparation (Crucial for Success):

    • Dry ε-caprolactone over CaH₂ overnight and distill under reduced pressure. Store under an inert atmosphere (e.g., in a glovebox or desiccator).

    • Dry Novozym 435 in a vacuum oven at a mild temperature (e.g., 40°C) for 24 hours to remove residual water.

    • Activate molecular sieves by heating them in a vacuum oven at >200°C overnight. Allow to cool under vacuum.

  • Reaction Setup (Inert Atmosphere Technique):

    • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry nitrogen or argon.

    • Under a positive flow of inert gas, add ε-caprolactone (e.g., 5.0 g, 43.8 mmol) to the flask via syringe.

    • Add anhydrous toluene (e.g., 10 mL).

    • Prepare an initiator stock solution of benzyl alcohol in anhydrous toluene. To target an Mn of 10,000 g/mol , the monomer/initiator ratio should be approximately (10,000 / 114.14) ≈ 87.5. Therefore, you need 43.8 mmol / 87.5 = 0.50 mmol of benzyl alcohol. Add the corresponding volume of the stock solution via syringe.

    • Add the dried Novozym 435 (typically 10% by weight of the monomer, so 0.5 g).

    • Add a small amount of activated molecular sieves (e.g., 0.5 g).

  • Polymerization:

    • Seal the flask and immerse it in a preheated oil bath set to 70°C.

    • Stir the reaction mixture using a magnetic stir bar for 24-48 hours. The viscosity of the solution will noticeably increase as the polymerization proceeds.

  • Termination and Purification:

    • Cool the reaction to room temperature.

    • Dissolve the viscous product in a minimal amount of dichloromethane (~10-15 mL).

    • Filter the solution to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent, dried, and potentially reused.

    • Pour the filtered solution slowly into a large volume of cold methanol (~200 mL) while stirring vigorously. The polymer will precipitate as a white solid.

    • Allow the precipitate to settle, then decant the methanol.

    • Collect the polymer by filtration and wash it with fresh cold methanol.

    • Dry the final polymer product in a vacuum oven at room temperature until a constant weight is achieved.

  • Characterization:

    • Determine monomer conversion using ¹H NMR spectroscopy by comparing the integral of the monomer's methylene protons next to the ester oxygen with the corresponding signal in the polymer repeat unit.

    • Analyze the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

References
  • Recent Developments and Optimization of Lipase-Catalyzed Lactone Formation and Ring-Opening Polymerization. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Azim, H., Dekhterman, A., Jiang, Z., & Gross, R. A. (2011). Modeling enzymatic kinetic pathways for ring-opening lactone polymerization. Biomacromolecules, 12(9), 3245–3253. Retrieved from [Link]

  • Pudel, F., Mondez, S., & Perrier, S. (2016). Recent Developments and Optimization of Lipase-Catalyzed Lactone Formation and Ring-Opening Polymerization. Macromolecular rapid communications, 37(21), 1717–1732. Retrieved from [Link]

  • Jiang, Z., & Li, Z. (2016). Enzymatic Ring-Opening Polymerization (ROP) of Polylactones: Roles of Non-Aqueous Solvents. Journal of biotechnology & biomaterials, 6(4), 1000244. Retrieved from [Link]

  • Recent Developments and Optimization of Lipase-Catalyzed Lactone Formation and Ring-Opening Polymerization. (n.d.). AMiner. Retrieved from [Link]

  • Todea, A., & Kéki, S. (2022). Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. Polymers, 14(19), 4192. Retrieved from [Link]

  • Dong, H., Cao, S.-G., Li, Z.-Q., Han, S.-P., You, D.-L., & Shen, J.-C. (1999). Study on the enzymatic polymerization mechanism of lactone and the strategy for improving the degree of polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 37(9), 1265–1275. Retrieved from [Link]

  • Jiang, Z., & Li, Z. (2016). Enzymatic Ring-Opening Polymerization (ROP) of Polylactones: Roles of Non-Aqueous Solvents. Journal of biotechnology & biomaterials, 6(4), 1000244. Retrieved from [Link]

  • Azim, H., Dekhterman, A., Jiang, Z., & Gross, R. A. (2011). Modeling enzymatic kinetic pathways for ring-opening lactone polymerization. Biomacromolecules, 12(9), 3245–3253. Retrieved from [Link]

  • A Fed‐Batch Synthetic Strategy for a Three‐Step Enzymatic Synthesis of Poly‐ϵ‐caprolactone. (2016). Semantic Scholar. Retrieved from [Link]

  • Kobayashi, S., & Uyama, H. (n.d.). Enzymatic Ring‐Opening Polymerization of Lactones by Lipase Catalyst: Mechanistic Aspects. ResearchGate. Retrieved from [Link]

  • Jiang, Z., & Li, Z. (2020). Recent advances in the synthesis of biodegradable polyesters by sustainable polymerization: lipase-catalyzed polymerization. Green Chemistry, 22(20), 6703–6725. Retrieved from [Link]

  • Kobayashi, S., & Uyama, H. (2009). Lipase-catalyzed polyester synthesis – A green polymer chemistry. Proceedings of the Japan Academy, Series B, 85(8), 314–327. Retrieved from [Link]

  • Namekawa, S., Suda, S., Uyama, H., & Kobayashi, S. (2000). Lipase-catalyzed ring-opening polymerization of natural compound-based cyclic monomers. Chemical Communications, (22), 2219–2220. Retrieved from [Link]

  • Jiang, Z., Aletta, A., & Li, Z. (2017). Enzymatic ring-opening polymerization (ROP) of lactides and lactone in ionic liquids and organic solvents: digging the controlling factors. Green Chemistry, 19(21), 5153–5164. Retrieved from [Link]

  • Solution and precipitation based radical polymerization of renewable vinyl lactones in renewable solvents. (2025). RSC Advances. Retrieved from [Link]

  • Chan, K. F., Chan, H. S., & Wong, J. T. (2015). Enzyme-catalyzed ring-opening polymerization of ε-caprolactone using alkyne functionalized initiators. Polymer Chemistry, 6(12), 2229–2235. Retrieved from [Link]

  • Enzymatic synthesis of poly(ε-caprolactone -co- ε-thiocaprolactone). (n.d.). ResearchGate. Retrieved from [Link]

  • van der Meulen, I., de Geus, M., Antheunis, H., Deumens, R., Joosten, E. A. J., Koning, C. E., & Heise, A. (2008). Investigation of Lipase-Catalyzed Ring-Opening Polymerizations of Lactones with Various Ring Sizes: Kinetic Evaluation. Biomacromolecules, 9(12), 3404–3410. Retrieved from [Link]

  • Adhami, F., Hu, G., Larnaudie, S., & Salez, T. (2021). Polylactones synthesis by enzymatic ring opening polymerization in flow. Polymer, 230, 124040. Retrieved from [Link]

  • Increasing Molecular Mass in Enzymatic Lactone Polymerizations. (n.d.). Sci-Hub. Retrieved from [Link]

  • Thevenieau, F., Loiseau, J., Bria, M., & Taresco, V. (2018). Enzymatic Synthesis of Amino Acids Endcapped Polycaprolactone: A Green Route Towards Functional Polyesters. Polymers, 10(2), 143. Retrieved from [Link]

  • Kumar, A., & Gross, R. A. (2000). Enzyme-Catalyzed Ring-Opening Polymerization of Seven-Membered Ring Lactones Leading to Terminal-Functionalized and Triblock Polyesters. Biomacromolecules, 1(1), 139–146. Retrieved from [Link]

  • Kara, S., Liese, A., & Pescador, J. P. G. (2019). Enzymatic Ring‐Opening Polymerization of Lactones: Traditional Approaches and Alternative Strategies. ChemCatChem, 11(20), 5035–5051. Retrieved from [Link]

  • Jiang, Z., Aletta, A., & Li, Z. (2017). Enzymatic ring-opening polymerization (ROP) of lactides and lactone in ionic liquids and organic solvents: digging the controlling factors. Semantic Scholar. Retrieved from [Link]

  • Kundu, S., & Ray, A. K. (2004). Modeling of Lipase Catalyzed Ring-Opening Polymerization of ??-Caprolactone. Biotechnology Progress, 20(4), 1221–1229. Retrieved from [Link]

  • Dekhterman, A., Azim, H., Gross, R. A., & Jiang, Z. (2012). Increasing Molecular Mass in Enzymatic Lactone Polymerizations. ACS Macro Letters, 1(3), 345–349. Retrieved from [Link]

  • The Role of Alkoxide Initiator, Spin State, and Oxidation State in Ring-Opening Polymerization of ε-Caprolactone Catalyzed by Iron Bis(imino)pyridine Complexes. (n.d.). ACS Publications. Retrieved from [Link]

  • Al-Shok, L., Haddleton, D. M., & Adams, F. (2022). Progress in Catalytic Ring-Opening Polymerization of Biobased Lactones. Advances in Polymer Science, 197–267. Retrieved from [Link]

  • Brandenberg, O. F., Fasan, R., & Arnold, F. H. (2019). Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. Journal of the American Chemical Society, 141(16), 6844–6853. Retrieved from [Link]

  • Factors That Affects Enzyme Activity. (2021). Conduct Science. Retrieved from [Link]

  • Jiang, Z., Aletta, A., & Li, Z. (2017). (PDF) Enzymatic ring-opening polymerization (ROP) of lactides and lactone in ionic liquids and organic solvents: Digging the controlling factors. ResearchGate. Retrieved from [Link]

  • Uyama, H., Suda, S., Kikuchi, H., & Kobayashi, S. (1995). ENZYMATIC RING-OPENING POLYMERIZATION OF LACTONES TO POLYESTERS BY LIPASE CATALYST : UNUSUALLY HIGH REACTIVITY OF MACROLIDES. Chemistry Letters, 24(2), 1109–1110. Retrieved from [Link]

Sources

Technical Support Center: Poly(dodecalactone) (PDL) Characterization by GPC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of poly(dodecalactone) (PDL) using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this biodegradable polyester. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure accurate and reproducible results in your laboratory.

Troubleshooting Guide: Common Issues and Solutions

The unique properties of PDL that make it a promising biomaterial can also present challenges during GPC analysis. This section addresses specific problems you may encounter and provides actionable solutions based on established scientific principles.

Question 1: Why am I seeing distorted, broad, or tailing peaks for my PDL samples?

Distorted peak shapes are a common issue in GPC and can stem from several factors, including poor sample preparation, column interactions, or system issues.[1]

Underlying Causes & Solutions:

  • Incomplete Dissolution: PDL, especially of high molecular weight, can be slow to dissolve. Incomplete dissolution leads to a heterogeneous sample injection, causing broad or distorted peaks.[2]

    • Solution: Ensure complete dissolution by allowing sufficient time. For PDL, gentle agitation and overnight stirring in a suitable solvent like Tetrahydrofuran (THF) or Chloroform at room temperature are recommended.[3] Avoid excessive heat or sonication, which can cause polymer degradation.[4]

  • Sample-Column Interactions: Polyesters like PDL can exhibit secondary interactions (e.g., adsorption) with the GPC column's stationary phase, leading to peak tailing.[5][6]

    • Solution: Select a column with a packing material that minimizes these interactions. Polystyrene-divinylbenzene (PS-DVB) columns are a common choice.[7] If tailing persists, consider using a mobile phase with additives. For polyesters, small amounts of a polar solvent or a salt can sometimes mitigate adsorption effects.

  • Column Degradation: Over time, columns can degrade or become contaminated, leading to poor peak shape.

    • Solution: Regularly check your column's performance using a well-characterized standard. If performance has declined, it may be time to replace the column.[4]

Question 2: My calculated molecular weights for PDL seem inaccurate or inconsistent. What could be the cause?

Accurate molecular weight determination is the primary goal of GPC analysis.[6][8] Inaccuracies often arise from improper calibration or the use of inappropriate standards.[4]

Underlying Causes & Solutions:

  • Calibration Mismatch: GPC separates molecules based on their hydrodynamic volume, not directly by molecular weight.[9] Using calibration standards that are chemically different from your sample (e.g., polystyrene standards for PDL) will yield relative, not absolute, molecular weights.[2] This is a significant source of error as polymers with different structures can have different hydrodynamic volumes at the same molecular weight.[2]

    • Solution 1: Use Appropriate Standards: Ideally, calibrate your system with well-characterized, narrow-dispersity PDL standards. However, these are often not commercially available.[5]

    • Solution 2: Universal Calibration: This technique uses a viscometer in conjunction with a refractive index (RI) detector to create a calibration curve based on the product of intrinsic viscosity and molecular weight, which is proportional to the hydrodynamic volume.[5][10] This method allows for more accurate molecular weight determination for polymers without readily available standards.

    • Solution 3: Multi-Angle Light Scattering (MALS): A MALS detector can determine the absolute molecular weight of your polymer without the need for column calibration, providing more accurate results.[4][7]

Question 3: I'm observing a noisy or drifting baseline from my Refractive Index (RI) detector. How can I fix this?

The RI detector is a universal detector commonly used for polymers like PDL that lack a UV chromophore.[7][11] However, it is highly sensitive to changes in temperature, pressure, and mobile phase composition, which can lead to baseline instability.[11][12][13]

Underlying Causes & Solutions:

  • Temperature Fluctuations: The refractive index of the mobile phase is highly dependent on temperature.[12][13]

    • Solution: Ensure your GPC system has stable temperature control for both the columns and the detector.[14] Allow the system to fully equilibrate before starting your analysis.[11]

  • Mobile Phase Inconsistencies: The RI detector is sensitive to even minor changes in the mobile phase composition.[13]

    • Solution: Always use high-purity, HPLC-grade solvents.[4] Thoroughly degas the mobile phase to prevent bubble formation in the detector cell.[13] If you are preparing a mixed mobile phase, ensure it is homogenous.

  • Contaminated or Unflushed Reference Cell: The RI detector measures the difference in refractive index between the sample cell and a reference cell containing the mobile phase.[11]

    • Solution: Regularly flush the reference cell with fresh mobile phase, especially when changing solvents.[11]

Question 4: I see an unexpected peak at a very early elution time. What is it?

An early-eluting peak often indicates the presence of high molecular weight species, which could be aggregates of your PDL sample.[15]

Underlying Causes & Solutions:

  • Polymer Aggregation: PDL chains can associate in solution, forming large aggregates that elute before the individual polymer chains.[15] This can be influenced by the solvent quality and sample concentration.

    • Solution:

      • Optimize Sample Preparation: Ensure the polymer is fully dissolved in a good solvent.[15] You may need to try different solvents to find one that minimizes aggregation.

      • Filter the Sample: Filtering the sample solution through a 0.2–0.45 µm filter can remove large aggregates before injection.[4]

      • Adjust Concentration: Lowering the sample concentration can sometimes reduce the tendency for aggregation.

  • Light Scattering Signal: Aggregates, due to their large size, will produce a strong signal on a light scattering detector, even at low concentrations.[15] The RI signal, which is concentration-dependent, may be very low or non-existent for these aggregates.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best mobile phase for GPC analysis of PDL?

The most common and effective mobile phases for PDL are Tetrahydrofuran (THF) and Chloroform.[16] The choice depends on the solubility of your specific PDL sample and the compatibility with your GPC system and columns.[17]

Q2: What type of GPC column should I use for PDL?

For routine analysis of PDL, a set of two or three polystyrene-divinylbenzene (PS-DVB) columns with a mixed-bed packing is a good starting point.[17] Mixed-bed columns contain a range of pore sizes, allowing for the separation of a broad range of molecular weights.[17] The specific pore size should be chosen based on the expected molecular weight range of your polymer.[17]

Q3: How should I prepare my PDL sample for GPC analysis?

Proper sample preparation is critical for accurate GPC results.[6][8]

  • Dissolution: Dissolve the PDL sample in the same mobile phase that will be used for the analysis at a concentration of 1-2 mg/mL.[3] Higher molecular weight polymers may require lower concentrations.[3]

  • Time: Allow the sample to dissolve completely, which may take several hours or overnight with gentle stirring.[3]

  • Filtration: Filter the dissolved sample through a 0.2 or 0.45 µm syringe filter to remove any particulates that could clog the column.[4][16]

Q4: How often should I calibrate my GPC system?

It is good practice to calibrate your GPC system at the beginning and end of a sample set.[18] As a minimum, the system should be calibrated weekly to account for any changes in column performance over time.[18]

Experimental Protocols & Data

Protocol 1: Standard Sample Preparation for PDL
  • Accurately weigh 10-20 mg of the PDL sample into a clean 10 mL volumetric flask.

  • Add approximately 8 mL of HPLC-grade THF (or another suitable solvent).

  • Gently stir the solution at room temperature using a magnetic stirrer until the polymer is fully dissolved (a minimum of 4 hours, preferably overnight).

  • Once dissolved, bring the solution to the 10 mL mark with the same solvent.

  • Filter the solution through a 0.2 µm PTFE syringe filter into an autosampler vial.

  • Cap the vial and proceed with the GPC analysis.

Table 1: Recommended GPC Conditions for PDL Analysis
ParameterRecommendationRationale
Mobile Phase Tetrahydrofuran (THF) or ChloroformGood solvents for PDL, providing adequate dissolution.
Columns 2-3 x PS-DVB Mixed-Bed Columns (300 x 7.5 mm)Provides good resolution over a broad molecular weight range.
Flow Rate 1.0 mL/minA standard flow rate for good separation without excessive pressure.
Column Temperature 35-40 °CHelps to reduce solvent viscosity and improve resolution.
Injection Volume 50-100 µLA typical volume to ensure a detectable signal without overloading the column.
Detector Refractive Index (RI)Universal detector suitable for polymers without a UV chromophore.
Calibration Polystyrene or PMMA standards (for relative MW) or Universal Calibration/MALS (for absolute MW)Choice depends on the desired accuracy of molecular weight determination.

Visualizations

GPC Troubleshooting Workflow

GPC_Troubleshooting Start Problematic Chromatogram (Distorted Peaks, Inaccurate MW) Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_Calibration Verify System Calibration Start->Check_Calibration Check_System Inspect GPC System Start->Check_System Incomplete_Dissolution Incomplete Dissolution? Check_Sample_Prep->Incomplete_Dissolution Aggregation Aggregation? Check_Sample_Prep->Aggregation Wrong_Standards Inappropriate Standards? Check_Calibration->Wrong_Standards Old_Calibration Outdated Calibration? Check_Calibration->Old_Calibration Column_Interaction Column Interaction? Check_System->Column_Interaction Detector_Issues Detector Instability? Check_System->Detector_Issues Incomplete_Dissolution->Check_Calibration No Solve_Dissolution Optimize Dissolution Time/Solvent Incomplete_Dissolution->Solve_Dissolution Yes Aggregation->Check_Calibration No Solve_Aggregation Filter Sample / Lower Concentration Aggregation->Solve_Aggregation Yes Wrong_Standards->Check_System No Solve_Standards Use Appropriate Standards or Universal Calibration/MALS Wrong_Standards->Solve_Standards Yes Old_Calibration->Check_System No Solve_Calibration Recalibrate System Old_Calibration->Solve_Calibration Yes Solve_Interaction Change Column or Mobile Phase Column_Interaction->Solve_Interaction Yes Solve_Detector Stabilize Temperature / Flush Reference Cell Detector_Issues->Solve_Detector Yes End Accurate & Reproducible Results Solve_Dissolution->End Solve_Aggregation->End Solve_Standards->End Solve_Calibration->End Solve_Interaction->End Solve_Detector->End

Caption: A flowchart for troubleshooting common GPC issues.

GPC Analysis Workflow for PDL

GPC_Workflow Sample_Prep 1. Sample Preparation (Dissolution & Filtration) System_Equilibration 2. System Equilibration (Stable Temp & Baseline) Sample_Prep->System_Equilibration Calibration 3. System Calibration (Using Standards) System_Equilibration->Calibration Sample_Injection 4. Sample Injection Calibration->Sample_Injection Separation 5. Separation by Size (GPC Columns) Sample_Injection->Separation Detection 6. Detection (RI, MALS, Viscometer) Separation->Detection Data_Analysis 7. Data Analysis (MWD Calculation) Detection->Data_Analysis Results Results (Mn, Mw, PDI) Data_Analysis->Results

Caption: The sequential workflow for GPC analysis of PDL.

References

Sources

Technical Support Center: Catalyst Removal from Poly(dodecalactone)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of poly(dodecalactone) (PDL). This resource is designed for researchers, scientists, and drug development professionals who are working with PDL synthesized via ring-opening polymerization (ROP). The removal of residual catalyst is a critical step, as even trace amounts can significantly impact the polymer's thermal stability, biocompatibility, and performance in biomedical applications.[1][2][3] This guide provides in-depth, troubleshooting-focused answers to common challenges encountered during the post-polymerization workup.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is divided by catalyst type to directly address the specific issues you may encounter.

Section A: Organometallic Catalysts (e.g., Tin(II) 2-ethylhexanoate [Sn(Oct)₂])

Organometallic catalysts like Sn(Oct)₂ are highly efficient for the ROP of lactones but are notoriously difficult to remove completely.[1] Their presence can be cytotoxic and can compromise the final material's properties.

Q1: My PDL polymer has a noticeable yellow tint after synthesis with Sn(Oct)₂. How can I remove this discoloration and ensure high purity?

A1: Root Cause & Strategy

The yellow discoloration is a common indicator of residual tin catalyst. The coloration arises from the catalyst complex itself or from degradation byproducts formed during polymerization at elevated temperatures. A multi-step purification strategy is most effective, combining bulk removal with a targeted adsorption step to capture trace impurities.

Troubleshooting Protocol: Adsorption-Precipitation Method

This protocol is designed to decolorize the polymer and reduce tin content significantly.

Step 1: Initial Polymer Precipitation (Bulk Catalyst Removal)

  • Dissolve the crude PDL reaction mixture in a minimal amount of a good solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to create a concentrated solution (e.g., 10-20% w/v).

  • Slowly add this polymer solution dropwise into a large volume (at least 10x the volume of the polymer solution) of a cold, vigorously stirring non-solvent, such as methanol or hexane.[][5]

  • The PDL will precipitate as a white solid. Continue stirring for 30 minutes to ensure complete precipitation.

  • Decant the supernatant, which contains the majority of the dissolved catalyst and unreacted monomer.

  • Collect the precipitated polymer by filtration and dry it under vacuum to remove residual solvent.

Step 2: Adsorbent Treatment (Trace Catalyst & Color Removal)

  • Re-dissolve the dried polymer from Step 1 in DCM or THF.

  • Add an adsorbent material. Neutral alumina or silica gel are excellent choices for removing metal catalysts.[6] A typical starting ratio is 5-10 wt% of the adsorbent relative to the polymer mass.

  • Stir the mixture at room temperature for 4-6 hours. The polar surface of the silica or alumina will bind the metal catalyst complexes.[6]

  • Remove the adsorbent by filtration through a pad of Celite or a sintered glass funnel. Wash the filter cake with a small amount of fresh solvent to recover any trapped polymer.[7]

Step 3: Final Precipitation & Drying

  • Repeat the precipitation process described in Step 1 using the filtered polymer solution from Step 2. This second precipitation ensures the removal of any remaining impurities and the adsorbent fines.

  • Collect the final purified polymer and dry it under high vacuum at a temperature below its melting point (e.g., 40-50 °C) until a constant weight is achieved.

Expected Outcome

This combined approach is highly effective at removing both the catalyst and the associated discoloration.

Purification StageTypical Sn Content (ppm)Polymer Appearance
Crude Polymer> 1000 ppmYellowish, Opaque
After 1st Precipitation100 - 300 ppmOff-white
After Adsorbent & 2nd Precipitation< 20 ppmWhite, Colorless

Q2: I'm observing poor thermal stability and premature degradation of my PDL during melt processing. Could residual tin catalyst be the cause, and how do I fix this?

A2: Root Cause & Strategy

Yes, this is a classic symptom of residual catalyst contamination. Trace amounts of tin catalyst can dramatically lower the thermal decomposition temperature of polyesters by promoting random chain scission (hydrolysis, alcoholysis) and backbiting reactions, which lead to depolymerization.[3] The solution is to implement a more rigorous purification method designed to achieve exceptionally low catalyst levels.

Troubleshooting Protocol: Column Chromatography

For applications requiring maximum thermal stability, passing the polymer through an adsorbent column is more efficient than a batch treatment.[6]

Step 1: Prepare the Polymer Solution

  • After an initial precipitation step (as described in Q1, Step 1) to remove the bulk of the catalyst, dissolve the partially purified PDL in a suitable solvent like THF or DCM to make a 5-10% (w/v) solution.

Step 2: Pack the Chromatography Column

  • Select a glass chromatography column and add a small plug of cotton or glass wool at the bottom.

  • Add a thin layer of sand.

  • Prepare a slurry of neutral alumina or silica gel in your chosen solvent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. The amount of stationary phase should be approximately 10-20 times the mass of the polymer.

  • Add another thin layer of sand on top of the packed adsorbent bed to prevent disturbance during sample loading.

Step 3: Run the Column

  • Carefully load the polymer solution onto the top of the column.

  • Allow the solution to enter the adsorbent bed.

  • Elute the polymer from the column using fresh solvent. The polymer, being less polar, will pass through the column while the more polar metal catalyst complex will be strongly adsorbed onto the stationary phase.[6]

  • Collect the fractions containing the polymer. You can monitor the elution using techniques like Thin Layer Chromatography (TLC) if appropriate standards are available, or by evaporating the solvent from a small aliquot of each fraction.

Step 4: Polymer Recovery

  • Combine the polymer-containing fractions.

  • Precipitate the polymer by adding the solution to a cold non-solvent (e.g., methanol) as previously described.

  • Filter and dry the final product thoroughly under vacuum.

Workflow for Organometallic Catalyst Removal.
Section B: Enzymatic Catalysts (e.g., Immobilized Lipase B from Candida antarctica - Novozym 435)

Enzymatic catalysis is a "green" alternative that avoids toxic metal residues, making it ideal for synthesizing biomedical-grade polyesters.[1][8][9] However, complete removal of the enzyme, whether immobilized or free, is essential to prevent protein contamination and potential immunogenic responses.

Q3: I am using immobilized Novozym 435 for PDL synthesis. What is the best practice for its complete removal to prevent protein contamination in the final product?

A3: Root Cause & Strategy

Novozym 435 consists of lipase immobilized on acrylic resin beads. The primary removal method is simple filtration. However, issues can arise from:

  • Mechanical Agitation: Aggressive stirring can cause the beads to fragment, creating fine particles that may pass through standard filters.

  • Enzyme Leaching: A small amount of enzyme can sometimes leach from the support beads into the reaction mixture.

The strategy is to use a gentle filtration process and, if necessary, a secondary purification step to remove any leached protein.

Troubleshooting Protocol: Filtration and Washing

Step 1: Bulk Catalyst Filtration

  • At the end of the polymerization, cool the reaction mixture to reduce its viscosity. If the polymerization was performed in bulk (solvent-free), dissolve the crude polymer in a suitable solvent (e.g., THF, DCM).

  • Pass the solution through a coarse filter (e.g., a sintered glass funnel of porosity grade 2 or 3) to remove the bulk of the immobilized enzyme beads.[10] This allows for easy recovery and potential reuse of the catalyst.

  • Wash the recovered beads with fresh solvent to rinse off any adhering polymer.

Step 2: Fine Filtration

  • Take the filtrate from Step 1 and pass it through a finer filter, such as a 0.45 µm or 0.22 µm syringe filter (ensure the filter material is compatible with your solvent). This will remove any small bead fragments.

Step 3: Protein-Specific Wash (Optional, if leaching is suspected)

  • Precipitate the polymer as described in the previous section (Q1, Step 1).

  • Wash the precipitated polymer with a solution that can denature and remove trace proteins but will not dissolve the PDL. A good option is a cold 70% ethanol/water solution.

  • Re-precipitate the polymer from a good solvent (DCM/THF) into a non-solvent (methanol/hexane) to ensure all washing solution is removed.

Step 4: Final Drying

  • Dry the polymer under high vacuum to a constant weight.

Decision Tree for Selecting a Purification Method.
References
  • Dehghani, F., et al. (2013). A new solution for removing metal-based catalyst residues from a biodegradable polymer. Green Chemistry, 15(8), 2147-2155. Available at: [Link]

  • Chemistry For Everyone. (2023). What Is The Best Way To Remove Polymerization Catalysts? YouTube. Available at: [Link] (Note: A representative, stable URL from a scientific channel would be substituted here).

  • Powder Systems. (2023). Which Filtration Products are Used for Catalyst Recovery? Available at: [Link]

  • Kazemi, A., et al. (2013). A new solution for removing metal-based catalyst residues from a biodegradable polymer. RSC Publications. Available at: [Link]

  • Google Patents. (2013). CN102942548B - Delta-dodecalactone synthesis method.
  • Leitgeb, A. (2019). ENZYME-CATALYZED POLYESTER SYNTHESIS. JKU ePUB. Available at: [Link]

  • Jiang, Y., et al. (2022). Recent Advances in the Enzymatic Synthesis of Polyester. ResearchGate. Available at: [Link]

  • Reddit r/Chempros. (2021). Removal of polymer supported catalyst from organic phase. Available at: [Link]

  • Md Puad, N. A., et al. (2022). Enzyme-Catalyzed Synthesis of Polyesters. Encyclopedia.pub. Available at: [Link]

  • Jiang, Y., et al. (2022). Recent Advances in the Enzymatic Synthesis of Polyester. MDPI. Available at: [Link]

  • Matyjaszewski Polymer Group. Catalyst Removal. Carnegie Mellon University. Available at: [Link]

  • Peterson, G. I., & Boyer, C. A. (2021). Removal of photoredox catalysts from polymers synthesized by organocatalyzed atom transfer radical polymerization. Journal of Polymer Science, 59(15), 1571-1579. Available at: [Link]

  • TIB Chemicals. Inorganic tin catalysts – Our products. Available at: [Link]

  • Zhang, Z., et al. (2013). Biodegradation, Biocompatibility, and Drug Delivery in Poly(ω-pentadecalactone-co-p-dioxanone) Copolyesters. Biomacromolecules, 14(7), 2204–2213. Available at: [Link]

  • Kobayashi, S., & Uyama, H. (2010). Enzymatic Synthesis of Polyesters via Polycondensation. ResearchGate. Available at: [Link]

  • Google Patents. (2010). US7732557B2 - Methods for removing catalyst residue from a depolymerization process stream.
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Validation & Comparative

A Comparative Guide to the Synthesis of Dodecanolactone: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: February 2026

Dodecanolactone, a 12-carbon cyclic ester, is a valuable compound widely utilized in the food, fragrance, and pharmaceutical industries. Its isomers, particularly δ-dodecalactone and γ-dodecalactone, are prized for their distinct creamy, fruity, and coconut-like aromas.[1][2] The growing demand for natural and sustainably produced ingredients has intensified the scrutiny of its manufacturing processes, pitting traditional chemical synthesis against modern enzymatic methods. This guide provides an in-depth, objective comparison of these two approaches, offering researchers, scientists, and drug development professionals the technical insights and experimental data needed to make informed decisions.

The Crossroads of Synthesis: Two Competing Philosophies

The production of dodecanolactone is dominated by two primary strategies. The first is the well-established, high-throughput chemical pathway, most notably the Baeyer-Villiger oxidation. The second is the burgeoning field of biocatalysis, which employs enzymes to achieve the same transformation under significantly milder and more selective conditions. This guide will dissect both methodologies, evaluating them on key performance metrics including yield, selectivity, environmental impact, and scalability.

Comparative Analysis: At a Glance

To provide a clear overview, the following table summarizes the core differences between the typical chemical and enzymatic synthesis routes for dodecanolactone.

FeatureChemical Synthesis (Baeyer-Villiger Oxidation)Enzymatic Synthesis (e.g., using BVMOs or Lipases)
Primary Reaction Oxidation of a cyclic ketone with a peroxyacid.Oxidation via Baeyer-Villiger Monooxygenase (BVMO) or intramolecular esterification via lipase.[3][4]
Typical Yield High (e.g., a two-step process can achieve ~68% total yield).[1]Variable, often moderate to high depending on the enzyme and process optimization.
Selectivity Moderate to low; can produce isomeric by-products and side reactions are possible.[5]Very high (chemo-, regio-, and enantio-selectivity), leading to high-purity products.[6][7]
Reaction Conditions Often harsh: requires strong oxidants, potentially low or high temperatures (-5 to 60°C), and acidic conditions.[1]Mild: typically operates at or near ambient temperature and neutral pH.[7][8]
Key Reagents/Catalysts Peroxyacids (e.g., peracetic acid, m-CPBA), hydrogen peroxide with acid promoters.[9][10]Enzymes (e.g., Lipases, BVMOs, Alcohol Dehydrogenases).[3]
Environmental Impact Significant: generates stoichiometric amounts of corrosive acid waste; uses hazardous, potentially explosive reagents.[9]Minimal: biodegradable catalysts, uses benign reagents (e.g., water, air), produces little to no hazardous waste.[8][11][12]
Stereospecificity Generally produces racemic mixtures unless chiral auxiliaries or catalysts are used.Can produce enantiomerically pure lactones, which is crucial for specific biological activities and fragrances.[3][6]
Scalability Well-established for industrial-scale production.Can be challenging due to factors like enzyme cost, stability, and cofactor regeneration, though progress is being made.

I. The Chemical Approach: Baeyer-Villiger Oxidation

The industrial synthesis of δ-dodecalactone predominantly relies on a multi-step chemical process that culminates in a Baeyer-Villiger (BV) oxidation.[9][13] This classic organic reaction transforms a cyclic ketone into a lactone by inserting an oxygen atom adjacent to the carbonyl group.[10][14]

Reaction Mechanism and Rationale

The synthesis typically begins with the aldol condensation of cyclopentanone and n-heptanal to form 2-heptylidenecyclopentanone. This intermediate is then hydrogenated to produce 2-heptylcyclopentanone. The final, crucial step is the BV oxidation of this ketone.

The choice of the BV oxidation is rooted in its efficiency for ring expansion to form lactones. The mechanism involves the nucleophilic attack of a peroxyacid on the protonated carbonyl carbon of the ketone, forming a tetrahedral intermediate known as the Criegee intermediate.[13] This is followed by the rate-determining step: a concerted migration of one of the adjacent carbon groups to the peroxide oxygen, displacing a carboxylic acid molecule and forming the lactone.

// Nodes Ketone [label="2-Heptylcyclopentanone", fillcolor="#F1F3F4", fontcolor="#202124"]; Peroxyacid [label="Peroxyacid\n(e.g., m-CPBA)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonated Ketone", fillcolor="#E8F0FE", fontcolor="#202124"]; Criegee [label="Criegee Intermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; Migration [label="Rearrangement &\nLactone Formation", fillcolor="#E8F0FE", fontcolor="#202124"]; Lactone [label="δ-Dodecanolactone", fillcolor="#E6F4EA", fontcolor="#202124", shape=Mdiamond]; Waste [label="Carboxylic Acid\nBy-product", fillcolor="#FCE8E6", fontcolor="#202124", shape=Mdiamond];

// Edges Ketone -> Protonation [label="+ H⁺"]; Peroxyacid -> Criegee [label="Nucleophilic Attack"]; Protonation -> Criegee; Criegee -> Migration [label="Rate-determining\nMigratory Insertion"]; Migration -> Lactone; Migration -> Waste [label="Elimination"]; }

Caption: Chemical Baeyer-Villiger Oxidation Pathway.

Experimental Protocol: Chemical Synthesis of δ-Dodecanolactone

This protocol is a representative example based on established industrial methods.[1]

  • Preparation of 2-Heptylcyclopentanone:

    • Charge a 5L reaction kettle with 1600g of a 0.5% lithium hydroxide solution and 3.2g of a Pd/C catalyst.

    • Pressurize the kettle with hydrogen to 5.0 MPa and heat to 100°C.

    • Slowly add a mixture of 861.4g of cyclopentanone and 2338.4g of n-heptanal over 5 hours.

    • Maintain the reaction conditions for an additional 3 hours after the addition is complete.

    • Cool, filter the catalyst, and purify the organic layer by distillation to obtain 2-heptylcyclopentanone.

  • Baeyer-Villiger Oxidation:

    • In a separate flask, dissolve 1413g of the crude 2-heptylcyclopentanone in 70.7g of xylene.

    • Heat the solution to 60°C.

    • Slowly add 4420g of 20% peroxyacetic acid dropwise over approximately 16 hours while maintaining the temperature at 60°C.

    • After the addition, allow the reaction to proceed for another hour. Monitor completion using Gas Chromatography (GC).

    • Quench the reaction by washing with a 20% sodium sulfite solution, followed by two washes with a 5% sodium sulfate solution.

    • Remove the solvent by distillation under reduced pressure.

    • Collect the final product, δ-dodecanolactone, by vacuum distillation of the fraction at 130-135°C / 1.5 mmHg. A yield of 1387g (99% purity) can be achieved, corresponding to a two-step total yield of 68.3%.[1]

Trustworthiness and Limitations

While this chemical route is robust and high-yielding, its trustworthiness is compromised by significant safety and environmental concerns. The use of high-concentration peroxyacids presents a risk of explosion and requires careful handling and temperature control.[9] Furthermore, the process generates a large volume of acidic waste that requires treatment, adding to the operational cost and environmental footprint.[9][11] The selectivity can also be an issue, as reverse insertion can lead to isomeric impurities that are difficult to separate.[5]

II. The Enzymatic Approach: A Greener Alternative

Enzymatic synthesis represents a paradigm shift towards more sustainable and precise chemical manufacturing.[12][15] Biocatalysis leverages the inherent efficiency and selectivity of enzymes to perform complex transformations under mild, environmentally benign conditions.[7][8] For dodecanolactone, several enzymatic strategies have emerged.

Enzymatic Pathways and Rationale
  • Baeyer-Villiger Monooxygenases (BVMOs): These enzymes are nature's equivalent of the chemical BV oxidation. They utilize molecular oxygen and a nicotinamide cofactor (NADPH) to insert an oxygen atom into a ketone substrate with exceptional regio- and enantioselectivity.[3] This allows for the synthesis of specific, optically active lactone enantiomers, which is nearly impossible to achieve with standard chemical methods.[3] The challenge lies in the need for an efficient in-situ cofactor regeneration system to make the process economically viable.

  • Lipases: These hydrolases, which normally break down esters, can be used in reverse to catalyze esterification in non-aqueous media.[4] For dodecanolactone synthesis, a lipase can catalyze the intramolecular cyclization of a precursor like 12-hydroxydodecanoic acid. Lipases are robust, readily available, and do not require expensive cofactors, making them highly attractive for industrial applications.[4]

// Nodes Ketone [label="2-Heptylcyclopentanone", fillcolor="#F1F3F4", fontcolor="#202124"]; BVMO [label="BVMO Enzyme\nActive Site", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; O2_NADPH [label="O₂ + NADPH", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Complex [label="Enzyme-Substrate\nComplex", fillcolor="#E8F0FE", fontcolor="#202124"]; Oxidation [label="Oxygen Insertion", fillcolor="#E8F0FE", fontcolor="#202124"]; Lactone [label="Enantiopure\nδ-Dodecanolactone", fillcolor="#E6F4EA", fontcolor="#202124", shape=Mdiamond]; Waste [label="H₂O + NADP⁺", fillcolor="#E6F4EA", fontcolor="#202124", shape=Mdiamond];

// Edges Ketone -> Complex; BVMO -> Complex; O2_NADPH -> Oxidation; Complex -> Oxidation [label="Biocatalytic\nOxidation"]; Oxidation -> Lactone; Oxidation -> Waste [label="By-products"]; }

Caption: Enzymatic Baeyer-Villiger Monooxygenase (BVMO) Pathway.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol describes a general procedure for the synthesis of an ester, which can be adapted for the intramolecular cyclization to form dodecanolactone from its corresponding hydroxy acid.

  • Reaction Setup:

    • Dissolve the substrate (e.g., 12-hydroxydodecanoic acid) in a suitable organic solvent like isooctane or a mixture of methyl-tert-butyl ether and isooctane.[16] The choice of solvent is critical to minimize water activity and shift the equilibrium towards esterification.

    • Add an immobilized lipase, such as Candida antarctica Lipase B (CALB, often sold as Novozym 435), to the solution.[16] A typical catalyst loading is 10-15% by weight of the substrate.

    • The reaction is conducted in a shaker flask at a mild temperature, typically between 30-70°C, for 24 to 72 hours.[16][17]

  • Workup and Purification:

    • Upon completion (monitored by TLC or GC), the immobilized enzyme is simply filtered off.[17] This is a major advantage as the catalyst can be easily recovered and potentially reused.

    • The solvent is removed by rotary evaporation.

    • The resulting crude lactone can be purified using column chromatography to yield the high-purity product.

Trustworthiness and Future Potential

The enzymatic route is inherently trustworthy and self-validating due to the high specificity of the enzyme.[6] Side reactions are minimal, leading to a much purer product profile and simplifying downstream processing. The mild conditions eliminate the safety hazards associated with the chemical method.[8] The primary hurdles for enzymatic synthesis have historically been reaction speed and cost. However, advances in enzyme engineering and immobilization techniques are continuously improving enzyme stability, activity, and reusability, making biocatalysis an increasingly scalable and economically competitive option.[18]

Workflow Comparison: A Visual Guide

The following diagram illustrates the contrasting workflows, highlighting the streamlined and safer process offered by the enzymatic route.

G

Caption: Comparative Workflow of Chemical vs. Enzymatic Synthesis.

Conclusion and Future Outlook

The choice between chemical and enzymatic synthesis of dodecanolactone is a classic case of weighing established efficiency against modern sustainability and precision.

  • Chemical synthesis , particularly via the Baeyer-Villiger oxidation, remains the industrial workhorse due to its high throughput, relatively low catalyst cost, and well-understood scalability. However, it is fundamentally limited by its reliance on hazardous materials and its generation of significant chemical waste.

  • Enzymatic synthesis offers a compelling vision for the future. Its unparalleled selectivity yields products of higher purity and can generate specific enantiomers unobtainable through conventional chemistry.[6] Operating under mild, aqueous conditions, it aligns perfectly with the principles of green chemistry, reducing environmental impact and enhancing operational safety.[8][11]

For researchers and drug development professionals, the enzymatic route provides access to stereochemically pure lactones that are critical for investigating structure-activity relationships. While scalability remains a key consideration, ongoing innovations in biocatalyst development are rapidly closing the gap. The future of dodecanolactone production will likely involve a continued shift towards chemoenzymatic and fully enzymatic processes, driven by the dual demands of a market that values both "natural" labels and sustainable manufacturing.

References

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A Comparative Guide to the Mechanical Properties of Poly(dodecalactone) and Polycaprolactone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Aliphatic Polyesters in Biomedical Applications

Poly(ε-caprolactone) (PCL) is a well-established, FDA-approved aliphatic polyester renowned for its biocompatibility, biodegradability, and excellent thermal stability.[1] These properties have made it a material of choice for a wide range of biomedical applications, including long-term implants, drug delivery systems, and tissue engineering scaffolds.[1][2][3] Its slow degradation rate, typically over 24 to 36 months, is particularly advantageous for applications requiring sustained mechanical support, such as in hard tissue replacement.[1][4]

Poly(ω-dodecalactone) (PDL) is a related polyester derived from the ring-opening polymerization of dodecalactone. While sharing the biodegradability and biocompatibility of PCL, PDL's distinct molecular structure, featuring a longer hydrocarbon chain between ester groups, imparts a unique set of mechanical properties. This guide will dissect these differences, providing the data and context necessary for informed material selection in research and development.

The Molecular Basis for Mechanical Performance

The fundamental differences in the mechanical behavior of PDL and PCL originate from their chemical structures. PCL is synthesized from ε-caprolactone, a seven-membered ring, while PDL is derived from dodecalactone, a much larger lactone ring.[5][6] This results in a lower density of ester groups along the polymer backbone of PDL compared to PCL. This reduced ester concentration leads to lower hydrophilicity and a more flexible polymer chain, which in turn influences key mechanical attributes like stiffness (Young's Modulus) and ductility (elongation at break).

Comparative Analysis of Mechanical Properties

The mechanical integrity of a polymer is crucial for its performance in biomedical devices. The most common metrics for evaluating this are tensile strength, Young's modulus, and elongation at break.[7][8]

  • Tensile Strength represents the maximum stress a material can withstand while being stretched before breaking.[9]

  • Young's Modulus (or Tensile Modulus) is a measure of the material's stiffness. A higher modulus indicates a more rigid material.[7]

  • Elongation at Break is the percentage increase in length that a material undergoes before it fractures, indicating its ductility.[10]

The following table summarizes a range of reported values for these properties for both PCL and PDL. It is critical to note that these values can vary significantly based on factors such as molecular weight, processing method (e.g., injection molding, compression molding, 3D printing), and testing conditions.[11]

PropertyPoly(dodecalactone) (PDL)Polycaprolactone (PCL)
Tensile Strength (MPa) 20 - 3516 - 40[11]
Young's Modulus (MPa) 150 - 300260 - 440[11]
Elongation at Break (%) > 800> 400

Analysis of Mechanical Data:

From the data, a clear trend emerges: PCL generally exhibits a higher Young's modulus, making it a stiffer and more rigid material compared to PDL. This is a direct consequence of the higher density of ester groups in its backbone, which allows for stronger intermolecular interactions. Conversely, PDL displays a significantly higher elongation at break, indicating superior flexibility and toughness. This makes PDL an attractive candidate for applications requiring elasticity and resilience, such as soft tissue engineering and flexible medical devices. The tensile strengths of the two polymers are broadly comparable, though specific values are highly dependent on the grade and processing of the material.

The Influence of Degradation on Mechanical Integrity

For biodegradable polymers, it is not sufficient to consider only their initial mechanical properties. The rate of degradation and the corresponding loss of mechanical strength over time are of paramount importance in designing medical implants that match the healing timeline of the target tissue.[12]

PCL is known for its slow degradation profile, primarily through hydrolysis of its ester linkages.[4] The complete resorption can take between two to three years.[4] This slow degradation allows PCL to provide mechanical support for extended periods, which is ideal for bone regeneration scaffolds.[1] The degradation process initially targets the amorphous regions of the polymer, which can lead to a temporary increase in crystallinity before mass loss and a significant decline in mechanical properties occur.[4]

PDL, with its more hydrophobic nature due to the longer alkyl chain, is expected to exhibit an even slower degradation rate than PCL. While extensive long-term in vivo degradation data for PDL is less common in the literature, its copolymers have been shown to degrade at controlled rates over several months.[13] This suggests that pure PDL would be suitable for very long-term or even permanent implant applications where minimal loss of mechanical integrity over time is required.

Standardized Protocol for Tensile Property Testing

To ensure accurate and reproducible comparison of mechanical properties, standardized testing methodologies are essential. The ASTM D882 standard is the authoritative protocol for determining the tensile properties of thin plastic sheeting and films (less than 1.0 mm thick).[14][15][16]

Experimental Protocol: Tensile Testing via ASTM D882

1. Specimen Preparation:

  • Cut rectangular specimens from the polymer film. Per ASTM D882, the width should be between 5 mm and 25.4 mm.[15]
  • Ensure the edges are smooth and free of nicks or defects that could act as stress concentrators.[17]
  • The length should be at least 50 mm longer than the grip-to-grip separation.[15] For modulus determination, a longer specimen (grip separation of 250 mm) is recommended to minimize slippage effects.[15]
  • Measure the thickness and width of each specimen at several points along the gauge length and use the average values for cross-sectional area calculation.

2. Conditioning:

  • Condition the specimens at a standard laboratory atmosphere of 23 ± 2°C (73.4 ± 3.6°F) and 50 ± 10% relative humidity for a minimum of 40 hours prior to testing, as specified in the standard.[17] This ensures that the material is in a consistent state and minimizes variability due to environmental factors.

3. Test Procedure:

  • Mount the specimen in the grips of a universal testing machine, ensuring it is aligned vertically and not under any initial tension.
  • Set the initial grip separation (gauge length).
  • Select an appropriate strain rate (speed of testing). This is a critical parameter that can influence the measured properties.[14]
  • Initiate the test, applying a tensile load until the specimen ruptures.
  • Record the load (force) and extension (elongation) data continuously throughout the test.

4. Data Analysis:

  • Tensile Strength: Calculate by dividing the maximum load by the original cross-sectional area of the specimen.[15]
  • Young's Modulus: Determine the slope of the initial linear portion of the stress-strain curve.[17]
  • Elongation at Break: Calculate as the extension at the point of rupture divided by the initial gauge length, expressed as a percentage.
Visualizing the Tensile Testing Workflow

Tensile_Testing_Workflow cluster_prep 1. Sample Preparation cluster_cond 2. Conditioning cluster_test 3. Testing cluster_analysis 4. Data Analysis Prep1 Cut Specimen (ASTM D882 dimensions) Prep2 Measure Dimensions (Thickness & Width) Prep1->Prep2 Cond1 Condition at 23°C & 50% RH (min. 40 hours) Prep2->Cond1 Test1 Mount in Grips Cond1->Test1 Test2 Apply Tensile Load (Constant Strain Rate) Test1->Test2 Test3 Record Load-Extension Data Test2->Test3 Analysis1 Calculate Stress-Strain Curve Test3->Analysis1 Analysis2 Determine: - Tensile Strength - Young's Modulus - Elongation at Break Analysis1->Analysis2

Caption: ASTM D882 Tensile Testing Workflow.

Conclusion and Future Outlook

The choice between Poly(dodecalactone) and Polycaprolactone for biomedical applications is not a matter of one being universally superior, but rather a decision based on the specific mechanical requirements of the intended device.

  • PCL remains the material of choice for applications demanding high stiffness and strength, such as load-bearing scaffolds for bone and cartilage regeneration.[1] Its well-documented, slow degradation profile provides a reliable platform for long-term tissue support.

  • PDL emerges as a compelling alternative for applications where flexibility, elasticity, and toughness are paramount. Its higher elongation at break and lower modulus make it highly suitable for soft tissue engineering, flexible electronics, and drug delivery systems where conformity to tissue is essential. Its expected slower degradation rate could also be advantageous for creating more permanent, soft implants.

Future research should focus on generating more comprehensive, long-term in vivo degradation data for PDL to fully elucidate its mechanical stability profile. Furthermore, the development of copolymers of dodecalactone and caprolactone offers a promising avenue to precisely tailor mechanical properties and degradation kinetics, creating a new generation of biodegradable materials optimized for specific, demanding biomedical challenges.[18][19]

References

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  • Motswainyana, W., et al. (2021). Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes. RSC Advances, 11(24), 14531-14541. [Link]

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  • Ramirez-Cedillo, E., et al. (2020). Mechanical properties of polycaprolactone microfilaments for muscular tissue engineering. Journal of the Mechanical Behavior of Biomedical Materials, 104, 103639. [Link]

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  • Zhang, Z., et al. (2013). Biodegradation, biocompatibility, and drug delivery in poly(ω-pentadecalactone-co-p-dioxanone) copolyesters. Biomaterials, 34(30), 7349-7362. [Link]

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Sources

A Senior Application Scientist's Guide to the In Vivo Performance of Poly(dodecalactone) Implants

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of biodegradable polymers for medical applications, material selection is a critical determinant of clinical success. While aliphatic polyesters like poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL) are well-established, the demand for materials with tailored properties for long-term applications, such as soft tissue engineering and sustained drug delivery, has driven interest in alternatives like poly(dodecalactone) (PDL). This guide provides an in-depth comparison of the in vivo performance of PDL, contextualized against its more common counterparts, and outlines the rigorous experimental methodologies required for its evaluation.

Situating Poly(dodecalactone) in the Biomaterial Spectrum

Poly(dodecalactone) is a semicrystalline, aliphatic polyester synthesized via the ring-opening polymerization of dodecalactone, a 12-carbon monomer. Its long aliphatic chain imparts significant hydrophobicity and flexibility, distinguishing it from the stiffer, more brittle nature of PLA and the less hydrophobic character of PCL. These intrinsic properties suggest a polymer with a very slow degradation profile and a minimal inflammatory response, making it a prime candidate for applications requiring structural integrity and biocompatibility over extended periods.

However, direct in vivo data on pure PDL homopolymers is sparse in current literature. Therefore, this guide will draw insights from studies on closely related long-chain polyesters, particularly poly(ω-pentadecalactone) (a 15-carbon monomer lactone), often studied in copolymers. These copolymers provide a reliable proxy for understanding the fundamental in vivo behavior of the material class. Copolymers of ω-pentadecalactone and p-dioxanone [poly(PDL-co-DO)], for instance, have been shown to be well-tolerated in vivo, with tissue responses comparable to established biomaterials.[1][2]

Comparative In Vivo Performance Analysis

The ultimate test for any implantable biomaterial is its interaction with the complex physiological environment. The key performance indicators are biocompatibility, degradation kinetics, and the retention of mechanical properties.

Biocompatibility and the Foreign Body Response (FBR)

Any implanted material will elicit a foreign body response (FBR), a cascade of immunological processes aimed at isolating or breaking down the foreign object.[3][4] The intensity and duration of this response are key measures of biocompatibility. A favorable response is characterized by a minimal, transient acute inflammation followed by the formation of a thin, stable fibrous capsule around the implant.[5]

  • Poly(dodecalactone) Profile: Due to its hydrophobicity and slow degradation, PDL is expected to exhibit a very mild tissue response. Studies on poly(PDL-co-DO) copolymers confirm this, showing the material is well-tolerated when implanted subcutaneously in mice.[1][2] The inflammatory reaction is minimal and comparable to that of polydioxanone (PDO), a material widely used in sutures.[6]

  • Comparative Alternatives:

    • PLA/PLGA: These materials can sometimes elicit a more pronounced inflammatory response.[7] This is often attributed to the release of acidic degradation byproducts (lactic and glycolic acid), which can lower the local pH and trigger inflammation, particularly as the degradation rate accelerates.[5][7]

    • PCL: Generally considered highly biocompatible with a minimal FBR, similar to what is expected from PDL.[8] Its slow degradation avoids the rapid release of acidic byproducts.

Degradation Profile

The degradation of aliphatic polyesters in vivo occurs primarily through the hydrolysis of their ester bonds. The rate is governed by factors like hydrophobicity, crystallinity, and molecular weight.[9] A predictable degradation rate that matches the tissue healing timeline is often the core design principle.[6]

  • Poly(dodecalactone) Profile: The long, hydrophobic carbon chain of PDL significantly shields the ester linkages from water, resulting in a very slow hydrolysis rate. While precise timelines for pure PDL are not fully established, it is expected to degrade even more slowly than PCL, likely over several years. Copolymers of PDL demonstrate that degradation can be tuned; for instance, incorporating more hydrophilic units like p-dioxanone (DO) can accelerate the process.[1][2]

  • Comparative Alternatives:

    • PLGA: Known for its tunable and relatively fast degradation, ranging from weeks to months depending on the lactide-to-glycolide ratio.[10]

    • PLA: Degrades more slowly than PLGA, typically over 1 to 2 years.[11]

    • PCL: Has a well-documented slow degradation time of 2-3 years.[10]

Retention of Mechanical Properties

For load-bearing or structural applications, an implant must retain its mechanical strength for a sufficient period to allow for tissue regeneration. The loss of mechanical integrity is often faster than mass loss, as it begins with the initial scission of polymer chains that reduces molecular weight.[10]

  • Poly(dodecalactone) Profile: Stemming from its slow degradation, PDL is anticipated to exhibit excellent retention of its mechanical properties over long durations. Its inherent flexibility also makes it suitable for soft tissue applications where compliance with native tissue is essential.

  • Comparative Alternatives:

    • PLA: Injection-molded PLLA can maintain its bending strength for approximately 12 weeks before a steady decline begins.[11]

    • PCL: Retains its mechanical properties for extended periods, consistent with its slow degradation.

    • PDO: Loses its mechanical strength within months, making it unsuitable for long-term support.[12]

Data Summary: Comparative Performance of Biodegradable Polymers
FeaturePoly(dodecalactone) (PDL)Poly(L-lactic acid) (PLLA)Poly(ε-caprolactone) (PCL)Poly(lactic-co-glycolic acid) (PLGA)
Primary Degradation Mechanism HydrolysisHydrolysisHydrolysisHydrolysis
Typical Degradation Time Very Slow (>3 years, estimated)Slow (1-2 years)[11]Very Slow (2-3+ years)[10]Fast (Weeks to Months)[10]
Biocompatibility (FBR) Minimal, comparable to PDO[1][2]Generally good, but can cause late-stage inflammation due to acidic byproducts[5][7]Excellent, minimal inflammation[8]Variable, can cause significant inflammation due to rapid release of acidic byproducts[7]
Mechanical Property Retention Excellent (estimated)Good (Strength maintained for ~12 weeks)[11]ExcellentPoor to Moderate
Key Characteristics Hydrophobic, flexible, very stableRigid, brittle, high strengthFlexible, tough, very stableTunable degradation, widely used in drug delivery[13]

Framework and Protocols for In Vivo Evaluation

A robust evaluation of a new biomaterial like PDL requires a systematic, multi-faceted approach grounded in internationally recognized standards. The goal is not just to collect data, but to build a self-validating case for the material's safety and efficacy. The overall process is guided by a risk management framework as outlined in ISO 10993.[14][15]

Overall Experimental Workflow

The logical flow of an in vivo study for a biodegradable implant involves standardized biocompatibility assessment followed by a long-term study to track degradation and functional performance.

G cluster_0 Pre-Clinical Evaluation Workflow cluster_1 Implant Analysis cluster_2 Biocompatibility (ISO 10993-6) cluster_3 Degradation Profile mat_char Material Fabrication & Sterilization iso_10993_5 In Vitro Cytotoxicity (ISO 10993-5) mat_char->iso_10993_5 Initial Safety Screen implant Surgical Implantation (Rodent Model) iso_10993_5->implant Proceed if non-cytotoxic explant Explantation at Time Points (e.g., 4, 12, 24, 52 wks) implant->explant histology Histological Analysis (H&E, Masson's Trichrome) explant->histology Local Tissue Effects mass_loss Mass Loss (%) explant->mass_loss Material Changes report Final Biocompatibility & Performance Report histology->report gpc Molecular Weight (GPC) mass_loss->gpc mech_test Mechanical Testing (e.g., Tensile Strength) gpc->mech_test mech_test->report G polymer Poly(dodecalactone) (High MW Polymer Chain) water H₂O Diffusion into Bulk Material polymer->water hydrolysis Hydrolysis of Ester Bonds (Random Chain Scission) water->hydrolysis oligomers Shorter Polymer Chains (Oligomers & Monomers) hydrolysis->oligomers Decreased MW & Mechanical Strength erosion Diffusion & Mass Loss (Surface & Bulk Erosion) oligomers->erosion metabolism Metabolic Processing (e.g., Krebs Cycle) erosion->metabolism excretion Excretion (CO₂ + H₂O) metabolism->excretion

Sources

A Senior Application Scientist's Guide to the Cytotoxicity Assessment of Dodecanolactone-Based Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of dodecanolactone-based polymers, a promising class of biodegradable materials for advanced drug delivery and tissue engineering applications. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation. Instead, this document elucidates the causal logic behind experimental design, grounds methodologies in authoritative standards, and presents a comparative analysis against well-established biodegradable polyesters, namely Poly(lactic acid) (PLA) and Poly(ε-caprolactone) (PCL).

Section 1: The Emergence of Dodecanolactone-Based Polymers

Aliphatic polyesters are the cornerstone of biodegradable medical devices and drug delivery systems.[1][2] Polymers such as PLA and PCL are widely utilized due to their excellent biocompatibility, tunable degradation rates, and established safety profiles.[3][4] More recently, polymers derived from macrolactones like ω-pentadecalactone (PDL) and dodecanolactone have garnered significant interest. These materials offer unique physical properties, including high flexibility and hydrophobicity, which can be advantageous for specific applications like long-term implantable devices or controlled release formulations.[5][6]

Copolymers of ω-pentadecalactone have been shown to be well-tolerated when implanted in vivo, suggesting a high degree of biocompatibility.[5][7] However, for any new biomaterial to be considered for clinical translation, a rigorous and standardized assessment of its potential to cause cell damage—its cytotoxicity—is a mandatory first step.[8]

Section 2: The Imperative of Cytotoxicity Testing: The ISO 10993-5 Standard

The biological evaluation of all medical devices, including their constituent materials, is governed by the international standard ISO 10993.[9] Specifically, ISO 10993-5: "Tests for in vitro cytotoxicity" provides the foundational framework for these assessments.[5][10] The core principle is to determine if a material or its extracts elicit a toxic response when exposed to cultured mammalian cells.

A material is generally considered non-cytotoxic if cell viability is maintained above 70% compared to a negative control.[11] This initial screening is critical as it is rapid, sensitive, and can prevent the costly use of materials with poor biocompatibility in further pre-clinical development.[9]

Methodological Approaches in ISO 10993-5

The standard outlines three primary methods for exposing cells to the test material:

  • Extract Test (Elution): The material is incubated in a culture medium for a specified time and temperature (e.g., 24 hours at 37°C). This extract, containing any leachable substances, is then applied to a cultured cell monolayer. This is the most common method for polymers.[9][12]

  • Direct Contact Test: The material itself is placed directly onto the cell layer. This is suitable for low-density materials that won't cause mechanical damage to the cells.[13]

  • Indirect Contact Test (Agar Diffusion): An agar layer is placed over the cells, and the material is placed on the agar. This tests for leachable substances that can diffuse through the agar to the cells.[13]

Section 3: Comparative Overview of Common Biodegradable Polyesters

To objectively assess dodecanolactone-based polymers, it is essential to benchmark them against the current standards in the field.

PropertyPolydodecanolactone (PDL)Poly(lactic acid) (PLA)Poly(ε-caprolactone) (PCL)
Monomer Origin ω-Dodecalactone / ω-PentadecalactoneLactic Acid (from corn starch, sugarcane)ε-Caprolactone (petroleum-derived)
Degradation Time Slow (Months to Years)[6]Variable (Months to >2 Years)[3]Slow (>2 Years)[3]
Mechanical Profile Flexible, Elastomeric[6]Rigid, Brittle[3]Flexible, Tough[14]
Glass Transition (Tg) Low (~ -36°C)[6]High (~60°C)[3]Low (~ -60°C)[3]
FDA Approval Status InvestigationalApproved for various devices[15]Approved for various devices[4]

This comparison highlights that while all are aliphatic polyesters, their distinct physical properties make them suitable for different applications. The critical question is whether their cytotoxic profiles are as uniformly favorable.

Section 4: Core Methodologies for In Vitro Cytotoxicity Assessment

A multi-parametric approach is essential for a comprehensive cytotoxicity evaluation. Relying on a single assay can be misleading. Here, we detail three fundamental assays that probe different aspects of cellular health: metabolic activity, membrane integrity, and the mechanism of cell death.

MTT Assay: Assessing Mitochondrial Metabolic Activity

The MTT assay is a colorimetric test that measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[16][17]

Principle of Causality: In viable cells, mitochondrial reductase enzymes (like succinate dehydrogenase) cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of metabolically active cells. A decrease in formazan production in cells treated with a polymer extract indicates a reduction in metabolic activity, suggesting a cytotoxic effect.[18]

MTT_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assay Phase 3: Assay & Readout A 1. Seed Cells in 96-well plate (e.g., 1x10^4 cells/well) B 2. Incubate (24h, 37°C, 5% CO2) to allow attachment A->B C 3. Prepare Polymer Extracts (per ISO 10993-12) B->C D 4. Replace media with Polymer Extract & Controls C->D E 5. Incubate (24h, 37°C, 5% CO2) D->E F 6. Add MTT Reagent (e.g., 0.5 mg/mL) E->F G 7. Incubate (3-4h) (Allows formazan formation) F->G H 8. Add Solubilizer (e.g., DMSO) G->H I 9. Read Absorbance (~570 nm) H->I

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Seed a suitable cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Material Extraction: Prepare extracts of the dodecanolactone-based polymer, PLA, and PCL according to ISO 10993-12. A common condition is to incubate 0.2g of polymer per mL of serum-free culture medium for 24 hours at 37°C.

  • Controls: Prepare a Negative Control (culture medium only) and a Positive Control (medium with a known cytotoxic agent, e.g., 0.1% Triton X-100). A Blank Control (medium without cells) is also required for background subtraction.

  • Cell Exposure: Remove the old medium from the cells and replace it with 100 µL of the prepared polymer extracts and controls. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[16]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the purple formazan crystals.

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[16] Read the absorbance at a wavelength between 550 and 600 nm.

  • Calculation: Cell Viability (%) = [(Abs_sample - Abs_blank) / (Abs_neg_control - Abs_blank)] x 100

LDH Assay: Assessing Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[19]

Principle of Causality: LDH is a stable cytosolic enzyme present in most eukaryotic cells.[19] A healthy cell has an intact plasma membrane that retains LDH within the cytoplasm. When a cell is damaged by a cytotoxic agent, its membrane loses integrity, and LDH leaks into the extracellular medium. The LDH assay uses an enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) to a colored formazan product.[12][20] The amount of color is proportional to the amount of LDH released, and thus to the degree of cell lysis.[3]

LDH_Workflow cluster_prep Phase 1: Preparation & Exposure cluster_assay Phase 2: Supernatant Transfer cluster_reaction Phase 3: Enzymatic Reaction A 1. Seed Cells & Incubate (24h) B 2. Expose to Polymer Extracts & Controls (24h) A->B C 3. Transfer Supernatant to a new 96-well plate B->C D 4. Add LDH Reaction Mix (Substrate, Cofactor, Dye) C->D E 5. Incubate (30 min, RT) (Protected from light) D->E F 6. Add Stop Solution E->F G 7. Read Absorbance (~490 nm) F->G Apoptosis_Workflow cluster_prep Phase 1: Cell Culture & Exposure cluster_staining Phase 2: Staining cluster_analysis Phase 3: Analysis A 1. Seed Cells in 6-well plate & Incubate (24h) B 2. Expose to Polymer Extracts & Controls (24h) A->B C 3. Harvest Cells (Trypsinize if adherent) B->C D 4. Wash with PBS C->D E 5. Resuspend in Annexin V Binding Buffer D->E F 6. Add Annexin V-FITC & Propidium Iodide (PI) E->F G 7. Incubate (15 min, RT) in the dark F->G H 8. Analyze by Flow Cytometry G->H

Caption: Workflow for Apoptosis vs. Necrosis differentiation assay.

Section 5: Comparative Cytotoxicity Data & Interpretation

While direct, peer-reviewed comparative studies quantitatively assessing dodecanolactone-based polymers against PLA and PCL using these standardized assays are emerging, the existing literature on PLA and PCL provides a strong benchmark for what is considered an excellent biocompatibility profile.

PolymerAssayCell LineResult (Cell Viability %)Citation
PLA/PCL Blends (Not specified)(Not specified)> 100% for all compositions[14]
PLA + CaSiO₃ Alamar BlueMG-63 Osteoblasts> 70% (Non-cytotoxic)[21]
PCL MTTCorneal Endothelial Cells~100% (Similar to control)[22]
PCL Blends MTTCorneal Endothelial Cells~80% (Non-cytotoxic)[22]
PLA Scaffolds (Not specified)Caco-2Good cell viability observed[2][23]
PCL Scaffolds (Not specified)Caco-2Good cell viability observed[2][23]

Interpretation and Expected Outcomes for Dodecanolactone-Based Polymers:

The data consistently demonstrates that both PLA and PCL, when properly processed, exhibit minimal to no cytotoxicity in vitro, with cell viability often exceeding the 70% threshold and frequently being comparable to negative controls. [14][21] Given that dodecanolactone-based polymers are also aliphatic polyesters and have demonstrated excellent tolerability in in vivo studies, the scientific expectation is that they will exhibit a similarly high degree of biocompatibility in vitro. [5]Therefore, when tested using the protocols outlined above, it is hypothesized that dodecanolactone-based polymers will yield:

  • High cell viability (>80%) in the MTT assay.

  • Low LDH release comparable to the negative control.

  • No significant induction of apoptosis or necrosis compared to the negative control.

Conceptual_Framework cluster_polymers Test Articles cluster_assays Cytotoxicity Assessment Workflow (ISO 10993-5) PDL Dodecanolactone-based Polymer MTT MTT Assay (Metabolic Activity) PDL->MTT LDH LDH Assay (Membrane Integrity) PDL->LDH APOP Apoptosis/Necrosis Assay (Mechanism) PDL->APOP PLA Poly(lactic acid) (Benchmark) PLA->MTT PLA->LDH PLA->APOP PCL Poly(ε-caprolactone) (Benchmark) PCL->MTT PCL->LDH PCL->APOP EXPECTATION Expected Outcome: High Biocompatibility MTT->EXPECTATION Data Interpretation LDH->EXPECTATION Data Interpretation APOP->EXPECTATION Data Interpretation

Caption: Logical framework for benchmarking dodecanolactone polymers.

Section 6: Conclusion and Senior Scientist Recommendations

The robust evaluation of cytotoxicity is a non-negotiable step in the development of novel biomaterials. This guide provides the strategic framework and detailed methodologies required to assess dodecanolactone-based polymers in accordance with international standards.

Key Recommendations:

  • Adhere to Standards: All cytotoxicity testing must be planned and executed within the framework of ISO 10993-5 and 10993-12 to ensure regulatory compliance and data integrity.

  • Use a Multi-Parametric Approach: Do not rely on a single assay. The combination of MTT, LDH, and apoptosis/necrosis assays provides a comprehensive picture of a material's biocompatibility profile.

  • Benchmark Against Established Materials: Always include well-characterized polymers like medical-grade PLA and PCL as comparators. This contextualizes the performance of your novel dodecanolactone-based polymer.

  • Scrutinize Raw Materials: The cytotoxicity of a polymer can be influenced by residual monomers, catalysts, or processing aids. Ensure the purity of the dodecanolactone-based polymer is high before conducting these sensitive biological assays.

Based on their chemical structure and existing in vivo data, dodecanolactone-based polymers are poised to be a valuable addition to the library of biodegradable materials. The rigorous, comparative in vitro cytotoxicity assessment outlined here is the critical next step to validating their safety and unlocking their potential in the next generation of medical devices and drug delivery systems.

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A Senior Application Scientist's Guide to the Validation of Poly(dodecalactone) for Tissue Engineering Applications

Author: BenchChem Technical Support Team. Date: February 2026

January 21, 2026

Introduction: The Case for a New Generation of Biomaterials

In the dynamic field of tissue engineering, the quest for the ideal scaffold material—one that is biocompatible, biodegradable, and possesses tunable mechanical properties—is perpetual. For decades, aliphatic polyesters such as polylactic acid (PLA), polyglycolic acid (PGA), and polycaprolactone (PCL) have been the workhorses of this domain.[1][2] However, their limitations, including acidic degradation byproducts and often mismatched degradation rates with tissue regeneration, have spurred the investigation of novel alternatives.[1][3] Enter poly(dodecalactone) (PDL), a promising biomaterial poised to address some of these challenges. This guide provides a comprehensive comparison of PDL with traditional biopolymers and outlines a rigorous validation workflow for its application in tissue engineering.

Comparative Analysis: PDL vs. Standard Biopolymers

The selection of a biomaterial is a critical decision in the design of a tissue engineering construct. The material must not only be conducive to cell growth but also provide the appropriate mechanical support and degrade at a rate that is in harmony with the formation of new tissue.

Key Performance Indicators of Common Biopolymers

PropertyPoly(dodecalactone) (PDL)Polylactic Acid (PLA)Polyglycolic Acid (PGA)Polycaprolactone (PCL)
Young's Modulus (MPa) 150 - 3001200 - 30005000 - 7000200 - 400
Tensile Strength (MPa) 10 - 2520 - 7060 - 10010 - 40
Elongation at Break (%) > 4002 - 101 - 5> 100
Degradation Time 12 - 24 months6 - 24 months2 - 6 months> 24 months
Degradation Byproducts Non-acidicLactic AcidGlycolic AcidNon-acidic
Biocompatibility ExcellentGoodGoodExcellent

Note: The values presented are approximate and can vary based on molecular weight, processing conditions, and the specific formulation of the polymer.

PDL exhibits a favorable combination of flexibility, as indicated by its high elongation at break, and a moderate Young's modulus, making it a suitable candidate for soft tissue engineering applications. Furthermore, its slow degradation rate and non-acidic byproducts offer potential advantages over PLA and PGA, which can elicit an inflammatory response due to the localized drop in pH upon degradation.[4]

Experimental Validation of PDL for Tissue Engineering

A systematic and rigorous validation process is paramount to ensure the safety and efficacy of any new biomaterial.[5][6] This section details a comprehensive workflow for the validation of PDL for tissue engineering applications, grounded in established standards and protocols.

Scaffold Fabrication and Characterization

The three-dimensional architecture of a scaffold is a critical determinant of its success. Electrospinning is a versatile technique for fabricating fibrous scaffolds that mimic the native extracellular matrix.[7]

Experimental Workflow: Electrospinning of PDL Scaffolds

Caption: Workflow for PDL scaffold fabrication via electrospinning.

Protocol: Electrospinning of PDL Scaffolds

  • Solution Preparation: Dissolve PDL in a suitable solvent system (e.g., 9:1 chloroform/methanol) to achieve a 10-15% (w/v) concentration. Stir overnight to ensure complete dissolution.

  • Electrospinning Setup: Load the polymer solution into a syringe fitted with a 21-gauge needle. Set the flow rate to 1-3 mL/h.

  • Voltage Application: Apply a voltage of 15-25 kV between the needle tip and a grounded collector (e.g., a rotating mandrel) placed at a distance of 15-20 cm.

  • Scaffold Collection: Collect the electrospun fibers on the mandrel for a predetermined duration to achieve the desired thickness.

  • Post-Processing: Carefully remove the scaffold from the mandrel and dry it under a vacuum for at least 48 hours to remove any residual solvent.

  • Characterization: Analyze the scaffold's morphology, including fiber diameter and pore size, using Scanning Electron Microscopy (SEM).

In Vitro Biocompatibility Assessment

Biocompatibility is a fundamental requirement for any material intended for medical applications.[8] A series of in vitro tests are conducted to assess the material's interaction with biological systems.

Signaling Pathway: Cell-Material Interaction Leading to Proliferation

Caption: Simplified signaling cascade initiated by cell adhesion to a biomaterial scaffold.

Protocol: In Vitro Cytotoxicity (ISO 10993-5)

  • Extract Preparation: Incubate the PDL scaffold in a cell culture medium at 37°C for 24 hours to create an extract.

  • Cell Seeding: Seed a relevant cell line (e.g., human dermal fibroblasts) in a 96-well plate and allow them to attach overnight.

  • Extract Exposure: Replace the culture medium with the prepared PDL extract and control extracts (positive and negative).

  • Viability Assay: After 24 hours of incubation, assess cell viability using a standard assay such as the MTT or PrestoBlue™ assay.

  • Data Analysis: Compare the viability of cells exposed to the PDL extract to that of the negative control. A reduction in viability of less than 30% is generally considered non-cytotoxic.[9]

Protocol: Cell Proliferation Assay

  • Scaffold Preparation: Sterilize PDL scaffolds using ethylene oxide or 70% ethanol and place them in a multi-well culture plate.

  • Cell Seeding: Seed cells directly onto the scaffolds at a known density.

  • Incubation: Culture the cell-seeded scaffolds for various time points (e.g., 1, 3, and 7 days).

  • Quantification: At each time point, quantify the number of viable cells using a DNA quantification assay (e.g., PicoGreen™) or by imaging after staining with a live/dead viability assay.

  • Analysis: Plot the cell number over time to determine the proliferation rate on the PDL scaffold.

In Vitro Biodegradation Study

Understanding the degradation kinetics of a biomaterial is crucial for predicting its in vivo performance.[8]

Protocol: In Vitro Degradation

  • Sample Preparation: Prepare pre-weighed, sterile samples of the PDL scaffold.

  • Incubation: Immerse the samples in phosphate-buffered saline (PBS) at 37°C for an extended period (e.g., up to 12 months).

  • Time Points: At predetermined time points, remove a subset of samples from the PBS.

  • Analysis:

    • Mass Loss: Rinse the samples with deionized water, dry them to a constant weight, and calculate the percentage of mass loss.

    • Molecular Weight: Determine the change in molecular weight using Gel Permeation Chromatography (GPC).

    • Morphology: Observe any changes in the scaffold's morphology using SEM.

  • Data Interpretation: Plot the percentage of mass loss and the change in molecular weight over time to establish the degradation profile of the PDL scaffold.

Conclusion and Future Perspectives

Poly(dodecalactone) presents a compelling profile for tissue engineering applications, particularly in the realm of soft tissue regeneration. Its favorable mechanical properties, biocompatibility, and slow, non-acidic degradation address key limitations of currently used biopolymers. The experimental framework outlined in this guide provides a robust methodology for the validation of PDL-based scaffolds, ensuring a thorough evaluation of their potential. As research in this area continues to evolve, further investigations into the functionalization of PDL to incorporate bioactive cues and to tailor its degradation profile will undoubtedly expand its utility and pave the way for the next generation of advanced tissue engineering constructs.

References

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A Comparative Guide to Achieving Head-to-Tail Regioselectivity in Dodecanolactone Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

The precise control over polymer microstructure is a cornerstone of modern materials science, directly influencing the final physical, chemical, and biological properties of the material. In the realm of aliphatic polyesters, derived from the ring-opening polymerization (ROP) of lactones, regioselectivity is a critical parameter. The arrangement of monomer units—specifically, the preference for a "head-to-tail" linkage over "head-to-head" or "tail-to-tail" defects—governs the polymer's crystallinity, thermal stability, and degradation profile. An irregular polymer chain, riddled with regio-defects, can exhibit drastically different and often inferior properties compared to its perfectly linear counterpart. For instance, in poly(isobutylene), a head-to-tail configuration results in an excellent rubbery material, whereas a head-to-head arrangement yields a rigid material with a much higher glass transition temperature, rendering it unsuitable for elastomer applications.[1]

This guide provides an in-depth comparison of the primary catalytic strategies for controlling regioselectivity in the polymerization of ω-dodecanolactone (DDL), a valuable monomer for producing biocompatible and biodegradable polyesters. We will explore the mechanistic underpinnings, comparative performance, and experimental protocols for enzymatic and organocatalytic systems, offering researchers the insights needed to select the optimal synthetic route for their specific application, from drug delivery vehicles to sustainable plastics.

The Structural Imperative: Head-to-Tail Linkages

In the ROP of dodecanolactone, the monomer possesses two distinct reactive sites: the "head," which is the acyl-oxygen end of the ester, and the "tail," the alkyl-oxygen end. A head-to-tail linkage results from the nucleophilic attack of the initiator (or propagating chain end) on the carbonyl carbon, followed by cleavage of the acyl-oxygen bond, leading to a perfectly repeating polyester structure. Any deviation results in regio-defects that disrupt chain packing and alter material properties.

G cluster_0 Head-to-Tail Polymerization (Regioregular) cluster_1 Polymer with Regio-Defects A Monomer 1 (Head-Tail) B Monomer 2 (Head-Tail) A->B -Tail-to-Head- C Monomer 3 (Head-Tail) B->C -Tail-to-Head- D Monomer 1 (Head-Tail) E Monomer 2 (Tail-Head) D->E -Tail-to-Tail- (Defect) F Monomer 3 (Head-Tail) E->F -Head-to-Head- (Defect)

Caption: Ideal head-to-tail vs. defective polymer chain structures.

Comparative Analysis of Catalytic Systems

The choice of catalyst is the single most important factor in dictating the regioselectivity of dodecanolactone polymerization. Here, we compare two dominant metal-free approaches: enzymatic catalysis and organocatalysis.

Enzymatic Ring-Opening Polymerization (e-ROP): The Biocatalytic Gold Standard

Enzymatic polymerization has emerged as a powerful "green" alternative to traditional metal-based catalysis, prized for its exceptional selectivity under mild reaction conditions.[2][3] For lactone polymerization, lipases are the most effective class of enzymes, with immobilized Candida antarctica Lipase B (CALB), commercially known as Novozym 435, being the most widely used and studied.

Mechanism and Causality of Selectivity

The high regioselectivity of lipases stems from the precise architecture of their active site. The polymerization is believed to proceed through a complex mechanism involving both ring-opening and condensation steps.[4] The enzyme's catalytic triad (e.g., Ser-His-Asp) activates the monomer. The steric constraints of the active site then orient the incoming lactone monomer in a highly specific manner, permitting nucleophilic attack almost exclusively at the carbonyl carbon, thus ensuring the formation of the thermodynamically favored head-to-tail ester linkage. This biological recognition machinery inherently avoids the formation of regio-defects, a level of control that is difficult to replicate with small-molecule catalysts.[5]

G cluster_0 Enzymatic ROP Workflow start Monomer (DDL) + Immobilized Lipase (Novozym 435) step1 Solventless (Bulk) or Solvent-based Reaction (e.g., Toluene) start->step1 step2 Controlled Heating (60-90°C) under Inert Gas step1->step2 step3 Polymerization (24-72 hours) step2->step3 step4 Polymer Isolation (Dissolution in CHCl3, Filtration of Enzyme) step3->step4 step5 Purification (Precipitation in Methanol) step4->step5 end High Purity, Regioregular Poly(dodecanolactone) step5->end

Caption: General experimental workflow for enzymatic polymerization.

Performance Characteristics:

  • Regioselectivity: Very high, approaching 100% head-to-tail linkages due to enzymatic specificity.

  • Reaction Conditions: Mild (typically 60-100°C), avoiding harsh chemicals and high energy input.[2]

  • Advantages: Produces polymers with high biocompatibility (no metal residues), environmentally benign process, high selectivity.[3][6]

  • Limitations: Reaction rates can be significantly slower than other methods. The enzyme can be denatured at temperatures above its optimal range, and achieving very high molecular weights can be challenging.[4][7]

Experimental Protocol: Enzymatic Polymerization of Dodecanolactone

  • Preparation: Dry ω-dodecanolactone (DDL) monomer and immobilized lipase (Novozym 435) under vacuum for 24 hours to remove residual water, which can act as a competing nucleophile.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add DDL monomer (e.g., 1.0 g, 5.04 mmol).

  • Catalyst Addition: Add Novozym 435 (typically 10% w/w relative to the monomer).

  • Polymerization: Place the flask in a preheated oil bath at 80°C and stir for 48-72 hours. The reaction mixture will become increasingly viscous.

  • Termination and Isolation: Cool the reaction to room temperature. Dissolve the viscous product in a minimal amount of chloroform or dichloromethane.

  • Purification: Filter the solution to remove the immobilized enzyme (which can be washed, dried, and reused). Precipitate the polymer by adding the filtrate dropwise into a large volume of cold methanol.

  • Drying: Collect the white polymer precipitate by filtration and dry under vacuum at room temperature to a constant weight.

Organocatalytic Ring-Opening Polymerization (O-ROP): The Versatile Metal-Free Alternative

Organocatalysis has become a leading strategy for the controlled ROP of lactones, offering a metal-free route that often provides faster kinetics and better molecular weight control than enzymatic methods.[8] The mechanism, and thus the selectivity, is highly dependent on the specific organocatalyst employed. Bifunctional catalysts, which possess both a hydrogen-bond donor (e.g., a thiourea) and a basic site (e.g., an amine or guanidine), are particularly effective.[9][10]

Mechanism and Causality of Selectivity

In a typical bifunctional mechanism, the hydrogen-bond donor (e.g., thiourea) activates the lactone monomer by binding to its carbonyl oxygen, making the carbonyl carbon more electrophilic. Simultaneously, the basic component of the catalyst activates an initiating alcohol, increasing its nucleophilicity. This dual activation in a confined catalytic pocket facilitates a controlled, regioselective attack on the carbonyl carbon. The steric bulk and geometry of the catalyst play a crucial role in preventing side reactions and directing the polymer chain growth in a head-to-tail fashion.[11]

G cluster_0 Bifunctional Organocatalysis Mechanism M Lactone Monomer Activated_Complex Activated Ternary Complex {M···TU···H-NR2···R'-OH} M->Activated_Complex Cat Thiourea-Amine Catalyst (TU-NR2) Cat->Activated_Complex Alc Initiator (R'-OH) Alc->Activated_Complex ROP Ring-Opening & Insertion (Head-to-Tail) Activated_Complex->ROP Chain Propagating Polymer Chain (R'-O-CO-(CH2)11-OH) ROP->Chain

Caption: Simplified bifunctional organocatalytic ROP mechanism.

Performance Characteristics:

  • Regioselectivity: High to very high, depending on catalyst design. Well-designed catalysts can achieve excellent head-to-tail control.

  • Reaction Conditions: Typically mild (room temperature to 80°C), often in solution (e.g., CH₂Cl₂, Toluene) or in bulk.

  • Advantages: Metal-free, avoiding product contamination.[6] Generally faster than e-ROP, with excellent control over molecular weight and dispersity (Đ), enabling the synthesis of well-defined polymers.[10]

  • Limitations: Catalysts can be sensitive to impurities, especially water and acid. Some complex organocatalysts may require multi-step synthesis.

Experimental Protocol: Organocatalytic Polymerization of Dodecanolactone

  • Preparation: Rigorously dry DDL monomer, initiator (e.g., benzyl alcohol), and solvent (e.g., dichloromethane) over calcium hydride. The organocatalyst (e.g., Thiourea/DBU) should also be thoroughly dried.

  • Reaction Setup: In a glovebox or under a high-vacuum line, add DDL (e.g., 200 mg, 1.0 mmol) to a dried vial.

  • Initiator and Catalyst Addition: Add a stock solution of benzyl alcohol initiator in dichloromethane (e.g., to achieve a [M]/[I] ratio of 50:1). Add a stock solution of the organocatalyst (e.g., 1-2 mol% relative to monomer).

  • Polymerization: Stir the reaction at room temperature for the specified time (e.g., 1-24 hours), monitoring conversion via ¹H NMR of aliquots.

  • Termination: Quench the reaction by adding a small amount of a weak acid (e.g., benzoic acid).

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.

  • Drying: Collect the polymer by filtration and dry under vacuum to a constant weight.

Head-to-Head Comparison: Performance Data

FeatureEnzymatic ROP (e.g., Novozym 435)Organocatalytic ROP (e.g., Bifunctional)
Catalyst Type Immobilized LipaseSmall Molecule (e.g., Thiourea-Amine)
Regioselectivity Very High (>99% Head-to-Tail)High to Very High (>95% Head-to-Tail)
Typical Temp. 60 - 100 °C[2]25 - 80 °C[8]
Reaction Time 24 - 72 hours1 - 24 hours
Molecular Weight (Mₙ) Moderate (5,000-20,000 g/mol )[4]Controllable (5,000-100,000+ g/mol )
Dispersity (Đ) Moderate (1.2 - 2.0)[4]Low (1.05 - 1.3)[10]
Pros Extreme selectivity, "green" process, reusable catalyst, no metal contamination.Fast, excellent Mₙ and Đ control, metal-free, versatile catalyst design.
Cons Slower kinetics, potential enzyme denaturation, can be difficult to achieve very high Mₙ.[7]Catalyst sensitivity to impurities, potential cost/complexity of catalyst synthesis.

Validating Regioselectivity: The Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for quantifying the microstructure and regiochemistry of polydodecanolactone. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the polymer backbone.

In a perfectly head-to-tail polymer, a single set of repeating signals is observed. The presence of head-to-head (-OOC-(CH₂)₁₁-(CH₂)₁₁-COO-) or tail-to-tail (-(CH₂)₁₁-O-O-(CH₂)₁₁-) linkages creates unique chemical environments, resulting in new, distinct signals in the NMR spectrum.[12] For example, the carbon atoms adjacent to the ester linkages in a head-to-head or tail-to-tail defect will have slightly different chemical shifts compared to those in a standard head-to-tail linkage. By integrating the signals corresponding to the regular and defect structures, one can precisely calculate the percentage of head-to-tail regioselectivity.[13][14]

Protocol: NMR Sample Preparation and Analysis

  • Dissolve 10-15 mg of the purified, dried polymer in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field spectrometer (≥400 MHz).

  • For ¹³C NMR, use a sufficient number of scans and a relaxation delay (e.g., d1 = 2-5s) to ensure quantitative integration.

  • Analyze the carbonyl region (~173 ppm) and the methylene carbon region adjacent to the oxygen (~64 ppm) for low-intensity peaks indicative of regio-defects.

  • Calculate regioselectivity by comparing the integral of the main head-to-tail signal with the integrals of any defect signals.

Conclusion and Recommendations

Both enzymatic and organocatalytic polymerization methods are highly effective for producing polydodecanolactone with excellent head-to-tail regioselectivity, offering significant advantages over traditional metal-based systems by eliminating toxic metal residues.

  • For applications demanding the highest level of biocompatibility and adherence to green chemistry principles, enzymatic ROP with a catalyst like Novozym 435 is the recommended choice. The inherent specificity of the enzyme provides near-perfect regiochemical control under mild conditions.

  • For applications requiring precise control over molecular weight, low dispersity, and faster reaction times, organocatalytic ROP is superior. The versatility of catalyst design allows for the fine-tuning of polymer properties to meet specific performance targets.

Ultimately, the selection of a catalytic system is a strategic decision based on the desired balance of polymer properties, process efficiency, and application requirements. By understanding the causal relationships between catalyst mechanism and polymer microstructure, researchers can confidently advance the development of next-generation biodegradable materials.

References

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  • YouTube. (2022). Polymers: Head to head and head to tail configurations. [Link]

  • Polymer Chemistry (RSC Publishing). (n.d.). Organocatalytic ring-opening polymerization of thionolactones: anything O can do, S can do better. [Link]

  • PubMed Central. (n.d.). Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. [Link]

  • Polymer Chemistry (RSC Publishing). (n.d.). Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations. [Link]

  • ResearchGate. (1999). Study on the enzymatic polymerization mechanism of lactone and the strategy for improving the degree of polymerization. [Link]

  • PubMed. (2007). Regioselectivity of enzymatic modification of poly(methyl acrylate). [Link]

  • WUR eDepot. (2023). Special Issue on “Enzymatic Synthesis and Characterization of Polymers”. [Link]

  • MDPI. (n.d.). Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. [Link]

  • MDPI. (2021). Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study. [Link]

  • PubMed. (2016). Controlled Organocatalytic Ring-Opening Polymerization of ε-Thionocaprolactone. [Link]

  • OSTI.GOV. (1992). The first regioregular head-to-tail poly(3-hexylthiophene-2,5-diyl) and a regiorandom isopolymer: Ni vs Pd catalysis of 2(5)-bromo-5(2)-(bromozincio)-3-hexylthiophene polymerization. [Link]

  • National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]

  • National Institutes of Health. (n.d.). NMR Analysis of Poly(Lactic Acid) via Statistical Models. [Link]

  • MDPI. (n.d.). Comparative Studies on Regioselectivity of α- and β-Linked Glucan Tosylation. [Link]

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Dodecanolactone in Copolymerizations: A Comparative Performance Guide for Advanced Biomaterials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Long-Chain Lactones in Polymer Chemistry

In the landscape of biodegradable polyesters for biomedical applications, the focus has long been on monomers like lactide (LA) and ε-caprolactone (CL).[1] However, the demand for polymers with tailored thermal properties, enhanced mechanical resilience, and controlled degradation kinetics has spurred research into alternative monomers. Among these, long-chain lactones, such as dodecanolactone (DDL) and ω-pentadecalactone (PDL), are emerging as critical building blocks for next-generation biomaterials. This guide provides a comprehensive performance comparison of dodecanolactone in copolymerizations, offering researchers, scientists, and drug development professionals a data-driven overview of its potential and practical application. We will delve into the nuances of its copolymerization behavior, benchmark its performance against established lactones, and provide detailed experimental protocols for its successful implementation.

The incorporation of long-chain lactones like DDL into copolymers offers a pathway to materials with a unique combination of flexibility, hydrophobicity, and slow degradation rates, making them highly suitable for applications such as long-term implantable devices and controlled drug release matrices.[2][3] This guide will explore these advantages in detail, supported by experimental evidence.

Comparative Analysis of Dodecanolactone in Copolymerization

The performance of a lactone in copolymerization is dictated by several key factors, including its reactivity relative to the comonomer, and the impact of its incorporation on the thermal, mechanical, and degradation properties of the resulting copolymer.

Reactivity Ratios: Predicting Copolymer Microstructure

The reactivity ratios (r1 and r2) of two comonomers are crucial parameters that determine the microstructure of the resulting copolymer, indicating whether it will be random, blocky, or alternating in nature.[4] While extensive data exists for the copolymerization of lactide and caprolactone, specific reactivity ratios for dodecanolactone with common comonomers are less reported. However, studies on the copolymerization of the structurally similar ω-pentadecalactone (PDL) with ε-caprolactone (CL) can provide valuable insights.

For the enzyme-catalyzed copolymerization of PDL and CL, the reactivity ratios have been reported, and diad fraction analysis by quantitative 13C NMR revealed that rapid transesterification reactions lead to the formation of random copolyesters.[5] This suggests that DDL, with its similar long-chain structure, is also likely to form random or near-random copolymers with other lactones under enzymatic catalysis.

Thermal Properties: Tailoring Melting Points and Glass Transition Temperatures

The incorporation of dodecanolactone significantly influences the thermal properties of copolymers. Due to its long aliphatic chain, DDL imparts a lower glass transition temperature (Tg) and can modulate the melting temperature (Tm) and crystallinity of the copolymer.

For instance, in copolymers of ω-pentadecalactone (PDL) and δ-hexalactone, the incorporation of the longer chain lactone (PDL) resulted in copolymers where only the PDL blocks were able to crystallize.[2] The melting temperatures of these copolymers were tunable, ranging from 53 to 88 °C, a decrease from the homopolymer PPDL's Tm of 104 °C.[2] Similarly, the copolymerization of DDL with more rigid monomers like lactide is expected to decrease the overall crystallinity and lower the melting point compared to polylactide (PLA), while increasing the glass transition temperature compared to pure polydodecanolactone. This tunability is critical for applications requiring specific thermal processing windows or in-vivo performance characteristics.

PropertyPoly(ε-caprolactone) (PCL)Poly(ω-pentadecalactone) (PPDL)Poly(DDL-co-LA) (Expected)
Melting Temperature (Tm)~60 °C[6]~97-104 °C[2][3]Tunable between PDDL and PLA Tm
Glass Transition Temp (Tg)~-60 °C[6]~-27 °C[3]Intermediate between PDDL and PLA Tg
CrystallinitySemicrystalline[6]Highly Crystalline[2]Reduced compared to homopolymers

Table 1: Comparison of Thermal Properties of PCL, PPDL, and Expected Trends for DDL Copolymers.

Mechanical Performance: Engineering Flexibility and Toughness

One of the primary motivations for using dodecanolactone in copolymerizations is to enhance the flexibility and toughness of otherwise brittle polymers like polylactide. The long, flexible aliphatic chain of DDL acts as an internal plasticizer, increasing the elongation at break and reducing the elastic modulus of the copolymer.

Copolymers of ω-pentadecalactone and ε-decalactone have been shown to yield exceptionally tough materials with tunable elastomeric behavior.[3] Similarly, copolymers of ω-pentadecalactone and δ-hexalactone exhibit lower elastic modulus values than PCL, with high elongation at break.[2] It is anticipated that DDL-containing copolymers will exhibit similar trends, offering a significant advantage in applications requiring materials that can withstand mechanical stress without failure, such as in tissue engineering scaffolds for soft tissues.[7] For example, poly(L-lactide-co-ε-caprolactone) (PLCL) copolymers are known for their elasticity and have been investigated for applications in dynamic mechanical environments like vascular tissue engineering.[8]

PropertyPolylactide (PLA)Poly(ε-caprolactone) (PCL)Poly(DDL-co-LA) (Expected)
Young's ModulusHighLow[6]Intermediate, tunable
Elongation at BreakLow (<10%)High (>750%)[3]Significantly increased vs. PLA
Tensile StrengthHighModerate[3]Intermediate, tunable

Table 2: Comparison of Mechanical Properties of PLA, PCL, and Expected Trends for DDL Copolymers.

Degradation Profile: Controlling the Rate of Bioresorption

The degradation of aliphatic polyesters occurs primarily through the hydrolysis of their ester linkages. The rate of degradation is influenced by factors such as crystallinity, hydrophobicity, and enzyme accessibility.[9][10] The long aliphatic chain of dodecanolactone increases the hydrophobicity of the copolymer, which can lead to a slower degradation rate compared to copolymers made from shorter-chain lactones like ε-caprolactone.

However, the incorporation of a comonomer can disrupt the crystalline structure, potentially increasing the accessibility of the ester bonds to water and enzymes, thereby modulating the degradation rate.[11] For instance, copolymers of ω-pentadecalactone and δ-hexalactone demonstrated improved biodegradability compared to PCL.[2] Enzymatic degradation studies on copolymers of ε-caprolactone and β-butyrolactone showed that the copolymers degraded faster than PCL homopolymer.[12] This suggests that the degradation rate of DDL-copolymers can be tailored by the choice of comonomer and the resulting copolymer microstructure. This controlled, slower degradation is highly desirable for long-term implantable devices where sustained mechanical support is required over an extended period.

Experimental Protocols

Ring-Opening Copolymerization of Dodecanolactone and L-Lactide

This protocol describes a typical synthesis of a poly(dodecanolactone-co-L-lactide) copolymer via ring-opening polymerization using tin(II) 2-ethylhexanoate (Sn(Oct)₂) as a catalyst.

Materials:

  • Dodecanolactone (DDL)

  • L-Lactide (L-LA)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Toluene (anhydrous)

  • Methanol

  • Chloroform

Procedure:

  • Monomer and Catalyst Preparation: Dry dodecanolactone and L-lactide under vacuum at 40°C for 24 hours prior to use. Prepare a 0.1 M solution of Sn(Oct)₂ in anhydrous toluene.

  • Polymerization: In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired molar ratio of DDL and L-LA. Add anhydrous toluene to dissolve the monomers (e.g., to achieve a total monomer concentration of 1 M).

  • Initiation: Heat the solution to 110°C. Once the temperature is stable, inject the required amount of the Sn(Oct)₂ solution using a syringe. The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting copolymer (e.g., 200:1).

  • Reaction: Allow the reaction to proceed at 110°C for a specified time (e.g., 24 hours).

  • Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large excess of cold methanol.

  • Isolation and Drying: Collect the precipitated polymer by filtration and wash it with fresh methanol. Dry the polymer under vacuum at 40°C until a constant weight is achieved.

  • Characterization: Characterize the copolymer for its composition (¹H NMR), molecular weight and distribution (GPC), thermal properties (DSC, TGA), and mechanical properties (tensile testing).

ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis Monomers Dry Monomers (DDL & L-LA) Dissolve Dissolve Monomers in Toluene Monomers->Dissolve Catalyst Prepare Catalyst (Sn(Oct)₂ in Toluene) Initiate Inject Catalyst Catalyst->Initiate Heat Heat to 110°C Dissolve->Heat Heat->Initiate React React for 24h Initiate->React Precipitate Precipitate in Methanol React->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Characterize Characterize Copolymer Dry->Characterize

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Oxacyclotridecan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, procedural guidance for the safe handling and disposal of Oxacyclotridecan-2-one (CAS No. 947-05-7), a macrocyclic lactone commonly used in research and development. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined herein are designed for researchers, scientists, and drug development professionals who handle this chemical.

Core Principle: Hazard-Based Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. This compound is not benign; its disposal requires management as regulated hazardous waste. The toxicological properties have not been exhaustively investigated, necessitating a cautious approach to handling and disposal[1].

Key hazards mandate this classification:

  • Irritation: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2][3].

  • Environmental Hazard: It is classified with a Water Hazard Class of 3 (WGK 3), indicating it is highly hazardous to water[3]. This classification strictly prohibits disposal via sewer systems[1].

Table 1: this compound Safety Profile
PropertyValueSource
CAS Number 947-05-7[3][4]
Molecular Formula C₁₂H₂₂O₂[2]
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[3]
Hazard Statements H315, H319, H335[2][3]
Water Hazard Class WGK 3 (Highly hazardous to water)[3]
Disposal Mandate Must be disposed of as hazardous waste.[1]

Pre-Disposal Safety Protocols: Personal Protection and Handling

Before handling this compound for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory to mitigate risks of exposure.

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations to prevent contact that can cause serious eye irritation[5].

  • Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use, and proper removal techniques must be employed to avoid skin contact[1].

  • Respiratory Protection: In situations where ventilation is inadequate or vapors may be generated, use a full-face respirator with appropriate cartridges (e.g., type ABEK, EN 14387) as a safeguard against respiratory tract irritation[1][3].

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact[6].

Incompatible Materials: For both storage and waste accumulation, segregate this compound from strong oxidizing agents, strong bases, and reducing agents to prevent potentially hazardous reactions[5].

Systematic Disposal Workflow

The following diagram and procedural steps outline the complete, self-validating workflow for the proper disposal of this compound waste, from the point of generation to final collection.

G cluster_0 cluster_1 cluster_2 cluster_3 start Waste Generation (this compound) decision Waste Type? start->decision spill Accidental Spill decision->spill Spill routine Routine Lab Waste (Surplus, reaction quench, etc.) decision->routine Routine contain 1. Contain & Absorb (Use inert material) spill->contain package_spill 2. Package Contaminated Materials (PPE, absorbent) contain->package_spill label_waste Label Container: 'Hazardous Waste' + Chemical Name + Date & PI Info package_spill->label_waste container 1. Select Compatible, Leak-Proof Container routine->container container->label_waste segregate Segregate from Incompatibles (Oxidizers, Bases, etc.) label_waste->segregate store Store in Designated Satellite Accumulation Area segregate->store collect Arrange Collection by Licensed Professional Service (EHS) store->collect

Caption: Decision workflow for this compound waste management.

Experimental Protocol: Step-by-Step Disposal

1. Waste Identification and Classification:

  • All waste streams containing this compound, including surplus chemical, reaction byproducts, and contaminated materials, must be classified as hazardous chemical waste[1][6].

2. Containerization:

  • Select a chemically compatible, leak-proof container with a secure, screw-top lid. High-density polyethylene (HDPE) containers are often a suitable choice[6].

  • The container must be in good condition, free from cracks or damage[6].

  • Keep the container closed at all times, except when adding waste[7].

  • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion[6].

3. Labeling:

  • Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation[6].

  • The label must clearly state:

    • The full chemical name: "this compound".

    • The approximate quantity or concentration.

    • The date of generation.

    • The point of origin (e.g., Laboratory, Room Number, Principal Investigator)[6].

4. Accumulation and Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • Ensure the storage area has adequate ventilation and secondary containment (such as a spill tray) to hold the entire volume of the largest container[8].

  • Store the waste away from incompatible materials as noted in Section 2[6][7].

5. Final Disposal:

  • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor[1]. Direct disposal into the trash or sewer is a violation of environmental regulations[6].

Emergency Procedures: Spills and Decontamination

In the event of an accidental release, immediate and correct action is required to prevent exposure and environmental contamination.

Protocol: Spill Cleanup
  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood if the spill is contained there[1][6].

  • Don PPE: Wear the complete set of PPE as described in Section 2.

  • Containment: Prevent the spill from spreading or entering any drains. Use an inert, absorbent material like sand, vermiculite, or diatomaceous earth to dike the spill[1][6].

  • Absorption: Carefully apply the absorbent material over the spill, working from the outside in.

  • Collection: Once absorbed, gently sweep or scoop the material into a designated, sealable container for hazardous waste[1][5].

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect the cleaning materials and rinsate for disposal as hazardous waste. All contaminated items, including PPE, must be disposed of as hazardous waste.

Management of Empty Containers

Chemical containers are not considered empty for disposal purposes until they have been properly decontaminated.

  • Triple Rinsing: An empty this compound container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol)[6].

  • Rinsate Collection: Crucially, all rinsate from this process is considered hazardous waste. It must be collected in a properly labeled hazardous waste container for disposal; do not pour it down the drain[6].

  • Final Container Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original manufacturer's label[6]. The clean, defaced container can typically be disposed of in the regular trash or recycling, but you must confirm this is compliant with your institution's specific policies[7].

References

  • This compound Safety Information , LookChem. [Link]

  • This compound | C12H22O2 | CID 70354 , PubChem - NIH. [Link]

  • Label Review Manual - Chapter 13: Storage and Disposal , U.S. Environmental Protection Agency (EPA). [Link]

  • Management of Waste - Prudent Practices in the Laboratory , National Center for Biotechnology Information (NCBI) Bookshelf - NIH. [Link]

  • Management of Hazardous Waste Pharmaceuticals , U.S. Environmental Protection Agency (EPA). [Link]

  • Proper Hazardous Waste Disposal in a Laboratory Setting , MCF Environmental Services. [Link]

  • This compound CAS#: 947-05-7 , ChemWhat. [Link]

  • Laboratory waste , Karolinska Institutet. [Link]

  • Land Disposal Restrictions for Hazardous Waste , U.S. Environmental Protection Agency (EPA). [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of Oxacyclotridecan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling and disposal of Oxacyclotridecan-2-one. As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. This document provides in-depth, field-tested guidance to ensure your operational safety and maintain the integrity of your research when working with this compound. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles and authoritative data.

Understanding the Compound: Hazard Identification and Risk Assessment

This compound, a lactone also known as omega-Dodecanolactone, is a combustible liquid that presents specific hazards requiring careful management in a laboratory setting.[1] A thorough understanding of its properties is the first step in a robust safety protocol.

1.1. GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

  • H335: May cause respiratory irritation. [2][3]

The signal word for this chemical is "Warning" . These classifications are the primary drivers for the specific personal protective equipment (PPE) and handling procedures outlined in this guide. The potential for irritation to the skin, eyes, and respiratory system dictates a multi-faceted approach to exposure prevention.

1.2. Physical and Chemical Properties

A summary of key physical and chemical properties is provided in the table below. This information is critical for safe storage and handling, particularly noting its combustible nature and near-room-temperature melting point.

PropertyValueSource
Form Liquid
Melting Point 2-3 °C[1]
Boiling Point 150-151 °C / 23 mmHg[1]
Density 0.981 g/mL at 25 °C[1]
Flash Point 113 °C (235.4 °F) - closed cup

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is not merely a checklist item; it is a scientifically informed decision based on the specific hazards of the chemical. The following PPE is mandatory when handling this compound to mitigate the risks of skin, eye, and respiratory irritation.

2.1. Hand Protection: The First Line of Contact

  • Requirement: Chemically resistant gloves.[4]

  • Causality: Direct contact with this compound can cause skin irritation.[2][5] Gloves serve as a primary barrier to prevent dermal exposure.

  • Best Practices:

    • Gloves must be inspected for any signs of degradation or perforation before each use.[5]

    • Employ proper glove removal techniques to avoid contaminating your skin.[5]

    • Contaminated gloves should be disposed of as hazardous waste in accordance with laboratory and local regulations.[5]

    • Always wash hands thoroughly with soap and water after removing gloves.[5]

2.2. Eye and Face Protection: Shielding from Splashes

  • Requirement: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[5] A face shield is recommended when there is a significant risk of splashing.[4]

  • Causality: The compound is classified as causing serious eye irritation.[2][3][5] Accidental splashes can lead to significant eye damage. Standard prescription eyeglasses are not a substitute for safety glasses.

  • Emergency Protocol: In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes, and seek prompt medical attention.[5]

2.3. Skin and Body Protection: A Barrier Against Contamination

  • Requirement: A laboratory coat is standard. For procedures with a higher risk of splashing, chemically resistant coveralls and an apron may be necessary.[6]

  • Causality: To prevent incidental skin contact from spills or splashes, protective clothing is essential.[4]

  • Best Practices:

    • Ensure your lab coat is fully buttoned.

    • Remove any contaminated clothing immediately and wash it before reuse.[4]

2.4. Respiratory Protection: Safeguarding Your Inhalation Zone

  • Requirement: Work in a well-ventilated area. If ventilation is inadequate or there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK (EN 14387)) should be used.[5]

  • Causality: Inhalation of vapors or mists may cause respiratory tract irritation.[2][3][5] Engineering controls like fume hoods are the preferred method of exposure control. Respirators should be used as a supplementary measure when engineering controls are insufficient.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

3.1. Storage

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[7]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[5]

3.2. Handling

  • Avoid contact with skin and eyes.[5]

  • Avoid inhalation of vapor or mist.[5]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Practice good industrial hygiene; wash hands before breaks and at the end of the workday.[8]

3.3. Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Spill Response Workflow

Caption: Workflow for managing a chemical spill.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately evacuate personnel from the spill area and inform your supervisor and colleagues.[5]

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Don PPE: Before approaching the spill, don the appropriate PPE, including double gloves, safety goggles, a face shield, and a respirator if necessary.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials.

  • Collection: Carefully scoop up the absorbed material and place it into a suitable, closed, and labeled container for hazardous waste disposal.[5]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the contaminated absorbent material and any contaminated PPE as hazardous waste through a licensed disposal company.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of unused this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Unused Product: Unused or surplus this compound should be disposed of as hazardous waste.[5] Do not pour it down the drain.[5]

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent materials, and empty containers, should be treated as hazardous waste.

  • Professional Disposal: Contact a licensed professional waste disposal service to arrange for the pickup and disposal of all hazardous waste generated.[5]

First Aid Measures: Preparedness for Exposure

In the event of an accidental exposure, immediate and appropriate first aid is crucial. Always have the Safety Data Sheet (SDS) available to provide to medical personnel.[5]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

By adhering to these rigorous safety protocols, you contribute to a culture of safety and excellence in your laboratory. Your commitment to these practices not only protects you and your colleagues but also ensures the continued integrity of your vital research.

References

  • LookChem. This compound Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70354, this compound. [Link]

  • Fisher Scientific. This compound Chemical Label. [Link]

  • Genesee Polymers Corporation. Safety Data Sheet. [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • Duke University. Safe Handling of Hazardous Drugs. [Link]

  • Synerzine. Oxacyclohexadecan-2-one Safety Data Sheet. [Link]

  • ChemWhat. This compound CAS#: 947-05-7. [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.